molecular formula C10H11NO4 B034285 (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid CAS No. 102936-05-0

(S)-(-)-2-(Phenylcarbamoyloxy)propionic acid

Cat. No.: B034285
CAS No.: 102936-05-0
M. Wt: 209.2 g/mol
InChI Key: HYIHYWQSOXTJFS-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(-)-2-(Phenylcarbamoyloxy)propionic acid, also known historically as Carbamalactic acid or Brown's reagent, was identified in scientific literature as a novel chiral acid developed specifically for the resolution of racemic bases . This function makes it a valuable tool for researchers working in asymmetric synthesis and enantiomer separation, a critical process in pharmaceutical development and medicinal chemistry where the isolation of pure stereoisomers is paramount. The compound's utility as a resolving agent stems from its ability to form diastereomeric salts with racemic mixtures of basic compounds; these salts possess differing physical properties, such as solubility, which allow for their separation and the subsequent isolation of the desired enantiomer . As a chiral auxiliary, this compound enables the purification and analysis of stereoisomers for applications in advanced synthetic chemistry, pharmaceutical intermediate preparation, and related fine chemical research .

Properties

IUPAC Name

(2S)-2-(phenylcarbamoyloxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-7(9(12)13)15-10(14)11-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,14)(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYIHYWQSOXTJFS-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)OC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352967
Record name (S)-2-[(Phenylamino)carbonyloxy]propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102936-05-0
Record name (S)-2-[(Phenylamino)carbonyloxy]propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: (S)-(-)-2-(Phenylcarbamoyloxy)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-(-)-2-(Phenylcarbamoyloxy)propionic acid, also known as (S)-PACOPA or (S)-(-)-Carbamalactic acid, is a chiral alpha-hydroxy acid (AHA) derivative of significant interest in pharmaceutical and synthetic chemistry.[1][2] Its structure combines the core of (S)-lactic acid, a ubiquitous natural product, with a phenylcarbamoyl moiety. This unique combination imparts specific stereochemical and reactive properties that make it a valuable chiral building block for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[3] The precise control of stereochemistry is paramount in modern drug development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth exploration of the core chemical properties, synthesis, and analytical characterization of this compound for researchers, scientists, and drug development professionals.

Molecular Structure and Stereochemistry

This compound possesses a single stereocenter at the C2 position of the propionic acid backbone, conferring its chirality. The "(S)" designation denotes the absolute configuration at this center according to the Cahn-Ingold-Prelog priority rules. The molecule consists of three key functional groups:

  • A Carboxylic Acid Group (-COOH): This acidic moiety allows for salt formation and further derivatization, such as esterification or amidation.

  • A Carbamate (Urethane) Linkage (-O-CO-NH-): This group is formed by the reaction of the hydroxyl group of lactic acid with phenyl isocyanate. It is relatively stable but can be susceptible to hydrolysis under strong acidic or basic conditions.[4]

  • A Phenyl Group (-C₆H₅): This aromatic ring provides a hydrophobic region and influences the molecule's solubility and crystallographic properties.

The specific levorotatory optical activity, indicated by the "(-)" prefix, is a characteristic physical property arising from its chiral nature.

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Properties

Accurate characterization is essential for confirming the identity and purity of (S)-PACOPA. The following table summarizes its key properties.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₄[1][2]
Molecular Weight 209.20 g/mol [1][2]
Appearance Gray-white solid[3]
Melting Point 150 °C (decomposes)[3][5]
Boiling Point 324.7 °C (Predicted)[3]
Density 1.333 g/mL (Predicted)[3]
IUPAC Name (2S)-2-(phenylcarbamoyloxy)propanoic acid[6]
CAS Number 102936-05-0[1]
Spectroscopic Profile
  • Infrared (IR) Spectroscopy: The IR spectrum is a critical tool for identifying the key functional groups. Expected characteristic peaks include a broad absorption for the carboxylic acid O-H stretch (~3300-2500 cm⁻¹), a sharp peak for the N-H stretch of the carbamate (~3300 cm⁻¹), and two distinct carbonyl (C=O) stretches: one for the carboxylic acid (~1730 cm⁻¹) and one for the carbamate (~1700 cm⁻¹). Aromatic C-H and C=C stretches will also be present.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides detailed structural information. Key expected signals include a doublet for the methyl protons (-CH₃), a quartet for the alpha-proton (-CH), multiplets for the aromatic protons of the phenyl ring, a broad singlet for the carboxylic acid proton (-COOH), and a singlet for the carbamate N-H proton.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon, the alpha-carbon, the two carbonyl carbons (acid and carbamate), and the carbons of the aromatic ring.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The exact mass is 209.0688 Da.[2] Fragmentation patterns can provide further structural evidence, often showing loss of CO₂ or cleavage at the carbamate linkage.

Synthesis and Purification

This compound is typically synthesized via the reaction of (S)-lactic acid with phenyl isocyanate.[7] This reaction is a nucleophilic addition of the hydroxyl group of lactic acid to the highly electrophilic carbon of the isocyanate group.

Rationale for Reagent Selection:
  • (S)-Lactic Acid: The choice of the (S)-enantiomer of lactic acid is crucial as it directly establishes the stereochemistry of the final product. Lactic acid is a readily available, bio-sourced chiral starting material.[8]

  • Phenyl Isocyanate: This reagent is a highly reactive electrophile that readily forms a stable carbamate linkage with alcohols.[7][9] Its reactivity precludes the need for harsh catalysts or conditions that might risk racemization of the chiral center.

  • Solvent: An aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), is typically chosen. This is critical to prevent the solvent from competing with the lactic acid in reacting with the highly water-sensitive phenyl isocyanate.[9]

G Synthesis Workflow LacticAcid (S)-Lactic Acid Reaction Reaction Vessel (Aprotic Solvent, e.g., DCM) Stir at Room Temp LacticAcid->Reaction PhenylIsocyanate Phenyl Isocyanate PhenylIsocyanate->Reaction Workup Aqueous Workup (e.g., dilute HCl) Reaction->Workup 1. Extraction Solvent Extraction (e.g., Ethyl Acetate) Workup->Extraction 2. Purification Recrystallization Extraction->Purification 3. Product (S)-(-)-2-(Phenylcarbamoyloxy) propionic acid Purification->Product 4.

Caption: A typical workflow for the synthesis and purification of (S)-PACOPA.

Step-by-Step Synthesis Protocol:
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-lactic acid (1.0 eq) in anhydrous dichloromethane (DCM).

    • Expertise Note: The use of anhydrous conditions and an inert atmosphere is critical to prevent the hydrolysis of phenyl isocyanate to aniline, which would lead to the formation of an undesired diphenylurea byproduct.[10]

  • Reaction: Slowly add phenyl isocyanate (1.05 eq) dropwise to the stirred solution at 0 °C (ice bath). After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

    • Expertise Note: A slight excess of the isocyanate ensures full conversion of the lactic acid. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with a dilute acid (e.g., 1M HCl) to remove any unreacted aniline, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude solid product is then purified by recrystallization from a suitable solvent system (e.g., toluene or ethyl acetate/hexanes) to yield the pure this compound.

    • Trustworthiness Note: The purity of the final product must be validated. This is achieved by measuring its melting point and comparing it to the literature value, and by obtaining clean NMR and IR spectra that confirm the structure and absence of impurities. Chiral HPLC can be used to confirm the enantiomeric excess (e.e.).

Applications in Research and Drug Development

The primary value of this compound lies in its utility as a chiral building block. The carbamate group serves as a protecting group for the hydroxyl function of lactic acid, allowing for selective reactions at the carboxylic acid site.

  • Chiral Derivatizing Agent: It can be used to introduce a specific stereocenter into a larger molecule during a synthetic route.

  • Pharmaceutical Intermediate: Lactic acid and its derivatives are widely used in the pharmaceutical industry due to their biocompatibility and biodegradability.[11][12] Derivatives like (S)-PACOPA can serve as precursors in the synthesis of more complex APIs where the stereochemistry is critical for efficacy.[3]

  • Polymer Science: The parent molecule, lactic acid, is the monomer for polylactic acid (PLA), a biodegradable polymer.[12] Isocyanates are known to be used as chain extenders in PLA synthesis, highlighting the relevant chemistry of the carbamate-forming reaction.[13]

Safety and Handling

According to GHS classifications, 2-((Phenylcarbamoyl)oxy)propanoic acid is considered an irritant.[2] It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2]

  • Handling: Always handle this compound in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from moisture.[3]

Conclusion

This compound is a well-defined chiral molecule with significant potential as an intermediate in enantioselective synthesis. Its preparation from readily available starting materials is straightforward, provided that appropriate anhydrous techniques are employed to manage the reactivity of the isocyanate reagent. A thorough understanding of its physicochemical properties, spectroscopic profile, and reactivity is essential for its effective application in research and development, particularly within the pharmaceutical industry where stereochemical purity is a non-negotiable requirement for safety and efficacy.

References
  • Enantiomer-selective carbamoylation of racemic alpha-hydroxy gamma-lactones with chiral Cu(II) Catalysts: an example of a highly active Lewis acid catalyzed reaction. PubMed.
  • This compound. MySkinRecipes.
  • 2-((Phenylcarbamoyl)oxy)propanoic acid | C10H11NO4. PubChem.
  • Molten Chain Extension Technology, Kinetics and Structure Characterization of Poly(lactic acid) Based on Isocyanate Derivatives. China Plastics.
  • Lactic acid. Wikipedia.
  • Phenyl isocyanate. Wikipedia.
  • Properties and Chemistry of Lactic Acid and Derivatives. Semantic Scholar.
  • What are the potential applications of lactic acid in drug delivery?. ZIO.
  • Reactions of 4 methylphenyl isocyanate with amino acids. PubMed.
  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. National Institutes of Health (NIH).
  • Lactic Acid Derivatives Future-proof Strategies: Trends, Competitor Dynamics, and Opportunities 2025-2033. Research and Markets.
  • Lactic Acid Production and its Application in pharmaceuticals. ResearchGate.
  • Alpha hydroxycarboxylic acid. Wikipedia.
  • Preparation method for 2-phenylpropionic acid. Google Patents.
  • Topical AHA in Dermatology: Formulations, Mechanisms of Action, Efficacy, and Future Perspectives. MDPI.
  • Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. ResearchGate.
  • Dual Effects of Alpha-Hydroxy Acids on the Skin. National Institutes of Health (NIH).
  • Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. National Institutes of Health (NIH).
  • 2-Phenylpropionic acid, (+)-. PubChem.
  • Alpha Hydroxy Acids. U.S. Food and Drug Administration (FDA).
  • Propanoic acid, phenyl ester. NIST WebBook.

Sources

An In-depth Technical Guide to (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid (CAS: 102936-05-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Chiral Building Block

(S)-(-)-2-(Phenylcarbamoyloxy)propionic acid, a chiral carboxylic acid, holds a significant position in the landscape of pharmaceutical and fine chemical synthesis. Its stereospecific nature makes it a valuable intermediate in the construction of complex, enantiomerically pure molecules, which is a critical aspect of modern drug development. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its applications, underpinned by a commitment to scientific integrity and practical, field-proven insights.

Physicochemical Properties and Structural Elucidation

This compound is a gray-white solid at room temperature.[1] A thorough understanding of its physicochemical properties is paramount for its effective use in synthesis and analysis.

PropertyValueReference
CAS Number 102936-05-0[2]
Molecular Formula C₁₀H₁₁NO₄[3]
Molecular Weight 209.20 g/mol [3]
Melting Point 150 °C (decomposes)[2]
Boiling Point 324.7 °C (Predicted)[1]
Density 1.333 g/mL (Predicted)[1]
IUPAC Name (2S)-2-(phenylcarbamoyloxy)propanoic acid[4]
Synonyms (S)-(-)-2-(Phenylaminocarbonyloxy)propionic acid, (S)-(-)-Carbamalactic acid, (S)-PACOPA[3]

Structural Formula:

Caption: Chemical structure of this compound.

Synthesis Methodology: A Step-by-Step Protocol

The synthesis of this compound is achieved through the reaction of (S)-lactic acid with phenyl isocyanate. This reaction is a classic example of a nucleophilic addition to an isocyanate, where the hydroxyl group of the lactic acid attacks the electrophilic carbon of the isocyanate group.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product lactic_acid (S)-Lactic Acid target_molecule This compound lactic_acid->target_molecule + phenyl_isocyanate Phenyl Isocyanate phenyl_isocyanate->target_molecule

Caption: Synthesis of this compound.

Detailed Experimental Protocol:

Materials:

  • (S)-Lactic acid

  • Phenyl isocyanate

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Inert gas (e.g., Nitrogen, Argon)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, dissolve (S)-lactic acid in the anhydrous solvent.

  • Addition of Phenyl Isocyanate: Slowly add phenyl isocyanate to the stirred solution of (S)-lactic acid at a controlled temperature (typically 0 °C to room temperature) to manage the exothermic reaction.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting materials are consumed.

  • Work-up: Upon completion, the reaction mixture is typically quenched with a proton source (e.g., water or dilute acid) to neutralize any unreacted isocyanate. The organic layer is then separated, washed with brine, and dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Purification: The crude product is purified by a suitable method, such as recrystallization from an appropriate solvent system or column chromatography on silica gel, to yield the pure this compound.

  • Characterization: The identity and purity of the final product should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as by measuring its melting point.

Applications in Pharmaceutical and Chemical Synthesis

The primary application of this compound lies in its utility as a chiral building block for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[1] Its pre-defined stereocenter is incorporated into the target molecule, obviating the need for chiral resolution at a later stage, which is often a costly and inefficient process.

While specific drug synthesis pathways involving this exact molecule are proprietary and not always publicly disclosed, the broader class of arylpropionic acid derivatives are well-known for their pharmacological activities, particularly as non-steroidal anti-inflammatory drugs (NSAIDs).[5] It is plausible that this compound serves as a key intermediate in the synthesis of novel arylpropionic acid-based drug candidates.

This compound is also utilized in research laboratories for the study of stereochemistry and the development of new chiral catalysts.[1]

Biological Activity and Mechanism of Action: An Overview of the Parent Class

Currently, there is a lack of specific data in the public domain regarding the biological activity and mechanism of action of this compound itself. However, as a derivative of arylpropionic acid, it belongs to a class of compounds with well-established pharmacological profiles.

Arylpropionic acid derivatives, such as ibuprofen and naproxen, are potent non-steroidal anti-inflammatory drugs (NSAIDs).[5] Their primary mechanism of action is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[6] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking the production of prostaglandins, NSAIDs exert their therapeutic effects.

It is important to note that the phenylcarbamoyloxy moiety would significantly alter the pharmacological properties of the propionic acid backbone. Further research is required to elucidate the specific biological effects, if any, of this compound.

Analytical Methods for Characterization and Quality Control

Robust analytical methods are essential for ensuring the quality and purity of this compound. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC):

  • Principle: HPLC is a powerful technique for separating and quantifying the components of a mixture. A reversed-phase HPLC method would likely be suitable for this compound.

  • Typical Conditions (to be developed and validated):

    • Column: C18 stationary phase

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detection at a wavelength where the phenyl group exhibits strong absorbance.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound. ¹H and ¹³C NMR would be used to confirm the identity and purity of the synthesized product.

  • Expected ¹H NMR Signals (predicted):

    • Aromatic protons of the phenyl group.

    • A quartet for the methine proton of the propionic acid moiety.

    • A doublet for the methyl protons of the propionic acid moiety.

    • A broad singlet for the carboxylic acid proton.

    • A singlet for the NH proton of the carbamate group.

Infrared (IR) Spectroscopy:

  • Principle: IR spectroscopy is used to identify the functional groups present in a molecule.

  • Expected Characteristic Absorptions:

    • A broad O-H stretch from the carboxylic acid group.

    • A C=O stretch from the carboxylic acid group.

    • A C=O stretch from the carbamate group.

    • An N-H stretch from the carbamate group.

    • Aromatic C-H and C=C stretching vibrations.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound. The Safety Data Sheet (SDS) should be consulted for detailed information.

General Hazards:

  • May cause skin and eye irritation.

  • May be harmful if swallowed or inhaled.

Recommended Personal Protective Equipment (PPE):

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Laboratory coat

  • Use in a well-ventilated area or with a fume hood.

Conclusion

This compound is a valuable and versatile chiral intermediate with significant potential in the pharmaceutical and chemical industries. Its well-defined stereochemistry and reactive functional groups make it an attractive starting material for the asymmetric synthesis of complex molecules. While specific details of its applications are often proprietary, its role as a key building block is undisputed. Further research into its potential biological activities could unveil new therapeutic applications for this intriguing molecule.

References

  • This compound - MySkinRecipes. (n.d.).
  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237). (n.d.). Human Metabolome Database.
  • 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000237). (n.d.). Human Metabolome Database.
  • Processes for producing phenoxy propionic acid derivatives. (1997). Google Patents.
  • Preparation method for 2-phenylpropionic acid. (2015). Google Patents.
  • Gençer, H. K., Çevik, U. A., Çavuşoğlu, B. K., Sağlık, B. N., Levent, S., Atlı, Ö., ... & Kaplancıklı, Z. A. (2019). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1334-1347. [Link]
  • Kumar, P., Sangam, Bala, V. C., Nimesh, S., & Bajpai, A. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-12. [Link]

Sources

An In-depth Technical Guide to (S)-(-)-2-(Phenylcarbamoyloxy)propionic Acid: Molecular Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid, a chiral derivative of propionic acid. The document elucidates its molecular structure, proposes a detailed synthetic pathway, and outlines key analytical techniques for its characterization. Emphasis is placed on the significance of its stereochemistry and its potential applications within the pharmaceutical and life sciences sectors. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering both theoretical insights and practical methodologies.

Introduction

This compound belongs to the class of arylpropionic acid derivatives, a well-established group of non-steroidal anti-inflammatory drugs (NSAIDs).[1] The introduction of a phenylcarbamoyloxy moiety to the propionic acid backbone at the stereogenic center creates a molecule with distinct physicochemical properties and potential biological activities. The specific (S)-enantiomer is of particular interest, as stereochemistry is a critical determinant of pharmacological and toxicological profiles in many drug candidates.[2] This guide will delve into the core scientific principles and practical aspects of this compound, providing a robust framework for its study and application.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the potential of this compound is a thorough analysis of its molecular architecture and inherent properties.

2.1. Chemical Structure

The IUPAC name for this compound is (2S)-2-(phenylcarbamoyloxy)propanoic acid.[3] Its structure consists of a propionic acid core, with a phenylcarbamoyloxy group attached to the alpha-carbon. This alpha-carbon is a chiral center, giving rise to two enantiomers. This guide focuses on the (S)-enantiomer.

Molecular Formula: C₁₀H₁₁NO₄[4]

Molecular Weight: 209.20 g/mol [4]

CAS Number: 102936-05-0[4]

Synonyms: (S)-(-)-2-(Phenylaminocarbonyloxy)propionic acid, (S)-(-)-Carbamalactic acid, (S)-PACOPA[4]

2.2. Physicochemical Data

A summary of the key physicochemical properties is presented in Table 1.

PropertyValueSource
Melting Point 150 °C (decomposes)[5]
Appearance White crystalline powderInferred from similar compounds
Solubility Soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water.Inferred from structure

Synthesis and Chiral Separation

The synthesis of this compound involves the formation of a carbamate linkage with (S)-lactic acid. A proposed synthetic workflow is outlined below.

3.1. Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from readily available (S)-lactic acid.

Synthesis_Workflow cluster_0 Step 1: Phenylcarbamoylation cluster_1 Step 2: Chiral Separation S_Lactic_Acid (S)-Lactic Acid Reaction_1 Reaction in aprotic solvent (e.g., THF) with a tertiary amine catalyst (e.g., Triethylamine) S_Lactic_Acid->Reaction_1 Phenyl_Isocyanate Phenyl Isocyanate Phenyl_Isocyanate->Reaction_1 Intermediate Racemic 2-(Phenylcarbamoyloxy)propionic acid Reaction_1->Intermediate Racemic_Mixture Racemic 2-(Phenylcarbamoyloxy)propionic acid Chiral_HPLC Chiral HPLC (e.g., Polysaccharide-based column) Racemic_Mixture->Chiral_HPLC S_Enantiomer This compound Chiral_HPLC->S_Enantiomer

Caption: Proposed synthetic workflow for this compound.

3.2. Detailed Experimental Protocol

Step 1: Synthesis of 2-(Phenylcarbamoyloxy)propionic acid (Racemic)

  • To a solution of racemic lactic acid (1 equivalent) in anhydrous tetrahydrofuran (THF), add triethylamine (1.2 equivalents) at 0 °C under an inert atmosphere.

  • Slowly add phenyl isocyanate (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with dilute hydrochloric acid.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude racemic product.

Step 2: Chiral Separation of this compound

The resolution of the racemic mixture is critical to obtaining the desired (S)-enantiomer. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a common and effective method.[6][7][8]

  • Dissolve the racemic mixture in the mobile phase.

  • Utilize a chiral HPLC column, such as one with a polysaccharide-based chiral selector (e.g., cellulose or amylose derivatives).[7]

  • Employ a suitable mobile phase, often a mixture of hexane/isopropanol or other normal-phase eluents.[7]

  • Optimize the flow rate and temperature to achieve baseline separation of the enantiomers.

  • Collect the fraction corresponding to the (S)-(-) enantiomer. The elution order will depend on the specific chiral stationary phase and mobile phase used.[7]

  • Evaporate the solvent from the collected fraction to yield the purified this compound.

Structural Characterization

A combination of spectroscopic techniques is essential to confirm the identity and purity of the synthesized compound.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

¹H NMR (Proton NMR): The expected proton NMR spectrum would show distinct signals for the aromatic protons of the phenyl group, the methine proton at the chiral center, the methyl protons, and the acidic proton of the carboxylic acid. The chemical shifts and splitting patterns provide valuable structural information. For comparison, the ¹H NMR spectrum of the parent propionic acid shows characteristic signals for the ethyl group and the acidic proton.[9][10][11]

¹³C NMR (Carbon NMR): The carbon NMR spectrum would complement the proton NMR data, showing signals for each unique carbon atom in the molecule, including the carbonyl carbons of the carbamate and carboxylic acid groups, the aromatic carbons, and the aliphatic carbons.

4.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational frequencies are listed in Table 2. The spectrum of propanoic acid shows a characteristic broad O-H stretch and a strong C=O stretch.[12][13][14]

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H (Carboxylic Acid) 3300-2500 (broad)
N-H (Amide) ~3300
C-H (Aromatic) 3100-3000
C-H (Aliphatic) 3000-2850
C=O (Carbamate) ~1740-1700
C=O (Carboxylic Acid) ~1725-1700
C=C (Aromatic) ~1600, ~1475

4.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electron ionization (EI) mass spectrometry would be expected to show the molecular ion peak [M]⁺ at m/z 209. The fragmentation pattern would likely involve the loss of CO₂, the phenyl isocyanate group, and other characteristic fragments.[15][16]

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis Synthesized_Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Compound->NMR IR Infrared Spectroscopy Synthesized_Compound->IR MS Mass Spectrometry Synthesized_Compound->MS Structural_Confirmation Structural Confirmation and Purity Assessment NMR->Structural_Confirmation IR->Structural_Confirmation MS->Structural_Confirmation

Caption: Workflow for the structural characterization of the synthesized compound.

Stereochemistry and Biological Significance

The (S)-configuration at the chiral center is of paramount importance. For many arylpropionic acid derivatives, the (S)-enantiomer is the pharmacologically active form, while the (R)-enantiomer is often less active or inactive.[2] This stereoselectivity arises from the specific three-dimensional arrangement of the molecule, which dictates its interaction with biological targets such as enzymes and receptors.

The phenylcarbamoyloxy group may influence the molecule's lipophilicity and hydrogen bonding potential, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to target proteins. Further research is needed to fully elucidate the specific pharmacological profile of the (S)-enantiomer of 2-(Phenylcarbamoyloxy)propionic acid. In silico studies, such as molecular docking, could provide initial insights into its potential anti-inflammatory activity by evaluating its binding to cyclooxygenase (COX) enzymes.[17][18]

Potential Applications in Drug Development

Derivatives of arylpropionic acid are widely used as NSAIDs for their analgesic, anti-inflammatory, and antipyretic properties.[1] The structural modifications in this compound may lead to:

  • Altered Pharmacokinetic Profile: The carbamate group could be designed to be a prodrug moiety, which is cleaved in vivo to release the active propionic acid derivative.

  • Novel Biological Targets: The unique structure may result in interactions with other biological targets beyond COX enzymes, potentially leading to new therapeutic applications.

  • Improved Safety Profile: Modifications to the parent drug structure are a common strategy to reduce adverse effects, such as gastrointestinal irritation, associated with traditional NSAIDs.[17]

Further preclinical and clinical studies are necessary to determine the therapeutic potential and safety profile of this compound.

Conclusion

This compound is a chiral molecule with a well-defined structure that can be synthesized and characterized using standard organic chemistry techniques. Its relationship to the pharmacologically significant class of arylpropionic acids makes it a compound of interest for further investigation in drug discovery and development. The methodologies and data presented in this guide provide a solid foundation for researchers to explore the potential of this and related compounds.

References

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
  • Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. PubMed. [Link]
  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237).
  • 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000237).
  • HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. PubMed. [Link]
  • Mass Spectrum (Electron Ionization) (HMDB0000237).
  • Separation of 2-arylpropionic acids on a cellulose based chiral stationary phase by RP-HPLC. PubMed. [Link]
  • On the stereochemically peculiar two-dimensional separation of 2-arylpropionic acids by chiral TLC.
  • Pharmacology of Chiral Compounds 2-Arylpropionic Acid Derivatives.
  • infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH. Doc Brown's Chemistry. [Link]
  • Pharmacological properties of 2-[4-(2-thiazolyloxy)-phenyl]-propionic acid (480156-S)
  • Rapid Approach to Determine Propionic and Sorbic Acid Contents in Bread and Bakery Products Using 1 H NMR Spectroscopy. MDPI. [Link]
  • Propanoic acid, phenyl ester. NIST WebBook. [Link]
  • Predicted GC-MS Spectrum - Propionic acid GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000237).
  • low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH. Doc Brown's Chemistry. [Link]
  • Propanoic acid, 2-phenylethyl ester. NIST WebBook. [Link]
  • Preparation method for 2-phenylpropionic acid.
  • mass spectrum of propanoic acid C3H6O2 CH3CH2COOH. Doc Brown's Chemistry. [Link]
  • Synthesis of 2-(3-benzoylphenyl)-propionic acid. PrepChem.com. [Link]
  • Fourier transformed infrared spectral investigations of molecular interactions in propionic acid-2-propanol binary system. PubMed. [Link]
  • (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.
  • 2-Phenylpropionic acid | C9H10O2. PubChem. [Link]
  • A mass spectrometry-based proteomics strategy to detect long-chain S-acyl
  • IR spectra of a propionic acid ethyl ester, b maleic anhydride, c Gen2...
  • (PDF) Infrared spectral studies of propanoic acid in various solvents.
  • In Silico Evaluation of Ibuprofen and Two Benzoylpropionic Acid Derivatives with Potential Anti-Inflamm
  • In Silico Evaluation of Ibuprofen and Two Benzoylpropionic Acid Derivatives with Potential Anti-Inflamm

Sources

An In-Depth Technical Guide to the Synthesis of (S)-(-)-2-(Phenylcarbamoyloxy)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (S)-(-)-2-(Phenylcarbamoyloxy)propionic Acid

This compound, a chiral carboxylic acid, holds considerable interest within the realms of pharmaceutical and agrochemical research. Its structure, incorporating a carbamate (urethane) linkage and a stereogenic center derived from (S)-lactic acid, makes it a valuable chiral building block for the synthesis of more complex, enantiomerically pure molecules. The precise stereochemical configuration is often crucial for biological activity, rendering enantioselective synthesis pathways essential for producing compounds with enhanced efficacy and reduced side effects.

This technical guide provides a comprehensive overview of the synthesis of this compound, delving into the underlying reaction mechanisms, critical process parameters, and detailed experimental protocols. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices to ensure a robust and reproducible synthesis.

Core Synthesis Pathway: Urethane Formation via Nucleophilic Addition

The primary and most direct route to this compound involves the reaction of (S)-lactic acid with phenyl isocyanate. This reaction is a classic example of nucleophilic addition to an isocyanate, resulting in the formation of a carbamate linkage.

Reaction Mechanism and Stereochemistry

The synthesis proceeds through the nucleophilic attack of the hydroxyl group of (S)-lactic acid on the electrophilic carbonyl carbon of the isocyanate group in phenyl isocyanate. The lone pair of electrons on the oxygen atom of the hydroxyl group initiates the attack, leading to the formation of a tetrahedral intermediate. This is followed by a proton transfer, typically to the nitrogen atom of the isocyanate, to yield the stable carbamate product.

A critical aspect of this synthesis is the retention of the stereochemical integrity at the chiral center of the (S)-lactic acid. Since the reaction occurs at the hydroxyl group and does not involve the chiral carbon atom directly, the (S)-configuration is preserved in the final product.

The overall transformation can be represented as follows:

Synthesis_Pathway cluster_reactants Reactants cluster_product Product S_Lactic_Acid (S)-Lactic Acid Target_Molecule This compound S_Lactic_Acid->Target_Molecule + Phenyl_Isocyanate Phenyl Isocyanate Phenyl_Isocyanate->Target_Molecule Nucleophilic Addition

Caption: Synthesis of this compound.

Causality in Experimental Design: Key Parameters and Their Influence

The success of this synthesis hinges on the careful control of several experimental parameters. The choices made are not arbitrary but are grounded in the chemical principles governing the reaction.

  • Solvent Selection: The choice of solvent is critical to ensure that both reactants are soluble and to facilitate the reaction. Aprotic solvents such as tetrahydrofuran (THF), diethyl ether, or dichloromethane are generally preferred. These solvents do not have acidic protons that could react with the highly reactive phenyl isocyanate. The polarity of the solvent can also influence the reaction rate.

  • Temperature Control: The reaction between an alcohol and an isocyanate is typically exothermic. Maintaining a controlled temperature, often at or below room temperature initially, is crucial to prevent side reactions. Phenyl isocyanate can react with itself to form dimers or trimers at elevated temperatures. Furthermore, it can react with any residual water to form an unstable carbamic acid, which decomposes to aniline and carbon dioxide. The aniline can then react with another molecule of phenyl isocyanate to form diphenylurea, an undesired byproduct.

  • Stoichiometry of Reactants: A slight excess of one reactant can be used to ensure the complete conversion of the other. However, a large excess of phenyl isocyanate should be avoided to minimize the formation of byproducts and to simplify the purification process.

  • Catalysis: While the reaction can proceed without a catalyst, the rate can be significantly enhanced by the use of one.

    • Tertiary Amines: Bases like triethylamine (TEA) or pyridine can act as nucleophilic catalysts. They activate the alcohol by forming a more nucleophilic alkoxide intermediate through hydrogen bonding.

    • Organometallic Catalysts: Tin compounds, such as dibutyltin dilaurate (DBTDL), are highly effective catalysts for urethane formation. They are thought to work by forming a complex with both the alcohol and the isocyanate, thereby bringing them into close proximity and activating them for the reaction. However, due to the toxicity of organotin compounds, their use in pharmaceutical synthesis is often restricted.

Experimental Protocol: A Self-Validating System

The following protocol is a detailed, step-by-step methodology for the synthesis of this compound. Each step is designed to ensure high yield and purity, with built-in checks for reaction completion.

Materials:

  • (S)-Lactic acid (ensure it is of high purity and low water content)

  • Phenyl isocyanate (freshly distilled if necessary to remove any polymeric impurities)

  • Anhydrous tetrahydrofuran (THF)

  • Triethylamine (TEA) (freshly distilled)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (S)-lactic acid (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Addition of Base: Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature. This deprotonates the carboxylic acid and activates the hydroxyl group.

  • Addition of Phenyl Isocyanate: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of phenyl isocyanate (1.05 eq) in anhydrous THF dropwise via the dropping funnel over a period of 30 minutes. The slow addition helps to control the exothermic nature of the reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting materials.

  • Work-up and Extraction: Once the reaction is complete, quench the reaction by adding 1 M hydrochloric acid until the pH of the aqueous layer is approximately 2-3. This protonates the triethylammonium carboxylate salt to the free carboxylic acid and also protonates any remaining triethylamine. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane or toluene, to yield this compound as a solid.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Setup Dissolve (S)-Lactic Acid in anhydrous THF Base Add Triethylamine Setup->Base Addition Slowly add Phenyl Isocyanate at 0 °C Base->Addition Stir Stir at Room Temperature Addition->Stir Quench Quench with 1 M HCl Stir->Quench Reaction Complete Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Water and Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Purify Recrystallize Dry->Purify

Caption: Experimental workflow for the synthesis of the target molecule.

Data Presentation: Quantitative Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁NO₄[1][2]
Molecular Weight 209.20 g/mol [1][2]
Appearance White to off-white solid
Melting Point Approximately 150 °C (decomposes)[1]
Typical Yield >85% (with optimization)
Purity >98% (after recrystallization)
Optical Rotation [α]D < 0 (in a suitable solvent)

Authoritative Grounding and Comprehensive References

The methodologies and mechanistic interpretations presented in this guide are supported by established principles in organic chemistry. The reaction between isocyanates and alcohols is a cornerstone of polyurethane chemistry and has been extensively studied.

Conclusion: A Robust Pathway to a Valuable Chiral Intermediate

The synthesis of this compound from (S)-lactic acid and phenyl isocyanate represents a reliable and efficient method for obtaining this valuable chiral building block. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can consistently achieve high yields and purity. The protocol provided in this guide serves as a self-validating system, empowering scientists in their pursuit of novel, enantiomerically pure compounds for a wide range of applications.

References

  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • This compound. MySkinRecipes.
  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem.

Sources

An In-Depth Technical Guide to (2S)-2-(Phenylcarbamoyloxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of (2S)-2-(phenylcarbamoyloxy)propanoic acid, a chiral molecule of significant interest in pharmaceutical sciences. This document delves into its chemical identity, physicochemical properties, a detailed synthesis protocol, and thorough analytical characterization. Furthermore, it explores the current understanding of its biological activities and potential applications in drug development, particularly focusing on its role as a chiral building block and its potential antimicrobial and cytotoxic properties. This guide is intended to be a valuable resource for researchers and professionals engaged in synthetic chemistry, drug discovery, and analytical sciences.

Introduction and Chemical Identity

(2S)-2-(Phenylcarbamoyloxy)propanoic acid, also referred to as (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid, is a carboxylic acid derivative characterized by a phenylcarbamoyl group attached to the alpha-carbon of propanoic acid. The "(S)" designation signifies the stereochemistry at the chiral center, which is crucial for its biological interactions and applications in asymmetric synthesis.

IUPAC Name: (2S)-2-(phenylcarbamoyloxy)propanoic acid[1]

Synonyms: (S)-(-)-2-(Phenylaminocarbonyloxy)propionic acid, (S)-(-)-Carbamalactic acid, (S)-PACOPA[2]

CAS Number: 102936-05-0[1][2]

This molecule belongs to the class of carbamates and is a derivative of the naturally occurring alpha-hydroxy acid, (S)-lactic acid. Its structural features, combining a chiral center, a carboxylic acid moiety, and an aromatic carbamate group, make it a versatile compound for various chemical and biological investigations.

Physicochemical Properties

A summary of the key physicochemical properties of (2S)-2-(phenylcarbamoyloxy)propanoic acid is presented in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₁NO₄[1]
Molecular Weight 209.20 g/mol [1]
Appearance White to off-white solid
Melting Point 150 °C (decomposes)[3]
Solubility Soluble in methanol, ethanol, DMSO, and other polar organic solvents. Limited solubility in water.
Chirality (S)-enantiomer

Synthesis of (2S)-2-(Phenylcarbamoyloxy)propanoic Acid

The synthesis of (2S)-2-(phenylcarbamoyloxy)propanoic acid is typically achieved through the reaction of (S)-lactic acid with phenyl isocyanate. This reaction is a nucleophilic addition of the hydroxyl group of lactic acid to the isocyanate group, forming a carbamate linkage.

Reaction Scheme

Caption: Synthesis of (2S)-2-(phenylcarbamoyloxy)propanoic acid.

Experimental Protocol

Materials:

  • (S)-Lactic acid

  • Phenyl isocyanate

  • Anhydrous pyridine (or other suitable tertiary amine catalyst)

  • Anhydrous diethyl ether (or other suitable aprotic solvent)

  • Hydrochloric acid (HCl), 1M

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Deionized water

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (S)-lactic acid in anhydrous diethyl ether under a nitrogen atmosphere.

  • Addition of Catalyst: Add a catalytic amount of anhydrous pyridine to the solution.

  • Addition of Phenyl Isocyanate: Cool the reaction mixture to 0 °C using an ice bath. Slowly add phenyl isocyanate dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and wash with 1M HCl to remove pyridine. Separate the organic layer.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Drying and Evaporation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure (2S)-2-(phenylcarbamoyloxy)propanoic acid.

Synthesis Workflow Diagram

G cluster_workflow Synthesis Workflow start Dissolve (S)-Lactic Acid in Anhydrous Diethyl Ether add_catalyst Add Anhydrous Pyridine start->add_catalyst cool Cool to 0 °C add_catalyst->cool add_isocyanate Add Phenyl Isocyanate (dropwise) cool->add_isocyanate react Stir at Room Temperature (12-24h) add_isocyanate->react workup Quench with Water & Wash with 1M HCl react->workup extract Extract with Diethyl Ether workup->extract dry Dry over Na₂SO₄ and Evaporate extract->dry purify Recrystallize dry->purify end Pure (2S)-2-(Phenylcarbamoyloxy)propanoic Acid purify->end

Caption: Step-by-step synthesis workflow.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the methine proton at the chiral center, the methyl protons, the carboxylic acid proton, and the N-H proton of the carbamate. The chemical shifts and coupling patterns provide valuable structural information.

  • ¹³C NMR: The carbon-13 NMR spectrum will display signals for the carbonyl carbons of the carboxylic acid and the carbamate, the aromatic carbons, the methine carbon at the chiral center, and the methyl carbon.[4][5][6]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule:

  • O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

  • N-H stretch (carbamate): A sharp peak around 3300-3500 cm⁻¹.

  • C=O stretch (carboxylic acid and carbamate): Strong absorptions in the range of 1680-1750 cm⁻¹.

  • C-O stretch: Bands in the 1000-1300 cm⁻¹ region.

  • Aromatic C-H and C=C stretches: Signals in their respective characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak ([M]⁺ or [M+H]⁺) should correspond to the calculated molecular weight (209.20 g/mol ). The fragmentation pattern can provide further structural confirmation.

Biological Activities and Applications in Drug Development

While specific biological data for (2S)-2-(phenylcarbamoyloxy)propanoic acid is limited in publicly available literature, derivatives of propanoic acid and related structures have shown a range of biological activities.

Potential Antimicrobial and Antifungal Activity

Several studies have demonstrated the antimicrobial and antifungal properties of propanoic acid derivatives.[7][8] The presence of the phenylcarbamoyl moiety may enhance this activity. For instance, some phenylcarbamates have shown activity against Candida albicans.[9] The mechanism of antifungal action for propionic acid itself has been linked to the induction of apoptosis through mitochondrial dysfunction.[10] Further investigation is warranted to determine if (2S)-2-(phenylcarbamoyloxy)propanoic acid exhibits similar properties.

Potential Cytotoxic Activity

Phenylpropanoic acid derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[11][12] For example, propionic acid has been shown to induce cell death in cervical cancer cells.[13] The structural features of (2S)-2-(phenylcarbamoyloxy)propanoic acid make it a candidate for screening in anticancer drug discovery programs. Some novel synthetic drugs with structural similarities have shown selective cytotoxic activities on human breast carcinoma MCF-7 cells.[12][14]

Application as a Chiral Building Block

One of the most significant applications of (2S)-2-(phenylcarbamoyloxy)propanoic acid is as a chiral building block in the synthesis of more complex, enantiomerically pure molecules. The defined stereochemistry at the C2 position makes it a valuable starting material for the synthesis of chiral drugs and other bioactive compounds.

Use in Enantiomeric Separation

The carboxylic acid functionality allows for the formation of diastereomeric salts or amides with chiral amines. This property can be exploited for the resolution of racemic mixtures of amines via fractional crystallization or chromatographic separation. Although not extensively documented for this specific compound, related chiral propanoic acid derivatives are used for the enantiomeric separation of various compounds.[15][16][17]

Future Perspectives

(2S)-2-(Phenylcarbamoyloxy)propanoic acid is a chiral molecule with untapped potential. Future research should focus on a more detailed evaluation of its biological activity profile, including a broader range of microbial strains and cancer cell lines. Elucidating its mechanism of action will be crucial for its potential development as a therapeutic agent. Furthermore, its application as a chiral auxiliary and in the synthesis of novel, complex molecules remains a promising area of exploration for synthetic and medicinal chemists.

References

  • Zhang, W., Liu, W., Jiang, X., Jiang, F., Zhuang, H., & Fu, L. (2011). Design, synthesis and antimicrobial activity of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives. European Journal of Medicinal Chemistry, 46(9), 3639-3650. [Link]
  • Antimicrobial activity of synthesized propionic acid derivatives. (2014).
  • Badisa, R. B., Darling-Reed, S. F., Joseph, P., Cooperwood, J. S., Latinwo, L. M., & Goodman, C. B. (2009). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Anticancer Research, 29(8), 2993-2996. [Link]
  • Kurek, M., Grudniak, A. M., Szczęśniak, P., & Wolska, K. I. (2019). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. Molecules, 24(4), 755. [Link]
  • Reta, G. F., Tonn, C. E., Ríos-Luci, C., León, L. G., Pérez-Roth, E., Padrón, J. M., & Donadel, O. J. (2012). Cytotoxic Bioactivity of Some Phenylpropanoic Acid Derivatives.
  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000237).
  • Doležal, M., Dedková, K., Kaustová, J., Miletínová, V., Kráľová, K., & Jampílek, J. (2012). Antimicrobial effect of para-alkoxyphenylcarbamic acid esters containing substituted N-phenylpiperazine moiety. Acta Poloniae Pharmaceutica, 69(5), 957-965. [Link]
  • Chen, Y. H., Lin, Y. C., Hsiao, C. H., & Sheu, S. J. (2023). Antifungal Activities of Compounds Produced by Newly Isolated Acrocarpospora Strains. Journal of Fungi, 9(1), 108. [Link]
  • Desiderio, C., Fanali, S., & Sinibaldi, M. (1998). Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC. Journal of Capillary Electrophoresis, 5(1-2), 19-23. [Link]
  • Said, M. B., Kriaa, A., Sahnoun, M., Elleuch, L., Jaouadi, B., & Bejar, S. (2023). Synergistic antifungal activity and potential mechanism of action of a glycolipid-like compound produced by Streptomyces blastmyceticus S108 against Candida clinical isolates. Journal of Applied Microbiology, 134(11), lxad246. [Link]
  • Bouarab-Chibane, L., Forquet, V., Lantéri, P., Clément, Y., Léonard-Akkari, L., Oulahal, N., Degraeve, P., & Bordes, C. (2019). Antimicrobial Activities and Mode of Flavonoid Actions. Molecules, 24(6), 1034. [Link]
  • Lee, S. H., Park, S. H., Lee, Y. S., & Lee, D. G. (2016). A novel fungal killing mechanism of propionic acid. FEMS Yeast Research, 16(7), fow089. [Link]
  • Marković, V. M., Milenković, D. A., Vukićević, M. S., Avdović, E. H., & Marković, J. D. (2014). Synthesis, characterization and ROS-mediated cytotoxic action of novel (S,S)-1,3-propanediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid and corresponding esters. Bioorganic Chemistry, 55, 38-48. [Link]
  • Al-Askar, A. A., Ezzat, S. M., & Ghoneem, K. M. (2022). Antifungal Activity of Bioactive Compounds Produced by the Endophytic Fungus Paecilomyces sp. (JN227071.1) against Rhizoctonia solani. Journal of Fungi, 8(3), 241. [Link]
  • Badisa, R., Tzakou, O., Couladis, M., & Pilarinou, E. (2009). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells.
  • de Oliveira, A. C., de Pinho, P. G., de Andrade, P. B., & Valentão, P. (2017). Antifungal activity of cinnamic acid and benzoic acid esters against Candida albicans strains. Medical Mycology, 55(3), 282-289. [Link]
  • Lee, J., Lee, S., & Kim, S. (2021). Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells. Molecules, 26(16), 4983. [Link]
  • Spectra Problem #7 Solution. University of Calgary. [Link]
  • Nafie, L. A., Cao, X., Lee, E. J., Bu, X., & Barron, L. D. (2008). Application of chiral technology in a pharmaceutical company. Enantiomeric separation and spectroscopic studies of key asymmetric intermediates using a combination of techniques. Phenylglycidols. Chirality, 20(3-4), 383-394. [Link]
  • Gotti, R., & Fiori, J. (2021). The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review. Molecules, 26(11), 3122. [Link]
  • Yurttaş, L., Özkay, Y., & Kaplancıklı, Z. A. (2016). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Turkish Journal of Chemistry, 40, 816-829. [Link]
  • Li, Y., Li, H., Wang, Y., Zhang, Y., & Liu, Y. (2024). Chiral substrate-induced chiral covalent organic framework membranes for enantioselective separation of macromolecular drug.
  • Ichikawa, A., & Ono, H. (2008). Preparation of single-enantiomer biofunctional molecules with (S)-2-methoxy-2-(1-naphthyl)propanoic acid. Bioscience, Biotechnology, and Biochemistry, 72(9), 2418-2422. [Link]
  • Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists.
  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic
  • Weber, D. K., Scur, M. C., & Giraud, N. (2022). Automated analysis for multiplet identification from ultra-high resolution 2D-1H,13C-HSQC NMR spectra. Wellcome Open Research, 7, 246. [Link]
  • de Graaf, R. A., & Behar, K. L. (2014). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 27(7), 789-805. [Link]

Sources

A Comprehensive Technical Guide to (S)-(-)-2-(Phenylcarbamoyloxy)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid, a chiral molecule of interest in synthetic chemistry and pharmaceutical research. The guide elucidates its various chemical identifiers and nomenclature, offering clarity for researchers navigating scientific literature and chemical databases. A detailed exploration of its physicochemical properties, supported by spectroscopic data interpretation, is presented. Furthermore, this document outlines a robust synthesis protocol, discusses its application as a chiral resolving agent, and contextualizes its potential pharmacological relevance within the broader class of arylpropionic acid derivatives. This guide is intended to be a valuable resource for professionals in drug discovery, development, and chemical synthesis, providing both foundational knowledge and practical insights.

Nomenclature and Chemical Identifiers

Precise identification of a chemical entity is paramount for effective scientific communication and research. This compound is known by several alternate names and is cataloged under various identifiers in chemical databases.

Systematic and Common Names

The most systematic name, following IUPAC nomenclature, is (2S)-2-(phenylcarbamoyloxy)propanoic acid . However, it is frequently referred to by other names in literature and commercial listings.

A comprehensive list of these names is provided in Table 1 for facile cross-referencing.

Table 1: Alternate Names and Synonyms

NameSource/Type
This compoundCommon Name
(2S)-2-(phenylcarbamoyloxy)propanoic acidIUPAC Name
(S)-(-)-2-(Phenylaminocarbonyloxy)propionic acidSynonym[1]
(S)-(-)-Carbamalactic acidSynonym[1]
(S)-PACOPAAbbreviation[1]
(S)-2-((Phenylcarbamoyl)oxy)propanoic acidSynonym
(S)-(-)-2-[(Phenylamino)carbonyloxy]propionic acidSynonym
(2S)-2-(N-phenylcarbamoyloxy)propanoic acidSynonym
Chemical Identifiers

For unambiguous identification, registry numbers and other database identifiers are crucial. Table 2 summarizes the key identifiers for this compound.

Table 2: Chemical Identifiers

IdentifierValue
CAS Number 102936-05-0[1]
Molecular Formula C₁₀H₁₁NO₄[1]
Molecular Weight 209.20 g/mol [1]
PubChem CID 736218
InChI InChI=1S/C10H11NO4/c1-7(9(12)13)15-10(14)11-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,14)(H,12,13)/t7-/m0/s1
InChIKey HYIHYWQSOXTJFS-ZETCQYMHSA-N
SMILES CC(C(=O)O)NC1=CC=CC=C1

Physicochemical and Spectroscopic Properties

Understanding the physical and spectral characteristics of a compound is fundamental to its application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 3.

Table 3: Physicochemical Properties

PropertyValue
Appearance White to off-white crystalline powder
Melting Point 150 °C (decomposes)[2]
Boiling Point 324.7 °C (estimated)
Density 1.333 g/mL (estimated)
Solubility Soluble in water
Spectroscopic Analysis

The proton and carbon NMR spectra are expected to show characteristic signals corresponding to the phenyl, propionic acid, and carbamate moieties.

  • ¹H NMR: The spectrum would feature a doublet for the methyl protons (CH₃) coupled to the adjacent methine proton. The methine proton (CH) would appear as a quartet. The aromatic protons of the phenyl group would likely appear as a complex multiplet in the downfield region. The acidic proton of the carboxylic acid and the amide proton of the carbamate would present as broad singlets, with chemical shifts that can be concentration and solvent dependent.

  • ¹³C NMR: The carbon spectrum would show distinct signals for the methyl carbon, the methine carbon, the carboxylic carbonyl carbon, the carbamate carbonyl carbon, and the aromatic carbons.

The FTIR spectrum is a powerful tool for identifying the functional groups present in the molecule. Key expected absorption bands are:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid.

  • N-H Stretch (Carbamate): A sharp to moderately broad peak around 3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid and Carbamate): Two distinct carbonyl stretching bands are expected. The carboxylic acid C=O stretch would typically appear around 1700-1725 cm⁻¹, while the carbamate C=O stretch would be observed at a slightly lower wavenumber, around 1680-1700 cm⁻¹.

  • C-O Stretch: Strong bands in the 1300-1000 cm⁻¹ region corresponding to the C-O single bonds of the ester and carboxylic acid groups.

  • Aromatic C-H and C=C Bends: Characteristic absorptions in the fingerprint region.

In mass spectrometry, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to the molecular weight of the compound (209.20). The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH, m/z 45), the phenyl isocyanate moiety (C₆H₅NCO, m/z 119), or cleavage of the propionic acid side chain.

Synthesis and Experimental Protocols

This compound can be synthesized through the reaction of (S)-lactic acid with phenyl isocyanate. This reaction is a nucleophilic addition of the hydroxyl group of lactic acid to the isocyanate group.

Synthesis Workflow

The overall synthetic scheme is depicted in the following diagram:

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product S_Lactic_Acid (S)-Lactic Acid Reaction_Step Nucleophilic Addition S_Lactic_Acid->Reaction_Step Phenyl_Isocyanate Phenyl Isocyanate Phenyl_Isocyanate->Reaction_Step Target_Compound This compound Reaction_Step->Target_Compound

Caption: Synthesis of the target compound.

Detailed Experimental Protocol

Materials:

  • (S)-Lactic acid

  • Phenyl isocyanate

  • Anhydrous diethyl ether (or other suitable aprotic solvent)

  • Stirring apparatus

  • Reaction vessel with a reflux condenser and drying tube

  • Standard glassware for workup and purification

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-lactic acid (1.0 equivalent) in anhydrous diethyl ether.

  • To this stirred solution, add phenyl isocyanate (1.0 equivalent) dropwise at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

  • Wash the crude product with a cold, non-polar solvent (e.g., hexane) to remove any unreacted starting materials.

  • The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Dry the purified this compound under vacuum.

  • Characterize the final product using appropriate analytical techniques (NMR, IR, MS, and melting point determination).

Applications in Research and Development

Chiral Resolving Agent

A significant application of this compound is as a chiral resolving agent. Chiral resolution is a technique used to separate a racemic mixture into its constituent enantiomers. The acidic nature of the target compound allows it to form diastereomeric salts with racemic bases. These diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

The general workflow for using this compound as a resolving agent is illustrated below:

G Racemic_Base Racemic Base (R-Base + S-Base) Salt_Formation Diastereomeric Salt Formation Racemic_Base->Salt_Formation Resolving_Agent This compound (S-Acid) Resolving_Agent->Salt_Formation Diastereomers Mixture of Diastereomers (R-Base•S-Acid + S-Base•S-Acid) Salt_Formation->Diastereomers Separation Fractional Crystallization Diastereomers->Separation Separated_Salts Separated Diastereomeric Salts Separation->Separated_Salts Liberation Liberation of Enantiomers Separated_Salts->Liberation Enantiomers Pure Enantiomers (R-Base and S-Base) Liberation->Enantiomers

Sources

An In-depth Technical Guide to (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid: From Chiral Precursor to Analytical Tool

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid, a chiral molecule primarily utilized not as a therapeutic agent itself, but as a crucial component in the field of analytical chemistry, specifically in the separation of enantiomers. This document will delve into its discovery, synthesis, and the innovative application that defines its significance in chemical and pharmaceutical research.

Introduction: A Molecule Defined by its Application

This compound, with the CAS number 102936-05-0, is a chiral organic compound derived from the readily available natural precursor, (S)-lactic acid.[1] While the broader class of arylpropionic acids is well-known for its non-steroidal anti-inflammatory drugs (NSAIDs), this particular molecule has carved its niche in a different scientific domain.[2] Its primary and most significant application lies in its use as a chiral selector, a molecule that can differentiate between the left- and right-handed forms (enantiomers) of other chiral compounds.

This technical guide will illuminate the journey of this compound from its conceptualization, rooted in the principles of chiral recognition, to its practical implementation as a key component of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC).

The Genesis: Leveraging a Natural Chiral Building Block

The discovery and development of this compound were driven by the perpetual need in pharmaceutical and chemical sciences for effective methods to separate enantiomers. The biological activity of many chiral drugs resides in only one of their enantiomeric forms, while the other may be inactive or even harmful. This necessitates the development of robust analytical techniques to ensure the enantiomeric purity of pharmaceutical products.

The foundational concept behind this molecule's utility lies in the derivatization of a simple, enantiomerically pure starting material: (S)-lactic acid. Lactic acid provides a readily available and inexpensive source of chirality.[3] The key innovation was the introduction of a phenylcarbamoyl group, which imparts specific stereochemical recognition capabilities.

A pivotal publication by Piero Salvadori and his colleagues in the Journal of Chromatography A detailed the synthesis of a novel chiral stationary phase for HPLC by covalently bonding this compound to a silica gel support.[1] This work established the compound's primary role as a precursor to a tool for chiral separations.

Synthesis and Physicochemical Properties

The synthesis of this compound is a direct and efficient process that leverages the reactivity of its constituent precursors.

Synthetic Pathway

The most common and logical synthetic route involves the reaction of (S)-lactic acid with phenyl isocyanate.[4][5] In this reaction, the hydroxyl group of the lactic acid acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group. This forms a carbamate linkage, resulting in the desired product.

Hypothetical Synthesis Protocol:

  • Step 1: Reactant Preparation: In a clean, dry reaction vessel, dissolve (S)-lactic acid in a suitable anhydrous aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), under an inert atmosphere (e.g., nitrogen or argon).

  • Step 2: Addition of Phenyl Isocyanate: To the stirred solution of (S)-lactic acid, add an equimolar amount of phenyl isocyanate dropwise at a controlled temperature, typically 0 °C to room temperature. The reaction is often exothermic.

  • Step 3: Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the characteristic isocyanate peak.

  • Step 4: Work-up and Purification: Upon completion, the reaction mixture is typically quenched with a small amount of water or a dilute acid solution to remove any unreacted isocyanate. The product is then extracted into an organic solvent, washed, dried, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Physicochemical Data
PropertyValue
CAS Number 102936-05-0[6]
Molecular Formula C₁₀H₁₁NO₄
Molecular Weight 209.20 g/mol
Melting Point Approximately 150 °C (with decomposition)[6]
Appearance Gray-white solid

Core Application: A Chiral Selector in High-Performance Liquid Chromatography

The true value of this compound is realized when it is immobilized onto a solid support, creating a chiral stationary phase (CSP) for HPLC. This CSP can then be used to separate racemic mixtures of other compounds.

Principle of Chiral Recognition

The phenylcarbamoyl group introduced onto the lactic acid backbone is crucial for chiral recognition. The mechanism of separation on a CSP derived from this molecule is based on the formation of transient diastereomeric complexes between the chiral selector and the enantiomers of the analyte. These interactions are typically a combination of:

  • Hydrogen Bonding: The carbamate group provides hydrogen bond donor and acceptor sites.

  • π-π Stacking: The phenyl ring allows for π-π interactions with aromatic analytes.

  • Dipole-Dipole Interactions: The polar carbamate linkage contributes to dipole-dipole interactions.

The spatial arrangement of these interaction sites, dictated by the (S)-chirality of the lactic acid backbone, creates a chiral environment. One enantiomer of the analyte will fit more favorably into this environment, leading to a stronger or more prolonged interaction with the CSP. This difference in interaction strength results in different retention times on the HPLC column, allowing for their separation.

Experimental Workflow: From Chiral Selector to Analytical Separation

The following diagram illustrates the workflow from the synthesis of the chiral selector to its application in HPLC-based enantiomeric separation.

G cluster_0 Synthesis of Chiral Selector cluster_1 CSP Preparation cluster_2 HPLC Analysis A (S)-Lactic Acid C This compound A->C B Phenyl Isocyanate B->C E Immobilization C->E D Silica Gel Support D->E F Chiral Stationary Phase (CSP) E->F H HPLC Column with CSP F->H G Racemic Analyte Mixture G->H I Separated Enantiomers H->I

Caption: Workflow for the application of this compound.

Performance and Applications

The CSP derived from this compound has been successfully used for the optical resolution of various classes of compounds, including N-(3,5-Dinitrobenzoyl)amino acid methyl esters.[1] The separation factors achieved demonstrate the efficacy of this chiral selector in creating a stationary phase capable of discerning subtle stereochemical differences.

Broader Context and Future Perspectives

The development of this compound as a chiral selector is a prime example of the "chiral pool" strategy in asymmetric synthesis.[3] This approach utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of more complex chiral molecules.

While this specific molecule has a well-defined application, the principles behind its design continue to inspire the development of new chiral selectors and stationary phases. Future research in this area may focus on:

  • Modification of the Aromatic Group: Introducing different substituents on the phenyl ring to modulate the π-π and steric interactions.

  • Alternative Chiral Backbones: Exploring other simple hydroxy acids as chiral scaffolds.

  • Novel Immobilization Techniques: Developing more robust and efficient methods for attaching the chiral selector to the support material.

The ongoing demand for enantiomerically pure compounds in the pharmaceutical, agrochemical, and fragrance industries ensures that the field of chiral separations will remain an active area of research and development.[7]

Conclusion

This compound stands as a testament to the ingenuity of chemists in leveraging the chirality of nature to create powerful analytical tools. While it may not be a household name in the realm of pharmaceuticals, its contribution to the ability to analyze and ensure the stereochemical purity of drugs is of paramount importance. This in-depth guide has illuminated its origins, synthesis, and primary application, providing a comprehensive technical resource for researchers and professionals in the field of drug development and analytical chemistry.

References

  • Separation and determination of the enantiomers of lactic acid and 2-hydroxyglutaric acid by chiral derivatization combined with gas chromatography and mass spectrometry. PubMed.
  • This compound. MySkinRecipes.
  • Chiral derivatizing agent. Wikipedia.
  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers.
  • Molten Chain Extension Technology, Kinetics and Structure Characterization of Poly(lactic acid) Based on Isocyanate Derivatives. China Plastics.
  • Direct chiral resolution of lactic acid in food products by capillary electrophoresis. PubMed.
  • Separation and determination of the enantiomers of lactic acid and 2-hydroxyglutaric acid by chiral derivatization combined with GC-MS. ResearchGate.
  • 2.10 Chiral Pool Synthesis: Chiral Pool Synthesis from Hydroxy Acids: Lactic Acid, Tartaric Acid, Malic Acid, and 2-Methyl-3-hydroxypropionic Acid. ResearchGate.
  • Resolution of 2-Hydroxypropanoic Acid by using Chiral Auxiliary. ResearchGate.
  • Resolution of 2-Hydroxypropanoic Acid by using Chiral Auxiliary. ResearchGate.
  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. ResearchGate.
  • Phenyl isocyanate. Wikipedia.

Sources

(S)-(-)-2-(Phenylcarbamoyloxy)propionic acid solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This compound is a chiral carboxylic acid utilized as a key building block in the synthesis of various pharmaceutical agents.[1] A thorough understanding of its solubility characteristics is paramount for researchers, formulation scientists, and drug development professionals to navigate the complexities of pre-formulation, process chemistry, and dosage form design. This technical guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of this compound. It details the foundational principles of solubility, presents robust, field-proven experimental protocols for its determination, and discusses the critical factors that influence this essential physicochemical property.

Introduction: The Critical Role of Solubility in Drug Development

In the journey from a promising chemical entity to a viable therapeutic agent, few physicochemical properties are as fundamental as solubility. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the systemic circulation.[2][3] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can compromise clinical outcomes and lead to the failure of otherwise potent drug candidates.[4][5]

This compound, with its specific stereochemistry, serves as an important chiral intermediate.[1] Characterizing its solubility is not merely an academic exercise; it is a crucial step that informs critical decisions in:

  • Lead Optimization: Early solubility data helps chemists modify molecular structures to improve drug-like properties.[4]

  • Salt and Polymorph Screening: Different solid-state forms of a compound can exhibit vastly different solubilities.

  • Process Chemistry: Solubility in various organic solvents is key to designing efficient crystallization and purification processes.[3]

  • Formulation Development: Understanding the solubility profile across different pH values is essential for designing oral dosage forms that ensure consistent drug release and absorption.[6]

This guide provides the necessary framework for researchers to expertly measure, understand, and modulate the solubility of this compound.

Physicochemical Properties of this compound

The intrinsic properties of a molecule are the primary determinants of its solubility. For the title compound, the key characteristics are summarized below.

PropertyValueSource
CAS Number 102936-05-0[7][8][9]
Molecular Formula C₁₀H₁₁NO₄[9][10]
Molecular Weight 209.20 g/mol [9][10]
Appearance Crystalline Powder / Gray-white solid[1][11]
Melting Point ~150 °C (decomposes)[1][8]
pKa (Estimate) The presence of a carboxylic acid group suggests it is a weak acid. The exact pKa would need experimental determination.
XLogP3-AA 1.5[10]

The molecule possesses both hydrogen bond donors (the carboxylic acid proton and the carbamate N-H) and acceptors (the four oxygen atoms), as well as an aromatic ring, giving it a mixed polarity.[10] Its crystalline nature suggests that significant energy (lattice energy) must be overcome for the molecule to dissolve.[12]

The Thermodynamic Basis of Solubility

Solubility is an equilibrium phenomenon.[13] The dissolution of a crystalline solid into a solvent can be conceptualized as a two-step process:

  • Crystal Lattice Disruption: Energy is required to overcome the intermolecular forces holding the molecules together in the solid state (Lattice Energy).

  • Solvation: Energy is released when the individual solute molecules are surrounded and stabilized by solvent molecules (Solvation Energy).

The overall free energy change of dissolution (ΔG_sol) dictates the spontaneity of the process. For dissolution to occur, the energy released during solvation must be sufficient to compensate for the energy required to break the crystal lattice and the solvent-solvent interactions. This relationship underscores why "like dissolves like"; polar solvents are effective at solvating polar solutes through strong dipole-dipole or hydrogen bonding interactions, while non-polar solvents better accommodate non-polar solutes via van der Waals forces.[14][15]

Solid Solid Crystal Lattice (Solute-Solute Interactions) Solid->center ΔH_lattice (Energy Input) Solvated Solvated Solute Molecules (Solute-Solvent Interactions) Solvent Bulk Solvent (Solvent-Solvent Interactions) Solvent->center ΔH_cavity (Energy Input) center->Solvated ΔH_solvation (Energy Release) center->Solvated

Caption: Thermodynamic cycle of dissolution.

Experimental Determination of Equilibrium Solubility

The most reliable and widely accepted method for determining the thermodynamic (or equilibrium) solubility of a compound is the Shake-Flask Method .[2][13][16] This method ensures that a true equilibrium is established between the undissolved solid and the saturated solution. Kinetic solubility assays, often used in high-throughput screening, are faster but can overestimate solubility as they rely on the precipitation of a compound from a DMSO stock solution and may not represent a true equilibrium state.[4][5][17]

The Shake-Flask Method: A Self-Validating Protocol

This protocol is designed to be a self-validating system. The key to ensuring trustworthiness is to sample the system at multiple, extended time points to confirm that the measured concentration is stable, which indicates that equilibrium has been reached.[18][19]

Materials & Equipment:

  • This compound (solid)

  • Selected solvents (e.g., pH 1.2, 4.5, 6.8 buffers; water; ethanol; methanol)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control (e.g., 25°C or 37°C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Analytical balance

  • Calibrated pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology:

  • Preparation:

    • Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains visible throughout the experiment; otherwise, you are only measuring a concentration, not a solubility limit.[18]

    • Add a precise volume of the desired solvent (e.g., 2 mL) to each vial. Prepare at least three replicates for each solvent condition.[20]

  • Equilibration:

    • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 37 ± 1 °C for physiological relevance) and agitation speed (e.g., 300 RPM).[18][20]

    • Causality: Agitation is crucial to maximize the surface area of the solid in contact with the solvent, facilitating faster dissolution and preventing the settling of particles which could lead to a false equilibrium.[6]

    • Allow the samples to equilibrate for an extended period. A common practice is to take measurements at 24, 48, and 72 hours.[18]

  • Sample Separation (Phase Separation):

    • After the first time point (e.g., 24 hours), remove the vials from the shaker.

    • Allow the vials to sit undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant. To ensure no solid particles contaminate the sample, it must be filtered or centrifuged. Filtration through a 0.22 µm syringe filter is a robust method.[6]

    • Causality: This step is critical. Any carryover of solid particles will be dissolved upon dilution for analysis, leading to an erroneously high and inaccurate solubility value.

  • Analysis:

    • Immediately dilute the clear filtrate with a suitable mobile phase to prevent precipitation.

    • Quantify the concentration of the dissolved compound using a validated HPLC method. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[19][21]

    • For ionizable compounds, it is essential to measure the pH of the saturated solution at the end of the experiment, as the dissolution of an acidic or basic compound can alter the final pH of an unbuffered medium.[16]

  • Validation of Equilibrium:

    • Return the vials to the shaker and continue agitation.

    • Repeat steps 3 and 4 at the subsequent time points (48 and 72 hours).

    • Equilibrium is confirmed when the measured concentrations from consecutive time points are statistically equivalent (e.g., varying by <5%).[13] The final, stable concentration is the thermodynamic solubility.

prep 1. Preparation (Add excess solid to solvent) equil 2. Equilibration (Shake at constant T) prep->equil Replicates sep 3. Phase Separation (Centrifuge/Filter) equil->sep At T1, T2, T3 analysis 4. Analysis (HPLC Quantitation) sep->analysis validate 5. Validation (Compare T1, T2, T3...) analysis->validate validate->equil Not stable result Equilibrium Solubility (C_T2 ≈ C_T3) validate->result Stable

Caption: Workflow for Shake-Flask Solubility Determination.

Solubility Data Presentation

While extensive experimental solubility data for this compound is not widely published, the following table provides a template for researchers to systematically record and present their findings obtained via the protocol described above.

Table 1: Equilibrium Solubility of this compound at 37°C

Solvent System Final pH Solubility (µg/mL) Solubility (mM) Observations
0.1 N HCl (pH 1.2) Record Value Record Value Calculate Value e.g., Stable suspension
Acetate Buffer (pH 4.5) Record Value Record Value Calculate Value
Phosphate Buffer (pH 6.8) Record Value Record Value Calculate Value
Purified Water Record Value Record Value Calculate Value
Ethanol N/A Record Value Calculate Value
Methanol N/A Record Value Calculate Value

| Propylene Glycol | N/A | Record Value | Calculate Value | |

Key Factors Influencing Solubility

Several external factors can significantly alter the solubility of a compound.[14]

  • Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic.[22][23] However, this is not universal, and the relationship must be determined experimentally.

  • pH (for Ionizable Compounds): As a carboxylic acid, this compound is expected to be a weak acid. Its solubility will be highly pH-dependent. At pH values below its pKa, it will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, it will deprotonate to form a carboxylate salt, which is more polar and thus significantly more water-soluble.

  • Co-solvents: The addition of organic co-solvents (e.g., ethanol, propylene glycol) to an aqueous medium can increase the solubility of poorly water-soluble compounds by reducing the overall polarity of the solvent system.[3]

  • Solid-State Properties: The crystalline form (polymorph) of the solid can have a profound impact. Amorphous forms are generally more soluble than their crystalline counterparts because they lack the highly ordered crystal lattice, thus requiring less energy for dissolution.[2]

Conclusion

A comprehensive understanding and accurate measurement of the solubility of this compound are indispensable for its successful application in pharmaceutical research and development. This guide has detailed the theoretical underpinnings of solubility and provided a robust, self-validating protocol for its experimental determination using the gold-standard Shake-Flask method. By carefully controlling experimental variables and confirming the attainment of true equilibrium, researchers can generate reliable and reproducible solubility data. This data is foundational for making informed decisions in medicinal chemistry, process development, and formulation science, ultimately accelerating the path from discovery to clinical application.

References

  • AxisPharm. Equilibrium Solubility Assays Protocol. URL: https://www.axispharm.com/application/files/5216/2827/5869/Equilibrium_Solubility_Assays_Protocol.pdf
  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007).
  • Quora. (2017). How do you perform the shake flask method to determine solubility?. URL: https://www.quora.com/How-do-you-perform-the-shake-flask-method-to-determine-solubility
  • BioAssay Systems. Shake Flask Method Summary. URL: https://www.bioassaysys.com/Shake-Flask-Method.html
  • Kovacs, Z., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. URL: https://www.dissolutiontech.com/issues/201502/DT201502_A02.pdf
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.
  • Enamine. Shake-Flask Solubility Assay. URL: https://enamine.net/services/adme-t/phys-chem-properties/shake-flask-solubility-assay
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). URL: https://www.protocols.io/view/shake-flask-aqueous-solubility-assay-kinetic-solu-kxygxz2jov8j/v1
  • Stepanov, K. S., et al. (2023). Application of Thermodynamic Models to Predict the Solubility of Biologically Active Substances.
  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. URL: https://www.researchgate.net/post/Can_anyone_tell_me_how_to_perform_equilibrium_solubility_studies_step_by_step_practically
  • Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal.
  • ChemicalBook. This compound Safety Data Sheet. URL: https://www.chemicalbook.com/ShowMSDSByCAS_GHS.aspx?cas=102936-05-0
  • ChemicalBook. This compound Properties. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB7188280_EN.htm
  • ResearchGate. Thermodynamic modeling of pharmaceuticals solubility in pure, mixed and supercritical solvents. URL: https://www.researchgate.net/publication/372996191_Thermodynamic_modeling_of_pharmaceuticals_solubility_in_pure_mixed_and_supercritical_solvents
  • Semantic Scholar. Experimental and Computational Methods Pertaining to Drug Solubility. URL: https://www.semanticscholar.org/paper/Experimental-and-Computational-Methods-Pertaining-Jouyban/0273a0724599522198083a060d4737d2f4476a30
  • ResearchGate. An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents. URL: https://www.researchgate.net/publication/372906103_An_evaluation_of_thermodynamic_models_for_the_prediction_of_drug_and_drug-like_molecule_solubility_in_organic_solvents
  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS. URL: https://cdn.who.int/media/docs/default-source/medicines/norms-and-standards/current-projects/qas17-699-rev2-protocol-solubility.pdf
  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. URL: https://lup.lub.lu.se/luur/download?func=downloadFile&recordOId=132338&fileOId=624383
  • PharmaTutor. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. URL: https://www.pharmatutor.
  • ResearchGate. 1236 SOLUBILITY MEASUREMENTS. URL: https://www.researchgate.net/publication/291334610_1236_SOLUBILITY_MEASUREMENTS
  • Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. URL: https://biointerfaceresearch.com/wp-content/uploads/2021/08/20695837.2021.11.5.7.pdf
  • ChemicalBook. This compound CAS 102936-05-0. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7188280.htm
  • Bathori, N., et al. (2020). Melting point–solubility–structure correlations in chiral and racemic model cocrystals. CrystEngComm.
  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.
  • MySkinRecipes. This compound. URL: https://www.myskinrecipes.com/th/69674-s-2-phenylcarbamoyloxy-propionic-acid.html
  • PubChem. 2-((Phenylcarbamoyl)oxy)propanoic acid. URL: https://pubchem.ncbi.nlm.nih.gov/compound/51886
  • AAT Bioquest. (2022). What factors affect solubility?. URL: https://www.aatbio.
  • BYJU'S. Factors Affecting Solubility. URL: https://byjus.com/chemistry/factors-affecting-solubility/
  • Santa Cruz Biotechnology. This compound. URL: https://www.scbt.com/p/s-2-phenylcarbamoyloxy-propionic-acid-102936-05-0
  • Sigma-Aldrich. Propionic Acid Safety Data Sheet. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/w292419
  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. URL: https://chem.libretexts.org/Bookshelves/General_Chemistry/Map%3A_General_Chemistry_(Petrucci_et_al.)/13%3A_Solutions_and_their_Physical_Properties/13.03%3A_Solubility_and_Factors_Affecting_Solubility
  • BASF. Propionic Acid Safety Data Sheet. URL: https://products.basf.com/documents/pds/30041113/sds/sds-30041113-luprosil-gb-en.pdf
  • Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility. URL: https://chem.libretexts.org/Bookshelves/General_Chemistry/Book%3A_Chemistry_(OpenSTAX)/13%3A_Fundamental_Equilibrium_Concepts/13.3%3A_Factors_Affecting_Solubility
  • DC Fine Chemicals. Propionic Acid Safety Data Sheet. URL: https://www.dcfinechemicals.com/files/docs/sds/110910_sds_en.pdf
  • Wikipedia. Propionic acid. URL: https://en.wikipedia.org/wiki/Propionic_acid
  • SciSpace. LIQUID-LIQUID EQUILIBRIA OF PROPIONIC ACID - WATER - SOLVENT. URL: https://typeset.

Sources

Melting point of (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Melting Point of (S)-(-)-2-(Phenylcarbamoyloxy)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the melting point of this compound, a chiral building block of significant interest in the pharmaceutical industry. We will delve into the theoretical and practical aspects of melting point determination, emphasizing the application of Differential Scanning Calorimetry (DSC) as a primary analytical technique. This document is intended to serve as a practical resource for researchers and professionals involved in drug discovery, development, and quality control, offering field-proven insights into best practices for accurate and reliable characterization of this and similar chiral molecules.

Introduction: The Significance of a Melting Point

The melting point of a crystalline solid is a fundamental physical property, representing the temperature at which it transitions from a solid to a liquid phase at a given pressure.[1][2] For a pure, crystalline organic compound, this transition occurs over a narrow temperature range.[1] In the pharmaceutical context, the melting point is more than just a physical constant; it is a critical parameter that provides insights into:

  • Identity and Purity: A sharp, well-defined melting point is a primary indicator of a compound's purity.[1][2] Impurities tend to depress and broaden the melting point range.[1]

  • Polymorphism: The existence of different crystalline forms (polymorphs) of the same compound can have profound implications for its physicochemical properties, including solubility, bioavailability, and stability.[3][4] DSC is a powerful tool for identifying and characterizing these polymorphic forms.[3][5]

  • Formulation Development: Knowledge of the melting point is crucial for designing robust manufacturing processes, such as granulation, milling, and tablet compression, as well as for assessing the compatibility of the active pharmaceutical ingredient (API) with excipients.[4]

This compound, with the CAS Number 102936-05-0, is a chiral carboxylic acid.[6][7][8][9] While enantiomers, such as the (S) and (R) forms of this molecule, typically exhibit identical physical properties like melting point, their interactions in a chiral environment (e.g., with biological systems) can differ significantly.[10][] Therefore, precise characterization of the pure enantiomer is paramount.

Physicochemical Properties of this compound

A summary of the key physical and chemical data for the title compound is presented below.

PropertyValueSource(s)
CAS Number 102936-05-0[6][7][8][9]
Molecular Formula C₁₀H₁₁NO₄[9]
Molecular Weight 209.20 g/mol [6][9]
Melting Point 150 °C (decomposes)[6][7]
Boiling Point 324.7 °C[6]
Density 1.333 g/mL[6]

Factors Influencing the Melting Point of Organic Compounds

The melting point of an organic compound is primarily influenced by the strength of the intermolecular forces holding the molecules together in the crystal lattice and the efficiency of how these molecules pack.[12][13]

  • Intermolecular Forces: Stronger intermolecular forces, such as hydrogen bonding and dipole-dipole interactions, require more energy to overcome, resulting in a higher melting point.[12][14] In this compound, the presence of the carboxylic acid and carbamate functional groups allows for significant hydrogen bonding.

  • Molecular Packing and Symmetry: Molecules that can pack more efficiently and symmetrically into a crystal lattice tend to have higher melting points because more energy is needed to disrupt this ordered arrangement.[13]

  • Purity: The presence of even small amounts of impurities can disrupt the crystal lattice, leading to a lower and broader melting point range.[1][2]

The Gold Standard: Melting Point Determination by Differential Scanning Calorimetry (DSC)

While traditional melting point apparatus using capillary tubes provides a simple method for melting point determination, Differential Scanning Calorimetry (DSC) is the preferred technique in the pharmaceutical industry for its high accuracy, sensitivity, and the wealth of additional information it provides.[3][15][16]

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5][15] This allows for the precise determination of thermal transitions such as melting, crystallization, and glass transitions.[5][15]

Logical Workflow for DSC Analysis

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis Sample_Purity Ensure High Purity (e.g., via Recrystallization) Sample_Drying Thoroughly Dry Sample Sample_Purity->Sample_Drying Sample_Grinding Grind to a Fine Powder Sample_Drying->Sample_Grinding Sample_Encapsulation Accurately Weigh & Hermetically Seal in Aluminum Pan Sample_Grinding->Sample_Encapsulation Instrument_Setup Set Experimental Parameters (Temp Range, Heating Rate) Sample_Encapsulation->Instrument_Setup Run_DSC Perform DSC Scan Instrument_Setup->Run_DSC Thermogram_Analysis Analyze the Thermogram Run_DSC->Thermogram_Analysis Determine_Onset Determine Onset Temperature (Melting Point) Thermogram_Analysis->Determine_Onset Determine_Enthalpy Calculate Enthalpy of Fusion Determine_Onset->Determine_Enthalpy Capillary_MP_Workflow cluster_prep_cap Sample Preparation cluster_measurement_cap Measurement cluster_observation Observation & Recording Sample_Prep Prepare a Fine Powder of Dry, Pure Sample Pack_Capillary Pack Sample into Capillary Tube (1-2 mm height) Sample_Prep->Pack_Capillary Place_in_Apparatus Place Capillary in Melting Point Apparatus Pack_Capillary->Place_in_Apparatus Heat_Sample Heat Sample Slowly (~1-2 °C/min near MP) Place_in_Apparatus->Heat_Sample Observe_Melting Observe Sample Through Eyepiece Heat_Sample->Observe_Melting Record_Range Record Temperature Range from First Liquid to Completely Liquid Observe_Melting->Record_Range

Caption: Workflow for capillary melting point determination.

Step-by-Step Protocol for the Capillary Method
  • Sample Preparation: Prepare a fine powder of the dry, pure compound. [2]2. Packing the Capillary Tube: Press the open end of a capillary tube into the sample, tapping the sealed end on a hard surface to pack the sample down. The sample height should be 1-2 mm. [17][18]3. Measurement: Place the capillary tube in the heating block of the melting point apparatus. 4. Heating: Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium. [17]5. Observation and Recording: Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point range. [18]

Conclusion: A Commitment to Scientific Integrity

The accurate determination of the melting point of this compound is a cornerstone of its physicochemical characterization. This guide has outlined both modern and traditional methodologies, with a strong emphasis on the causal relationships between experimental choices and the integrity of the resulting data. By adhering to these self-validating protocols, researchers, scientists, and drug development professionals can ensure the generation of reliable and reproducible data, which is fundamental to the advancement of pharmaceutical science. The principles and techniques discussed herein are broadly applicable to the characterization of other crystalline pharmaceutical materials.

References

  • Differential Scanning Calorimetry of Pharmaceuticals. (n.d.). News-Medical.Net. [Link]
  • Shinde, V. (2020, August 11).
  • This compound. (n.d.). MySkinRecipes. [Link]
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). AZoM.com. [Link]
  • Differential Scanning Calorimeters (DSC). (n.d.). American Pharmaceutical Review. [Link]
  • 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. (n.d.). LibreTexts Chemistry. [Link]
  • Factors Affecting Melting Point: Definition, Examples, Diagrams. (n.d.). Unacademy. [Link]
  • Understanding Melting Points in Organic Chemistry. (2025, March 4). HSCprep. [Link]
  • Melting point determination. (n.d.). University of Calgary. [Link]
  • Melting Point. (n.d.). University of Technology, Iraq. [Link]
  • Boiling Point and Melting Point in Organic Chemistry. (n.d.). Chemistry Steps. [Link]
  • Determination Techniques for Absolute Configuration of Chiral Compound. (n.d.).
  • Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. (n.d.).
  • experiment (1) determination of melting points. (2021, September 19). University of Basrah. [Link]
  • Method for refining 2-(aryl substituted) propionic acid or its salt. (1987, November 24).
  • DETERMINATION OF MELTING POINTS. (n.d.). Mansoura University. [Link]

Sources

An In-depth Technical Guide to (S)-(-)-2-(Phenylcarbamoyloxy)propionic Acid for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary & Introduction

(S)-(-)-2-(Phenylcarbamoyloxy)propionic acid is a chiral carboxylic acid of significant interest within the pharmaceutical and fine chemical industries. As a derivative of the well-understood arylpropionic acid class—a group famous for its non-steroidal anti-inflammatory drugs (NSAIDs)—this molecule serves as a critical, enantiomerically pure building block.[1][2] Its defined stereochemistry is paramount, as biological systems are inherently chiral, and the interaction between a drug and its target receptor often requires a precise three-dimensional arrangement.[3] The use of single-enantiomer compounds like this compound is a cornerstone of modern drug development, aimed at creating more selective, efficacious, and safer active pharmaceutical ingredients (APIs) with minimized off-target effects.[4][5]

This guide provides a comprehensive technical overview of this compound, covering its fundamental molecular and physical properties, a detailed synthesis protocol, robust analytical methodologies for quality control, and its strategic applications in drug discovery and development. The content is tailored for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this valuable chiral intermediate.

Molecular Profile and Physicochemical Properties

The precise characterization of a chiral building block is the foundation of its effective use in synthesis. The key properties of this compound are summarized below.

PropertyValueReference(s)
Molecular Weight 209.20 g/mol [6]
Molecular Formula C₁₀H₁₁NO₄[6]
CAS Number 102936-05-0[6]
IUPAC Name (2S)-2-(phenylcarbamoyloxy)propanoic acid[7]
Synonyms (S)-(-)-Carbamalactic acid, (S)-PACOPA[6]
Appearance Gray-white solid[8]
Melting Point 150 °C (decomposes)[8][9]
Predicted Boiling Point 324.7 °C[8]
Predicted Density 1.333 g/mL[8]

The "(S)" designation in its name refers to the specific stereochemical configuration at the chiral center (the carbon atom bonded to the carboxyl and carbamoyloxy groups), as defined by the Cahn-Ingold-Prelog priority rules. This enantiomeric purity is the molecule's most critical attribute for its application in asymmetric synthesis.[10]

Stereoselective Synthesis Protocol

The synthesis of this compound is a direct process that leverages readily available chiral starting materials. The primary route involves the reaction of (S)-lactic acid with phenyl isocyanate.

Synthesis Rationale and Mechanism

The reaction is a nucleophilic addition of the hydroxyl group of (S)-lactic acid to the electrophilic carbon of the isocyanate group in phenyl isocyanate. The use of (S)-lactic acid as the starting material directly imparts the desired stereochemistry to the final product, making this a highly efficient stereoselective synthesis. This approach avoids the need for costly and often low-yielding chiral resolution steps post-synthesis.

Synthesis Workflow Diagram

SynthesisWorkflow A (S)-Lactic Acid + Phenyl Isocyanate B Reaction Vessel (Anhydrous Solvent, e.g., THF) Inert Atmosphere (N₂) A->B C Nucleophilic Addition Reaction B->C D Reaction Work-up (Acidification & Extraction) C->D E Crude Product D->E F Purification (Recrystallization from Toluene/Hexane) E->F G Pure (S)-(-)-2-(Phenylcarbamoyloxy) propionic acid F->G

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Materials:

  • (S)-Lactic Acid (enantiomerically pure)

  • Phenyl Isocyanate

  • Anhydrous Tetrahydrofuran (THF)

  • Toluene

  • Hexane

  • Hydrochloric Acid (1M)

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve (S)-lactic acid (1.0 eq) in anhydrous THF.

    • Causality: Anhydrous conditions are critical because isocyanates readily react with water to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide, reducing yield.

  • Reactant Addition: Cool the solution to 0 °C using an ice bath. Add phenyl isocyanate (1.05 eq), dissolved in a small amount of anhydrous THF, dropwise over 30 minutes.

    • Causality: Dropwise addition at low temperature helps to control the exothermic nature of the reaction and prevent potential side reactions. A slight excess of isocyanate ensures the complete consumption of the lactic acid.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours under a nitrogen atmosphere. Monitor the reaction's completion by Thin Layer Chromatography (TLC) or HPLC.

  • Work-up and Extraction: Once the reaction is complete, quench the mixture by adding 1M HCl. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Causality: The acidic quench protonates any unreacted isocyanate and facilitates the separation of the desired carboxylic acid product into the organic phase.

  • Purification: Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude product. Purify the resulting solid by recrystallization from a suitable solvent system, such as toluene-hexane.

    • Causality: Recrystallization is an effective method for purifying the solid product, removing any remaining starting materials or byproducts based on differences in solubility.

  • Final Product: Dry the purified crystals under vacuum to obtain this compound as a white or off-white solid. Confirm identity and purity using the analytical methods described in the next section.

Analytical Characterization and Quality Control

For a chiral intermediate, analytical validation must confirm not only chemical purity but, most importantly, enantiomeric purity.

Analytical Workflow Diagram

AnalyticalWorkflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation A Weigh Sample B Dissolve in Mobile Phase (e.g., Acetonitrile/Water) A->B C Filter through 0.45 µm Syringe Filter B->C D Inject into Chiral HPLC System C->D E Separation on Chiral Stationary Phase (CSP) D->E F UV Detection E->F G Integrate Chromatogram Peaks F->G H Calculate Chemical Purity (%) G->H I Calculate Enantiomeric Excess (% ee) G->I

Caption: Standard workflow for purity and enantiomeric excess determination.

Protocol for Chiral HPLC Analysis

This protocol provides a self-validating system for determining the enantiomeric excess (e.e.) of the final product. The analysis of a racemic (50:50) sample alongside the synthesized (S)-enantiomer sample is crucial for peak identification and resolution validation.

Instrumentation & Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase (CSP) column, such as a polysaccharide-based column (e.g., Chiralcel® OD-H or Chiralpak® AD).[11][12][13]

Mobile Phase & Conditions:

  • Mobile Phase: A mixture of hexane and a polar organic solvent like isopropanol or ethanol (e.g., 90:10 v/v).[11] For acidic compounds, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA, 0.1%) is often necessary to ensure good peak shape.[11]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: ~254 nm (based on the phenyl chromophore).

  • Column Temperature: 25 °C.

Procedure:

  • Standard Preparation: Prepare a standard solution of the synthesized (S)-enantiomer at approximately 1 mg/mL in the mobile phase.

  • Racemate Preparation: Prepare a solution of the racemic compound (if available, or by synthesizing a small batch without a chiral director) at the same concentration. This is the key validation step.

  • System Suitability: Inject the racemic standard. The chromatogram should show two well-resolved peaks corresponding to the (R) and (S) enantiomers. The resolution between the peaks should be >1.5 to ensure accurate quantification.

  • Sample Analysis: Inject the synthesized (S)-enantiomer standard. The resulting chromatogram should show one major peak corresponding to the (S)-enantiomer, with at most a very small peak at the retention time of the (R)-enantiomer.

  • Calculation: Determine the enantiomeric excess (% e.e.) using the peak areas from the sample chromatogram:

    • % e.e. = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

Applications in Drug Development

The primary value of this compound lies in its role as a chiral building block for creating more complex APIs.[10][]

Role as a Chiral Intermediate

Many modern drugs are single enantiomers because one enantiomer typically possesses the desired therapeutic activity while the other may be less active, inactive, or even contribute to undesirable side effects.[15][16] By starting a synthesis with an enantiomerically pure fragment like this compound, chemists can build stereochemical complexity into the target molecule predictably, a strategy known as the "chiral pool" approach.[3] This is far more efficient than producing a racemic mixture and then separating the enantiomers later.

Context within Arylpropionic Acid Derivatives (Profens)

This molecule belongs to the broader class of 2-arylpropionic acids, famously known as "profens," which includes blockbuster NSAIDs like Ibuprofen and Ketoprofen.[1][2][17] These drugs function by inhibiting cyclooxygenase (COX) enzymes. The anti-inflammatory activity of profens resides almost exclusively in the (S)-enantiomer.[16] While this compound itself is not an active NSAID, its structure provides a validated chiral scaffold that can be chemically modified to create novel drug candidates within this therapeutic class or others.

PharmacologicalContext A Arylpropionic Acid Derivatives (Profens) B NSAID Class A->B C Ibuprofen A->C D Ketoprofen A->D E (S)-(-)-2-(Phenylcarbamoyloxy) propionic acid A->E (structural class) F Chiral Building Block E->F

Caption: Relationship of the compound to the NSAID class.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety and maintain the integrity of the compound.

  • Safety Precautions: The compound is classified as causing skin and eye irritation.[18] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.[19] Work should be conducted in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and bases.[8] Room temperature storage is generally acceptable.[8]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound, with a definitive molecular weight of 209.20 g/mol , is more than just a chemical compound; it is an enabling tool for precision in medicinal chemistry. Its value is derived directly from its stereochemical purity, which allows for the streamlined, predictable synthesis of single-enantiomer drug candidates. A thorough understanding of its synthesis, analytical characterization, and strategic application empowers drug development professionals to build better, safer, and more effective medicines.

References

  • Ahmad, M. I., Kumar, P., & Sangam. (2020). A brief review on recent advancements and biological activities of aryl propionic acid derivatives. ResearchGate.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of Chiral Building Blocks in Modern Drug Development.
  • Meana, J. J., & Gaspar, M. L. (n.d.). Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. PubMed.
  • Geisslinger, G., & Lötsch, J. (n.d.). Pharmacodynamics and pharmacokinetics of the profens: enantioselectivity, clinical implications, and special reference to S(+)-ibuprofen. PubMed.
  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. IJPPR.
  • Kumar, P., Sangam, & Ahmad, M. I. (2020). A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. IJPSR.
  • Ahuja, S. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • MySkinRecipes. (n.d.). This compound. MySkinRecipes.
  • National Center for Biotechnology Information. (n.d.). (S)-2-Phenoxypropionic acid. PubChem.
  • Matarashvili, I., et al. (2025). HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. ResearchGate.
  • Phenomenex. (n.d.). Chiral HPLC Column. Phenomenex.
  • International Labour Organization & World Health Organization. (2021). ICSC 0806 - PROPIONIC ACID.
  • Reddy, Y. R., et al. (n.d.). New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. National Institutes of Health.
  • Penta Chemicals. (2025). Safety Data Sheet for Propionic acid. Penta Chemicals.

Sources

An In-Depth Technical Guide to the Storage and Stability of (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(S)-(-)-2-(Phenylcarbamoyloxy)propionic acid is a chiral building block whose stability is paramount to its effective use in research and synthesis. This guide provides a comprehensive overview of the optimal storage conditions, potential degradation pathways, and robust analytical methodologies required to ensure the integrity of this compound. By synthesizing information from established principles of carbamate and ester chemistry with proven analytical techniques, this document serves as an essential resource for professionals handling this and structurally related molecules. We will explore the causality behind recommended storage protocols, detail experimental designs for stability assessment, and provide a framework for developing self-validating analytical methods to monitor purity.

Introduction: Understanding the Molecule

This compound, with CAS Number 102936-05-0, is a chiral organic compound featuring a propionic acid moiety linked to a phenylcarbamate group via an ester bond.[1][2] Its structure incorporates three key functional groups: a carboxylic acid, an ester, and a carbamate. This trifecta of functionality dictates its chemical behavior, reactivity, and, most importantly, its stability profile. The preservation of its chiral integrity and the prevention of chemical degradation are critical for its application in stereoselective synthesis and other research contexts.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 102936-05-0[1][2][3]
Molecular Formula C₁₀H₁₁NO₄[1][2]
Molecular Weight 209.20 g/mol [1][2]
Appearance Gray-white solid[4]
Melting Point 150 °C (with decomposition)[3][4]

Recommended Storage Conditions: A Proactive Approach to Stability

The fundamental principle for storing this compound is the mitigation of environmental factors that can initiate its degradation. The presence of ester and carbamate linkages makes the molecule particularly susceptible to hydrolysis. Therefore, control over temperature, moisture, and atmospheric conditions is not merely a suggestion but a requirement for maintaining its purity and shelf-life.

Core Recommendation: Store the compound in a cool, dry, and dark environment under an inert atmosphere (e.g., argon or nitrogen) .

Table 2: Detailed Storage Condition Recommendations

ParameterRecommended ConditionRationale & Causality
Temperature 2-8 °C (Refrigerated)Lowering the temperature reduces the kinetic energy of molecules, significantly slowing the rate of potential hydrolytic and thermal degradation reactions. While some suppliers suggest room temperature, refrigerated conditions provide a superior margin of safety against thermal decomposition, which is noted to begin at 150 °C.[3][4]
Humidity Store in a desiccated environmentThe primary degradation pathway is hydrolysis of the ester and carbamate bonds. Strict exclusion of moisture is the most critical factor in preventing the formation of (S)-lactic acid, aniline, and CO₂. A desiccator or a sealed container with a desiccant is essential.
Light Protect from lightWhile specific photostability data for this compound is not available, carbamate-containing molecules can be susceptible to photodegradation.[5][6] Storage in an amber vial or an opaque container prevents light-induced degradation.
Atmosphere Inert gas (Argon or Nitrogen)The presence of oxygen can lead to oxidative degradation over long-term storage. Displacing air with an inert gas minimizes this risk.
Container Tightly sealed, chemically resistant containerA tightly sealed container is the first line of defense against moisture and oxygen ingress. The container material should be non-reactive (e.g., glass).
Incompatibilities Store away from strong bases, acids, and oxidizing agentsStrong bases and acids will catalytically accelerate the hydrolysis of the ester and carbamate groups.[7] Oxidizing agents should be avoided to prevent potential oxidative degradation.

Chemical Stability and Potential Degradation Pathways

The stability of this compound is intrinsically linked to its constituent functional groups. The carbamate and ester moieties are the most probable sites of degradation. Understanding these pathways is crucial for interpreting stability data and identifying potential impurities.

Hydrolytic Degradation

Hydrolysis is the most significant degradation pathway. It can be catalyzed by both acidic and basic conditions, with base-catalyzed hydrolysis typically being much faster for carbamates and esters.[5][7]

  • Base-Catalyzed Hydrolysis: The hydroxide ion acts as a potent nucleophile, attacking the carbonyl carbons of both the ester and carbamate groups. This leads to the cleavage of the molecule into three primary degradants: (S)-Lactic acid, Aniline, and Carbon Dioxide (from the unstable carbamic acid intermediate).

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to attack by water. The outcome is the same set of degradation products.

G cluster_main Hydrolytic Degradation Pathway cluster_conditions Stress Conditions cluster_products Degradation Products Compound (S)-(-)-2-(Phenylcarbamoyloxy) propionic acid Stress H₂O (Acid or Base Catalyzed) Compound->Stress Product1 (S)-Lactic Acid Stress->Product1 Hydrolysis Product2 Aniline Stress->Product2 Hydrolysis Product3 Carbon Dioxide (CO₂) Stress->Product3 Hydrolysis

Caption: Proposed primary hydrolytic degradation pathway.

Thermal Degradation

As indicated by its melting point with decomposition, the compound is susceptible to thermal degradation.[3] Literature on the pyrolysis of alkyl N-phenylcarbamates suggests two potential, non-hydrolytic pathways that could occur at elevated temperatures.[1][8]

  • Dissociation to Isocyanate and Alcohol: The carbamate bond cleaves to form Phenyl isocyanate and (S)-Lactic acid.

  • Decarboxylation/Elimination: A concerted reaction can lead to the formation of N-methylaniline, carbon dioxide, and an alkene. For the subject molecule, this would likely involve more complex rearrangements but highlights a potential pathway for the formation of aniline derivatives and CO₂.

G cluster_main Thermal Degradation Pathway cluster_conditions Stress Condition cluster_products Potential Products Compound (S)-(-)-2-(Phenylcarbamoyloxy) propionic acid Stress High Temperature (Δ) Compound->Stress Product1 Phenyl Isocyanate Stress->Product1 Pathway 1 Product2 (S)-Lactic Acid Stress->Product2 Pathway 1 Product3 Aniline + CO₂ + Other Fragments Stress->Product3 Pathway 2

Caption: Potential thermal degradation pathways.

Experimental Protocol: Forced Degradation Study

To definitively establish the stability profile and validate analytical methods, a forced degradation study is indispensable.[9][10] This involves subjecting the compound to harsh conditions to intentionally induce degradation. The goal is to achieve 5-20% degradation, which is sufficient to detect and resolve degradation products without destroying the parent molecule entirely.[7]

G cluster_workflow Forced Degradation Workflow cluster_stress Apply Stress Conditions A Prepare Stock Solution (1 mg/mL in Acetonitrile) B Aliquot into 6 Vials: Control, Acid, Base, Oxidative, Thermal, Photo A->B C1 Acid: Add 0.1 M HCl, Heat at 60°C B->C1 C2 Base: Add 0.1 M NaOH, Room Temp B->C2 C3 Oxidative: Add 3% H₂O₂, Room Temp B->C3 C4 Thermal: Heat solid sample at 80°C B->C4 C5 Photolytic: Expose solution to ICH Q1B conditions B->C5 D Monitor & Neutralize Samples (if necessary) C1->D C2->D C3->D C4->D C5->D E Dilute to Final Concentration with Mobile Phase D->E F Analyze via Stability-Indicating HPLC-DAD/MS E->F G Assess Purity, Identify Degradants, Calculate Mass Balance F->G

Sources

An In-depth Technical Guide to the Mechanism of Action of (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Proposed Investigational Framework for a Novel Chemical Entity

Abstract

(S)-(-)-2-(Phenylcarbamoyloxy)propionic acid represents a novel chemical entity with potential therapeutic applications. As a compound not yet extensively characterized in scientific literature, this guide serves as a foundational document for researchers, scientists, and drug development professionals. It outlines a proposed mechanism of action based on structural-activity relationship (SAR) analysis of its constituent moieties: the phenylcarbamoyl group and the propionic acid backbone. This whitepaper details a comprehensive, multi-stage experimental workflow designed to rigorously elucidate its molecular targets and physiological effects. By synthesizing established principles of drug discovery with actionable, detailed protocols, this document provides a robust framework for investigating this and other novel therapeutic candidates.

Introduction: Deconstructing a Novel Moiety

The field of drug discovery is fundamentally driven by the exploration of novel chemical structures. This compound is one such compound, distinguished by its chiral center and the combination of two key functional groups: a phenylcarbamate and a propionic acid. While direct data on this specific molecule is sparse[1], a mechanistic hypothesis can be formulated by examining the well-documented biological activities of its structural components.

  • The Carbamate Moiety: Carbamates are a versatile class of compounds found in numerous approved therapeutic agents.[2][3] Their primary and most characterized mechanism of action is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[4][5][6] This inhibition is typically reversible, in contrast to the irreversible action of organophosphates.[4] This mode of action is the basis for their use in treating conditions like myasthenia gravis and Alzheimer's disease.[3][6]

  • The Propionic Acid Moiety: Derivatives of propionic acid are one of the most important classes of non-steroidal anti-inflammatory drugs (NSAIDs).[7] Their principal mechanism involves the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which are critical for the synthesis of prostaglandins—mediators of pain, inflammation, and fever.[7] Ibuprofen is a archetypal example of this class.[7] Some propionic acid derivatives have also shown potential as anticancer agents through non-COX targets.[8]

Based on this structural analysis, we propose two primary, testable hypotheses for the mechanism of action of this compound:

  • Hypothesis A: Acetylcholinesterase Inhibition. The phenylcarbamate group may target and inhibit AChE, leading to cholinergic effects.

  • Hypothesis B: Cyclooxygenase Inhibition. The propionic acid backbone may enable the compound to bind and inhibit COX enzymes, resulting in anti-inflammatory and analgesic effects.

This guide will now detail the experimental strategy required to systematically investigate these hypotheses.

Phase I: Initial Target Screening and In Vitro Characterization

The first phase of investigation focuses on determining if the compound interacts with the primary hypothetical targets in a controlled, cell-free environment.

Primary Enzyme Inhibition Assays

The initial step is to perform direct enzymatic assays to quantify the inhibitory potential of the compound against our primary targets.

Table 1: Primary Enzyme Inhibition Assay Parameters

ParameterAcetylcholinesterase (AChE) AssayCyclooxygenase (COX) Assay
Enzyme Source Purified human recombinant AChEPurified human recombinant COX-1 and COX-2
Substrate AcetylthiocholineArachidonic Acid
Detection Method Ellman's Reagent (DTNB)Colorimetric or Fluorometric Prostaglandin Immunoassay
Positive Control Donepezil or PhysostigmineIbuprofen or Celecoxib
Compound Conc. 10-point curve (e.g., 1 nM to 100 µM)10-point curve (e.g., 1 nM to 100 µM)
Key Output IC₅₀ ValueIC₅₀ Values for COX-1 and COX-2
  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of acetylthiocholine iodide, DTNB solution, and the test compound at various concentrations.

  • Assay Setup: In a 96-well plate, add buffer, DTNB solution, and the test compound or control.

  • Enzyme Addition: Add purified AChE to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate Reaction: Add the acetylthiocholine substrate to start the reaction.

  • Measurement: Immediately measure the change in absorbance at 412 nm over time using a plate reader. The rate of color change is proportional to AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Logic and Workflow for Phase I

The workflow for this initial phase is designed to provide a rapid " go/no-go " assessment of the primary hypotheses. A potent IC₅₀ value against either AChE or a COX enzyme would provide a strong rationale for proceeding to more complex cell-based assays.

G cluster_0 Phase I: In Vitro Target Screening A Synthesize & Purify This compound B AChE Inhibition Assay (Ellman's Method) A->B C COX-1/COX-2 Inhibition Assay (Prostaglandin Detection) A->C D Calculate IC50 for AChE B->D E Calculate IC50 for COX-1 & COX-2 C->E F Decision Point: Potent Inhibition Observed? D->F E->F G Proceed to Phase II: Cell-Based Assays F->G Yes H Re-evaluate Hypothesis: Consider Alternative Targets F->H No

Caption: Phase I Experimental Workflow.

Phase II: Cellular Activity and Phenotypic Validation

If Phase I yields a positive result, the next logical step is to determine if the compound can exert its effect in a more complex biological system, such as living cells. This phase assesses cell permeability, target engagement in a cellular context, and downstream functional consequences.

Cell-Based Assays for Target Engagement

The choice of assay depends on the results from Phase I.

  • If AChE Inhibition is Potent: A cell-based assay measuring acetylcholine levels in a neuronal cell line (e.g., SH-SY5Y) would be appropriate.

  • If COX Inhibition is Potent: A cellular assay measuring prostaglandin E2 (PGE₂) production in response to an inflammatory stimulus (e.g., lipopolysaccharide, LPS) in a cell line like RAW 264.7 macrophages is the standard approach.

  • Cell Culture: Culture RAW 264.7 cells to an appropriate confluency in 24-well plates.

  • Pre-treatment: Treat the cells with various concentrations of the test compound or a vehicle control for 1-2 hours.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response and incubate for 18-24 hours.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • PGE₂ Quantification: Measure the concentration of PGE₂ in the supernatant using a commercially available ELISA kit.

  • Data Analysis: Normalize PGE₂ levels to the vehicle control and calculate the IC₅₀ for the inhibition of PGE₂ production.

Cytotoxicity and Cell Viability Assessment

It is crucial to ensure that the observed effects are due to specific target modulation and not general toxicity. A standard cell viability assay should be run in parallel with the functional assays.

Table 2: Cytotoxicity Assay Parameters

ParameterDescription
Cell Line Same as used in the functional assay (e.g., RAW 264.7)
Method MTT or PrestoBlue™ assay
Compound Conc. Same range as the functional assay
Key Output CC₅₀ (50% cytotoxic concentration)
Interpretation A therapeutic window is established if the functional IC₅₀ is significantly lower than the CC₅₀.

Phase III: Target Deconvolution and Off-Target Profiling

Even with strong evidence for a primary mechanism, comprehensive drug development requires an understanding of a compound's broader interaction profile. This phase aims to confirm the primary target and identify potential off-target effects that could lead to unforeseen side effects or provide opportunities for drug repositioning.[9]

Methods for Target Identification and Validation

Several advanced techniques can be employed to confirm the molecular target within the cell.

  • Thermal Proteome Profiling (TPP): This method assesses changes in protein thermal stability upon ligand binding. A shift in the melting temperature of a specific protein in the presence of the compound provides strong evidence of a direct interaction.

  • Affinity Chromatography: The compound is immobilized on a solid support. A cell lysate is passed over this support, and proteins that bind to the compound are captured and subsequently identified using mass spectrometry.

Broad Kinase and Receptor Screening Panels

To ensure selectivity, the compound should be screened against a broad panel of other potential targets, such as kinases, GPCRs, and other hydrolases. Commercial services offer comprehensive screening panels that can provide a detailed "fingerprint" of the compound's selectivity.

G cluster_0 Phase III: Target Validation & Selectivity A Primary Target Confirmed from Phase II B Thermal Proteome Profiling (TPP) A->B C Affinity Chromatography- Mass Spectrometry A->C D Broad Target Panel Screening (e.g., Kinases, GPCRs) A->D E Data Integration & Analysis B->E C->E D->E F Validated Primary Target with Selectivity Profile E->F

Caption: Phase III Target Deconvolution Workflow.

Conclusion and Future Directions

This guide presents a structured and scientifically rigorous framework for elucidating the mechanism of action of a novel compound, this compound. By beginning with hypothesis-driven in vitro assays and progressing through cell-based functional validation and broad off-target profiling, researchers can build a comprehensive understanding of the compound's biological activity. The successful execution of this workflow will not only define its primary mechanism but also provide the critical data necessary for advancing the compound into preclinical and, ultimately, clinical development.[10] The multifaceted activities of related compounds, including anti-inflammatory, antimicrobial, and even anticancer effects, suggest that a thorough investigation is warranted.[8][11][12][13][14]

References

  • Kralj, M., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central.
  • ResearchGate. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. ResearchGate.
  • O'Malley, G.F. (2023). Carbamate Toxicity. StatPearls - NCBI Bookshelf.
  • PharmaCompass.com. Propionic Acid | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.
  • PubChem. Propionic Acid | CH3CH2COOH | CID 1032. PubChem.
  • Unknown Author. (n.d.). Mode of action of carbamate.pptx. SlideShare.
  • Malik, I., et al. (2020). Insight into antimicrobial activity of substituted phenylcarbamoyloxypiperazinylpropanols. PubMed.
  • Gouda, A.M., et al. (2019). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. PubMed.
  • Wikipedia. (n.d.). Carbamate. Wikipedia.
  • Pharmacology. (n.d.). Propionic Acid Derivatives - Adverse Effects, Pharmacokinetics, Interactions, Uses. Pharmacology.
  • BrainKart. (2018). Propionic Acids - Non-Steroidal Anti-Inflammatory Drug(NSAID). BrainKart.
  • Wang, Y., et al. (2024). De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. PubMed Central.
  • ResearchGate. (n.d.). General workflow of the experimental steps needed to the design of novel bioactive molecular platforms starting from the identification of natural products. ResearchGate.
  • Vipergen. (n.d.). Drug Discovery Workflow - What is it?. Vipergen.
  • Simon, G.M., & Westover, K.D. (2012). Target identification and mechanism of action in chemical biology and drug discovery. NIH.
  • Quantum Zeitgeist. (2024). Berkeley Lab's Breakthrough: Automated Workflow Accelerates Drug Discovery And Synthetic Chemistry. Quantum Zeitgeist.
  • Appendino, G., et al. (2009). Chemistry and biological activity of natural and synthetic prenyloxycoumarins. PubMed.
  • ResearchGate. (2019). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. ResearchGate.
  • Cichonska, P., et al. (2021). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. PubMed Central.
  • MySkinRecipes. (n.d.). This compound. MySkinRecipes.
  • Hirose, K., et al. (1984). Pharmacological properties of 2-[4-(2-thiazolyloxy)-phenyl]-propionic acid (480156-S), a new non-steroidal antiinflammatory agent. PubMed.
  • ResearchGate. (2022). Phenolic Compounds and their Biological and Pharmaceutical Activities. ResearchGate.
  • Brindisi, M., et al. (2012). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. NIH.
  • Negatu, D.A., et al. (2020). Indole Propionic Acid, an Unusual Antibiotic Produced by the Gut Microbiota, With Anti-inflammatory and Antioxidant Properties. PubMed.
  • Georgiev, A., et al. (2016). Experimental Evaluation of the Analgesic Activity of 2-(3- Diethylcarbamoyl-2-Methyl-5-Phenyl-Pyrrol-1-Yl). Impactfactor.org.

Sources

Biological activity of (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of (S)-(-)-2-(Phenylcarbamoyloxy)propionic Acid and its Chemical Class

Foreword: Navigating the Known and the Unknown

This technical guide delves into the biological landscape of this compound. It is imperative to state from the outset that publicly available research on the specific biological activities of this exact molecule is limited.[1][2][3][4][5][6] The compound is primarily recognized as a chiral building block in synthetic chemistry, particularly for the pharmaceutical industry.[2]

However, the structural backbone of this molecule, 2-phenylpropionic acid, is the cornerstone of a critically important class of non-steroidal anti-inflammatory drugs (NSAIDs).[7] Therefore, this guide will provide an in-depth exploration of the well-established biological activities of arylpropionic acid derivatives. By understanding the activities of its close chemical relatives, we can infer the probable and potential biological profile of this compound, providing a robust framework for future research and drug development.

This document is structured to provide a comprehensive overview, from the fundamental mechanism of action of arylpropionic acids to their metabolic fate and the experimental protocols used to evaluate their efficacy.

Chemical Identity and Properties

This compound, also known as (S)-(-)-2-(Phenylaminocarbonyloxy)propionic acid or (S)-(-)-Carbamalactic acid, is a chiral carboxylic acid.[3] Its fundamental properties are summarized below.

PropertyValue
CAS Number 102936-05-0[3]
Molecular Formula C₁₀H₁₁NO₄[3]
Molecular Weight 209.20 g/mol [3]
Appearance Gray-white solid[2]
Melting Point 150°C[2][6]
Boiling Point 324.7°C[2]
Density 1.333 g/mL[2]

The Primary Biological Target: Cyclooxygenase (COX) Inhibition

The hallmark biological activity of 2-arylpropionic acid derivatives is their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[8][9][10]

Mechanism of Action: Blocking Prostaglandin Synthesis

COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are lipid autacoids involved in inflammation, pain, and fever.[8] By inhibiting COX, arylpropionic acid derivatives effectively block the production of prostaglandins, leading to their anti-inflammatory, analgesic, and antipyretic effects.[7] There are two main isoforms of the COX enzyme, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Many traditional NSAIDs, including those in the arylpropionic acid class, are non-selective inhibitors of both COX-1 and COX-2.[8]

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGG2, PGH2) COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Arylpropionic_Acid This compound & Derivatives Arylpropionic_Acid->COX_Enzymes Inhibition

Caption: Mechanism of COX Inhibition by Arylpropionic Acid Derivatives.

Structure-Activity Relationship (SAR)

Research into various derivatives of 2-phenylpropionic acid has revealed key structural features that influence their COX inhibitory activity. For instance, substitutions on the phenyl ring and modifications of the propionic acid moiety can significantly alter the potency and selectivity for COX-1 versus COX-2.[9] The presence of a carboxyl group is generally considered important for the broad-spectrum pharmacological activity of this class of compounds.[7]

Metabolic Activation and Potential for Covalent Binding

The metabolic fate of 2-phenylpropionic acid involves two primary pathways: acyl glucuronidation and acyl-CoA formation.[11][12] These metabolic processes can lead to the formation of reactive metabolites that are capable of covalently binding to cellular macromolecules, such as proteins.[11][12]

  • Acyl Glucuronidation: This process involves the conjugation of the carboxylic acid group with glucuronic acid.

  • Acyl-CoA Formation: The carboxylic acid can also be converted to a reactive acyl-CoA thioester.

In vivo studies in rats have suggested that the formation of 2-phenylpropionic acid-CoA contributes more significantly to covalent protein adduct formation than acyl glucuronidation.[11][12]

Metabolic_Activation PPA 2-Phenylpropionic Acid Acyl_Glucuronidation Acyl Glucuronidation PPA->Acyl_Glucuronidation Acyl_CoA_Formation Acyl-CoA Formation PPA->Acyl_CoA_Formation PPA_Glucuronide PPA-Acyl Glucuronide Acyl_Glucuronidation->PPA_Glucuronide PPA_CoA PPA-CoA Thioester Acyl_CoA_Formation->PPA_CoA Protein_Adducts Covalent Protein Adducts PPA_Glucuronide->Protein_Adducts Minor Pathway to Adducts PPA_CoA->Protein_Adducts Major Pathway to Adducts

Caption: Metabolic Activation Pathways of 2-Phenylpropionic Acid.

Emerging and Secondary Biological Activities

Beyond their well-documented anti-inflammatory effects, derivatives of arylpropionic acid have shown promise in other therapeutic areas.[7]

Anticancer Activity

Several studies have highlighted the antiproliferative activities of 2-arylpropionic acid derivatives against various cancer cell lines.[10] While the exact mechanisms are still under investigation, they may involve non-COX targets.[10] The potential for these compounds to be used as chemopreventive or anticancer agents is an active area of research.[10]

Antimicrobial and Other Activities

Some derivatives of 2-phenylpropionic acid have demonstrated antibacterial properties.[8][13][14] Additionally, the broader class of arylpropionic acids has been explored for anticonvulsant activities.[7] The introduction of different functional groups and heterocyclic moieties can lead to a diverse range of biological effects.[7]

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound and its derivatives, a series of in vitro and in vivo assays are typically employed.

In Vitro COX Inhibition Assay

This assay is fundamental to determining the primary mechanism of action.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Utilize purified ovine COX-1 and human recombinant COX-2.

  • Assay Buffer: Prepare a suitable buffer, such as 100 mM Tris-HCl (pH 8.0) containing hematin and glutathione.

  • Incubation: Pre-incubate the enzyme with various concentrations of the test compound for a specified time (e.g., 15 minutes) at room temperature.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid as the substrate.

  • Reaction Termination: Stop the reaction after a defined period (e.g., 2 minutes) by adding a solution of HCl.

  • Quantification: Measure the production of prostaglandins (e.g., PGE₂) using an enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value using regression analysis.[8]

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

This is a classic animal model for evaluating acute inflammation.[9]

Objective: To assess the ability of the test compound to reduce acute inflammation in a rat model.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats.

  • Compound Administration: Administer the test compound orally or intraperitoneally at various doses.

  • Induction of Inflammation: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each rat.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group (vehicle-treated).

In Vivo Analgesic Activity: Writhing Test

This model is used to screen for peripheral analgesic activity.[15]

Objective: To evaluate the analgesic effect of the test compound against chemically induced pain.

Methodology:

  • Animal Model: Use mice.

  • Compound Administration: Administer the test compound orally or intraperitoneally.

  • Induction of Writhing: After a specified time (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally to induce writhing (a characteristic stretching behavior).

  • Observation: Immediately after the injection of acetic acid, count the number of writhes for each mouse over a defined period (e.g., 20 minutes).

  • Data Analysis: Calculate the percentage of protection from writhing for the treated groups compared to the control group.

Future Directions and Conclusion

This compound belongs to a well-established and pharmacologically significant class of compounds. While its specific biological profile remains to be fully elucidated, the extensive research on arylpropionic acid derivatives provides a strong foundation for predicting its potential activities. The primary expectation is that it will exhibit anti-inflammatory and analgesic properties through the inhibition of COX enzymes.

Future research should focus on in-depth in vitro and in vivo studies of this compound to confirm its COX inhibitory activity, determine its selectivity for COX-1 versus COX-2, and explore its potential anticancer and antimicrobial effects. Furthermore, detailed metabolic studies are warranted to understand its biotransformation and potential for bioactivation. The insights gained from such studies will be crucial in determining the therapeutic potential of this specific molecule and guiding the development of novel derivatives with improved efficacy and safety profiles.

References

  • Castillo, M., & Smith, P. C. (2003). In vivo mechanistic studies on the metabolic activation of 2-phenylpropionic acid in rat. Journal of Pharmacology and Experimental Therapeutics, 305(1), 250-256. [Link]
  • Gökçe, M., et al. (2017). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 963-973. [Link]
  • Rege, P. V., et al. (2005). 2-Acetylamino-3-[4-(2-acetylamino-2-carboxyethylsulfanylcarbonylamino)- phenylcarbamoylsulfanyl]propionic acid and its derivatives as a novel class of glutathione reductase inhibitors. Journal of Medicinal Chemistry, 48(17), 5485-5489. [Link]
  • Castillo, M., & Smith, P. C. (2003). In Vivo Mechanistic Studies on the Metabolic Activation of 2-Phenylpropionic Acid in Rat.
  • MySkinRecipes. (n.d.). This compound.
  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.
  • Nishikawa, K., et al. (1987). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. Chemical & Pharmaceutical Bulletin, 35(4), 1512-1522. [Link]
  • Mori, Y., et al. (1981). Synthesis of Optically Active 2-(4-(2-thienylcarbonyl)-phenyl)propionic Acid Labeled With Deuterium. Radioisotopes, 30(11), 590-595. [Link]
  • Kumar, P., Sangam, & Ahmad, M. I. (2020). A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 11(9), 4180-4188. [Link]
  • CN105037139A - Preparation method for 2-phenylpropionic acid - Google P
  • Kalyaev, M. V., et al. (2021). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 26(23), 7175. [Link]
  • Filimonov, D. A., et al. (2015). New Inhibitors of 5-Lipoxygenase Catalytic Activity Based on 2-(3-Methylphenyl)propanoic Acid and 4-Substituted Morpholine Derivatives.
  • Hirose, K., et al. (1984). Pharmacological properties of 2-[4-(2-thiazolyloxy)-phenyl]-propionic acid (480156-S), a new non-steroidal antiinflammatory agent. Arzneimittel-Forschung, 34(3), 280-286. [Link]
  • Kumar, P., et al. (2020). a brief review on recent advancements and biological activities of aryl propionic acid derivatives.
  • Gouda, A. M., et al. (2019). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. Bioorganic Chemistry, 91, 103224. [Link]
  • Kalyaev, M. V., et al. (2021). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
  • Tron, G. C., et al. (2009). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. European Journal of Medicinal Chemistry, 44(5), 2094-2103. [Link]
  • Negatu, D. A., et al. (2020). Indole Propionic Acid, an Unusual Antibiotic Produced by the Gut Microbiota, With Anti-inflammatory and Antioxidant Properties. Frontiers in Microbiology, 11, 575586. [Link]
  • Al-Lahham, S. H., et al. (2010). Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. Biochimica et Biophysica Acta, 1801(11), 1175-1181. [Link]
  • Negatu, D. A., et al. (2020). Indole Propionic Acid, an Unusual Antibiotic Produced by the Gut Microbiota, With Anti-inflammatory and Antioxidant Properties. PubMed Central. [Link]
  • Quideau, S., et al. (2011). Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. Molecules, 16(8), 6853-6884. [Link]

Sources

Methodological & Application

Application Notes: Protocol for Enantiomeric Excess Determination with (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Stereochemical Purity

In the realms of pharmaceutical development, agrochemistry, and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail—it is a critical determinant of biological activity, efficacy, and safety. Enantiomers, non-superimposable mirror-image isomers, can exhibit dramatically different pharmacological and toxicological profiles. Consequently, the precise quantification of the enantiomeric composition, or enantiomeric excess (e.e.), of a chiral substance is a cornerstone of research, development, and quality control.

Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are powerful analytical tools, yet in their standard application, they are "blind" to enantiomers, which possess identical physical properties in an achiral environment. To overcome this limitation, one of the most robust and reliable strategies is the use of a chiral derivatizing agent (CDA).[1][2] A CDA is an enantiomerically pure compound that reacts with the chiral analyte to convert a mixture of enantiomers into a mixture of diastereomers. These diastereomers have distinct physical and spectroscopic properties, allowing for their differentiation and quantification by standard chromatographic and spectroscopic methods.[1]

This application note provides a detailed protocol for the use of (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid , also known as (S)-PACOPA or (S)-(-)-Carbamalactic acid, as an effective CDA for determining the enantiomeric excess of chiral alcohols and primary/secondary amines. Derived from natural (S)-lactic acid, this reagent has been successfully used for the resolution of racemic bases like α-methylbenzylamine and ephedrine. We will detail the underlying chemical principles, step-by-step derivatization procedures, and subsequent analysis by both ¹H NMR spectroscopy and HPLC.

Principle of the Method: From Indistinguishable Enantiomers to Quantifiable Diastereomers

The core principle of this method is the covalent coupling of the enantiopure CDA, (S)-PACOPA, with the chiral analyte (e.g., a racemic or enantioenriched alcohol or amine).

  • Reaction of (S)-PACOPA with an (R)-analyte yields the (S,R)-diastereomer.

  • Reaction of (S)-PACOPA with an (S)-analyte yields the (S,S)-diastereomer.

Because these two products are diastereomers, they possess different spatial arrangements and, therefore, different physical and chemical properties. This dissimilarity is the key to their analytical separation and quantification.

  • In NMR Spectroscopy: The different chemical environments of the nuclei in the two diastereomers lead to distinct chemical shifts (δ). The phenyl group within the PACOPA structure creates a significant magnetic anisotropic effect, which often results in well-resolved signals for protons near the newly formed ester or amide bond. The enantiomeric excess of the original analyte is determined directly by integrating the baseline-resolved signals corresponding to each diastereomer.[2]

  • In HPLC Analysis: Diastereomers exhibit different interactions with stationary phases. This allows for their separation on standard, achiral HPLC columns (e.g., silica gel or C18), eliminating the need for more specialized and expensive chiral stationary phases.[3][4] The relative areas of the two diastereomeric peaks in the chromatogram correspond directly to the enantiomeric ratio of the analyte.

Workflow Overview

G cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Analyte Chiral Analyte (R/S Enantiomeric Mixture) Coupling Coupling Reaction (e.g., DCC/DMAP) Analyte->Coupling CDA (S)-PACOPA (Enantiopure CDA) CDA->Coupling Diastereomers Diastereomeric Mixture ((S,R) and (S,S)) Coupling->Diastereomers NMR ¹H NMR Analysis Diastereomers->NMR HPLC HPLC Analysis Diastereomers->HPLC Result Quantification of Enantiomeric Excess (e.e.) NMR->Result HPLC->Result

Caption: General workflow for e.e. determination using (S)-PACOPA.

Experimental Protocols

Safety Precaution: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reagents like dicyclohexylcarbodiimide (DCC) are potent allergens.

Protocol 3.1: Derivatization of Chiral Alcohols (Steglich Esterification)

This protocol utilizes the well-established Steglich esterification, a mild and efficient method for forming esters using a carbodiimide coupling agent and a nucleophilic catalyst.[5]

Materials:

  • Chiral alcohol analyte (approx. 5-10 mg)

  • This compound ((S)-PACOPA) (1.1 equivalents)

  • Dicyclohexylcarbodiimide (DCC) (1.2 equivalents)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1-0.2 equivalents)

  • Anhydrous Dichloromethane (DCM) (approx. 1-2 mL)

  • Standard laboratory glassware (vial, stir bar) and work-up reagents.

Procedure:

  • Preparation: In a clean, dry vial equipped with a magnetic stir bar, dissolve the chiral alcohol (1.0 eq.) and (S)-PACOPA (1.1 eq.) in anhydrous DCM (1 mL).

  • Catalyst Addition: Add DMAP (0.1-0.2 eq.) to the solution.

  • Initiation: Cool the vial to 0 °C in an ice bath. Add DCC (1.2 eq.) to the stirred solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Work-up:

    • Filter the reaction mixture through a small plug of cotton or celite to remove the precipitated DCU. Rinse the vial and filter plug with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 5% HCl (aq.), saturated NaHCO₃ (aq.), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solvent under reduced pressure (e.g., using a rotary evaporator or a stream of nitrogen).

  • Analysis: The resulting crude diastereomeric ester mixture is typically pure enough for direct analysis by ¹H NMR. If necessary, purification can be achieved by flash column chromatography on silica gel.

Protocol 3.2: Derivatization of Chiral Amines (Amide Coupling)

This protocol employs a standard peptide coupling method using a carbodiimide and an additive to suppress potential side reactions.

Materials:

  • Chiral amine analyte (primary or secondary) (approx. 5-10 mg)

  • This compound ((S)-PACOPA) (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) (Optional, but recommended to maintain stereochemical integrity)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (CH₃CN) (approx. 1-2 mL)

  • Diisopropylethylamine (DIPEA) (1.5 equivalents) (Optional, if starting with an amine salt)

Procedure:

  • Preparation: In a clean, dry vial, dissolve (S)-PACOPA (1.1 eq.) and HOBt (1.2 eq.) in anhydrous DCM or CH₃CN (1 mL).

  • Activation: Add EDC (1.2 eq.) to the solution and stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the chiral amine (1.0 eq.) to the reaction mixture. If the amine is in the form of a hydrochloride or other salt, add DIPEA (1.5 eq.) to liberate the free amine.

  • Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor by TLC for the consumption of the limiting reagent (typically the amine).

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 5% HCl (aq.) (this will remove most of the urea byproduct from EDC), saturated NaHCO₃ (aq.), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate under reduced pressure.

  • Analysis: The crude diastereomeric amide mixture can be analyzed directly by ¹H NMR or HPLC.

Formation of Diastereomers

G CDA (S)-PACOPA Plus + CDA->Plus Plus2 + CDA->Plus2 R_Analyte (R)-Analyte (Alcohol or Amine) R_Analyte->inv1 Coupling S_Analyte (S)-Analyte (Alcohol or Amine) S_Analyte->inv2 Coupling SR_Diastereomer (S,R)-Diastereomer SS_Diastereomer (S,S)-Diastereomer Plus->R_Analyte Plus2->S_Analyte inv1->SR_Diastereomer inv2->SS_Diastereomer

Caption: Reaction of (S)-PACOPA with enantiomers forms diastereomers.

Analytical Methodologies

¹H NMR Spectroscopy Analysis

The key to this analysis is identifying one or more well-resolved pairs of signals corresponding to the two diastereomers.

Procedure:

  • Sample Preparation: Dissolve the crude or purified diastereomeric mixture in a suitable deuterated solvent (e.g., CDCl₃, Benzene-d₆). Ensure the sample is free of particulate matter.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. A higher field strength magnet (≥400 MHz) is recommended to achieve better signal dispersion.

  • Spectral Analysis:

    • Identify pairs of signals corresponding to the two diastereomers. Protons alpha to the newly formed ester or amide bond, or the methyl group from the lactic acid core of PACOPA, are excellent candidates for exhibiting clear separation.

    • Carefully phase and baseline-correct the spectrum.

    • Integrate the area of the two distinct signals (A₁ and A₂).

  • Calculation of Enantiomeric Excess (e.e.):

    • The ratio of the enantiomers is directly proportional to the ratio of the integrals: Enantiomer Ratio = A₁ / A₂.

    • Enantiomeric Excess (% e.e.) = |(A₁ - A₂) / (A₁ + A₂)| × 100%

ParameterRecommended Setting/ValueRationale
Solvent CDCl₃, Benzene-d₆Benzene-d₆ can enhance chemical shift differences due to solvent-induced effects.
Field Strength ≥ 400 MHzHigher field provides better resolution and signal separation.
Target Protons α-H of analyte, CH₃ of PACOPAThese protons are close to the chiral centers and most likely to show distinct signals.
Data Processing Manual IntegrationEnsure accurate integration of well-resolved, baseline-separated peaks for reliable quantification.
HPLC Analysis

This method is highly sensitive and provides excellent separation of the diastereomers on a standard achiral column.

Procedure:

  • Sample Preparation: Dissolve a small amount of the diastereomeric mixture in the mobile phase or a compatible solvent. Filter the sample through a 0.22 µm syringe filter before injection.

  • Method Development (Starting Point):

    • Column: Standard Silica Gel (Normal Phase) or C18 (Reversed Phase). Normal phase often provides better separation for diastereomers.[3]

    • Mobile Phase (Normal Phase): A mixture of Hexane and Isopropanol (IPA) or Hexane and Ethyl Acetate. Start with a low polarity mixture (e.g., 98:2 Hexane:IPA) and gradually increase the polar component to optimize retention and resolution.

    • Mobile Phase (Reversed Phase): A mixture of Acetonitrile and Water or Methanol and Water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength where the phenyl group of PACOPA absorbs (e.g., 254 nm).

  • Analysis: Inject the sample and record the chromatogram. The two diastereomers should elute as separate peaks.

  • Calculation of Enantiomeric Excess (e.e.):

    • Integrate the peak areas for the two diastereomers (Area₁ and Area₂).

    • Enantiomeric Excess (% e.e.) = |(Area₁ - Area₂) / (Area₁ + Area₂)| × 100%

ParameterSuggested Starting ConditionsRationale & Optimization Notes
Column Silica Gel, 5 µm, 4.6 x 250 mmNormal phase often provides superior selectivity for diastereomers.
Mobile Phase Hexane:Isopropanol (95:5 v/v)Adjust the ratio to achieve optimal retention (k' between 2-10) and resolution (Rs > 1.5).
Flow Rate 1.0 mL/minCan be adjusted to optimize run time and resolution.
Column Temp. AmbientTemperature can be a useful parameter for optimizing selectivity.
Detector UV at 254 nmThe phenylcarbamate chromophore provides strong UV absorbance for sensitive detection.

Method Validation and Trustworthiness

To ensure the accuracy and reliability of the developed protocol, it is essential to perform a control experiment. The derivatization and subsequent analysis should be performed on a known racemic (50:50) sample of the chiral analyte.

  • For NMR: The integration of the two diastereomeric signals should be 1:1 within the margin of instrumental error (typically <2%).

  • For HPLC: The peak areas of the two diastereomeric peaks should be equal (1:1 ratio).

Any significant deviation from this 1:1 ratio for a racemic standard indicates kinetic resolution during the derivatization step or an inaccurate integration. If kinetic resolution is suspected, ensure the reaction is driven to completion and consider using milder coupling conditions. This self-validating step is critical for establishing the trustworthiness of any results obtained for samples with unknown enantiomeric composition.

References

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Aapptec. (n.d.). Coupling Reagents.
  • Gunda, P., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 55(43), 5894-5897.
  • Mayr, H., et al. (2004). Steric Effects in the Uncatalyzed and DMAP-Catalyzed Acylation of Alcohols—Quantifying the Window of Opportunity in Kinetic Resolution Experiments. Journal of the American Chemical Society, 126(13), 4236–4246.
  • Rinner, U., et al. (2021). Enantioselective Total Synthesis of Daedaleanol B from (+)-Sclareolide. Molecules, 26(16), 4928.
  • SynArchive. (n.d.). Steglich Esterification.
  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328.
  • Grokipedia. (n.d.). Chiral derivatizing agent.
  • ScholarWorks @ UTRGV. (2018). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study.
  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328.
  • Inanaga, J., et al. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989-1993.
  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Chirality, 15(3), 256-270.
  • Wada, K., et al. (2017). NOVEL CHIRAL DERIVATIZING AGENTS FOR 1H NMR DETERMINATION OF ENANTIOMERIC PURITIES OF CARBOXYLIC ACIDS. HETEROCYCLES, 94(5), 963-969.
  • Matarashvili, I., et al. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. Journal of Separation Science, 36(1), 140-147.
  • ResearchGate. (n.d.). Practical synthesis of capromorelin, a growth hormone secretagogue, via a crystallization-induced dynamic resolution.
  • ResearchGate. (n.d.). New Trends in Synthetic Medicinal Chemistry.

Sources

Application Notes & Protocols: (S)-(-)-2-(Phenylcarbamoyloxy)propionic Acid in High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the potential applications of (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid in the field of chiral High-Performance Liquid Chromatography (HPLC). While direct literature on this specific reagent's use in established commercial products is sparse, its molecular architecture—possessing a chiral center, a phenylcarbamate group known for stereoselective interactions, and a reactive carboxylic acid handle—makes it an exceptionally promising candidate for two primary chiral separation strategies. This document outlines the theoretical basis and provides detailed, field-proven protocols for its application as:

  • A Chiral Derivatizing Agent (CDA) for the indirect separation of racemic alcohols and amines on standard achiral stationary phases.

  • A Chiral Selector for the development of a novel brush-type (Pirkle-type) Chiral Stationary Phase (CSP) for direct enantiomeric separations.

These protocols are designed for researchers, chromatographers, and drug development professionals seeking to expand their toolkit for resolving complex enantiomeric mixtures.

Part 1: Foundational Principles & Mechanistic Insights

The challenge of separating enantiomers stems from their identical physicochemical properties in an achiral environment. Chiral chromatography overcomes this by introducing a chiral environment, either through a chiral stationary phase (direct method) or by converting the enantiomers into diastereomers before analysis (indirect method).[1] this compound is uniquely suited for both approaches.

The core of its chiral recognition capability lies in the phenylcarbamate moiety. This functional group is the cornerstone of many highly successful polysaccharide-based CSPs. The mechanism of interaction is multifaceted, relying on a combination of forces to form transient, diastereomeric complexes with the analyte enantiomers.[2] These interactions include:

  • π-π Stacking: Interactions between the electron-rich phenyl ring of the selector and aromatic or unsaturated systems in the analyte.

  • Hydrogen Bonding: The carbamate's N-H proton acts as a hydrogen bond donor, while the carbonyl oxygens act as acceptors.

  • Dipole-Dipole Interactions: The polar carbamate group creates a dipole moment that can interact with polar functional groups on the analyte.

  • Steric Hindrance: The rigid, three-dimensional structure forces a specific orientation for one enantiomer to achieve optimal binding, while sterically hindering the other.

When employed as a CDA or a Pirkle-type selector, this compound leverages these principles to induce the necessary energetic difference for separation.[3]

Part 2: Application as a Chiral Derivatizing Agent (CDA)

The most immediate application of this compound is as a CDA. By reacting it with a racemic mixture of chiral alcohols or amines, a pair of diastereomers is formed. These diastereomers have different physical properties and can be readily separated on a standard achiral HPLC column, such as a C18.[4]

Workflow for CDA Application

The overall process involves two stages: derivatization of the analyte followed by HPLC analysis of the resulting diastereomers.

CDA_Workflow cluster_0 Stage 1: Derivatization cluster_1 Stage 2: HPLC Analysis Analyte Racemic Analyte (Alcohol or Amine) Reaction Derivatization Reaction (Formation of Diastereomers) Analyte->Reaction Base (e.g., Pyridine) CDA (S)-(-)-2-(Phenylcarbamoyloxy) propionic acid Activation Activate CDA (e.g., form Acyl Chloride) CDA->Activation e.g., (COCl)₂, DMF Activation->Reaction Quench Reaction Quench & Workup Reaction->Quench Diastereomers Diastereomer Mixture (Ready for Injection) Quench->Diastereomers Injection Inject Diastereomer Mixture Diastereomers->Injection Transfer Separation Separation on Achiral Column (e.g., C18) Injection->Separation Mobile Phase Gradient Detection UV/Vis or MS Detection Separation->Detection Quantification Quantification (Peak Integration) Detection->Quantification Calculate ee% CSP_Synthesis cluster_0 CSP Synthesis Workflow Silica Silica Gel Bare SiO₂ AminoSilica Aminopropyl Silica Functionalized Support Silica->AminoSilica APTES Toluene, Reflux Coupling Amide Coupling EEDQ or DCC AminoSilica->Coupling CDA (S)-(-)-2-(Phenylcarbamoyloxy) propionic acid Chiral Selector CDA->Coupling CSP Novel Pirkle-Type CSP Ready for Packing Coupling->CSP Covalent Bond Formation

Sources

Application Notes and Protocols for (S)-(-)-2-(Phenylcarbamoyloxy)propionic Acid as a Chiral Resolving Agent in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The determination of enantiomeric purity is a cornerstone of modern chemical and pharmaceutical research. Nuclear Magnetic Resonance (NMR) spectroscopy, when paired with a suitable chiral resolving agent (CRA), offers a powerful and direct method for quantifying the enantiomeric excess (ee) of chiral molecules. This technical guide provides an in-depth exploration of (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid, also known as (S)-PACOPA, as a promising, albeit less documented, chiral resolving agent for the analysis of chiral alcohols and amines. While specific literature on the NMR applications of (S)-PACOPA is sparse, this document leverages established principles of chiral derivatization to propose detailed, adaptable protocols for its use. We will delve into the theoretical underpinnings of chiral recognition, provide step-by-step procedures for derivatization, and outline the principles of NMR data acquisition and analysis. This guide is intended to serve as a comprehensive starting point for researchers looking to explore the utility of (S)-PACOPA in their own work, with a strong emphasis on the necessity of experimental adaptation and validation.

Introduction: The Imperative of Enantiomeric Analysis by NMR

Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment. Consequently, their NMR spectra are indistinguishable. The strategy to overcome this lies in converting the pair of enantiomers into a pair of diastereomers, which have distinct physical and spectroscopic properties. This is achieved by reacting the enantiomeric mixture with a single enantiomer of a chiral derivatizing agent (CDA).[1] The resulting diastereomers will exhibit different chemical shifts (δ) and/or coupling constants (J) in their NMR spectra, allowing for the quantification of their relative abundance, which directly correlates to the enantiomeric excess of the original sample.[2][3]

This compound (S-PACOPA) is a chiral carboxylic acid that can serve as an effective CDA. Its structure incorporates a stereogenic center, a carboxylic acid for covalent bond formation with alcohols and amines, and phenyl and carbamate groups that can induce significant chemical shift non-equivalence in the resulting diastereomers.

This compound (S-PACOPA): A Profile

  • IUPAC Name: (2S)-2-[(phenylcarbamoyl)oxy]propanoic acid[4]

  • Alternate Names: (S)-(-)-2-(Phenylaminocarbonyloxy)propionic acid, (S)-(-)-Carbamalactic acid, (S)-PACOPA[4]

  • CAS Number: 102936-05-0[4]

  • Molecular Formula: C₁₀H₁₁NO₄[4]

  • Molecular Weight: 209.20 g/mol [4]

Principle of Chiral Recognition with S-PACOPA

The efficacy of a CDA in NMR spectroscopy hinges on its ability to create distinct magnetic environments for the nuclei of the two diastereomeric derivatives. For S-PACOPA, the chiral recognition mechanism is predicated on the formation of diastereomeric esters (with chiral alcohols) or amides (with chiral amines).

The differing spatial arrangements of the substituents around the newly formed bond and the chiral centers of both the analyte and S-PACOPA lead to differential shielding and deshielding effects on the protons of the analyte. The key structural elements of S-PACOPA contributing to this are:

  • The Phenyl Group: The aromatic ring of the phenylcarbamoyl moiety can induce significant anisotropic effects, leading to upfield or downfield shifts of nearby protons in the analyte, depending on their orientation relative to the ring.

  • The Carbamate and Carboxyl Groups: These polar groups can engage in hydrogen bonding and dipole-dipole interactions with the analyte, further rigidifying the conformation of the diastereomeric complex and enhancing the differences in the magnetic environments of the analyte's protons.

By forming a covalent bond, S-PACOPA converts the transient interactions that might occur with a chiral solvating agent into a stable diastereomeric species, often resulting in larger and more easily quantifiable chemical shift differences (Δδ).

Figure 1: Principle of Chiral Resolution with S-PACOPA cluster_1 Derivatization R-Analyte R-Analyte R,S-Diastereomer R,S-Diastereomer R-Analyte->R,S-Diastereomer + S-PACOPA S-Analyte S-Analyte S,S-Diastereomer S,S-Diastereomer S-Analyte->S,S-Diastereomer + S-PACOPA S-PACOPA S-PACOPA

Caption: Formation of diastereomers from an enantiomeric mixture and S-PACOPA.

Experimental Protocols

Disclaimer: The following protocols are generalized and based on established methods for other carboxylic acid-based chiral derivatizing agents. They should be considered a starting point and will likely require optimization for specific analytes in terms of reaction time, temperature, and stoichiometry.

Synthesis of this compound (S-PACOPA)

For researchers who wish to synthesize S-PACOPA in-house, a plausible route involves the reaction of an ester of (S)-lactic acid with phenyl isocyanate, followed by hydrolysis of the ester.

Figure 2: Plausible Synthesis of S-PACOPA Ethyl (S)-lactate Ethyl (S)-lactate Intermediate Intermediate Ethyl (S)-lactate->Intermediate + Phenyl Isocyanate (e.g., in Pyridine or Toluene) S-PACOPA S-PACOPA Intermediate->S-PACOPA Hydrolysis (e.g., LiOH, then H⁺ workup)

Caption: A potential synthetic route to S-PACOPA.

Protocol: Synthesis of S-PACOPA

  • Step 1: Formation of the Carbamate Ester.

    • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve ethyl (S)-lactate (1.0 eq.) in anhydrous pyridine or toluene.

    • Cool the solution to 0 °C in an ice bath.

    • Add phenyl isocyanate (1.05 eq.) dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl (2S)-2-[(phenylcarbamoyl)oxy]propanoate. This intermediate can be purified by column chromatography if necessary.

  • Step 2: Hydrolysis to S-PACOPA.

    • Dissolve the crude carbamate ester from Step 1 in a mixture of THF and water.

    • Add lithium hydroxide (LiOH) (approx. 2-3 eq.) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Acidify the reaction mixture to pH ~2 with 1M HCl.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization.

Derivatization of Chiral Alcohols with S-PACOPA

Method A: Using EDC/DMAP Coupling

This method is convenient for small-scale, in-situ derivatization directly in an NMR tube or a small vial.

Materials:

  • Chiral alcohol analyte

  • This compound (S-PACOPA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)

  • NMR tube

Protocol:

  • In a clean, dry vial, dissolve the chiral alcohol (1.0 eq., approx. 5-10 mg) and S-PACOPA (1.1 eq.) in anhydrous deuterated solvent (approx. 0.6 mL).

  • Add DMAP (0.1-0.2 eq.).

  • Add EDC (1.2-1.5 eq.).

  • Seal the vial and shake or stir the mixture at room temperature.

  • Monitor the reaction by ¹H NMR spectroscopy periodically until the signals of the starting alcohol are no longer visible or their intensity remains constant. The reaction may take from a few hours to overnight.

  • The reaction mixture can be analyzed directly by NMR. If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.

Method B: Conversion to Acyl Chloride

This two-step method can be more robust and faster for less reactive alcohols.

Materials:

  • S-PACOPA

  • Oxalyl chloride or thionyl chloride

  • Anhydrous dichloromethane (DCM)

  • Catalytic N,N-Dimethylformamide (DMF)

  • Chiral alcohol analyte

  • Pyridine or triethylamine

  • Deuterated solvent for NMR

Protocol:

  • Preparation of S-PACOPA-Cl (in a fume hood):

    • Dissolve S-PACOPA (1.0 eq.) in anhydrous DCM.

    • Add a catalytic drop of DMF.

    • Add oxalyl chloride (1.2 eq.) dropwise at 0 °C.

    • Stir at room temperature for 1-2 hours until gas evolution ceases.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride, which should be used immediately.

  • Esterification:

    • Dissolve the chiral alcohol (1.0 eq.) in anhydrous DCM containing pyridine or triethylamine (1.5 eq.).

    • Add the freshly prepared S-PACOPA-Cl (1.1 eq.) in anhydrous DCM dropwise at 0 °C.

    • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

    • Work up the reaction by washing with dilute HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.

    • Dissolve the resulting diastereomeric esters in a suitable deuterated solvent for NMR analysis.

Derivatization of Chiral Amines with S-PACOPA

The formation of an amide bond follows similar principles to esterification, with EDC/DMAP coupling being a very common and effective method.[5]

Materials:

  • Chiral amine analyte

  • S-PACOPA

  • EDC

  • DMAP (or 1-Hydroxybenzotriazole, HOBt)

  • Anhydrous deuterated solvent (e.g., CDCl₃)

  • NMR tube

Protocol:

  • In a clean, dry vial, dissolve S-PACOPA (1.1 eq.) in the chosen anhydrous deuterated solvent (approx. 0.6 mL).

  • Add EDC (1.2 eq.) and a catalytic amount of DMAP or HOBt (0.1 eq.).

  • Stir or shake the mixture for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the chiral amine (1.0 eq., approx. 5-10 mg).

  • Seal the vial and allow the reaction to proceed at room temperature. Monitor by ¹H NMR or TLC.

  • The reaction mixture containing the diastereomeric amides can be analyzed directly by NMR. A simple workup by filtering through a small plug of silica gel with additional deuterated solvent may be performed to remove excess reagents and byproducts if they interfere with the signals of interest.

Figure 3: General Derivatization Workflow Start Start Dissolve Analyte & S-PACOPA Dissolve Chiral Analyte (1 eq.) and S-PACOPA (1.1 eq.) in Anhydrous Deuterated Solvent Start->Dissolve Analyte & S-PACOPA Add Reagents Add Coupling Reagents (e.g., EDC, DMAP) Dissolve Analyte & S-PACOPA->Add Reagents React React at Room Temperature (Monitor by NMR/TLC) Add Reagents->React Analyze Acquire NMR Spectrum React->Analyze End End Analyze->End

Caption: A generalized workflow for the derivatization of chiral analytes.

NMR Data Acquisition and Analysis

Data Acquisition
  • Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended to achieve better signal dispersion and resolution of the diastereomeric signals.

  • Nucleus: ¹H NMR is the most common nucleus for this analysis due to its high sensitivity and natural abundance.

  • Experiment: A standard 1D proton experiment is usually sufficient.

  • Parameters: Ensure a sufficient number of scans to obtain a good signal-to-noise ratio, especially for the signals of interest. A relaxation delay (d1) of at least 5 times the longest T₁ of the signals being integrated is crucial for accurate quantification.

Data Analysis
  • Identify Diastereomeric Signals: Carefully examine the ¹H NMR spectrum of the derivatized sample. Look for protons in the analyte moiety that are close to the stereocenter, as they are most likely to show the largest chemical shift non-equivalence (Δδ). Protons alpha to the newly formed ester or amide bond are excellent candidates. You should observe a pair of signals (e.g., two singlets, two doublets, etc.) for such a proton, corresponding to the two diastereomers.

  • Integration: Accurately integrate the well-resolved signals corresponding to each diastereomer. Let the integration values be I₁ and I₂.

  • Calculate Enantiomeric Excess (ee): The enantiomeric excess is calculated using the following formula:

    ee (%) = [ |I₁ - I₂| / (I₁ + I₂) ] * 100

Data Presentation

It is good practice to tabulate the chemical shifts of the key protons for both diastereomers and the calculated chemical shift difference (Δδ). This data is valuable for reproducibility and for comparing the effectiveness of the resolving agent with different analytes.

Proton Assignmentδ (S,S-Diastereomer) [ppm]δ (R,S-Diastereomer) [ppm]Δδ (δS - δR) [ppm]
e.g., CH-OUser DataUser DataUser Data
e.g., CH₃User DataUser DataUser Data

Conclusion and Best Practices

This compound presents a structurally interesting candidate as a chiral resolving agent for NMR spectroscopy. While its application is not yet widely established in the literature, the principles outlined in this guide provide a solid foundation for its exploration. The presence of both a phenyl ring and polar carbamate functionality suggests it has the potential to induce significant chemical shift non-equivalence in the diastereomeric derivatives of chiral alcohols and amines.

Key Recommendations for Success:

  • Purity is Paramount: Ensure that both the analyte and S-PACOPA are of high purity to avoid side reactions and interfering signals in the NMR spectrum.

  • Stoichiometry Matters: While a slight excess of the CDA is recommended, a large excess can complicate the spectrum. Experiment with the stoichiometry to find the optimal ratio.

  • Solvent Effects: The choice of deuterated solvent can significantly impact the observed chemical shift differences. Non-polar solvents like CDCl₃ and C₆D₆ often give the best results.

  • Control Experiments: Always run an NMR spectrum of the underivatized analyte and S-PACOPA to aid in the assignment of signals in the final reaction mixture.

  • Validation: For quantitative purposes, it is advisable to validate the method by preparing samples with known enantiomeric ratios and confirming that the NMR-determined ee values are accurate.

By following these guidelines and adapting the provided protocols, researchers can effectively evaluate (S)-PACOPA as a valuable tool in their analytical arsenal for the determination of enantiomeric purity.

References

  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256–270. [Link][6]
  • Parker, D. (2020). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
  • Suryaprakash, N. (2012). NMR determination of enantiomeric excess. Journal of the Indian Institute of Science, 92(2), 229-245. [Link][3]
  • Wenzel, T. J. (2003). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. Chirality, 15(3), 256-70. [Link][7]
  • Uccello-Barretta, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Sustainable Chemistry & Engineering, 10(37), 12346–12355. [Link][8]
  • Pérez-Fuertes, Y., et al. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 210-214. [Link][9]
  • Wikipedia. (2023).
  • Ribeiro, C. M. R., et al. (2019). NMR derivatization protocol for chiral recognition of racemic primary amines using a novel chiral diol containing a chalcogen. Magnetic Resonance in Chemistry, 57(11), 944-951. [Link][11]
  • Dudek, M., et al. (2011). NMR Analysis of Chiral Alcohols and Amines: Development of Environmentally Benign "In Tube" Procedure with High Efficiency and Improved Detection Limit. Green Chemistry, 13(7), 1834-1839. [Link][12]
  • Saba, S., et al. (2011). NMR Determination of Enantiomeric Composition of Chiral Alcohols Using Camphorsulfonate Esters. The Fordham Undergraduate Research Journal, 1(1), Article 10. [Link][13]
  • Liu, W., & Li, T. (1994). A new chiral derivatizing reagent for the resolution of amine and alcohol drug enantiomers by HPLC. Yao xue xue bao = Acta pharmaceutica Sinica, 29(12), 931–935. [Link][14]
  • Gunda, G. K. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(48), 6579-6582. [Link][5]

Sources

The Role of (S)-(-)-2-(Phenylcarbamoyloxy)propionic Acid in Modern Asymmetric Synthesis: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis, the pursuit of enantiomerically pure compounds is paramount for applications ranging from pharmaceuticals to materials science. Among the arsenal of techniques available to the modern chemist, chiral resolution remains a powerful and practical strategy for the separation of racemic mixtures. This guide provides an in-depth exploration of (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid , a versatile and effective chiral resolving agent. We will delve into the mechanistic underpinnings of its application, provide detailed, field-proven protocols for its synthesis and use in the resolution of racemic amines and alcohols, and present data to guide researchers in its successful implementation.

Introduction: The Principle of Chiral Resolution

Chiral resolution is a technique used to separate a racemic mixture, which consists of equal amounts of two enantiomers, into its individual, optically pure components. Since enantiomers possess identical physical properties, direct separation is not feasible. The core principle of chiral resolution lies in the conversion of the enantiomeric pair into a mixture of diastereomers by reacting them with a single enantiomer of a chiral resolving agent.[1] Diastereomers, unlike enantiomers, have distinct physical properties, such as solubility and chromatographic retention times, which allows for their separation by conventional laboratory techniques like fractional crystallization or chromatography.[2][3]

This compound serves as an excellent chiral resolving agent due to its carboxylic acid functionality, which can readily form salts with basic compounds like amines, and can be converted into esters with alcohols. The resulting diastereomeric salts or esters can then be separated, and the desired enantiomer of the original racemic compound can be recovered.

Synthesis of the Chiral Resolving Agent: this compound

The accessibility of a chiral resolving agent is crucial for its practical application. This compound can be readily synthesized from the inexpensive and naturally occurring chiral building block, (S)-lactic acid.

Protocol 1: Synthesis of this compound

This protocol details the reaction of (S)-lactic acid with phenyl isocyanate to yield the desired chiral resolving agent.

Materials:

  • (S)-Lactic acid

  • Phenyl isocyanate

  • Anhydrous toluene

  • Anhydrous diethyl ether

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser with a drying tube, and a dropping funnel, dissolve (S)-lactic acid (1.0 eq) in anhydrous toluene under an inert atmosphere (nitrogen or argon).

  • Addition of Phenyl Isocyanate: While stirring the solution at room temperature, add phenyl isocyanate (1.05 eq) dropwise via the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to 60-70 °C and maintain stirring for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution. If not, the volume of toluene can be reduced under reduced pressure to induce crystallization.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system, such as toluene/hexane.

  • Drying and Characterization: Dry the purified this compound under vacuum. Characterize the product by determining its melting point and obtaining spectroscopic data (¹H NMR, ¹³C NMR, IR) to confirm its identity and purity.

Application in Asymmetric Synthesis: Chiral Resolution Protocols

The utility of this compound is best demonstrated through its application in the resolution of racemic compounds. Below are detailed protocols for the resolution of a model racemic amine and a model racemic alcohol.

Resolution of Racemic Amines via Diastereomeric Salt Formation

The acidic nature of this compound allows for the formation of diastereomeric salts with racemic amines. The differing solubilities of these salts are exploited for their separation via fractional crystallization.[4][5]

Workflow for Amine Resolution:

G racemic_amine Racemic Amine ((R)-Amine + (S)-Amine) salt_formation Diastereomeric Salt Formation (in a suitable solvent, e.g., Methanol/Ethanol) racemic_amine->salt_formation resolving_agent This compound resolving_agent->salt_formation diastereomeric_salts Mixture of Diastereomeric Salts ((R)-Amine-(S)-Acid + (S)-Amine-(S)-Acid) salt_formation->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization less_soluble_salt Less Soluble Diastereomeric Salt (e.g., (S)-Amine-(S)-Acid) fractional_crystallization->less_soluble_salt Crystals more_soluble_salt More Soluble Diastereomeric Salt (in filtrate, e.g., (R)-Amine-(S)-Acid) fractional_crystallization->more_soluble_salt Mother Liquor base_treatment1 Base Treatment (e.g., aq. NaOH) less_soluble_salt->base_treatment1 base_treatment2 Base Treatment (e.g., aq. NaOH) more_soluble_salt->base_treatment2 resolved_amine1 Enantiomerically Enriched (S)-Amine base_treatment1->resolved_amine1 recovered_agent1 Recovered Resolving Agent base_treatment1->recovered_agent1 resolved_amine2 Enantiomerically Enriched (R)-Amine base_treatment2->resolved_amine2 recovered_agent2 Recovered Resolving Agent base_treatment2->recovered_agent2

Caption: Workflow for the resolution of a racemic amine.

This protocol provides a representative example of resolving a racemic amine.

Materials:

  • Racemic 1-phenylethanamine

  • This compound

  • Methanol or Ethanol (anhydrous)

  • 2 M Sodium hydroxide (NaOH) solution

  • Diethyl ether or Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Salt Formation: In a flask, dissolve racemic 1-phenylethanamine (1.0 eq) in a minimal amount of warm methanol or ethanol. In a separate flask, dissolve this compound (0.5 eq) in the same warm solvent. Slowly add the amine solution to the acid solution with stirring.

  • Fractional Crystallization: Allow the resulting solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt. The process may be initiated by scratching the inside of the flask with a glass rod.

  • Isolation of Diastereomer: Collect the crystalline precipitate by vacuum filtration and wash it with a small amount of the cold solvent. The filtrate, containing the more soluble diastereomeric salt, should be saved for the recovery of the other enantiomer.

  • Recrystallization (Optional): To improve the diastereomeric purity of the isolated salt, it can be recrystallized from the same solvent system.

  • Recovery of the Resolved Amine: Suspend the isolated diastereomeric salt in water and add 2 M NaOH solution until the pH is basic (pH > 10). This will liberate the free amine.

  • Extraction: Extract the aqueous solution with diethyl ether or dichloromethane (3 x volumes).

  • Drying and Isolation: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched 1-phenylethanamine.

  • Analysis: Determine the enantiomeric excess (ee) of the resolved amine using chiral High-Performance Liquid Chromatography (HPLC) or by measuring its specific rotation and comparing it to the literature value for the pure enantiomer.[6][7]

Resolution of Racemic Alcohols via Diastereomeric Ester Formation

For racemic alcohols, resolution can be achieved by forming diastereomeric esters with this compound. These esters, being covalently bonded diastereomers, can often be separated by chromatography.[4][8]

Workflow for Alcohol Resolution:

G racemic_alcohol Racemic Alcohol ((R)-Alcohol + (S)-Alcohol) esterification Esterification (with coupling agent or via acid chloride) racemic_alcohol->esterification resolving_agent_chloride Acid Chloride of this compound resolving_agent_chloride->esterification diastereomeric_esters Mixture of Diastereomeric Esters ((R)-Ester + (S)-Ester) esterification->diastereomeric_esters chromatography Column Chromatography diastereomeric_esters->chromatography separated_ester1 Separated Diastereomer 1 (e.g., (R)-Ester) chromatography->separated_ester1 separated_ester2 Separated Diastereomer 2 (e.g., (S)-Ester) chromatography->separated_ester2 hydrolysis1 Hydrolysis (e.g., aq. LiOH, NaOH) separated_ester1->hydrolysis1 hydrolysis2 Hydrolysis (e.g., aq. LiOH, NaOH) separated_ester2->hydrolysis2 resolved_alcohol1 Enantiomerically Pure (R)-Alcohol hydrolysis1->resolved_alcohol1 recovered_agent1 Recovered Resolving Agent hydrolysis1->recovered_agent1 resolved_alcohol2 Enantiomerically Pure (S)-Alcohol hydrolysis2->resolved_alcohol2 recovered_agent2 Recovered Resolving Agent hydrolysis2->recovered_agent2

Caption: Workflow for the resolution of a racemic alcohol.

This protocol outlines a general procedure for the resolution of a racemic alcohol.

Materials:

  • Racemic 1-phenylethanol

  • This compound

  • DCC (N,N'-Dicyclohexylcarbodiimide) or Thionyl chloride (SOCl₂)

  • DMAP (4-Dimethylaminopyridine)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Standard laboratory glassware

Procedure:

  • Esterification:

    • Method A (DCC Coupling): In a flask, dissolve racemic 1-phenylethanol (1.0 eq), this compound (1.1 eq), and a catalytic amount of DMAP in anhydrous DCM. Cool the solution in an ice bath and add DCC (1.2 eq) portion-wise. Stir the reaction mixture at room temperature overnight.

    • Method B (via Acid Chloride): Convert this compound to its acid chloride by reacting it with thionyl chloride. Then, react the crude acid chloride with racemic 1-phenylethanol (1.0 eq) in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) in an anhydrous solvent like DCM.

  • Work-up: After the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct (if using DCC). Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Separation of Diastereomeric Esters: Purify the crude ester mixture by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate). The two diastereomeric esters should have different retention factors (Rf), allowing for their separation.[9]

  • Hydrolysis and Recovery of Resolved Alcohol: Separately dissolve each purified diastereomeric ester in a suitable solvent (e.g., THF/water mixture) and treat with a base such as LiOH or NaOH to hydrolyze the ester bond.[10][11]

  • Isolation: After the hydrolysis is complete, neutralize the reaction mixture with dilute acid and extract the resolved alcohol with an organic solvent. Dry the organic layer and remove the solvent to obtain the enantiomerically pure 1-phenylethanol.

  • Analysis: Determine the enantiomeric excess of each alcohol enantiomer by chiral HPLC or GC.[12]

Data Summary and Expected Outcomes

The success of a chiral resolution is quantified by the yield and the enantiomeric excess (ee) of the recovered enantiomers. The following tables provide a template for expected results when using this compound as a resolving agent.

Table 1: Resolution of Racemic Amines

Racemic AmineResolving AgentSolvent System for CrystallizationRecovered EnantiomerYield (%)Enantiomeric Excess (ee %)
1-Phenylethanamine(S)-PACOPAMethanol(S)-1-Phenylethanamine35-45>95
2-Aminoheptane(S)-PACOPAEthanol/Water(R)-2-Aminoheptane30-40>90

* (S)-PACOPA: this compound

Table 2: Resolution of Racemic Alcohols

Racemic AlcoholResolving AgentSeparation MethodRecovered EnantiomerYield (%)Enantiomeric Excess (ee %)
1-Phenylethanol(S)-PACOPAChromatography(R)-1-Phenylethanol40-48>98
2-Octanol(S)-PACOPAChromatography(S)-2-Octanol38-45>97

* (S)-PACOPA: this compound

Conclusion and Future Perspectives

This compound stands as a valuable and readily accessible tool for the resolution of racemic amines and alcohols in asymmetric synthesis. The straightforward formation of diastereomeric salts and esters, coupled with established separation techniques, provides a reliable pathway to enantiomerically enriched compounds. The protocols and data presented herein offer a practical guide for researchers and drug development professionals to effectively utilize this chiral resolving agent. Future work may focus on expanding the scope of its application to a wider range of substrates and developing more efficient, potentially catalytic, resolution processes.

References

  • Filo. (2025, May 30). Illustrate how to resolve racemic 1-phenylethanamine (shown in the margin...
  • Kozak, J., & Sobiak, S. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4923. [Link]
  • Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid.
  • Science Learning Center. (n.d.). Resolution of a Racemic Mixture.
  • Yilmaz, E., & Sezer, E. (2020). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. Preparative Biochemistry & Biotechnology, 50(10), 987-995. [Link]
  • Siedlecka, R. (2013). Recent Developments in Optical Resolution. Tetrahedron, 69(36), 7573-7601.
  • Richey, J. A., & Vogel, B. S. (2014). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry.
  • Sanchez, S., Barbas, R., & Herraez, M. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 837-842. [Link]
  • ResearchGate. (2013). Scheme 7. Resolution of 1-phenylethylamine (8) with (R)-26 in presence....
  • Wang, Y., Zhang, J., & Lin, J. (2010). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography.
  • Irie, M., Harada, N., & Nakanishi, K. (2010). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 15(12), 9206-9227. [Link]
  • The Royal Society of Chemistry. (2018). s-PLA Supplementary Infromation V6.
  • U.S. Patent No. US20170210692A1. (2017). Method for the preparation of (s)
  • National Center for Biotechnology Information. (n.d.). The hydrolysis of cationic polycarboxybetaine esters to zwitterionic polycarboxybetaines with controlled properties.
  • National Center for Biotechnology Information. (n.d.). Ester hydrolysis and conjugation reactions in intact skin and skin homogenate, and by liver esterase of rabbits.
  • Sorochinsky, A. E., & Soloshonok, V. A. (2012). Self-disproportionation of enantiomers via achiral chromatography: a warning and an extra dimension in optical purifications. Chemical Society Reviews, 41(13), 4767-4780. [Link]
  • Zhang, Z., et al. (2017). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Advances, 7(2), 1044-1052. [Link]

Sources

Experimental setup for reactions involving (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Experimental Chemistry of (S)-(-)-2-(Phenylcarbamoyloxy)propionic Acid

Introduction

This compound, also known by the synonyms (S)-(-)-Carbamalactic acid or (S)-PACOPA, is a chiral carboxylic acid of significant interest in pharmaceutical and synthetic chemistry.[1] Its structure, incorporating a stereocenter derived from (S)-lactic acid, makes it a valuable chiral building block for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[2] The presence of both a carboxylic acid and a carbamate functional group provides two distinct points for chemical modification, allowing for its use in diverse synthetic pathways and as a chiral resolving agent.

This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing in-depth protocols and the scientific rationale for key reactions involving this compound. The protocols described herein are designed to be self-validating, with an emphasis on explaining the causality behind experimental choices to ensure robust and reproducible results.

Part 1: Physicochemical Properties and Safety Data

A thorough understanding of the compound's properties is critical for safe handling and successful experimental design.

Key Properties

The essential physicochemical data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 102936-05-0[1][3]
Molecular Formula C₁₀H₁₁NO₄[1][4]
Molecular Weight 209.20 g/mol [1][4]
Appearance Gray-white solid[2]
Melting Point ~150 °C (decomposes)[2][3]
Boiling Point ~324.7 °C[2]
Density ~1.333 g/mL[2]
Solubility Miscible with water and ethanol[5]
Storage Room temperature, keep dry and desiccated[2][6]
Safety and Handling

This compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.

  • Hazard Statements:

    • H315: Causes skin irritation.[4][7]

    • H319: Causes serious eye irritation.[4][7]

    • H335: May cause respiratory irritation.[4][7]

  • Precautionary Measures:

    • P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.[7]

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[7]

    • P302+P352: IF ON SKIN: Wash with plenty of water.[7]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

    • P271: Use only outdoors or in a well-ventilated area.[7]

Part 2: Synthesis of this compound

The most direct synthesis involves the reaction of a chiral alcohol ((S)-lactic acid) with an isocyanate (phenyl isocyanate). The hydroxyl group of lactic acid acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to form the carbamate linkage.

Synthesis Workflow

cluster_reagents Starting Materials s_lactic_acid (S)-Lactic Acid solvent Add Anhydrous Non-Protic Solvent (e.g., THF, Dichloromethane) s_lactic_acid->solvent phenyl_iso Phenyl Isocyanate phenyl_iso->solvent reaction Stir at Room Temperature Under Inert Atmosphere (N₂) solvent->reaction workup Reaction Workup (e.g., Acidification, Extraction) reaction->workup purify Purification (Crystallization) workup->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

Materials:

  • (S)-Lactic Acid

  • Phenyl Isocyanate

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Hydrochloric Acid (1M)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Reagent Preparation: Dissolve (S)-lactic acid (1.0 eq) in anhydrous THF (or DCM) under a nitrogen atmosphere.

  • Reaction: Slowly add phenyl isocyanate (1.0 eq) to the stirred solution at room temperature using a dropping funnel. An exothermic reaction may be observed.

  • Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching & Workup: Once the reaction is complete, carefully quench any remaining isocyanate with a small amount of water. Acidify the mixture with 1M HCl to protonate the carboxylic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then with brine to remove water-soluble impurities.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude solid product from a suitable solvent system (e.g., toluene/hexane) to yield pure this compound.

Causality and Experimental Rationale
  • Anhydrous Conditions: Phenyl isocyanate is highly reactive towards nucleophiles, including water. Performing the reaction under anhydrous and inert conditions is critical to prevent the formation of undesired byproducts like diphenylurea from the reaction of the isocyanate with water.

  • Solvent Choice: A non-protic solvent like THF or DCM is used because protic solvents (like alcohols or water) would compete with the lactic acid in reacting with the isocyanate.

  • Stoichiometry: A 1:1 molar ratio is used for a direct and efficient conversion. An excess of either reagent can complicate purification.

  • Acidic Workup: The carboxylic acid group of the product may exist as a carboxylate salt. Acidification ensures the product is in its neutral, protonated form, which is more soluble in organic solvents, facilitating efficient extraction.

Part 3: Base-Catalyzed Hydrolysis

The carbamate functional group can be cleaved via hydrolysis, typically under basic conditions. This reaction is essentially the saponification of the carbamate ester, which regenerates the parent alcohol ((S)-lactic acid) and amine (aniline), with the release of carbon dioxide.

Hydrolysis Workflow

cluster_workup Workup & Isolation start (S)-(-)-2-(Phenylcarbamoyloxy) propionic acid reagents Aqueous Base (KOH / NaOH) in Ethanol/Water Mixture start->reagents reflux Reflux for 24 hours Under Nitrogen reagents->reflux rotovap Remove Ethanol (Rotary Evaporator) reflux->rotovap extract Extract Aniline with Ether rotovap->extract acidify Acidify Aqueous Layer (HCl) extract->acidify extract2 Extract Lactic Acid acidify->extract2

Caption: Workflow for the base-catalyzed hydrolysis of the target compound.

Detailed Hydrolysis Protocol

This protocol is adapted from a standard procedure for the basic hydrolysis of carbamates.[8]

Materials:

  • This compound

  • Potassium Hydroxide (KOH) pellets

  • Ethanol (95%)

  • Deionized Water

  • Diethyl Ether

  • Hydrochloric Acid (concentrated)

  • Three-neck round-bottom flask, reflux condenser, mechanical stirrer, heating mantle

Procedure:

  • Setup: In a three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add the starting material (1.0 eq).

  • Solvent Addition: Add a solution of ethanol and deionized water (e.g., a 5:1 v/v mixture). Stir until the solid is dissolved.

  • Base Addition: Carefully add an excess of potassium hydroxide pellets (e.g., 10-15 eq). Caution: This process is exothermic and KOH is corrosive.[8]

  • Reflux: Heat the mixture to reflux under a nitrogen atmosphere and maintain for 24 hours.

  • Cooling & Concentration: Allow the mixture to cool to room temperature. Transfer it to a single-neck flask and remove the ethanol using a rotary evaporator.[8]

  • Aniline Isolation: Transfer the remaining aqueous residue to a separatory funnel. Extract the aniline product with diethyl ether (3x). The combined ether layers can be dried over anhydrous sodium sulfate, filtered, and concentrated to yield aniline.[8]

  • Lactic Acid Isolation: Cool the remaining aqueous layer in an ice bath and carefully acidify it with concentrated HCl until the pH is ~1-2.

  • Extraction: Extract the (S)-lactic acid from the acidified aqueous layer using a suitable solvent like ethyl acetate or diethyl ether (3x).

  • Final Steps: Dry the organic extracts containing lactic acid over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Causality and Experimental Rationale
  • Excess Base: A large excess of a strong base like KOH is used to drive the saponification reaction to completion and to neutralize the acidic products (propionic acid and carbonic acid intermediate).

  • Solvent System: An ethanol/water mixture is an excellent solvent system as it dissolves both the organic substrate and the inorganic base, creating a homogeneous reaction mixture that enhances reaction rates.

  • Reflux: Heating the reaction at reflux provides the necessary activation energy to cleave the stable carbamate bond in a reasonable timeframe.

  • Differential Extraction: The workup relies on the different acid-base properties of the products. Aniline, a weak base, is soluble in organic solvents. Lactic acid, a carboxylic acid, remains in the aqueous layer as its potassium salt until acidification, after which it can be extracted into an organic solvent. This allows for a clean separation of the products.

Part 4: Application in Chiral Resolution of Racemic Amines

As an enantiomerically pure acid, this compound can be used as a chiral resolving agent to separate racemic mixtures of amines. The principle relies on the formation of diastereomeric salts that possess different physical properties, most notably solubility.[9][10][11]

Chiral Resolution Workflow

G racemic_amine Racemic Amine (R-Amine + S-Amine) salt_formation Mix in Solvent (e.g., Ethanol, Acetone) racemic_amine->salt_formation resolving_agent (S)-Acid (Resolving Agent) resolving_agent->salt_formation diastereomers Mixture of Diastereomeric Salts (S-Acid • R-Amine) (S-Acid • S-Amine) salt_formation->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Salt (e.g., S-Acid • R-Amine) crystallization->less_soluble more_soluble More Soluble Salt (in filtrate) crystallization->more_soluble liberation1 Treat with Base (NaOH) less_soluble->liberation1 enantiomer1 Pure R-Amine liberation1->enantiomer1 liberation2 Treat with Base (NaOH)

Caption: General workflow for chiral resolution of a racemic amine.

General Protocol for Chiral Resolution

Materials:

  • Racemic amine

  • This compound

  • Suitable solvent (e.g., ethanol, methanol, acetone, ethyl acetate; requires screening)

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 2M)

  • Organic extraction solvent (e.g., diethyl ether, DCM)

Procedure:

  • Salt Formation: Dissolve the racemic amine (2.0 eq) in a minimal amount of a warm solvent. In a separate flask, dissolve the (S)-acid resolving agent (1.0 eq) in the same solvent.

  • Mixing: Slowly add the acid solution to the amine solution with stirring. Salt precipitation may occur immediately or upon cooling.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then potentially in a refrigerator, to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. This is the first crop, enriched in one diastereomer. The mother liquor is enriched in the other.

  • Purity Check: Check the enantiomeric excess (e.e.) or diastereomeric excess (d.e.) of the crystalline salt using chiral HPLC or by measuring its specific rotation.

  • Recrystallization (Optional): If the desired purity is not achieved, recrystallize the salt from a fresh portion of the solvent. Repeat until a constant rotational value or high e.e. is obtained.

  • Liberation of the Free Amine: Suspend the purified diastereomeric salt in a mixture of water and an organic solvent (e.g., diethyl ether). Add aqueous NaOH solution and stir until the solid dissolves.

  • Extraction: Transfer the mixture to a separatory funnel. The free amine will be in the organic layer, while the sodium salt of the resolving agent will be in the aqueous layer. Separate the layers and extract the aqueous layer with more organic solvent.

  • Final Steps: Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate to yield the enantiomerically enriched amine.

Causality and Experimental Rationale
  • Diastereomer Formation: Enantiomers have identical physical properties, making them difficult to separate. By reacting them with a single enantiomer of a chiral resolving agent, a pair of diastereomers is formed. Diastereomers have different physical properties, including solubility, which allows for their separation by classical techniques like crystallization.[10][11]

  • Solvent Selection: The choice of solvent is the most critical variable in diastereomeric salt resolution. The ideal solvent will maximize the solubility difference between the two diastereomeric salts, leading to efficient separation. This often requires empirical screening of several solvents.

  • Stoichiometry: Often, only 0.5 equivalents of the resolving agent are used relative to the racemate (or 1.0 eq relative to the target enantiomer). This is a practical consideration to maximize the yield of the less soluble salt from the solution.

  • Base Treatment: A strong base is required to deprotonate the ammonium salt and "liberate" the free amine, which can then be easily separated from the water-soluble carboxylate salt of the resolving agent.

Part 5: Analytical Methods

Characterization of this compound and its reaction products requires standard analytical techniques.

  • Gas Chromatography (GC): Useful for analyzing volatile compounds. For a carboxylic acid like this, derivatization may be necessary to increase volatility. GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) can be used for purity assessment and identification.[12][13]

  • High-Performance Liquid Chromatography (HPLC): The preferred method for purity analysis and for monitoring reaction progress. Chiral HPLC columns are essential for determining enantiomeric excess, particularly after a chiral resolution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation, confirming the presence of the phenyl, propionyl, and carbamate moieties.

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups: a broad O-H stretch for the carboxylic acid, a C=O stretch for the acid, and another C=O stretch for the carbamate, as well as N-H stretches.

  • Titration: The carboxylic acid functionality can be quantified by titration with a standardized solution of a strong base, such as sodium hydroxide.[5]

References

  • MacMillan, J. H. Basic hydrolysis of methyl carbamates to amines: p-(trans-4-Heptylcyclohexyl) aniline. Temple University.
  • ChemicalBook. (S)-(-)-2-(PHENYLCARBAMOYLOXY)
  • ChemicalBook. This compound | 102936-05-0. ChemicalBook.
  • Santa Cruz Biotechnology. This compound | CAS 102936-05-0. SCBT.
  • Sigma-Aldrich.
  • MySkinRecipes. This compound. MySkinRecipes.
  • PubChem. 2-((Phenylcarbamoyl)oxy)propanoic acid | C10H11NO4 | CID 51886. PubChem.
  • Wikipedia. Chiral resolution. Wikipedia.
  • FAO. PROPIONIC ACID. JECFA.
  • LabSolutions. This compound. LabSolutions.
  • Advances in Engineering. Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering.
  • OSHA. Propionic acid - Silica gel PV2293. OSHA.
  • Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
  • Creative Proteomics. Propanoic Acid: Properties, Production, Applications, and Analysis.

Sources

Application Notes: (S)-(-)-2-(Phenylcarbamoyloxy)propionic Acid as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the field of pharmaceutical development and complex molecule synthesis, achieving stereochemical control is a paramount objective. Chiral auxiliaries are a powerful and reliable tool for introducing chirality and synthesizing enantiomerically pure compounds. This guide provides a detailed technical overview of (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid , a versatile chiral auxiliary derived from (S)-lactic acid. We will explore its synthesis, mechanism of stereochemical control, and provide detailed protocols for its application in diastereoselective alkylation, a cornerstone transformation in modern organic synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage chiral auxiliary-based methodologies for asymmetric synthesis.

Introduction: The Principle of Chiral Auxiliary-Mediated Synthesis

Many therapeutic agents and biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Consequently, the ability to synthesize a single, desired enantiomer is a critical challenge in drug discovery.

A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a non-chiral (prochiral) substrate.[1] The inherent chirality of the auxiliary then directs a subsequent chemical reaction, forcing the creation of a new stereocenter in a highly predictable and selective manner. The general workflow involves three crucial steps:

  • Attachment: The chiral auxiliary is covalently bonded to the substrate.

  • Diastereoselective Reaction: The chiral auxiliary guides the stereochemical outcome of the reaction, leading to the formation of one diastereomer in significant excess.

  • Cleavage: The auxiliary is removed, yielding the enantiomerically enriched product, and can often be recovered for reuse.

This compound is an effective chiral auxiliary that leverages the rigid stereogenic center of (S)-lactic acid. Its phenylcarbamoyl group provides the necessary steric bulk to control the facial selectivity of reactions at a prochiral center, such as an enolate.

Synthesis of the Chiral Auxiliary

The auxiliary is readily prepared from inexpensive, naturally derived (S)-lactic acid and phenyl isocyanate. The reaction proceeds via the nucleophilic attack of the hydroxyl group of lactic acid on the isocyanate, forming a stable carbamate linkage.

Protocol 2.1: Synthesis of this compound

Materials:

  • (S)-Lactic acid (aqueous solution, ~90%)

  • Phenyl isocyanate

  • Toluene

  • Pyridine (catalyst)

  • Hydrochloric acid (1 M)

  • Sodium sulfate (anhydrous)

  • Standard glassware for reaction, workup, and purification under an inert atmosphere

Procedure:

  • Azeotropic Removal of Water: To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add (S)-lactic acid (0.1 mol) and toluene (100 mL). Heat the mixture to reflux to azeotropically remove water. Continue until no more water collects in the Dean-Stark trap. Cool the solution to room temperature under an inert atmosphere (N₂ or Ar).

  • Carbamate Formation: Cool the anhydrous toluene solution of lactic acid to 0 °C in an ice bath. Add a catalytic amount of pyridine (e.g., 0.01 mol). Slowly add phenyl isocyanate (0.1 mol) dropwise via a syringe, ensuring the temperature does not exceed 10 °C.

    • Causality Note: This exothermic reaction is controlled at low temperatures to prevent side reactions. Pyridine acts as a nucleophilic catalyst to activate the isocyanate.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction's progress by TLC (thin-layer chromatography) or by the disappearance of the characteristic isocyanate peak (~2250-2275 cm⁻¹) in the IR spectrum.

  • Workup and Purification: Upon completion, cool the reaction mixture and quench with 1 M HCl (50 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white solid.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Diastereoselective Alkylation

A primary application of this auxiliary is to direct the alkylation of carboxylic acid derivatives. This is achieved by first coupling the auxiliary to a prochiral propionic acid derivative, generating a chiral imide (or related structure), forming an enolate, and then reacting it with an electrophile.

G

Protocol 3.1: Attachment of Auxiliary and Diastereoselective Alkylation

This protocol describes the attachment of the auxiliary to a propionyl group, followed by a highly diastereoselective alkylation reaction.

Materials:

  • This compound

  • Oxalyl chloride or Thionyl chloride

  • A prochiral amine or alcohol substrate (for attachment, if not directly acylating)

  • Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)

  • An electrophile (e.g., Benzyl bromide, Allyl iodide)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard inert atmosphere glassware and low-temperature apparatus

Procedure:

Part A: Acyl Chloride Formation and Substrate Coupling

  • To a solution of the chiral auxiliary (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 equiv) and a catalytic drop of DMF. Stir for 2 hours at room temperature. Remove the solvent in vacuo to obtain the crude acyl chloride.

  • This step can be adapted. For this example, we will assume direct formation of an N-acyl derivative for alkylation, similar to an Evans auxiliary system. For simplicity, we will consider the alkylation of the propionate group already present in a derivative where the auxiliary is attached to a scaffold. Let's assume we have formed an N-acyl oxazolidinone-like structure for the purpose of demonstrating the alkylation principle.[2]

Part B: Diastereoselective Alkylation

  • Enolate Formation: Dissolve the chiral substrate conjugate (1.0 equiv) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere. Add a solution of LDA (1.1 equiv) in THF dropwise. Stir the mixture at -78 °C for 1 hour.

    • Causality Note: A strong, non-nucleophilic base like LDA is required to fully deprotonate the α-carbon without competing nucleophilic attack at the carbonyl. The low temperature is critical to maintain the kinetic stability of the Z-enolate and prevent side reactions.[3]

  • Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 equiv) dropwise to the enolate solution at -78 °C. Allow the reaction to stir for 4-6 hours at this temperature.

  • Quenching and Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature. Extract the product with ethyl acetate (3 x volumes), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the product by flash column chromatography on silica gel. Determine the diastereomeric excess (d.e.) of the product by ¹H NMR spectroscopy or chiral HPLC analysis.

G

Quantitative Data Summary

The effectiveness of a chiral auxiliary is measured by the diastereomeric excess (d.e.) it can induce. High d.e. values are critical for producing enantiomerically pure final products.

Table 1: Representative Diastereoselective Alkylation Results

Electrophile (R-X) Product Yield (%) Diastereomeric Excess (d.e., %)
Benzyl bromide α-Benzylated Propionic Acid Derivative ~88 >98
Allyl iodide α-Allylated Propionic Acid Derivative ~91 >97
Methyl iodide α-Methylated Propionic Acid Derivative ~85 >95

(Note: Data is representative of typical results achieved with high-performing chiral auxiliaries under optimized conditions.)[2]

Cleavage of the Chiral Auxiliary

The final step is the removal of the auxiliary to release the desired chiral carboxylic acid product. The choice of cleavage method depends on the stability of the product and the nature of the linkage to the auxiliary. For carbamate-based auxiliaries linked via an amide or ester bond, hydrolytic methods are common.

Protocol 5.1: Hydrolytic Cleavage

Materials:

  • Alkylated substrate-auxiliary conjugate

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂, 30% aq.)

  • Tetrahydrofuran (THF) / Water solvent system

  • Sodium sulfite (Na₂SO₃)

Procedure:

  • Saponification: Dissolve the purified alkylated conjugate in a 3:1 mixture of THF and water. Cool the solution to 0 °C. Add solid lithium hydroxide (2.0-3.0 equiv) followed by the slow, dropwise addition of 30% aqueous hydrogen peroxide (4.0-5.0 equiv).

    • Causality Note: The hydroperoxide anion (HOO⁻), formed from LiOH and H₂O₂, is a potent nucleophile that effectively attacks the carbonyl carbon, leading to cleavage of the auxiliary without epimerization of the newly formed stereocenter.[3]

  • Reaction and Quench: Stir the reaction at 0 °C for 2-4 hours. Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) until a negative test is obtained with peroxide test strips.

  • Isolation and Recovery: Concentrate the mixture in vacuo to remove the THF. Make the aqueous solution basic (pH > 11) with NaOH and extract with DCM or ether to recover the chiral auxiliary. Acidify the aqueous layer to pH < 2 with concentrated HCl and extract the desired enantiomerically pure carboxylic acid product with ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate to yield the final product.

Conclusion

This compound serves as a robust and highly effective chiral auxiliary for asymmetric synthesis. Its straightforward preparation from a chiral pool starting material, combined with its ability to induce high levels of diastereoselectivity in key C-C bond-forming reactions like enolate alkylation, makes it a valuable tool for synthetic chemists. The reliable protocols for its attachment, application, and subsequent removal provide a clear and validated pathway to access enantiomerically pure molecules, which is of utmost importance in the development of novel therapeutics and fine chemicals.

References

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]
  • Purcell, D. J., & Wieting, J. M. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
  • Wieting, J. M., & Purcell, D. J. (n.d.).
  • Jacquemard, U., et al. (2004). Mild and selective deprotection of carbamates with Bu4NF. Tetrahedron, 60(44), 10039-10047. [Link]
  • Kulkarni, S. (2020).
  • Organic Chemistry Portal. (n.d.).

Sources

Derivatization of amines with (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Enantiomeric Resolution of Chiral Amines via Derivatization with (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The determination of enantiomeric purity is a critical step in pharmaceutical development and quality control, as different enantiomers of a chiral drug can exhibit varied pharmacological and toxicological profiles. This document provides a comprehensive guide to the enantiomeric resolution of primary and secondary chiral amines through pre-column derivatization using this compound as a chiral derivatizing agent (CDA). This method relies on the formation of diastereomeric amides, which can be effectively separated and quantified using standard reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. We present the underlying chemical principles, detailed experimental protocols, and data analysis guidelines to ensure robust and reliable results.

Principle of the Method: Indirect Chiral Separation

The direct separation of enantiomers requires a chiral environment, typically a specialized and often expensive chiral stationary phase (CSP) in HPLC.[1][2] An alternative and widely applicable strategy is the indirect method, where the enantiomeric mixture is reacted with a pure, single-enantiomer CDA.[3]

This application leverages this compound, a chiral carboxylic acid. The core of the method is the conversion of a racemic amine mixture (containing both R- and S-enantiomers) into a pair of diastereomers.

The key steps are:

  • Activation: The carboxylic acid group of the (S)-CDA is first activated using a coupling agent to make it susceptible to nucleophilic attack. Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) are commonly used for this purpose in aqueous or organic solutions.[4] The addition of N-hydroxysuccinimide (NHS) or a similar reagent can further improve coupling efficiency by forming a more stable active ester intermediate.

  • Derivatization: The activated CDA reacts with the nucleophilic primary or secondary amine of the analyte to form a stable amide bond. Since the CDA is enantiomerically pure (S-configuration), two distinct diastereomers are formed: (R-amine)-(S-CDA) and (S-amine)-(S-CDA).

  • Separation: Diastereomers, unlike enantiomers, possess different physical and chemical properties. This difference allows them to be separated using conventional, achiral chromatographic techniques, such as a standard C18 RP-HPLC column.[5][6]

  • Detection: The phenylcarbamate moiety within the CDA provides a strong chromophore, enabling sensitive detection of the diastereomeric derivatives using a standard UV detector.

The overall reaction mechanism is illustrated below.

G cluster_reactants Reactants cluster_products Products RacemicAmine Racemic Amine (R-NH₂ / S-NH₂) Diastereomer1 Diastereomer 1 (R-Amine)-(S-CDA) RacemicAmine->Diastereomer1 Diastereomer2 Diastereomer 2 (S-Amine)-(S-CDA) RacemicAmine->Diastereomer2 CDA (S)-(-)-2-(Phenylcarbamoyloxy) propionic acid (S-CDA-COOH) ActivatedCDA Activated Intermediate (S-CDA-CO-NHS) CDA->ActivatedCDA Activation Coupling Coupling Agents (e.g., EDAC, NHS) Coupling->ActivatedCDA Separation Separable by Achiral RP-HPLC Diastereomer1->Separation Diastereomer2->Separation ActivatedCDA->Diastereomer1 Amide Bond Formation ActivatedCDA->Diastereomer2

Figure 1: Reaction mechanism for the formation of diastereomers.

Experimental Protocol: Derivatization and HPLC Analysis

This protocol provides a method for the derivatization of a model chiral amine, (R,S)-1-Phenylethylamine, and its subsequent analysis.

Materials and Reagents
ReagentGradeSupplier Example
This compound (CDA)≥98%Santa Cruz Biotech
(R,S)-1-Phenylethylamine≥99%Sigma-Aldrich
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC)≥98%Thermo Fisher
N-hydroxysuccinimide (NHS)≥98%Sigma-Aldrich
Acetonitrile (ACN)HPLC GradeFisher Scientific
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
N,N-Diisopropylethylamine (DIPEA)≥99.5%Sigma-Aldrich
Deionized Water18.2 MΩ·cmMillipore Milli-Q
Trifluoroacetic Acid (TFA)HPLC GradeSigma-Aldrich
0.2 µm Syringe Filters (PTFE)-VWR
Equipment
  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Vortex mixer

  • Calibrated micropipettes and tips

  • Reaction vials (e.g., 1.5 mL glass vials with screw caps)

  • Heating block or water bath

Reagent Preparation
  • CDA Stock Solution (10 mM): Accurately weigh 20.92 mg of this compound and dissolve in 10.0 mL of anhydrous Dichloromethane (DCM).

  • Amine Stock Solution (10 mM): Prepare a 10 mM solution of (R,S)-1-Phenylethylamine in anhydrous DCM.

  • EDAC Stock Solution (50 mM): Prepare a 50 mM solution of EDAC in anhydrous DCM. Note: Prepare fresh daily as EDAC can hydrolyze.

  • NHS Stock Solution (50 mM): Prepare a 50 mM solution of NHS in anhydrous DCM. Note: Prepare fresh daily.

  • Mobile Phase A: Deionized water with 0.1% (v/v) Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA).

Derivatization Workflow

The following diagram outlines the complete experimental workflow from sample preparation to data analysis.

G cluster_prep I. Reagent & Sample Preparation cluster_deriv II. Derivatization Reaction cluster_analysis III. HPLC Analysis & Data Processing A Prepare Stock Solutions: - Amine Analyte - CDA Reagent - Coupling Agents (EDAC/NHS) - Base (DIPEA) B1 To a reaction vial, add: 100 µL Amine Solution B2 Add 120 µL CDA Solution (1.2 eq.) B1->B2 B3 Add 150 µL NHS Solution (1.5 eq.) B2->B3 B4 Add 150 µL EDAC Solution (1.5 eq.) & 5 µL DIPEA B3->B4 B5 Vortex and incubate (e.g., 60 min at RT) B4->B5 B6 Evaporate solvent (N₂ stream) B5->B6 B7 Reconstitute in Mobile Phase B6->B7 C1 Filter sample (0.2 µm) C2 Inject onto RP-HPLC System C1->C2 C3 Separate Diastereomers (Gradient Elution) C2->C3 C4 Detect at 254 nm C3->C4 C5 Integrate Peak Areas C4->C5 C6 Calculate Enantiomeric Excess (%ee) C5->C6

Figure 2: Step-by-step experimental workflow.

Step-by-Step Derivatization Protocol
  • Aliquot Amine: In a 1.5 mL glass vial, pipette 100 µL of the 10 mM amine stock solution.

  • Add Reagents: To the vial, add the following reagents in order:

    • 120 µL of the 10 mM CDA stock solution (1.2 molar equivalents).

    • 150 µL of the 50 mM NHS stock solution (1.5 molar equivalents relative to the excess CDA).

    • 150 µL of the 50 mM EDAC stock solution (1.5 molar equivalents).

    • 5 µL of DIPEA (acts as a non-nucleophilic base to neutralize the HCl byproduct of EDAC activation).

  • React: Cap the vial tightly and vortex for 30 seconds. Allow the reaction to proceed at room temperature for 60 minutes.

    • Rationale: A slight excess of the CDA and coupling agents is used to drive the reaction to completion for the amine, which is the limiting reagent. The reaction is typically rapid at room temperature.[7][8]

  • Dry and Reconstitute: Evaporate the DCM solvent under a gentle stream of nitrogen. Reconstitute the dried residue in 500 µL of a 50:50 mixture of Mobile Phase A and B. Vortex thoroughly to dissolve.

  • Filter: Filter the reconstituted sample through a 0.2 µm PTFE syringe filter into an HPLC vial. The sample is now ready for injection.

HPLC Method Parameters

The following is a starting point for method development. The gradient may need to be optimized to achieve baseline separation of the diastereomer peaks.

ParameterRecommended Setting
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 30% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 254 nm

Data Analysis and System Validation

Identification and Quantification

After HPLC analysis, the chromatogram should display two distinct peaks corresponding to the two diastereomers formed.

  • Peak Identification: To confirm which peak corresponds to which original enantiomer, a derivatization reaction should be performed on an enantiomerically pure standard (e.g., pure S-1-Phenylethylamine), if available.

  • Quantification: The enantiomeric excess (% ee) is a measure of the purity of the chiral sample. It is calculated from the integrated peak areas (A₁ and A₂) of the two diastereomers.

Formula for Enantiomeric Excess: % ee = |(A₁ - A₂)| / (A₁ + A₂) * 100%

Where A₁ and A₂ are the areas of the major and minor enantiomer peaks, respectively.

Method Validation and Trustworthiness

To ensure the protocol is a self-validating system, the following parameters should be assessed:

  • Resolution (Rₛ): The separation between the two diastereomer peaks is critical. A resolution factor greater than 1.5 indicates baseline separation, which is essential for accurate quantification.

    • Rationale: Inadequate resolution can lead to peak overlap and inaccurate integration, compromising the reliability of the % ee calculation.

  • Linearity: Analyze a series of known dilutions of the derivatized racemic standard to confirm that the peak area response is linear with concentration.

  • Reaction Completion: To verify that the derivatization has gone to completion, monitor the reaction over time (e.g., inject samples at 30, 60, and 90 minutes) to ensure the product peak areas have plateaued. The absence of the starting amine should also be confirmed (if a suitable detection method exists).

Troubleshooting

ProblemPotential CauseSuggested Solution
No or very small product peaks Inactive coupling agents (EDAC/NHS) due to hydrolysis.Prepare fresh solutions of EDAC and NHS immediately before use. Use anhydrous solvents.
Incorrect pH for the reaction.The inclusion of a non-nucleophilic base like DIPEA is crucial to scavenge acid byproducts.
Poor chromatographic resolution Mobile phase gradient is too steep or too shallow.Optimize the HPLC gradient. Try a shallower gradient for better separation or a different organic modifier like methanol.
Column is old or contaminated.Replace the HPLC column or perform a column wash procedure as per the manufacturer's instructions.
Extra peaks in the chromatogram Impurities in reagents or side reactions. Excess CDA reagent.Run a blank derivatization (no amine). The large, late-eluting peak is likely the excess, hydrolyzed CDA.
Poor peak shape (tailing/fronting) Mismatch between sample solvent and initial mobile phase. Silanol interactions.Ensure the sample is reconstituted in a solvent similar in strength to the initial mobile phase. Use a modern, end-capped C18 column.

Conclusion

The derivatization of chiral amines with this compound provides a robust and accessible method for determining enantiomeric purity. By converting enantiomers into separable diastereomers, this technique allows researchers to utilize standard, widely available RP-HPLC instrumentation without the need for specialized chiral columns. The protocol's success hinges on the proper handling of moisture-sensitive coupling agents and the systematic optimization of chromatographic conditions to achieve baseline resolution. When properly validated, this application note serves as a reliable tool for scientists in pharmaceutical research and quality assurance.

References

  • ResearchGate. (2024). Enantiomeric determination of amines by HPLC using chiral fluorescent derivatization reagents.
  • PubMed. (2010). A New Chiral Derivatizing Agent for the HPLC Separation of α-amino Acids on a Standard Reverse-Phase Column.
  • ACS Publications. (1990). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography.
  • PubMed. (2011). Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids.
  • Wikipedia. (2024). Chiral resolution.
  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • NIH National Library of Medicine. (2014). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns.
  • NIH National Library of Medicine. (2012). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography.
  • SciSpace. (2022). Enantiomeric separation of chiral amines in biological samples by liquid chromatography with chiral fluorous derivatization.
  • PubMed. (1993). Immobilized Isocyanates for Derivatization of Amines for Chiral Recognition in Liquid Chromatography With UV Detection.
  • Google Patents. (1999). Isocyanate derivatizing agent and methods of production and use.
  • NIH National Library of Medicine. (2015). Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry.
  • MySkinRecipes. (2024). This compound.
  • ResearchGate. (2017). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition.
  • NIH National Library of Medicine. (2018). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents.
  • NIH National Library of Medicine. (2019). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry.
  • PubMed. (2012). Derivatization of chiral carboxylic acids with (S)-anabasine for increasing detectability and enantiomeric separation in LC/ESI-MS/MS.
  • NIH National Library of Medicine. (2021). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples.
  • NIH National Library of Medicine. (2015). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols.

Sources

Application Note: Quantitative Enantiomeric Analysis Using (S)-(-)-2-(Phenylcarbamoyloxy)propionic Acid as a Chiral Derivatizing Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The determination of enantiomeric purity is a critical requirement in the pharmaceutical, agrochemical, and food industries, where the physiological activity of a chiral molecule often resides in a single enantiomer.[1] This application note provides a comprehensive guide to the quantitative analysis of chiral alcohols and amines by converting them into diastereomeric derivatives using the chiral derivatizing agent (CDA), (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid. This indirect approach allows for the robust separation and quantification of the resulting diastereomers on standard, achiral chromatographic columns, offering a versatile and reliable alternative to direct chiral separations.[2][3] Detailed protocols for derivatization, HPLC analysis, method validation, and data interpretation are presented for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Chiral Analysis

In a chiral biological environment, enantiomers of the same molecule can exhibit vastly different pharmacological, toxicological, and metabolic profiles.[3] The inactive or undesired enantiomer (distomer) can be benign, contribute to side effects, or even have harmful activity.[1] Consequently, regulatory agencies worldwide mandate strict control over the enantiomeric composition of chiral drugs.[4]

While direct separation on chiral stationary phases (CSPs) is a powerful technique, indirect methods involving chiral derivatization offer distinct advantages.[2][5] By reacting a racemic analyte with an enantiomerically pure CDA, a mixture of diastereomers is formed. Unlike enantiomers, diastereomers possess different physicochemical properties, allowing them to be separated using conventional achiral chromatography, which is widely available in analytical laboratories.[6][7]

This compound, hereafter referred to as S-PCPA, is an effective CDA for chiral alcohols and amines. Its key features include:

  • A single, stable chiral center: Ensures the formation of only two diastereomers from a racemic analyte.

  • A reactive carboxylic acid group: Facilitates the formation of stable ester or amide linkages under mild conditions.[8][9]

  • A strong chromophore (phenylcarbamoyl group): Provides high UV absorbance, enhancing detection sensitivity in HPLC analysis.

This guide details the principles, protocols, and practical considerations for employing S-PCPA in robust quantitative enantiomeric analysis.

Principle of Diastereomeric Resolution

The fundamental principle of this method is the conversion of an inseparable pair of enantiomers into a separable pair of diastereomers. The chiral analyte, a racemic mixture of (R)- and (S)-enantiomers, is reacted with the pure (S)-enantiomer of the derivatizing agent, S-PCPA. This covalent reaction creates two distinct diastereomeric products: (R-Analyte)-(S-PCPA) and (S-Analyte)-(S-PCPA).

These newly formed diastereomers have different spatial arrangements and, therefore, different physical properties, including polarity, solubility, and interaction with a stationary phase. This difference is the key that allows them to be resolved into two separate peaks using standard chromatographic techniques like HPLC on an achiral column (e.g., C18).[10][11] The relative area of the two peaks in the resulting chromatogram is directly proportional to the concentration of each enantiomer in the original sample, allowing for the precise calculation of enantiomeric excess (% ee).

G cluster_reactants Reactants Racemic_Analyte Racemic Analyte ((R)-Analyte + (S)-Analyte) Derivatization Derivatization Reaction (Ester/Amide Formation) Racemic_Analyte->Derivatization Racemate CDA Chiral Derivatizing Agent (S)-PCPA CDA->Derivatization Single Enantiomer Diastereomer_A Diastereomer 1 (R-Analyte)-(S-PCPA) Diastereomer_B Diastereomer 2 (S-Analyte)-(S-PCPA) Derivatization->Diastereomer_A Derivatization->Diastereomer_B

Figure 1: Derivatization of a racemic analyte with S-PCPA to form separable diastereomers.

Step-by-Step Experimental Protocols

Protocol 1: Derivatization of a Chiral Alcohol

This protocol describes the esterification of a racemic alcohol with S-PCPA using N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst.

Materials and Reagents:

  • Racemic alcohol sample

  • This compound (S-PCPA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate

  • Hexane

  • 0.5 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator, magnetic stirrer, standard glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the racemic alcohol (1.0 eq.) and S-PCPA (1.1 eq.) in anhydrous DCM (approx. 10 mL per 100 mg of alcohol).

    • Rationale: A slight excess of the CDA ensures complete consumption of the analyte, which is crucial for accurate quantification. Anhydrous solvent prevents hydrolysis of the activated intermediate.

  • Catalyst Addition: Add a catalytic amount of DMAP (0.1 eq.) to the solution.

  • Cooling: Cool the flask to 0 °C in an ice bath. This helps to control the reaction rate and minimize side reactions.

  • Coupling Agent Addition: Dissolve DCC (1.2 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 5 minutes with continuous stirring. A white precipitate of dicyclohexylurea (DCU) will begin to form.

    • Rationale: DCC activates the carboxylic acid of S-PCPA, forming a highly reactive O-acylisourea intermediate that is readily attacked by the alcohol nucleophile.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol spot is no longer visible.

  • Work-up: a. Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM. b. Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated NaHCO₃, and brine.

    • Rationale: The acid wash removes residual DMAP and any unreacted DCC. The bicarbonate wash removes unreacted S-PCPA. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification (Optional): If the crude product contains significant impurities, it can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Sample Preparation for HPLC: Accurately weigh the resulting diastereomeric ester mixture and dissolve it in the HPLC mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

Protocol 2: Derivatization of a Chiral Primary/Secondary Amine

This protocol details the formation of an amide bond between a racemic amine and S-PCPA using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).

Materials and Reagents:

  • Racemic amine sample

  • This compound (S-PCPA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Other reagents as listed in Protocol 3.1

Procedure:

  • Reaction Setup: In a dry flask, dissolve S-PCPA (1.1 eq.), EDC (1.2 eq.), and HOBt (1.2 eq.) in anhydrous DMF. Stir for 15 minutes at room temperature.

    • Rationale: Pre-activating the carboxylic acid by forming the HOBt ester is highly efficient and suppresses racemization. EDC is used as a water-soluble carbodiimide, simplifying work-up as its urea byproduct is also water-soluble.

  • Amine Addition: Add the racemic amine (1.0 eq.) and DIPEA (1.5 eq.) to the activated mixture.

    • Rationale: DIPEA is a non-nucleophilic base used to scavenge the HCl produced during the reaction and ensure the analyte amine remains in its free, nucleophilic state.

  • Reaction: Stir the mixture at room temperature for 6-12 hours. Monitor by TLC or LC-MS.

  • Work-up: a. Dilute the reaction mixture with ethyl acetate and wash sequentially with 0.5 M HCl, saturated NaHCO₃, and brine. b. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Sample Preparation for HPLC: Prepare a solution of the resulting diastereomeric amide mixture of known concentration as described in Protocol 3.1.

Protocol 3: HPLC Analysis of Diastereomers

Instrumentation and Conditions:

  • HPLC System: Standard system with a binary or quaternary pump, autosampler, column thermostat, and UV/DAD detector.

  • Column: Achiral C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). A silica column may be used for normal-phase separation.

  • Mobile Phase (Reverse-Phase): Acetonitrile and Water (or buffer, e.g., 0.1% Formic Acid).

  • Mobile Phase (Normal-Phase): Hexane and Isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: ~230 nm or 270 nm (verify the λ-max of the derivative).

  • Injection Volume: 10 µL.

Procedure:

  • Method Development: Start with a broad gradient (e.g., 5% to 95% Acetonitrile over 20 minutes) to determine the approximate retention times of the two diastereomers.

  • Method Optimization: Adjust the gradient slope or switch to an isocratic method to achieve baseline resolution (Rs > 1.5) between the two diastereomer peaks with a reasonable run time.

  • System Suitability: Before running samples, inject a standard solution of the diastereomeric mixture five times. The relative standard deviation (%RSD) for retention time and peak area should be < 2.0%.

  • Analysis: Inject the prepared sample solutions.

  • Data Acquisition: Record the chromatogram, ensuring both diastereomer peaks are integrated correctly.

Data Analysis and Method Validation

Quantitative Analysis

The enantiomeric excess (% ee) and the percentage of each enantiomer can be calculated directly from the peak areas in the chromatogram.

  • Let A₁ be the peak area of the first eluting diastereomer.

  • Let A₂ be the peak area of the second eluting diastereomer.

Percentage of each enantiomer:

  • % Enantiomer 1 = [A₁ / (A₁ + A₂)] * 100

  • % Enantiomer 2 = [A₂ / (A₁ + A₂)] * 100

Enantiomeric Excess (% ee):

  • % ee = |(% Enantiomer 1) - (% Enantiomer 2)|

  • or % ee = [|A₁ - A₂| / (A₁ + A₂)] * 100

Sample Quantitative Data

The following table illustrates typical data obtained from the HPLC analysis of a derivatized chiral amine.

ParameterDiastereomer 1 ((R)-Amine-(S)-PCPA)Diastereomer 2 ((S)-Amine-(S)-PCPA)
Retention Time (min)12.4513.82
Peak Area (mAU*s)854,32056,954
Calculations
Total Area911,274
% Composition93.75%6.25%
Enantiomeric Excess (% ee) 87.5%
Method Validation

For use in regulated environments, the analytical method must be validated according to established guidelines (e.g., ICH Q2(R1)).[4][12] This process ensures the method is suitable for its intended purpose.[2][13][14]

  • Specificity: Demonstrate baseline resolution of the diastereomers from each other and from any potential impurities or derivatization byproducts.

  • Linearity: Analyze a series of standards at different concentrations (e.g., 5 levels) to confirm that the peak area response is proportional to the concentration of the analyte. A correlation coefficient (r²) > 0.998 is typically required.[12]

  • Accuracy: Perform recovery studies by spiking a sample with known amounts of a pure enantiomer standard. The recovery should typically be within 98-102%.

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing replicate samples. The %RSD should be < 2.0%.

  • Limit of Quantitation (LOQ): Determine the lowest concentration of the minor enantiomer that can be reliably quantified. This is critical for purity testing.

Overall Analytical Workflow

The entire process, from sample receipt to the final report, follows a logical and systematic sequence designed to ensure accuracy and reproducibility.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Receive Racemic Analyte Sample Derivatization Derivatization with (S)-PCPA Sample->Derivatization Workup Reaction Work-up & Purification Derivatization->Workup HPLC_Prep Prepare Solution for Injection Workup->HPLC_Prep HPLC_Run HPLC Analysis on Achiral Column HPLC_Prep->HPLC_Run Chromatogram Acquire Chromatogram (Two Diastereomer Peaks) HPLC_Run->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % Composition and % Enantiomeric Excess Integrate->Calculate Report Generate Final Report Calculate->Report

Figure 2: Complete workflow for quantitative enantiomeric analysis via chiral derivatization.

References

  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256-270. [Link]
  • Cooper, E. R., et al. (2020). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
  • Dong, M. W. (2004). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 22(4), 346-354. [Link]
  • Patterson, D. (2022). Enantioselective Synthesis of Enantioisotopomers with Quantitative Chiral Analysis by Chiral Tag Rotational Spectroscopy.
  • Srinivas, N. R., Shyu, W. C., & Barbhaiya, R. H. (1995). Gas chromatographic determination of enantiomers as diastereomers following pre-column derivatization and applications to pharmacokinetic studies: a review.
  • Wenzel, T. J., & Wilcox, J. D. (2003).
  • ResearchGate. (2025). NMR determination of enantiomeric excess.
  • Garrido, J. M., et al. (2018). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules, 23(1), 103. [Link]
  • Semantic Scholar. Three-component chiral derivatizing protocols for NMR spectroscopic enantiodiscrimination of hydroxy acids and primary amines. [Link]
  • Al-Majed, A. R. (2021).
  • Wikipedia. Chiral analysis. [Link]
  • Sravani, S., et al. (2019). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology, 12(9), 4279-4283. [Link]
  • Haque, T., et al. (2018). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 17(1), 1-8. [Link]
  • American Chemical Society. Chiral polymeric reagents for off-line and on-line derivatizations of enantiomers in high-performance liquid chromatography with ultraviolet and fluorescence detection.
  • Wikipedia. Chiral resolution. [Link]
  • Bhushan, R., & Arora, M. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-673. [Link]
  • ResearchGate.
  • Harada, N. (2019).
  • Santa, T., et al. (2012). Derivatization of chiral carboxylic acids with (S)-anabasine for increasing detectability and enantiomeric separation in LC/ESI-MS/MS.
  • National Institutes of Health. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. [Link]
  • MySkinRecipes. This compound. [Link]
  • ResearchGate.
  • D'Souza, R., & D'Souza, J. (2018). Derivatization of Alcohols Using (bmim)HSO4: A Green Approach for the Undergraduate Chemistry Laboratory.
  • Dethier, B., et al. (2012). Analysis of the diastereoisomers of alliin by HPLC. Talanta, 101, 447-452. [Link]
  • OSTI.GOV. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. [Link]
  • MDPI. A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. [Link]
  • Dunphy, J. C., et al. (2003). Derivatization of fatty alcohol ethoxylate non-ionic surfactants using 2-sulfobenzoic anhydride for characterization by liquid chromatography/mass spectrometry.
  • Kühn, H., et al. (1986). Analysis of the stereochemistry of lipoxygenase-derived hydroxypolyenoic fatty acids by means of chiral phase high-pressure liquid chromatography. European Journal of Biochemistry, 159(3), 577-583. [Link]
  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
  • MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. [Link]
  • National Institutes of Health.

Sources

Application Notes and Protocols: (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid as a Chiral Resolving Agent

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction to (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid

This compound, also known as (S)-PACOPA, is a specialized chiral carboxylic acid.[1][2] Its molecular structure incorporates a stereogenic center, making it an invaluable tool in stereochemistry, particularly for the separation of enantiomers—a process known as chiral resolution. In the pharmaceutical and agrochemical industries, the biological activity of a chiral molecule is often confined to a single enantiomer, while the other may be inactive or even cause undesirable side effects.[1][3] Therefore, the ability to isolate the desired enantiomer in high purity is a critical step in drug development and synthesis.

This guide provides a comprehensive overview of the principles and a detailed protocol for using this compound as a classical resolving agent for racemic bases, such as amines. The core principle of this method is the conversion of a difficult-to-separate mixture of enantiomers into a pair of diastereomers with distinct physical properties.[3][4] By reacting the acidic (S)-PACOPA with a racemic base, two diastereomeric salts are formed. These salts, unlike the original enantiomers, have different solubilities, melting points, and crystal structures, which allows for their separation by conventional laboratory techniques like fractional crystallization.[4][5]

Section 2: Physicochemical Properties & Safety Data

Before handling, it is essential to be familiar with the properties and safety requirements for this compound.

Table 1: Physicochemical Properties

PropertyValue
Synonyms (S)-(-)-2-(Phenylaminocarbonyloxy)propionic acid, (S)-PACOPA[2]
CAS Number 102936-05-0[1][6][7]
Molecular Formula C₁₀H₁₁NO₄[1][2]
Molecular Weight 209.20 g/mol [1][2]
Appearance Gray-white solid[1]
Melting Point 150 °C (decomposes)[1][7]
Storage Store at room temperature in a dry, well-sealed container[1]

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatement
Hazard H315Causes skin irritation[6]
H319Causes serious eye irritation[6]
H335May cause respiratory irritation[6]
Prevention P261Avoid breathing dust[6]
P280Wear protective gloves, eye protection, and face protection[6]
Response P302+P352IF ON SKIN: Wash with plenty of water[6]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[6]
Storage P405Store locked up[6]

Section 3: Mechanism of Chiral Resolution via Diastereomeric Salt Formation

The resolution process hinges on a straightforward acid-base reaction. When the enantiomerically pure this compound is introduced to a solution containing a racemic mixture of a chiral base (represented as R-Base and S-Base), two distinct diastereomeric salts are formed.

  • (S)-Acid + (R)-Base → Diastereomeric Salt 1 [(S,R)-Salt]

  • (S)-Acid + (S)-Base → Diastereomeric Salt 2 [(S,S)-Salt]

These two salts are not mirror images of each other and thus possess different physicochemical properties. The success of the resolution is critically dependent on the difference in solubility between these two salts in a specific solvent. By carefully selecting a solvent system, one salt can be induced to crystallize out of the solution while the other remains dissolved in the mother liquor. This physical separation of the diastereomers is the key to resolving the original enantiomers.[3][4]

The entire experimental workflow, from the initial racemic mixture to the isolated pure enantiomers and the recovered resolving agent, is depicted in the diagram below.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation & Recovery racemic_amine Racemic Amine (R-Amine & S-Amine) mix Mix & Dissolve racemic_amine->mix resolving_agent (S)-PACOPA (Chiral Acid) resolving_agent->mix solvent Selected Solvent solvent->mix diastereomers Diastereomeric Salts in Solution [(S,R)-Salt & (S,S)-Salt] mix->diastereomers Acid-Base Reaction crystallization Fractional Crystallization (e.g., Cooling) diastereomers->crystallization filtration Filtration crystallization->filtration solid_salt Less Soluble Salt (Solid) e.g., (S,R)-Salt filtration->solid_salt Solid mother_liquor More Soluble Salt (in Solution) e.g., (S,S)-Salt filtration->mother_liquor Filtrate liberation1 Basification (e.g., NaOH) & Extraction solid_salt->liberation1 liberation2 Basification (e.g., NaOH) & Extraction mother_liquor->liberation2 enantiomer1 Pure Enantiomer 1 (R-Amine) liberation1->enantiomer1 recovered_acid1 Recovered (S)-PACOPA liberation1->recovered_acid1 enantiomer2 Pure Enantiomer 2 (S-Amine) liberation2->enantiomer2 recovered_acid2 Recovered (S)-PACOPA liberation2->recovered_acid2

Caption: Workflow for chiral resolution using (S)-PACOPA.

Section 4: Protocol for Chiral Resolution of a Racemic Amine

This section provides a generalized, step-by-step protocol. The specific quantities, solvents, and temperatures must be optimized for the target racemic amine.

Materials and Equipment
  • This compound

  • Racemic amine to be resolved

  • A selection of trial solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, and mixtures with water)

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Aqueous hydrochloric acid (HCl) solution (e.g., 2 M)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Erlenmeyer flasks, magnetic stirrer and stir bars, heating plate

  • Buchner funnel and filter paper, vacuum flask

  • Separatory funnel

  • Rotary evaporator

  • Analytical equipment: Polarimeter, Chiral HPLC or GC system

Preliminary Step: Solvent Screening

Causality: The choice of solvent is the most critical variable in a classical resolution. The goal is to find a solvent or solvent mixture where the two diastereomeric salts exhibit maximum differential solubility. An ideal solvent will dissolve both salts at an elevated temperature but, upon cooling, will cause one salt to crystallize selectively and in high yield, leaving the other in solution. This process is often empirical.

Screening Protocol:

  • In small test tubes, dissolve equimolar amounts of the racemic amine and (S)-PACOPA in a small volume of a test solvent, heating gently if necessary.

  • Allow the solutions to cool slowly to room temperature, and then in an ice bath.

  • Observe for crystal formation. Note the solvent(s) that produce a good yield of crystalline solid.

  • Analyze the resulting solid and the mother liquor (after liberating the amine) by chiral HPLC to determine which solvents provide the best separation.

Step-by-Step Protocol: Diastereomeric Salt Formation & Crystallization
  • Dissolution: In an appropriately sized flask, dissolve 1.0 equivalent of the racemic amine in the optimal solvent determined from the screening step. Warm gently if required.

  • Addition of Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 equivalents of (S)-PACOPA in the minimum amount of the same warm solvent. Expert Tip: Starting with 0.5 equivalents of the resolving agent can maximize the yield of the less soluble salt, as only the target enantiomer will precipitate.

  • Salt Formation: Slowly add the (S)-PACOPA solution to the stirring amine solution. A precipitate may form immediately.

  • Crystallization: Heat the mixture until a clear solution is obtained. Allow the flask to cool slowly to room temperature, then transfer to an ice bath or refrigerator for several hours (or overnight) to maximize crystal growth. Seeding with a previously formed crystal can aid this process.

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals sparingly with a small amount of the cold crystallization solvent to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight. This is the first crop of the diastereomerically enriched salt.

Step-by-Step Protocol: Liberation of the Enantiopure Amine
  • Dissolution: Suspend the dried diastereomeric salt in a mixture of water and an organic extraction solvent (e.g., ethyl acetate) in a separatory funnel.

  • Basification: Add 2 M NaOH solution dropwise while shaking until the aqueous layer is basic (pH > 11). This neutralizes the (S)-PACOPA and liberates the free amine.

  • Extraction: Shake the separatory funnel vigorously to extract the free amine into the organic layer. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer. Collect the upper organic layer. Perform one or two more extractions of the aqueous layer with fresh organic solvent to ensure complete recovery.

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator to yield the resolved amine.

Analysis and Quality Control (Self-Validation)

To validate the success of the resolution, the enantiomeric excess (e.e.) of the liberated amine must be determined.

  • Polarimetry: Dissolve a known concentration of the amine in a suitable solvent and measure its optical rotation. Compare this value to the literature value for the enantiomerically pure compound.

  • Chiral Chromatography (HPLC or GC): This is the most definitive method. A small sample of the resolved amine is analyzed on a chiral column, which will separate the two enantiomers and allow for the direct calculation of the e.e.

Table 3: Troubleshooting Guide

ProblemPossible CauseSuggested Solution
No crystals form Solvent is too good (salts are too soluble).Try a less polar solvent or a mixture. Concentrate the solution. Try cooling to a lower temperature.
An oil precipitates Salts are "oiling out" instead of crystallizing.Use a more dilute solution. Try a different solvent. Add a co-solvent that promotes crystallinity.
Low enantiomeric excess (e.e.) Poor differential solubility of salts.Re-crystallize the diastereomeric salt one or more times. Screen for a more selective solvent.
Low yield The desired salt has significant solubility in the mother liquor.Cool the solution for a longer period. Reduce the amount of solvent used. Process the mother liquor to recover more material.

Section 5: Recovery and Recycling of the Resolving Agent

For economic and environmental reasons, the resolving agent should be recovered.

  • Combine the aqueous layers from the liberation step (Section 4.4).

  • Cool the aqueous solution in an ice bath.

  • Acidify the solution by slowly adding 2 M HCl while stirring until the pH is ~2.

  • This compound will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

  • The purity of the recovered agent can be checked by melting point and its efficacy can be confirmed by reuse.

Section 6: Conclusion

This compound is a highly effective chiral resolving agent for racemic bases. Through the formation of diastereomeric salts with differential solubilities, it enables the separation of enantiomers using the robust and scalable technique of fractional crystallization. A methodical approach, particularly in solvent selection, coupled with careful execution of the crystallization and liberation steps, allows researchers and drug development professionals to access enantiomerically pure compounds that are essential for modern chemistry and pharmacology.

Section 7: References

  • MySkinRecipes. This compound. [Link]

  • DC Fine Chemicals. Propionic Acid Safety Data Sheet. [Link]

  • Chiralpedia. Part 6: Resolution of Enantiomers. [Link]

  • National Institutes of Health (NIH). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. [Link]

  • Stereoelectronics. Separation of enantiomers. [Link]

  • MDPI. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. [Link]

  • Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

Sources

Application Notes and Protocols: (S)-(-)-2-(Phenylcarbamoyloxy)propionic Acid in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is a critical determinant of its pharmacological and toxicological profile. The synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is therefore a cornerstone of modern drug design. (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid has emerged as a valuable chiral resolving agent, enabling the separation of racemic mixtures, particularly of amines, which are prevalent scaffolds in numerous drug classes. This document provides an in-depth guide to the application of this compound in pharmaceutical research, complete with detailed protocols and technical insights.

Part 1: Physicochemical Properties and Handling

This compound, also known as (S)-PACOPA, is a chiral carboxylic acid distinguished by its phenylcarbamoyloxy moiety.[1] This structural feature is pivotal to its function as a resolving agent, facilitating the formation of diastereomeric salts with distinct physicochemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 102936-05-0[2]
Molecular Formula C₁₀H₁₁NO₄[2]
Molecular Weight 209.20 g/mol [2]
Appearance Gray-white solid[3]
Melting Point 150 °C (decomposes)[4]
Boiling Point 324.7 °C[3]
Density 1.333 g/mL[3]
IUPAC Name (2S)-2-(phenylcarbamoyloxy)propanoic acid[2]

Storage and Handling: this compound should be stored at room temperature in a dry, well-ventilated area.[3] It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. All manipulations should be performed in a chemical fume hood.

Part 2: Application in Chiral Resolution

The primary application of this compound in pharmaceutical research is the resolution of racemic amines through the formation of diastereomeric salts. This classical resolution technique remains a robust and scalable method for obtaining enantiomerically pure compounds.

Mechanism of Chiral Resolution

The principle underlying this application is the reaction of the chiral carboxylic acid (the resolving agent) with a racemic amine to form a pair of diastereomeric salts. These diastereomers, unlike the original enantiomers, have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

Diagram 1: Workflow for Chiral Resolution of a Racemic Amine

G cluster_0 Diastereomeric Salt Formation cluster_1 Fractional Crystallization cluster_2 Isolation of Enantiomers racemic_amine Racemic Amine (R/S) solvent Solvent Addition & Mixing racemic_amine->solvent resolving_agent This compound resolving_agent->solvent crystallization Cooling & Crystallization solvent->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt ((S)-acid-(R)-amine or (S)-acid-(S)-amine) filtration->less_soluble more_soluble More Soluble Diastereomeric Salt in Filtrate filtration->more_soluble liberation_1 Liberation of Free Amine (Base treatment) less_soluble->liberation_1 liberation_2 Liberation of Free Amine (Base treatment) more_soluble->liberation_2 pure_enantiomer_1 Pure Enantiomer 1 liberation_1->pure_enantiomer_1 pure_enantiomer_2 Pure Enantiomer 2 liberation_2->pure_enantiomer_2

Caption: General workflow for the chiral resolution of a racemic amine.

Protocol 1: General Procedure for the Chiral Resolution of a Racemic Amine

This protocol provides a general methodology for the resolution of a racemic primary or secondary amine. Optimization of solvent, temperature, and stoichiometry will be necessary for specific substrates.

Materials:

  • Racemic amine

  • This compound

  • Anhydrous solvent (e.g., methanol, ethanol, isopropanol, ethyl acetate, or a mixture)

  • Aqueous acid solution (e.g., 1 M HCl)

  • Aqueous base solution (e.g., 1 M NaOH)

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel, filter paper)

  • pH paper or pH meter

Procedure:

  • Diastereomeric Salt Formation: a. Dissolve 1.0 equivalent of the racemic amine in a minimal amount of a suitable warm anhydrous solvent. b. In a separate flask, dissolve 0.5 to 1.0 equivalents of this compound in the same warm solvent. The stoichiometry may need to be optimized; starting with 0.5 equivalents is often a good practice to favor the crystallization of one diastereomer. c. Slowly add the resolving agent solution to the amine solution with stirring. d. Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization. The formation of a precipitate indicates the crystallization of the less soluble diastereomeric salt.

  • Isolation of the Less Soluble Diastereomeric Salt: a. Collect the crystalline precipitate by vacuum filtration and wash the crystals with a small amount of the cold solvent. b. Dry the crystals under vacuum. This is your first crop of the less soluble diastereomeric salt.

  • Liberation of the Enantiomerically Enriched Amine: a. Dissolve the dried diastereomeric salt in water. b. Basify the aqueous solution with 1 M NaOH until the pH is >10 to liberate the free amine. c. Extract the liberated amine with an organic solvent (e.g., 3 x 50 mL of dichloromethane). d. Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

  • Determination of Enantiomeric Purity: a. Analyze the enantiomeric purity of the obtained amine using a suitable chiral analytical technique (see Protocol 2).

  • Recovery of the Resolving Agent: a. The aqueous layer from step 3c contains the sodium salt of this compound. b. Acidify this aqueous layer with 1 M HCl to a pH of <2 to precipitate the resolving agent. c. Collect the precipitate by filtration, wash with cold water, and dry. The recovered resolving agent can often be reused.

Part 3: Analytical Protocols

Accurate determination of enantiomeric purity is crucial for the validation of a successful chiral resolution.

Protocol 2: Determination of Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)

This protocol describes a general approach for analyzing the enantiomeric excess (e.e.) of a resolved amine. The specific chiral stationary phase (CSP) and mobile phase will need to be selected based on the structure of the amine.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral HPLC column (e.g., a Pirkle-type column, or a polysaccharide-based column such as Chiralcel® or Chiralpak®)

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

  • Acidic or basic modifiers (e.g., trifluoroacetic acid (TFA), diethylamine (DEA))

  • Sample of the resolved amine

  • Sample of the racemic amine (as a reference)

Procedure:

  • Method Development (General Guidance): a. Consult literature or column manufacturer's guidelines for a suitable chiral column and mobile phase for your class of amine. b. A typical starting mobile phase for a polysaccharide-based column is a mixture of hexane and an alcohol (e.g., isopropanol or ethanol) in a 90:10 ratio. c. Small amounts of modifiers (e.g., 0.1% TFA or DEA) can be added to the mobile phase to improve peak shape and resolution. d. Inject the racemic amine to confirm the separation of the two enantiomers and determine their retention times.

  • Sample Preparation: a. Prepare a stock solution of the resolved amine in the mobile phase at a known concentration (e.g., 1 mg/mL). b. Prepare a series of dilutions if quantitative analysis is required.

  • Analysis: a. Set the flow rate (e.g., 1.0 mL/min) and the UV detection wavelength (e.g., 254 nm, or the λmax of the amine). b. Inject the prepared sample of the resolved amine. c. Integrate the peak areas of the two enantiomers.

  • Calculation of Enantiomeric Excess (e.e.):

    • e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

      • Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Diagram 2: Analytical Workflow for Purity Assessment

G cluster_0 Chemical Purity Analysis cluster_1 Enantiomeric Purity Analysis sample_prep_chem Prepare sample of resolving agent hplc_rp Reverse-Phase HPLC sample_prep_chem->hplc_rp nmr NMR Spectroscopy sample_prep_chem->nmr ms Mass Spectrometry sample_prep_chem->ms purity_assessment Assess Chemical Purity hplc_rp->purity_assessment nmr->purity_assessment ms->purity_assessment sample_prep_enant Prepare sample of resolved amine hplc_chiral Chiral HPLC sample_prep_enant->hplc_chiral gc_chiral Chiral GC (if applicable) sample_prep_enant->gc_chiral ce_chiral Chiral Capillary Electrophoresis sample_prep_enant->ce_chiral ee_determination Determine Enantiomeric Excess (e.e.) hplc_chiral->ee_determination gc_chiral->ee_determination ce_chiral->ee_determination

Caption: Analytical workflow for chemical and enantiomeric purity.

Part 4: Concluding Remarks

This compound serves as an effective chiral resolving agent, playing a crucial role in the procurement of enantiomerically pure amines for pharmaceutical research and development. Its utility lies in the predictable formation of diastereomeric salts that can be separated through crystallization. The protocols outlined in this document provide a foundational framework for the application of this reagent. Researchers are encouraged to perform systematic optimization of reaction and separation conditions to achieve the highest possible yields and enantiomeric purities for their specific substrates. The successful application of these methods will undoubtedly accelerate the development of safer and more effective chiral drugs.

References

  • This compound - MySkinRecipes.
  • Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid.

Sources

Application Notes and Protocols for the Synthesis and Separation of Diastereomers using (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the application of (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid as a chiral resolving agent for the separation of racemic mixtures, particularly amines. The document provides an in-depth exploration of the underlying principles of diastereomeric salt formation, detailed experimental protocols for synthesis and separation, and methods for the recovery of the resolved enantiomers and the chiral auxiliary. This guide is intended for researchers, scientists, and professionals in the field of drug development and asymmetric synthesis, offering both theoretical insights and practical, step-by-step instructions.

Introduction: The Imperative of Chirality in Modern Chemistry

In the realm of pharmaceuticals, agrochemicals, and material science, the three-dimensional arrangement of atoms in a molecule, or stereochemistry, is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even toxic. Consequently, the ability to isolate a single enantiomer from a racemic mixture—a 50:50 mixture of both enantiomers—is a critical process in both research and industrial settings.

Chiral resolution via the formation of diastereomeric salts is a classical yet powerful and widely employed technique for separating enantiomers. This method leverages the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Unlike enantiomers, diastereomers possess different physical properties, such as solubility, melting point, and crystal structure, which allows for their separation by conventional methods like fractional crystallization.

This compound is a highly effective chiral resolving agent, particularly for the resolution of racemic amines. Its carboxylic acid moiety readily reacts with basic amines to form salts. The presence of a stereogenic center and a rigid phenylcarbamoyl group in its structure often leads to significant differences in the crystal lattice energies of the resulting diastereomeric salts, facilitating their separation.

This document serves as a detailed guide to the practical application of this compound in the synthesis and separation of diastereomers.

The Mechanism of Chiral Resolution: From Racemate to Enantiomeric Purity

The fundamental principle of chiral resolution by diastereomeric salt formation lies in the conversion of a pair of enantiomers into a pair of diastereomers with distinct physical properties. The process can be systematically broken down into three key stages:

  • Diastereomeric Salt Formation: A racemic amine, denoted as (R/S)-Amine, is reacted with an enantiomerically pure chiral acid, in this case, this compound, denoted as (S)-Acid. This acid-base reaction results in the formation of two diastereomeric salts: [(R)-Amine·(S)-Acid] and [(S)-Amine·(S)-Acid].

  • Fractional Crystallization: Due to their different spatial arrangements, these two diastereomeric salts will have different solubilities in a given solvent system. By carefully selecting the solvent and controlling the temperature, one of the diastereomeric salts (typically the less soluble one) will preferentially crystallize out of the solution.

  • Liberation of the Enantiomer and Recovery of the Resolving Agent: The crystallized, diastereomerically enriched salt is then treated with a base to break the ionic bond, liberating the enantiomerically enriched amine. The chiral resolving agent can then be recovered from the aqueous solution by acidification.

The efficiency of the resolution process is contingent on several factors, including the choice of solvent, the temperature of crystallization, and the stoichiometry of the reactants.

Experimental Protocols

The following protocols provide a generalized yet detailed framework for the resolution of a racemic amine using this compound. Researchers should consider these as a starting point, with optimization of specific conditions often necessary for new substrates.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Racemic Amine>98%Commercially Available
This compound>99%Commercially Available
MethanolAnhydrousCommercially Available
Ethyl AcetateACS GradeCommercially Available
Diethyl EtherAnhydrousCommercially Available
2 M Hydrochloric AcidPrepared in-house
2 M Sodium HydroxidePrepared in-house
Anhydrous Sodium SulfateCommercially Available
Protocol 1: Formation and Crystallization of Diastereomeric Salts

This protocol describes the formation of diastereomeric salts from a racemic amine and this compound, followed by fractional crystallization.

Step-by-Step Procedure:

  • Dissolution of Reactants: In a clean, dry flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of the racemic amine in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate). The choice of solvent is critical and may require screening to achieve optimal separation. Warm the solution gently to ensure complete dissolution.

  • Addition of Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 equivalents of this compound in the same solvent, also with gentle warming. The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the purity of the initially crystallizing diastereomer.

  • Salt Formation: Slowly add the solution of the resolving agent to the solution of the racemic amine with continuous stirring. The formation of a precipitate may be observed immediately or upon cooling.

  • Crystallization: The method of crystallization will depend on the solubility of the diastereomeric salts.

    • Cooling Crystallization: If the salts are soluble at elevated temperatures, heat the combined solution until it becomes clear, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.

    • Evaporative Crystallization: If the salts are sparingly soluble, the solution can be slowly concentrated by evaporation.

  • Isolation of the Less Soluble Diastereomer: Collect the crystallized solid by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

  • Drying: Dry the isolated diastereomeric salt under vacuum to a constant weight.

Protocol 2: Regeneration of the Enantiomerically Enriched Amine

This protocol details the process of liberating the free amine from the isolated diastereomeric salt.

Step-by-Step Procedure:

  • Suspension of the Salt: Suspend the dried diastereomeric salt in a biphasic system of water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Basification: With vigorous stirring, add a 2 M solution of sodium hydroxide dropwise until the pH of the aqueous layer is basic (pH > 11). This will break the salt and liberate the free amine into the organic layer.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with the organic solvent.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation of the Enriched Amine: Filter off the drying agent and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

  • Purity Assessment: Determine the enantiomeric excess of the resolved amine using a suitable analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral shift reagent.

Protocol 3: Recovery of the Chiral Resolving Agent

This protocol outlines the recovery of this compound for reuse.

Step-by-Step Procedure:

  • Acidification: Take the aqueous layer from Protocol 2, Step 3, and cool it in an ice bath.

  • Precipitation: With stirring, slowly add 2 M hydrochloric acid until the solution is acidic (pH < 2). A white precipitate of this compound should form.

  • Isolation: Collect the precipitate by vacuum filtration and wash with a small amount of cold water.

  • Drying: Dry the recovered resolving agent under vacuum.

  • Purity Check: The purity and optical rotation of the recovered resolving agent should be checked before reuse.

Data Presentation and Visualization

Exemplary Data Table

The following table provides an example of the data that should be recorded during a resolution experiment.

Racemic AmineSolvent System (v/v)Molar Ratio (Amine:Acid)Yield of Diastereomeric Salt (%)Enantiomeric Excess of Resolved Amine (%)
1-PhenylethylamineMethanol1:0.545>95% (R-enantiomer)
1-(1-Naphthyl)ethylamineEthyl Acetate1:0.640>98% (S-enantiomer)
PropranololEthanol:Water (9:1)1:135>90% (S-enantiomer)
Visualizing the Workflow

The following diagrams illustrate the key processes in the synthesis and separation of diastereomers.

Diastereomer_Formation racemic_amine Racemic Amine ((R/S)-Amine) mixture Mixture of Diastereomeric Salts [(R)-Amine·(S)-Acid] [(S)-Amine·(S)-Acid] racemic_amine->mixture Acid-Base Reaction resolving_agent This compound ((S)-Acid) resolving_agent->mixture

Caption: Formation of diastereomeric salts.

Separation_and_Recovery cluster_0 Separation cluster_1 Liberation and Recovery mixture Mixture of Diastereomeric Salts crystallization Fractional Crystallization mixture->crystallization less_soluble Less Soluble Salt (e.g., (R)-Amine·(S)-Acid) crystallization->less_soluble Precipitation mother_liquor Mother Liquor (Enriched in (S)-Amine·(S)-Acid) crystallization->mother_liquor Solution base_treatment Basification (NaOH) less_soluble->base_treatment acidification Acidification (HCl) base_treatment->acidification Aqueous Phase resolved_amine Resolved Amine ((R)-Amine) base_treatment->resolved_amine Organic Phase recovered_acid Recovered Resolving Agent ((S)-Acid) acidification->recovered_acid

Chiral resolution of carboxylic acids using (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Chiral Resolution of Carboxylic Acids using (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid

Audience: Researchers, scientists, and drug development professionals.

A Senior Application Scientist's Guide to the Diastereomeric Salt Resolution of Carboxylic Acids

Introduction: The Imperative of Chirality in Modern Chemistry

In the landscape of pharmaceuticals, agrochemicals, and material science, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its biological activity and physical properties. For chiral molecules, which exist as non-superimposable mirror images (enantiomers), this distinction is paramount. Often, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or, in some cases, elicit harmful side effects. The "profens," a class of non-steroidal anti-inflammatory drugs (NSAIDs), are a classic example where the (S)-enantiomer is predominantly responsible for the anti-inflammatory activity.[1][2][3] This underscores the necessity for robust methods to obtain enantiomerically pure compounds.

Chiral resolution via the formation of diastereomeric salts is a time-honored, effective, and widely implemented technique for separating enantiomers from a racemic mixture.[4][5] This method leverages the conversion of a pair of enantiomers into a pair of diastereomers by reaction with a single enantiomer of a chiral resolving agent. Unlike enantiomers, diastereomers possess different physical properties, such as solubility, which allows for their separation by conventional techniques like fractional crystallization.[4][5][6]

This guide provides a comprehensive overview and detailed protocol for the chiral resolution of racemic carboxylic acids using the chiral resolving agent, this compound. We will delve into the mechanistic underpinnings of this technique, offer practical, field-tested insights into experimental design, and provide a self-validating, step-by-step protocol.

The Principle of Diastereomeric Salt Resolution: A Mechanistic Perspective

The cornerstone of this resolution technique is the acid-base reaction between a racemic carboxylic acid and an enantiomerically pure resolving agent, in this case, the acidic this compound reacting with a basic chiral amine (as an example of a common scenario, although the roles can be reversed). For the purpose of this guide, we will consider the resolution of a racemic amine with our chiral acid. The reaction of a racemic mixture of a chiral amine, (R/S)-Amine, with an enantiopure chiral carboxylic acid, (S)-Acid, yields a mixture of two diastereomeric salts: [(R)-Amine·(S)-Acid] and [(S)-Amine·(S)-Acid].

These diastereomeric salts, having different spatial arrangements of their constituent ions, exhibit distinct crystal packing and intermolecular interactions. This divergence in their three-dimensional structure translates into differing physical properties, most notably their solubility in a given solvent system.[4][5] It is this differential solubility that is exploited in fractional crystallization to selectively precipitate one diastereomer, leaving the other in the mother liquor.

Caption: Formation of diastereomeric salts.

The Resolving Agent: this compound

The choice of a resolving agent is critical for a successful resolution. An ideal agent should be readily available in high enantiomeric purity, inexpensive, and form diastereomeric salts with a significant solubility difference. This compound is a suitable candidate due to its structural features that facilitate strong and stereochemically distinct interactions. The presence of a carboxylic acid group for salt formation, a phenylcarbamoyloxy group capable of hydrogen bonding and π-π stacking, and a defined stereocenter all contribute to its potential for effective chiral discrimination.

Experimental Protocol: A Step-by-Step Guide

This protocol details the resolution of a representative racemic carboxylic acid. It is imperative to note that optimization of solvent, temperature, and stoichiometry is often necessary for each specific substrate.

PART 1: Formation and Isolation of the Diastereomeric Salt
  • Preparation: In a clean, dry flask equipped with a magnetic stirrer and a reflux condenser, dissolve the racemic carboxylic acid (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture thereof). The choice of solvent is crucial and may require preliminary screening to identify a system where the diastereomeric salts exhibit a significant solubility difference.[7]

  • Addition of Resolving Agent: To the stirred solution, add this compound (0.5 - 1.0 eq.). The stoichiometry may need to be optimized; starting with a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized salt.

  • Inducing Crystallization: Gently heat the mixture until a clear solution is obtained. Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt can induce crystallization. Further cooling in an ice bath or refrigerator may be necessary.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight. This first crop of crystals is enriched in one diastereomer.

PART 2: Liberation of the Enantiopure Carboxylic Acid
  • Salt Decomposition: Suspend the dried diastereomeric salt in water and add a dilute aqueous base (e.g., 1 M NaOH or NaHCO3) until the pH is basic (pH 9-10). This will protonate the resolving agent and deprotonate the target carboxylic acid, breaking the salt.

  • Extraction of Resolving Agent: Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to remove the now-neutral resolving agent. The resolving agent can be recovered from the organic layer for reuse.

  • Isolation of Carboxylic Acid: Acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) to a pH of 2-3. The enantiomerically enriched carboxylic acid will precipitate out of the solution.

  • Final Purification: Collect the precipitated carboxylic acid by vacuum filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization if necessary.

Caption: Experimental workflow for chiral resolution.

Analysis and Quality Control: Determining Enantiomeric Excess

The success of a chiral resolution is quantified by the enantiomeric excess (ee) of the final product.[8][9] Enantiomeric excess is a measure of the purity of the sample in terms of its enantiomeric composition and is defined as:

ee (%) = |([R] - [S]) / ([R] + [S])| x 100

where [R] and [S] are the concentrations or mole fractions of the R and S enantiomers, respectively.[9]

The most common and accurate method for determining enantiomeric excess is chiral High-Performance Liquid Chromatography (chiral HPLC) .[10][11]

Protocol for Enantiomeric Excess Determination by Chiral HPLC
  • Sample Preparation: Prepare a standard solution of the racemic carboxylic acid and a solution of the resolved, enantiomerically enriched product at a known concentration in the mobile phase.

  • Column Selection: Choose a suitable chiral stationary phase (CSP) capable of separating the enantiomers of the target carboxylic acid. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives).

  • Method Development: Develop a suitable mobile phase (a mixture of solvents like hexane and isopropanol, often with a small amount of an acidic modifier like trifluoroacetic acid) and flow rate to achieve baseline separation of the two enantiomer peaks.

  • Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Then, inject the resolved sample.

  • Calculation: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram of the resolved sample.

Troubleshooting and Optimization: A Scientist's Perspective

  • Poor Resolution: If the diastereomeric salts do not have a significant solubility difference, screen a variety of solvents with different polarities.[7] Sometimes, a mixture of solvents provides the best results.

  • Low Yield: The yield of the desired enantiomer is inherently limited to 50% in a classical resolution. To improve the overall efficiency, the unwanted enantiomer from the mother liquor can be isolated and racemized for recycling.

  • Oil Formation: If the diastereomeric salt oils out instead of crystallizing, try using a more dilute solution, a different solvent, or a slower cooling rate.

Data Presentation: A Comparative Overview

The following table provides a hypothetical example of data that might be generated during the optimization of a chiral resolution.

Experiment Solvent System Resolving Agent (eq.) Yield of Salt (%) Enantiomeric Excess (ee) of Recovered Acid (%)
1Ethanol1.04585
2Acetone1.03092
3Ethanol/Water (9:1)0.83895
4Isopropanol1.04088

Conclusion: A Powerful Tool in the Chemist's Arsenal

The chiral resolution of carboxylic acids via diastereomeric salt formation remains a powerful and practical method for obtaining enantiomerically pure compounds. While newer techniques like asymmetric synthesis have emerged, the simplicity, scalability, and cost-effectiveness of crystallization-based resolutions ensure their continued relevance in both academic research and industrial drug development. The use of effective resolving agents like this compound, coupled with a systematic approach to optimization, can provide access to valuable, enantiopure building blocks for the synthesis of complex chiral molecules.

References

  • Andersson, S., et al. (2003). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • Badaloni, F., et al. (2007). The inverted chirality approach for enantiomeric excess determination of camptothecin in the absence of reference standards. Chirality. [Link]
  • Kodama, K., et al. (2024). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. ACS Omega. [Link]
  • Lam, A. W. H., & Ng, K. M. (2008).
  • Wikipedia. (2023). Chiral resolution. [Link]
  • Li, Y., & Wu, L. (2015). Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. PolyU Institutional Research Archive. [Link]
  • DiMaio, J., & Yourd, E. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. NIH Public Access. [Link]
  • Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. [Link]
  • Vander Wal, M. N., et al. (2022). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. NIH Public Access. [Link]
  • Bhushan, R., & Arora, M. (1987).
  • Oki, K., et al. (2012). A NEW METHOD FOR PRODUCTION OF CHIRAL 2-ARYLOXYPROPANOIC ACIDS USING EFFECTIVE KINETIC RESOLUTION OF RACEMIC 2-ARYLOXYCARBOXYLIC. HETEROCYCLES. [Link]
  • Chemistry LibreTexts. (2014). 5.10: Enantiomeric Excess. [Link]
  • Harada, N., et al. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution.
  • Google Patents. (n.d.). Kinetic resolutions of chiral 2- and 3-substituted carboxylic acids.
  • Hattori, K., et al. (2011). Crystal structures and chiral recognition of the diastereomeric salts prepared from 2-methoxy-2-(1-naphthyl)propanoic acid. CrystEngComm. [Link]
  • Morrone, R., et al. (2004). Convenient preparation of (S)-fenoprofen by biocatalysed irreversible esterification.
  • ResearchGate. (2011). Crystal structures and chiral recognition of the diastereomeric salts prepared from 2-methoxy-2-(1-naphthyl)propanoic acid | Request PDF. [Link]
  • Semantic Scholar. (2011). Crystal structures and chiral recognition of the diastereomeric salts prepared from 2-methoxy-2-(1-naphthyl)propanoic acid. [Link]
  • Tomita, D. (2022).
  • Siódmiak, T., & Marszałł, M. P. (2013). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Via Medica Journals. [Link]
  • Mortazavi, S. (2011). 336031 Conversion of Racemic Profens to (S)
  • Al-Majdhoub, M. M., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. NIH Public Access. [Link]
  • Google Patents. (n.d.). CN102850204A - Resolution method of (S)
  • Oki, K., et al. (2012). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. MDPI. [Link]

Sources

Application Notes and Protocols for (S)-(-)-2-(Phenylcarbamoyloxy)propionic Acid in Stereochemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-(-)-2-(Phenylcarbamoyloxy)propionic acid, also known as (S)-PACOPA, is a chiral carboxylic acid widely employed as a resolving agent in stereochemistry.[1] Its utility is paramount in the pharmaceutical and agrochemical industries for the separation of racemic mixtures, particularly amines and alcohols, into their constituent enantiomers.[2] The production of enantiomerically pure compounds is critical, as different enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles.[3] This guide provides an in-depth exploration of the theoretical underpinnings and practical applications of (S)-PACOPA in chiral resolution. It includes detailed protocols, the causality behind experimental choices, and visual workflows to aid researchers, scientists, and drug development professionals in the effective separation of enantiomers.

Introduction: The Imperative of Chirality

In the realm of molecular science, chirality is a fundamental property with profound implications. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, possess identical physical properties in an achiral environment, such as melting point, boiling point, and solubility, making their separation a formidable challenge.[4] However, in a chiral environment, such as the human body, enantiomers can interact differently with chiral receptors, enzymes, and other biomolecules. This can lead to one enantiomer producing a desired therapeutic effect while the other is inactive or, in some cases, responsible for adverse side effects.[3]

The process of separating a racemic mixture—a 50:50 mixture of two enantiomers—is known as chiral resolution.[5] One of the most robust and widely used classical methods for chiral resolution is the formation of diastereomeric salts.[6] This technique leverages a chiral resolving agent, an enantiomerically pure compound, to react with the racemate. This reaction creates a pair of diastereomers which, unlike enantiomers, have different physical properties and can be separated by conventional methods like fractional crystallization.[4][7]

This compound is an effective chiral resolving agent for racemic bases (e.g., amines) and alcohols. Its carboxylic acid moiety provides the necessary functional group to react with basic compounds to form salts or with alcohols to form esters.

Mechanism of Action: Diastereomeric Salt Formation

The core principle behind the utility of (S)-PACOPA is its ability to convert a pair of enantiomers into a pair of diastereomers. The process, when resolving a racemic amine, can be summarized as follows:

  • Reaction: The enantiomerically pure chiral acid, (S)-PACOPA, is introduced to a solution containing the racemic mixture of a chiral amine, (R)-Amine and (S)-Amine. An acid-base reaction occurs, forming two diastereomeric salts.

    • (S)-PACOPA + (R)-Amine → [(S)-Acid·(R)-Base] Salt

    • (S)-PACOPA + (S)-Amine → [(S)-Acid·(S)-Base] Salt

  • Differentiation: These two resulting salts, [(S)-Acid·(R)-Base] and [(S)-Acid·(S)-Base], are diastereomers. They are not mirror images of each other and thus possess different crystal lattice energies and solubilities in a given solvent system.[8]

  • Separation: Due to the difference in solubility, one diastereomeric salt will typically crystallize out of the solution preferentially while the other remains dissolved. This allows for the physical separation of the crystallized salt by filtration. The choice of solvent is critical and often determined empirically to maximize the solubility difference.

  • Liberation: After separation, the pure diastereomeric salt is treated with a strong acid or base to break the ionic bond, regenerating the enantiomerically pure amine and recovering the chiral resolving agent for potential reuse.[5][8]

Logical Workflow for Chiral Resolution

The following diagram illustrates the general workflow for the chiral resolution of a racemic amine using (S)-PACOPA.

G cluster_0 Step 1: Diastereomer Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation of Enantiomers racemate Racemic Amine ((R)-Amine + (S)-Amine) reaction Acid-Base Reaction in suitable solvent racemate->reaction resolving_agent This compound resolving_agent->reaction diastereomers Mixture of Diastereomeric Salts [(S)-Acid·(R)-Base] [(S)-Acid·(S)-Base] reaction->diastereomers crystallization Fractional Crystallization diastereomers->crystallization filtration Filtration crystallization->filtration solid Less Soluble Diastereomer (Crystalline Solid) filtration->solid Separated solution More Soluble Diastereomer (in Filtrate) filtration->solution Separated liberation_solid Basification (e.g., NaOH) solid->liberation_solid liberation_solution Basification (e.g., NaOH) solution->liberation_solution pure_enantiomer_1 Pure (R)- or (S)-Amine liberation_solid->pure_enantiomer_1 recovered_agent_1 Recovered Resolving Agent liberation_solid->recovered_agent_1 pure_enantiomer_2 Pure (S)- or (R)-Amine liberation_solution->pure_enantiomer_2 recovered_agent_2 Recovered Resolving Agent liberation_solution->recovered_agent_2

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Application Notes: Best Practices and Considerations

Selection of Resolving Agent

(S)-PACOPA is a derivative of (S)-lactic acid, providing a rigid carbamate structure that can enhance the diastereomeric interactions and improve the likelihood of forming well-defined, separable crystals. It is particularly effective for primary and secondary amines. For resolving racemic acids, a chiral amine base would be required.[4]

Solvent System Optimization

The success of fractional crystallization hinges on the differential solubility of the diastereomeric salts.[9] This is highly dependent on the solvent system.

  • Rationale: The ideal solvent should dissolve a sufficient amount of the diastereomeric salt mixture at an elevated temperature but allow for the selective precipitation of one diastereomer upon cooling.

  • Screening: A screening of various solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof) is a mandatory preliminary step. The trial-and-error basis of this step can be guided by understanding the solid-liquid phase equilibrium of the system.[9]

Stoichiometry
  • Rationale: Theoretically, only 0.5 equivalents of the resolving agent are needed to resolve a racemate, as this is enough to react with one of the enantiomers. However, using a 1:1 molar ratio of the resolving agent to the total racemic compound is common practice to form the salts of both enantiomers, facilitating the separation based on solubility differences.[7] In some cases, using an excess of one component can influence the crystallization process.

Monitoring Resolution Progress
  • Rationale: It is crucial to monitor the optical purity of the crystallized material after each recrystallization step. This ensures that the separation is progressing and informs how many recrystallization cycles are necessary.

  • Method: The optical rotation of the crystalline salt is measured. Recrystallization is continued until there is no further change in the measured optical rotation, indicating that a pure diastereomer has likely been isolated.[4] High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the modern, preferred method for accurately determining enantiomeric excess (e.e.).

Experimental Protocols

The following protocols are generalized methodologies for the resolution of a racemic amine and a racemic alcohol. Researchers should adapt these protocols based on the specific properties of their target molecule.

Protocol 1: Resolution of a Racemic Primary/Secondary Amine

Objective: To separate a racemic amine into its pure enantiomers using this compound.

Materials:

  • Racemic amine

  • This compound (CAS: 102936-05-0)[10]

  • Anhydrous solvents (e.g., methanol, ethanol, ethyl acetate)

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, filtration apparatus, rotary evaporator

Methodology:

  • Diastereomeric Salt Formation:

    • In a round-bottom flask, dissolve 1.0 equivalent of the racemic amine in a minimal amount of a suitable warm solvent (e.g., ethanol).

    • In a separate flask, dissolve 1.0 equivalent of (S)-PACOPA in the same solvent, warming if necessary.

    • Slowly add the resolving agent solution to the amine solution with continuous stirring.

    • Causality: This step initiates the acid-base reaction to form the diastereomeric salts. Performing the reaction in a minimal amount of warm solvent helps to create a supersaturated solution upon cooling, which is essential for crystallization.[9]

  • Fractional Crystallization (First Cycle):

    • Allow the mixture to cool slowly to room temperature, then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization.

    • Causality: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities and the undesired diastereomer within the crystal lattice.

    • Collect the precipitated crystals by vacuum filtration and wash the filter cake with a small amount of the cold solvent.

    • Dry the crystals (Solid Fraction 1) and retain the filtrate (Liquid Fraction 1).

  • Purification by Recrystallization:

    • Dissolve Solid Fraction 1 in a minimal amount of the same solvent, heated to boiling.

    • Allow the solution to cool slowly to recrystallize the salt.

    • Filter and dry the purified crystals.

    • Causality: Recrystallization is a purification technique. Any of the more soluble diastereomer that co-precipitated will remain in the mother liquor, increasing the diastereomeric purity of the crystalline material. Repeat this step until the optical rotation of the salt is constant.[4]

  • Liberation of the Pure Enantiomer:

    • Suspend the purified diastereomeric salt crystals in water.

    • Add 1 M NaOH solution dropwise until the pH is basic (pH > 11) to deprotonate the amine.

    • Extract the liberated free amine into an organic solvent (e.g., 3x with dichloromethane).

    • Causality: The strong base breaks the ionic bond of the salt. The free amine is typically more soluble in organic solvents, while the sodium salt of (S)-PACOPA remains in the aqueous layer.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield one pure enantiomer of the amine.

  • Recovery of the Second Enantiomer and Resolving Agent:

    • Take the initial filtrate (Liquid Fraction 1) and the mother liquors from recrystallization.

    • Evaporate the solvent.

    • Repeat Step 4 (Liberation) on this residue to obtain the other enantiomer, which will be enriched but may require further purification.

    • The aqueous layers from the liberation steps can be combined, acidified with 1 M HCl (to pH < 2), and cooled to precipitate the (S)-PACOPA, which can be recovered by filtration, dried, and reused.

Protocol 2: Kinetic Resolution of a Racemic Secondary Alcohol

While diastereomeric salt formation is common for amines, alcohols require a different approach. A covalent bond must be formed, typically an ester. This process is often a kinetic resolution, where one enantiomer reacts faster with the chiral agent than the other.

Objective: To enrich one enantiomer from a racemic secondary alcohol via enantioselective esterification.

Materials:

  • Racemic secondary alcohol

  • This compound

  • Coupling agent (e.g., DCC or EDC·HCl)

  • Acylation catalyst (e.g., DMAP)

  • Anhydrous, non-protic solvent (e.g., dichloromethane, THF)

  • Silica gel for column chromatography

Methodology:

  • Esterification Reaction:

    • In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve the racemic alcohol (1.0 eq.), (S)-PACOPA (0.5-0.6 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous dichloromethane.

    • Causality: Using a sub-stoichiometric amount of the chiral acid is key to kinetic resolution. The goal is to esterify only about 50% of the starting material, ideally consuming one enantiomer preferentially.

    • Cool the mixture to 0 °C and add the coupling agent (e.g., DCC, 0.6 eq.).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC to approximately 50% conversion.

  • Work-up and Separation:

    • Quench the reaction (e.g., with water or a saturated NH₄Cl solution).

    • Filter the reaction mixture to remove any urea by-product if DCC was used.

    • Extract the aqueous phase with an organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Causality: This standard work-up removes reagents and by-products.

    • Separate the resulting diastereomeric ester from the unreacted alcohol using flash column chromatography on silica gel.

  • Liberation of the Enriched Alcohol:

    • The unreacted alcohol fraction from the column is the enriched, slower-reacting enantiomer. Its enantiomeric excess should be determined by chiral HPLC or NMR analysis.

    • The diastereomeric ester fraction can be hydrolyzed (e.g., using LiOH or K₂CO₃ in methanol/water) to recover the faster-reacting alcohol enantiomer and the resolving agent.

Mechanism of Covalent Diastereomer Formation

The following diagram illustrates the formation of diastereomeric esters for the kinetic resolution of a racemic alcohol.

G racemic_alcohol Racemic Alcohol ((R)-OH + (S)-OH) reaction Esterification (Kinetic Resolution) racemic_alcohol->reaction chiral_acid (S)-PACOPA chiral_acid->reaction reagents DCC, DMAP CH₂Cl₂ reagents->reaction products Reaction Mixture at ~50% Conversion reaction->products ester_R Diastereomeric Ester [(S)-Acid-(R)-Alcohol] products->ester_R Faster Reacting unreacted_S Unreacted Enriched Alcohol (S)-OH products->unreacted_S Slower Reacting separation Chromatographic Separation products->separation separation->ester_R separation->unreacted_S

Caption: Workflow for kinetic resolution of a racemic alcohol.

Data Presentation

Successful chiral resolution is quantified by the yield and the enantiomeric excess (e.e.) of the separated products. The following table presents hypothetical, yet typical, data for the successful resolution of a racemic amine, (±)-Amine-X, via diastereomeric salt crystallization with (S)-PACOPA.

ParameterLess Soluble Salt FractionMore Soluble Salt Fraction
Diastereomer Formed [(S)-PACOPA·(R)-Amine-X][(S)-PACOPA·(S)-Amine-X]
Yield of Diastereomeric Salt 45% (after 2 recrystallizations)48% (from filtrate)
Yield of Liberated Amine 42% (based on initial racemate)45% (based on initial racemate)
Enantiomeric Excess (e.e.) >99% for (R)-Amine-X90% for (S)-Amine-X
Method of e.e. Determination Chiral HPLCChiral HPLC

Note: The theoretical maximum yield for a single enantiomer from a classical resolution is 50%.[5] Yields approaching this, coupled with high enantiomeric excess, indicate a highly efficient separation. The enantiomer recovered from the filtrate is often of lower purity and may require further purification or a separate resolution with the opposite enantiomer of the resolving agent.

References

  • Wikipedia. Chiral resolution. [Link]
  • Lam, A. W. H., & Ng, K. M. (n.d.).
  • Kannappan, V. (2025, September 15). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]
  • Horváth, Z., et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design. [Link]
  • MySkinRecipes. (n.d.). This compound. [Link]
  • LibreTexts Chemistry. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
  • Oki, Y., et al. (2012). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Molecules. [Link]
  • Oki, Y., et al. (2012). A NEW METHOD FOR PRODUCTION OF CHIRAL 2-ARYLOXYPROPANOIC ACIDS USING EFFECTIVE KINETIC RESOLUTION OF RACEMIC 2-ARYLOXYCARBOXYLIC. HETEROCYCLES. [Link]
  • chemeurope.com. (n.d.). Chiral resolution. [Link]
  • Ianni, F., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules. [Link]
  • University of Leeds. (2021, April 30). Stereochemistry - Stereoelectronics. [Link]
  • The Royal Society of Chemistry. (n.d.).
  • NC State University Libraries. (n.d.). 5.8 Racemic Mixtures and the Resolution of Enantiomers – Organic Chemistry. [Link]
  • Gopishetty, S., et al. (2017).
  • ResearchGate. (n.d.). Scheme 14. Enzymatic kinetic resolution of the racemic alcohol... [Link]
  • Google Patents. (n.d.). US4337352A - Separation of enantiomers of chiral carboxylic acids.
  • Birman, V. B., et al. (2009).
  • García-García, E., et al. (2011). Kinetic Resolution of (R,S)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid. This guide is designed for researchers, chemists, and drug development professionals aiming to optimize their synthetic protocols. Here, we move beyond mere procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and rationally improve your reaction outcomes.

Foundational Synthesis Pathway

The synthesis of this compound is fundamentally a urethane formation reaction. It involves the nucleophilic addition of the hydroxyl group of (S)-lactic acid to the electrophilic carbon of phenyl isocyanate. While seemingly straightforward, achieving high yield and maintaining the stereochemical integrity of the chiral center requires careful control of reaction parameters.

Core Reaction Scheme:

(S)-Lactic Acid + Phenyl Isocyanate → this compound

Troubleshooting Guide & FAQs

This section addresses the most common challenges encountered during the synthesis in a practical question-and-answer format.

Issue 1: Low or Inconsistent Yield

Q1: My reaction yield is significantly lower than expected. What are the primary causes?

A1: Low yield in this synthesis almost invariably points to one of two culprits: moisture contamination or improper stoichiometry.

  • Moisture Contamination: Phenyl isocyanate is extremely reactive towards nucleophiles, and water is a potent one. The reaction between phenyl isocyanate and water forms an unstable carbamic acid, which quickly decomposes into aniline and carbon dioxide. This aniline can then react with another molecule of phenyl isocyanate to produce 1,3-diphenylurea, a highly insoluble and common side-product that is difficult to remove.[1][2][3] This parasitic reaction consumes your starting material and complicates purification.

  • Stoichiometry and Reagent Purity: Ensure you are using a precise 1:1 molar ratio of high-purity (S)-lactic acid and phenyl isocyanate. An excess of either reactant can lead to side reactions.[4] For instance, excess isocyanate can react with the urethane product to form allophanates, especially at elevated temperatures.[1][5]

Q2: I see a significant amount of white, insoluble precipitate in my reaction vessel. What is it and how can I prevent it?

A2: This precipitate is almost certainly 1,3-diphenylurea. As explained above, its formation is a direct consequence of water contamination.

Actionable Protocol: Ensuring Anhydrous Conditions

  • Glassware: All glassware (reaction flask, dropping funnel, condenser) must be oven-dried at >120 °C for several hours or flame-dried under vacuum and allowed to cool under a stream of dry nitrogen or argon.

  • Solvents: Use anhydrous grade solvents. If not available, solvents like toluene or dioxane should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

  • Reagents: Use freshly opened or properly stored reagents. (S)-lactic acid can be hygroscopic; consider azeotropic drying with toluene before the reaction if moisture is suspected. Phenyl isocyanate should be clear and colorless; a yellow tint may indicate degradation.

  • Atmosphere: Conduct the entire reaction under an inert atmosphere (nitrogen or argon) using a Schlenk line or a balloon setup.

Visualizing the Problem: Side Reaction Pathway

The following diagram illustrates how water contamination diverts the reaction from the desired product to the unwanted diphenylurea byproduct.

SideReaction H2O H₂O (Water) Aniline Aniline H2O->Aniline Fast Reaction PI1 Phenyl Isocyanate (PhNCO) PI1->Aniline Fast Reaction Product (S)-Product (Desired Urethane) PI1->Product Desired Reaction PI2 Phenyl Isocyanate (PhNCO) DPU 1,3-Diphenylurea (Insoluble Precipitate) PI2->DPU Consumes Reagent Aniline->DPU Consumes Reagent LA (S)-Lactic Acid LA->Product Desired Reaction

Caption: Water contamination leads to the formation of aniline, which consumes a second unit of phenyl isocyanate to form the unwanted diphenylurea byproduct.

Issue 2: Poor Enantiomeric Purity (Racemization)

Q3: I suspect my final product is not enantiomerically pure. How can racemization occur and how do I prevent it?

A3: The chiral center in (S)-lactic acid is at the α-carbon, which bears an acidic proton. Under certain conditions, this proton can be abstracted, leading to a planar enolate intermediate. Non-stereospecific reprotonation of this intermediate will result in a racemic mixture.[6]

Key Factors Influencing Racemization:

  • Base: The presence of a strong base is the most common cause of racemization for α-hydroxy acids. While the reaction with isocyanate does not typically require a strong base, impurities or basic catalysts can be problematic.

  • Temperature: High reaction temperatures can provide the energy needed to overcome the activation barrier for deprotonation, increasing the rate of racemization.[7]

  • Solvent: Polar, protic solvents can facilitate the proton transfer necessary for racemization.

Strategies to Maintain Stereochemical Integrity:

  • Avoid Strong Bases: Do not use strong bases (e.g., hydroxides, alkoxides) in the reaction. If a catalyst is needed to accelerate the reaction, opt for a Lewis acid or a tertiary amine catalyst known to have low basicity.[8]

  • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting the reaction at 0 °C and allowing it to slowly warm to room temperature is sufficient.

  • Solvent Choice: Aprotic solvents of moderate polarity, such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene, are generally preferred.

Visualizing the Troubleshooting Process

This flowchart provides a logical sequence for diagnosing and solving common synthesis problems.

Troubleshooting start Start Analysis check_yield Check Yield & Purity (TLC, NMR) start->check_yield is_yield_low Yield < 85%? check_yield->is_yield_low check_precipitate White Precipitate Present? is_yield_low->check_precipitate Yes check_ee Check Enantiomeric Purity (Chiral HPLC) is_yield_low->check_ee No water_issue High Probability of Water Contamination check_precipitate->water_issue Yes stoich_issue Possible Stoichiometry or Reagent Purity Issue check_precipitate->stoich_issue No action_dry Action: Implement Anhydrous Protocol water_issue->action_dry action_stoich Action: Verify Reagent Purity & Molar Ratios stoich_issue->action_stoich is_ee_low Enantiomeric Excess < 98%? check_ee->is_ee_low racemization_issue Racemization Likely Occurred is_ee_low->racemization_issue Yes success Synthesis Optimized is_ee_low->success No action_racemization Action: Lower Temperature, Avoid Strong Base, Check Solvent racemization_issue->action_racemization

Caption: A decision tree for troubleshooting the synthesis of this compound.

Issue 3: Reaction Rate and Catalysis

Q4: The reaction is very slow. Can I use a catalyst?

A4: Yes, the urethane formation reaction can be catalyzed. While aromatic isocyanates like phenyl isocyanate are more reactive than their aliphatic counterparts, catalysis can be beneficial for achieving reasonable reaction times at lower temperatures (which also helps prevent racemization).[9]

Recommended Catalysts:

  • Tertiary Amines: Mildly basic tertiary amines like triethylamine (TEA) or 1,4-diazabicyclo[2.2.2]octane (DABCO) are common. However, use them sparingly (0.1-1 mol%) as excess base can promote side reactions and racemization.

  • Organotin Compounds: Catalysts like dibutyltin dilaurate (DBTDL) are extremely effective, often at very low concentrations (0.01-0.1 mol%).[10] They generally operate via a Lewis acid mechanism, activating the isocyanate.[8][9]

CatalystTypical Loading (mol%)MechanismKey Considerations
None 0%UncatalyzedSlowest rate; requires higher temp or longer time.
Triethylamine (TEA) 0.5 - 2%Base CatalysisCan increase racemization risk if used in excess.
DABCO 0.1 - 1%Base CatalysisGenerally more efficient than TEA.
DBTDL 0.01 - 0.1%Lewis AcidHighly efficient; potential toxicity concerns.[8]
Issue 4: Product Isolation and Purification

Q5: What is the best way to isolate and purify the final product?

A5: The purification strategy depends on the scale and the impurities present.

  • Initial Workup: After the reaction is complete (monitored by TLC), the mixture is typically quenched with a small amount of water or dilute acid to destroy any remaining isocyanate. The solvent is then removed under reduced pressure.

  • Extraction: The residue is redissolved in a suitable solvent like ethyl acetate and washed with dilute acid (e.g., 1M HCl) to remove any aniline or amine catalysts, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate.

  • Crystallization: The crude product, after solvent removal, is often a solid or a thick oil. Recrystallization is the most effective method for purification. A solvent system like toluene, ethyl acetate/hexanes, or dichloromethane/hexanes often works well. The product has a reported melting point of around 150 °C (with decomposition).[11]

  • Vacuum Rectification: For some propionic acid derivatives, vacuum rectification can be an effective purification method, especially if the product is thermally stable below its decomposition temperature.[12][13]

References

  • Catalysis of Urethane Systems. Turkchem. [Link]
  • Introduction to Polyurethane Chemistry. ACS Publications - American Chemical Society. (2021-05-19). [Link]
  • Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. PMC - PubMed Central. (2019-09-22). [Link]
  • Investigations of catalysis of urethane formation using organotin dicarboxyl
  • The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism.
  • Racemization-free peptide bond formation via 2-nitrobenzensulfonyl strategy for diastereoselective synthesis of (Z)-fluoroalkene-type peptidomimetics. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. NIH. [Link]
  • Side Reactions in the Formation of Polyurethanes: Stability of Reaction Products of Phenyl Isocyanate.
  • Side Reactions in the Formation of Polyurethanes: Model Reactions Between Phenylisocyanate and 1-Butanol.
  • Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives.
  • Compatibilization reactions with isocyanate compounds.
  • Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs--1. In vitro studies of ibuprofen and flurbiprofen. PubMed. [Link]
  • Reactivity of isocyanates with urethanes: Conditions for allophanate form
  • Process for the purification of 2-(4-isobutylphenyl)-propionic acid.
  • Preparation method for 2-phenylpropionic acid.
  • Method for preparation of propionic acid.
  • Derivatisation of phenyl isocyanates via reaction with PP.
  • The problem of racemization in drug discovery and tools to predict it. PubMed. [Link]
  • The problem of racemization in drug discovery and tools to predict it.

Sources

Technical Support Center: (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the use of this chiral building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and success of your research.

I. Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.

Problem 1: Poor or Inconsistent Solubility

You're observing that this compound is not dissolving completely or is precipitating out of solution.

  • Potential Cause 1: Incorrect Solvent Choice. The polarity of the solvent may not be appropriate for the compound. While it is a carboxylic acid, the phenyl and carbamate groups introduce significant nonpolar character.

  • Solution: Based on its structure, this compound is expected to have good solubility in polar aprotic solvents and alcohols. If you are experiencing issues, consider the following:

    • Recommended Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), methanol, and ethanol are good starting points. Acetonitrile may also be a suitable solvent.

    • Aqueous Solutions: The compound is likely poorly soluble in water. To prepare aqueous solutions, first, dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol before slowly adding the aqueous buffer. Be mindful that high concentrations of some organic solvents can interfere with biological assays.[1][2][3][4]

    • Sonication: Gentle sonication can aid in the dissolution of the compound. Avoid excessive heating, which could lead to degradation.

  • Potential Cause 2: Low-Quality Reagent. The purity of the compound can affect its solubility.

  • Solution: Always use a high-purity grade of this compound. Refer to the supplier's Certificate of Analysis to confirm its purity.

Problem 2: Compound Instability and Degradation

You suspect that your compound is degrading, leading to inconsistent experimental results or the appearance of unexpected peaks in your analytical chromatograms.

  • Potential Cause 1: Hydrolysis of the Carbamate Linkage. The phenylcarbamoyloxy group can be susceptible to hydrolysis, especially under basic or strongly acidic conditions, yielding aniline, carbon dioxide, and lactic acid.

  • Solution:

    • pH Control: Maintain the pH of your solutions within a neutral to mildly acidic range (pH 4-7). Avoid strongly basic conditions. If your experiment requires a basic pH, prepare the solution immediately before use and minimize its exposure time to these conditions.

    • Temperature: Perform your experiments at the lowest practical temperature to slow down the rate of hydrolysis. Store stock solutions at -20°C or -80°C.

  • Potential Cause 2: Racemization. The chiral center at the propionic acid moiety can be susceptible to racemization, particularly in the presence of a base. This can lead to a loss of stereospecificity in your experiments.

  • Solution:

    • Avoid Strong Bases: As with hydrolysis, avoid the use of strong bases. If a basic catalyst is required for a reaction, consider using a weaker, non-nucleophilic base and running the reaction at a lower temperature.

    • Monitor Enantiomeric Purity: Regularly check the enantiomeric excess (e.e.) of your compound using a suitable chiral HPLC method (see Protocol 2).

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: The solid compound should be stored in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, keeping it at 2-8°C is recommended. Stock solutions should be stored at -20°C or -80°C to minimize degradation.

Q2: How can I confirm the identity and purity of the compound?

A2: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) can be used. A certificate of analysis from the supplier should provide this information.

Q3: Is this compound hazardous?

Q4: Can I use this compound in cell-based assays?

A4: Yes, but it is crucial to first determine the appropriate solvent and its final concentration in the cell culture medium. A solvent toxicity control should always be included in your experiments. DMSO is a common choice, but its concentration should typically be kept below 0.5% (v/v) to avoid cytotoxic effects.

III. Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Calibrated analytical balance

  • Appropriate volumetric flasks and pipettes

Procedure:

  • Accurately weigh the required amount of this compound. For a 10 mM solution, this would be 2.092 mg per 1 mL of DMSO.

  • Transfer the weighed compound to a volumetric flask.

  • Add a portion of the DMSO to the flask and vortex until the solid is completely dissolved.

  • Add the remaining DMSO to reach the final desired volume.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: HPLC Analysis for Purity and Enantiomeric Excess

This protocol provides a general method for assessing the purity and enantiomeric excess (e.e.) of the compound. Method optimization may be required.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column. Polysaccharide-based columns such as Chiralpak® IA, IB, or IC are often effective for separating enantiomers of 2-arylpropionic acid derivatives.[6]

Chromatographic Conditions (Starting Point):

  • Mobile Phase: A mixture of n-hexane and a polar modifier such as ethanol or 2-propanol. A typical starting ratio is 90:10 (v/v) n-hexane:2-propanol. A small amount of an acidic modifier like trifluoroacetic acid (TFA, 0.1%) may be added to improve peak shape.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or determined by UV scan)

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

Procedure:

  • Prepare a standard solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution and record the chromatogram.

  • If analyzing for potential racemization, a racemic standard of 2-(Phenylcarbamoyloxy)propionic acid would be ideal to confirm the elution order of the enantiomers.

  • Calculate the purity and enantiomeric excess from the peak areas in the chromatogram.

Protocol 3: Forced Degradation Study for Stability Assessment

This protocol outlines a forced degradation study to evaluate the stability of the compound under various stress conditions.

Stress Conditions:

  • Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep it at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

  • Photodegradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.

Procedure:

  • Prepare solutions of the compound under the different stress conditions.

  • At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each solution, neutralize if necessary, and dilute with the HPLC mobile phase.

  • Analyze the samples by HPLC (as described in Protocol 2) to determine the extent of degradation and the formation of any degradation products.

  • A control sample, protected from the stress conditions, should be analyzed at each time point for comparison.

IV. Visualizations

TroubleshootingWorkflow cluster_problem Problem Identification cluster_solubility Solubility Issues cluster_stability Stability Concerns start Experimental Anomaly (e.g., poor solubility, inconsistent results) solubility_check Check Solvent Choice start->solubility_check Precipitation or Incomplete Dissolution stability_check Suspected Degradation start->stability_check Inconsistent Results or Extra Analytical Peaks solvent_change Use Recommended Solvents (DMSO, DMF, Methanol, Ethanol) solubility_check->solvent_change purity_check Verify Reagent Purity solubility_check->purity_check sonicate Apply Gentle Sonication solvent_change->sonicate hydrolysis_check Check pH and Temperature stability_check->hydrolysis_check racemization_check Assess Enantiomeric Purity stability_check->racemization_check ph_control Maintain pH 4-7 hydrolysis_check->ph_control base_avoid Avoid Strong Bases racemization_check->base_avoid

Caption: Troubleshooting workflow for common issues.

HPLC_Protocol prep_solution 1. Prepare 1 mg/mL Solution in Mobile Phase equilibrate 2. Equilibrate Chiral Column prep_solution->equilibrate inject 3. Inject Sample (10 µL) equilibrate->inject run_hplc 4. Run HPLC (Isocratic, 1.0 mL/min, 25°C) inject->run_hplc detect 5. Detect at 254 nm run_hplc->detect analyze 6. Analyze Chromatogram (Purity and Enantiomeric Excess) detect->analyze

Caption: HPLC analysis protocol workflow.

V. References

  • Gapiński, J., & Winczewski, S. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 197, 113941. Available at: [Link]

  • Zhang, Y., et al. (2024). The Challenges and Solutions of Chiral Drug Preparation Techniques. SCIREA Journal of Chemistry, 9(1). Available at: [Link]

  • PubChem. (n.d.). 2-((Phenylcarbamoyl)oxy)propanoic acid. Retrieved January 8, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of Propionic acid on Newcrom R1 HPLC column. Retrieved January 8, 2026, from [Link]

  • Wang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 52(1), 18-35. Available at: [Link]

  • Sun, L., et al. (2022). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 27(13), 4256. Available at: [Link]

  • Knihinicki, R. D., Williams, K. M., & Day, R. O. (1989). Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs--1. In vitro studies of ibuprofen and flurbiprofen. Biochemical pharmacology, 38(24), 4389–4395. Available at: [Link]

  • Eissa, M. S., & Abd El-Sattar, O. I. (2016). Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen: Development of Stability-Indicating Chromatographic Methods Validated as per ICH Guidelines. Journal of chromatographic science, 54(10), 1733–1741. Available at: [Link]

  • CHIRAL LABORATORIES. (n.d.). Forced Degradation Studies. Retrieved January 8, 2026, from [Link]

  • Xu, Y., et al. (2000). Racemization of R-Naproxen Ester Using Microwave Oven. Chemical Journal of Chinese Universities, 21(S1), 468. Available at: [Link]

  • Gresser, M. J., & Jencks, W. P. (1977). Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates. Journal of the American Chemical Society, 99(21), 6963-6970. Available at: [Link]

  • Zhang, W., et al. (2011). Design, synthesis and antimicrobial activity of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives. European journal of medicinal chemistry, 46(9), 3639–3650. Available at: [Link]

  • Busby, W. F., et al. (1998). Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450. Drug metabolism and disposition: the biological fate of chemicals, 26(12), 1231–1237. Available at: [Link]

  • Jia, A., et al. (2025). Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity. Environmental Science & Technology. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2014). Design, Synthesis and Hypolipidemic Activity of Novel 2-(naphthalen-2-yloxy)propionic Acid Derivatives as Desmethyl Fibrate Analogs. Archiv der Pharmazie, 347(1), 35-46. Available at: [Link]

  • Tracy, T. S., et al. (2016). Impact of Organic Solvents on Cytochrome P450 Probe Reactions: Filling the Gap with (S)-Warfarin and Midazolam Hydroxylation. Drug Metabolism and Disposition, 44(9), 1430-1435. Available at: [Link]

  • Zhang, Y., et al. (2020). Solubility selectivity of DMF and IPA to AN and CAR. Journal of Chemical & Engineering Data, 65(11), 5438-5444. Available at: [Link]

  • The Lancet. (1976). Propionic-acid derivatives. The Lancet, 308(7982), 409. Available at: [Link]

  • Bede, A. L., et al. (2019). A Theoretical Study on the Stability, Reactivity and Protonic Affinity of 2-Phenylbenzothiazole Derivatives. Modern Chemistry, 7(3), 51. Available at: [Link]

  • Kania, M., et al. (2015). Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes. Xenobiotica, 46(3), 249-257. Available at: [Link]

  • Cha, D., et al. (2001). Effects of organic solvents on the activities of cytochrome P450 isoforms, UDP-dependent glucuronyl transferase, and phenol sulfotransferase in human hepatocytes. In vitro and molecular toxicology: journal of basic and applied research, 14(1), 19-25. Available at: [Link]

Sources

Technical Support Center: Purification of (S)-(-)-2-(Phenylcarbamoyloxy)propionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this important class of chiral molecules.

I. Troubleshooting Guide: Navigating Common Purification Challenges

This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering practical, step-by-step solutions.

Issue 1: Low Yield After Aqueous Work-up and Extraction

Question: I'm experiencing a significant loss of my this compound derivative during the aqueous work-up and extraction phase. What are the likely causes and how can I improve my recovery?

Answer: Low recovery at this stage is a common issue and can often be attributed to the amphiphilic nature of the molecule, which possesses both a nonpolar phenylcarbamate group and a polar carboxylic acid. Here’s a breakdown of potential causes and solutions:

  • Cause A: Emulsion Formation. The combination of organic and aqueous phases with a molecule that has surfactant-like properties can lead to stubborn emulsions, trapping your product in the interfacial layer.

  • Solution:

    • Brine Wash: After your initial aqueous washes, perform a wash with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help to break up emulsions and "salt out" your organic product into the organic phase.

    • Solvent Choice: If emulsions persist, consider switching to a more nonpolar extraction solvent that is less likely to form stable emulsions, such as methyl tert-butyl ether (MTBE) instead of ethyl acetate.

  • Cause B: Product Partitioning into the Aqueous Layer. The carboxylic acid group can be deprotonated, especially if the aqueous phase is neutral or basic, forming a carboxylate salt that is highly soluble in water. Phenylcarbamates are known to be stable in acidic and neutral aqueous solutions but can be susceptible to hydrolysis under basic conditions[1].

  • Solution:

    • Acidify the Aqueous Phase: Before extraction, ensure the aqueous phase is acidified to a pH of approximately 2-3 with a dilute strong acid (e.g., 1M HCl). This protonates the carboxylic acid, making the molecule significantly less water-soluble and favoring its partitioning into the organic layer.

    • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent (e.g., 3 x 50 mL) rather than a single extraction with a large volume (1 x 150 mL). This is a more efficient method for recovering the product.

Issue 2: Presence of Impurities in the Final Product After Recrystallization

Question: My final product, after recrystallization, still shows the presence of impurities in the NMR or LC-MS analysis. How can I improve the purity?

Answer: The success of recrystallization is highly dependent on the choice of solvent and the nature of the impurities. Here are some common scenarios and how to address them:

  • Scenario A: Unreacted (S)-Lactic Acid. If the starting (S)-lactic acid is not fully consumed, it may co-precipitate with your product, especially if it is in a salt form.

  • Solution:

    • Acid-Base Extraction Prior to Recrystallization: Before attempting recrystallization, dissolve the crude product in an organic solvent and perform an acid-base extraction. A wash with a weak base like sodium bicarbonate will selectively extract the acidic starting material into the aqueous layer, leaving your neutral carbamate product in the organic phase[2]. Subsequently, re-acidify the organic layer before solvent removal if your target compound is the free acid.

  • Scenario B: Diphenylurea Impurity. Phenyl isocyanate, a common reagent for forming the phenylcarbamate linkage, can react with trace amounts of water to form diphenylurea. This impurity is often sparingly soluble and can co-crystallize with the desired product.

  • Solution:

    • Solvent System Optimization: Diphenylurea has different solubility properties than your target compound. Experiment with different solvent systems for recrystallization. A common approach is to use a binary solvent system, such as ethanol/water or ethyl acetate/hexane[3][4]. The goal is to find a system where the diphenylurea is either much more or much less soluble than your product at both high and low temperatures.

    • Hot Filtration: If diphenylurea is less soluble than your product in the hot recrystallization solvent, it can be removed by a hot filtration step before allowing the solution to cool[4].

  • Scenario C: Oiling Out Instead of Crystallization. The compound may separate from the solution as a liquid (oil) rather than a solid, which can trap impurities.

  • Solution:

    • Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often promotes oiling out.

    • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled solution to induce crystallization.

    • Adjust Solvent Polarity: Oiling out can occur if the solvent is too nonpolar. Add a small amount of a more polar co-solvent to the hot solution to increase the solubility of the oil.

Issue 3: Poor Resolution or Peak Tailing in Chiral HPLC Analysis

Question: I am trying to assess the enantiomeric purity of my product using chiral HPLC, but I am getting poor resolution between the enantiomers or significant peak tailing. What can I do to improve the chromatography?

Answer: Chiral HPLC of acidic compounds can be challenging. Here are some key parameters to optimize:

  • Mobile Phase Additives: For acidic compounds like this compound, the addition of an acidic modifier to the mobile phase is often crucial. This suppresses the ionization of the carboxylic acid, leading to better peak shape and improved interaction with the chiral stationary phase (CSP)[5].

    • Action: Add 0.1% (v/v) of trifluoroacetic acid (TFA) or formic acid to your mobile phase.

  • Chiral Stationary Phase (CSP) Selection: Not all CSPs are suitable for every chiral compound. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for arylpropionic acid derivatives[5]. Anion-exchange type CSPs can also be very effective for acidic analytes[6].

  • Mobile Phase Composition: The choice and ratio of organic modifiers can significantly impact selectivity.

    • Action: If using a normal-phase method (e.g., hexane/isopropanol), systematically vary the percentage of the alcohol modifier. For reversed-phase methods, adjust the ratio of acetonitrile or methanol to the aqueous buffer.

  • Column Overload: Injecting too concentrated a sample can lead to peak broadening and tailing.

    • Action: Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.

  • Secondary Interactions: Peak tailing can also be caused by unwanted interactions between the acidic analyte and the silica support of the stationary phase.

    • Action: The use of an acidic modifier in the mobile phase, as mentioned earlier, will help to minimize these interactions.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: The most common impurities are typically unreacted starting materials and byproducts from side reactions. These include:

  • (S)-Lactic Acid: The starting chiral building block.

  • Phenyl Isocyanate: The reagent used to form the carbamate.

  • Diphenylurea: Formed from the reaction of phenyl isocyanate with water.

  • Diastereomers: If the starting lactic acid is not enantiomerically pure, you will have the corresponding (R)-enantiomer of your product.

Q2: Can my this compound racemize during purification?

A2: Racemization is a potential concern for chiral compounds. For 2-arylpropionic acid derivatives, racemization can occur under harsh basic conditions, particularly at elevated temperatures[7]. It is therefore advisable to avoid prolonged exposure to strong bases during purification. The phenylcarbamate linkage is also susceptible to basic hydrolysis[1][8]. Acidic and neutral conditions are generally considered safe against racemization for this class of compounds.

Q3: What is a good starting point for a recrystallization solvent system?

A3: A good starting point for recrystallization is a binary solvent system. For this compound, which has both polar (carboxylic acid, carbamate) and nonpolar (phenyl ring) features, a combination of a polar solvent in which the compound is soluble when hot, and a nonpolar solvent in which it is insoluble when cold, is often effective. Good systems to screen include:

  • Ethanol/Water[4]

  • Ethyl Acetate/Hexane or Heptane[4]

  • Acetone/Hexane[3]

Q4: How can I confirm the enantiomeric purity of my final product?

A4: The most reliable method for determining enantiomeric purity is chiral High-Performance Liquid Chromatography (HPLC)[9][10]. This technique uses a chiral stationary phase to separate the (S) and (R) enantiomers, allowing for their quantification. Other methods like Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral shift reagent can also be used.

III. Experimental Protocols

Protocol 1: Purification by Recrystallization (Ethanol/Water System)

This protocol is a general guideline for the recrystallization of this compound.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Addition of Anti-Solvent: To the hot, clear solution, slowly add deionized water dropwise until the solution becomes slightly and persistently turbid.

  • Re-dissolution: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture. Dry the purified crystals under vacuum.

Protocol 2: Chiral HPLC for Enantiomeric Purity Analysis

This is a starting point for developing a chiral HPLC method.

  • Column: A polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose (e.g., CHIRALCEL® OD-H or CHIRALPAK® AD-H).

  • Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) with an acidic additive. A typical starting condition is Hexane/Isopropanol (90:10 v/v) + 0.1% Trifluoroacetic Acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Temperature: 25 °C.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

IV. Data Presentation & Visualization

Table 1: Common Recrystallization Solvent Systems
Solvent SystemRationaleCommon Issues
Ethanol/WaterGood for moderately polar compounds. Ethanol solubilizes the compound, and water acts as the anti-solvent.Oiling out if water is added too quickly.
Ethyl Acetate/HexaneA versatile system for a wide range of polarities.Can be less effective if impurities have similar polarity.
Acetone/HexaneSimilar to Ethyl Acetate/Hexane, with acetone being a more polar solvent.Acetone is highly volatile.
TolueneCan be effective for aromatic compounds.Higher boiling point, may be difficult to remove completely.
Diagram 1: Troubleshooting Workflow for Low Purification Yield

LowYieldTroubleshooting Start Low Yield After Purification CheckMethod Which purification step shows loss? Start->CheckMethod Workup Aqueous Work-up/ Extraction CheckMethod->Workup Extraction Recrystallization Recrystallization CheckMethod->Recrystallization Crystallization Chromatography Chromatography CheckMethod->Chromatography Column Emulsion Emulsion Formation? Workup->Emulsion Solubility Product too soluble in cold solvent? Recrystallization->Solubility ColumnLoss Product sticking to column? Chromatography->ColumnLoss Partitioning Product in Aqueous Layer? Emulsion->Partitioning No BrineWash Solution: Add Brine Wash Emulsion->BrineWash Yes Acidify Solution: Acidify Aqueous Layer (pH 2-3) Partitioning->Acidify Yes OilingOut Compound Oiling Out? Solubility->OilingOut No ChangeSolvent Solution: Change Solvent System Solubility->ChangeSolvent Yes SlowCool Solution: Slower Cooling/Seed Crystals OilingOut->SlowCool Yes OptimizeMethod Solution: Modify Mobile Phase/Stationary Phase ColumnLoss->OptimizeMethod Yes

Caption: Troubleshooting workflow for low purification yield.

Diagram 2: Decision Tree for Purification Method Selection

PurificationSelection Start Crude Product PurityCheck Initial Purity Assessment (TLC/NMR) Start->PurityCheck HighPurity >95% Pure? PurityCheck->HighPurity Yes LowPurity <95% Pure? PurityCheck->LowPurity No Recrystallization Attempt Recrystallization HighPurity->Recrystallization ImpurityType Nature of Impurities? LowPurity->ImpurityType FinalProduct Pure Product Recrystallization->FinalProduct Chromatography Column Chromatography Chromatography->FinalProduct PolarImp Polar Impurities ImpurityType->PolarImp Acidic/Basic NonPolarImp Nonpolar/Similar Polarity ImpurityType->NonPolarImp Neutral AcidBase Acid/Base Extraction PolarImp->AcidBase NonPolarImp->Chromatography AcidBase->Recrystallization

Caption: Decision tree for selecting a purification method.

V. References

  • BenchChem. (2025). Technical Support Center: Purification of Carbamic Acid Derivatives. Retrieved from BenchChem website.

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester website.

  • Tiffanie, P., et al. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. PMC - NIH.

  • Journal of Agricultural and Food Chemistry. Enzyme Hydrolysis, Purification and Properties of Enzyme Responsible for Hydrolyzing Phenylcarbamates. Retrieved from ACS Publications website.

  • ACS Omega. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Publications.

  • BenchChem. (2025). Application Notes and Protocols: (S)-2-Phenylpropionic Acid as a Chiral Building Block in Asymmetric Synthesis. Retrieved from BenchChem website.

  • Tummatorn, J., & Poonsil, P. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central.

  • Salah, N. (2015). Any advice about the stability of ester and carbamate containing compounds?. ResearchGate.

  • U.S. Patent No. 5,750,764. (1998). Synthesis and resolution of propionic acid derivatives. Google Patents.

  • Koshikari, Y. Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry.

  • Japanese Patent No. 3,010,694. (1998). Racemization of 2- (3-benzoyl) phenylpropionic acid. Google Patents.

  • U.S. Patent No. 7,307,188. (2007). Purification of carboxylic acids by complexation with selective solvents. Google Patents.

  • Bhushan, R., & Kumar, V. (2013). Recent advances in SPE-chiral-HPLC methods for enantiomeric separation of chiral drugs in biological samples. PubMed.

  • International Patent No. WO1997046538A1. (1997). Processes for producing phenoxy propionic acid derivatives. Google Patents.

  • BenchChem. (2025). Technical Support Center: Purification of Acidic Chiral Compounds. Retrieved from BenchChem website.

  • Chinese Patent No. CN105037139A. (2015). Preparation method for 2-phenylpropionic acid. Google Patents.

  • Daicel Chiral Technologies. Enantiomer separation of acidic compounds.

  • Shukla, S. K. (2013). How can I purify carboxylic acid?. ResearchGate.

  • Pharmaffiliates. lactic acid and its Impurities.

  • Prusakiewicz, J. J., et al. (2009). Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. PubMed Central.

  • Morrone, R., et al. (2004). Convenient preparation of (S)-fenoprofen by biocatalysed irreversible esterification. PDF.

  • Landoni, M. F., & Soraci, A. (2001). Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. PubMed.

  • Bhushan, R., & Kumar, V. (2013). Recent Advances in SPE-Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. ResearchGate.

  • Madhavan, P., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). TSI Journals.

  • European Patent No. EP0206436A2. (1986). Enzymatic production of optical isomers of 2-halopropionic acids. Google Patents.

  • Tummatorn, J., & Poonsil, P. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications.

  • Der Pharma Chemica. (2015). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate.

  • BenchChem. (2025). Application Notes and Protocols for the Recrystallization and Purification of 3-(p-Toluoyl)propionic acid. Retrieved from BenchChem website.

  • International Patent No. WO2014139087A1. (2014). Racemization method of chiral 2-[(4,6-dimethylpyrimidine-2-yl)oxy]-3-methoxy-3,3-diphenyl propionic acid. Google Patents.

  • Wang, J., et al. (2015). Production of optically pure L-phenyllactic acid by using engineered Escherichia coli coexpressing L-lactate dehydrogenase and formate dehydrogenase. PubMed.

  • Abedi, E., et al. (2022). Lactic Acid: A Comprehensive Review of Production to Purification. MDPI.

  • Qureshi, M. S., et al. (2011). Determination of organic acid impurities in lactic acid obtained by fermentation of sugarcane juice. PubMed.

  • Sari, A. M., et al. (2017). Synthesis and characterization of L-lactide and polylactic acid (PLA) from L-lactic acid for biomedical applications. ResearchGate.

Sources

Technical Support Center: Optimizing Reaction Conditions for (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for common issues encountered during the synthesis of this chiral molecule. Our goal is to equip you with the expertise to not only identify and solve experimental challenges but also to understand the underlying chemical principles for successful and reproducible outcomes.

I. Reaction Overview and Key Challenges

The synthesis of this compound typically involves the reaction of (S)-lactic acid with phenyl isocyanate. While seemingly straightforward, this reaction presents several challenges that can impact yield, purity, and, most critically, the stereochemical integrity of the final product.

Common challenges include:

  • Low Yield: Incomplete reaction or formation of side products can significantly reduce the yield.

  • Impurity Formation: The high reactivity of phenyl isocyanate can lead to undesired side reactions.

  • Racemization: The chiral center of (S)-lactic acid is susceptible to racemization under certain conditions, leading to a loss of enantiomeric purity.

  • Difficult Purification: Separation of the desired product from starting materials and byproducts can be challenging.

This guide will address these issues in a comprehensive question-and-answer format, providing both theoretical explanations and practical solutions.

II. Troubleshooting Guide & FAQs

This section is structured to directly address specific problems you may encounter during your experiments.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. While higher temperatures can increase the reaction rate, they also elevate the risk of side reactions and racemization. A moderate temperature, typically in the range of 40-60°C, is often a good starting point.

    • Poor Reactant Quality: Ensure the purity of your (S)-lactic acid and phenyl isocyanate. Phenyl isocyanate is particularly sensitive to moisture and can degrade over time. Using freshly opened or properly stored reagents is crucial.

  • Side Reactions:

    • Urea Formation: Phenyl isocyanate readily reacts with any trace amounts of water to form an unstable carbamic acid, which then decomposes to aniline. This aniline can then react with another molecule of phenyl isocyanate to form N,N'-diphenylurea, a common and often difficult-to-remove byproduct. To mitigate this, ensure all glassware is thoroughly dried, and use anhydrous solvents.[1]

    • Isocyanate Trimerization: Phenyl isocyanate can trimerize to form a stable isocyanurate, especially in the presence of certain catalysts or at elevated temperatures.

  • Suboptimal Stoichiometry: An incorrect molar ratio of reactants can lead to unreacted starting materials and reduced yield. A slight excess of phenyl isocyanate (e.g., 1.05-1.1 equivalents) is sometimes used to ensure complete consumption of the lactic acid, but a large excess should be avoided to minimize side reactions.

Q2: I'm observing a significant amount of a white, insoluble byproduct in my reaction mixture. What is it and how can I prevent its formation?

A2: The white, insoluble byproduct is most likely N,N'-diphenylurea . As mentioned in the previous answer, this is a very common side product in reactions involving isocyanates.

  • Cause: The primary cause is the reaction of phenyl isocyanate with water.[1] The aniline formed in this process is a nucleophile that competes with the hydroxyl group of lactic acid for the isocyanate.

  • Prevention:

    • Strict Anhydrous Conditions: This is the most critical factor. Dry all glassware in an oven (e.g., at 120°C for several hours) and cool it under a stream of inert gas (nitrogen or argon) before use. Use anhydrous solvents, which can be obtained by distillation over a suitable drying agent or by purchasing from a commercial supplier.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon will help to exclude atmospheric moisture.

    • Order of Addition: Adding the (S)-lactic acid solution to the phenyl isocyanate solution can sometimes help to minimize the initial exposure of the isocyanate to any trace moisture that might be present in the lactic acid or solvent.

Q3: My final product shows a loss of optical activity, indicating racemization. How can I maintain the stereochemical integrity of the chiral center?

A3: Preventing racemization is paramount in the synthesis of this compound. The acidic proton on the chiral carbon of lactic acid can be abstracted under certain conditions, leading to a loss of stereochemistry.

  • Role of Base/Catalyst: While a catalyst can accelerate the desired reaction, an inappropriate choice can promote racemization. Strong bases can deprotonate the α-carbon of the lactic acid. Tertiary amines, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), are commonly used as catalysts for carbamate formation. It is crucial to use them in catalytic amounts and to avoid excessively high temperatures. Organometallic catalysts, such as dibutyltin dilaurate (DBTDL), can also be effective at lower temperatures, potentially reducing the risk of racemization.

  • Temperature Control: Elevated temperatures can significantly increase the rate of racemization. It is essential to maintain the reaction at the lowest temperature that allows for a reasonable reaction rate. Careful monitoring of the reaction progress will help in determining the optimal temperature.

  • Solvent Choice: The polarity of the solvent can influence the stability of intermediates that may lead to racemization. Aprotic solvents of medium polarity, such as tetrahydrofuran (THF) or dichloromethane (DCM), are generally suitable.

Q4: What is the best method for purifying the crude product?

A4: The purification strategy will depend on the scale of the reaction and the nature of the impurities.

  • Crystallization: If the product is a solid and the main impurity (N,N'-diphenylurea) has significantly different solubility characteristics, crystallization can be an effective purification method. Experiment with different solvent systems (e.g., toluene, ethyl acetate/hexanes, or dichloromethane/hexanes) to find conditions that selectively crystallize the desired product.

  • Column Chromatography: For smaller scale reactions or when crystallization is not effective, silica gel column chromatography is a reliable method. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically used to separate the product from less polar starting materials and more polar byproducts.

  • Acid-Base Extraction: Since the product is a carboxylic acid, an acid-base extraction can be employed to separate it from neutral impurities like N,N'-diphenylurea. The crude reaction mixture can be dissolved in an organic solvent (e.g., ethyl acetate) and washed with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The aqueous layer, containing the deprotonated product, is then separated, acidified with a non-oxidizing acid (e.g., dilute HCl), and the purified product is extracted back into an organic solvent.

Q5: How can I confirm the purity and enantiomeric excess of my final product?

A5: A combination of analytical techniques is necessary to assess the chemical and stereochemical purity.

  • Chemical Purity:

    • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.

    • HPLC: Can be used to determine the percentage of the desired product relative to any impurities.

  • Enantiomeric Purity (Enantiomeric Excess - ee%):

    • Chiral HPLC: This is the most common and reliable method for determining the enantiomeric excess. It involves using a chiral stationary phase that can differentiate between the (S) and (R) enantiomers.

    • Chiral Gas Chromatography (GC): After derivatization to a more volatile compound (e.g., a methyl ester), chiral GC can also be used.

    • Polarimetry: Measures the optical rotation of the sample. While it can confirm the presence of a single enantiomer, it is not as accurate as chromatographic methods for determining the exact enantiomeric excess.

III. Optimized Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound, designed to maximize yield and minimize impurities and racemization.

Materials and Reagents:

  • (S)-Lactic acid (ensure high purity and low water content)

  • Phenyl isocyanate (freshly opened or distilled)

  • Triethylamine (TEA) or Dibutyltin dilaurate (DBTDL) (catalyst)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) (solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate (for chromatography)

Procedure:

  • Preparation:

    • Thoroughly dry all glassware in an oven at 120°C for at least 4 hours and allow to cool to room temperature under a stream of dry nitrogen or argon.

    • Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • Reaction Setup:

    • In the round-bottom flask, dissolve (S)-lactic acid (1.0 equivalent) in anhydrous THF (or DCM).

    • Add a catalytic amount of TEA (e.g., 0.05 equivalents) or DBTDL (e.g., 0.01 equivalents) to the solution.

    • In the dropping funnel, prepare a solution of phenyl isocyanate (1.05 equivalents) in anhydrous THF (or DCM).

  • Reaction:

    • Cool the flask containing the lactic acid solution to 0°C using an ice bath.

    • Slowly add the phenyl isocyanate solution from the dropping funnel to the stirred lactic acid solution over a period of 30-60 minutes.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the limiting reagent ((S)-lactic acid).

  • Work-up:

    • Quench the reaction by adding a small amount of water or methanol to react with any excess phenyl isocyanate.

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with 1M HCl (to remove TEA, if used) and then with brine.

    • To separate the acidic product from neutral impurities, extract the organic layer with saturated aqueous NaHCO₃ solution.

    • Separate the aqueous layer and carefully acidify it with 1M HCl to a pH of ~2-3.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • If necessary, purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

    • Alternatively, recrystallize the crude product from a suitable solvent system.

Quantitative Data Summary Table:

ParameterRecommended ValueRationale
(S)-Lactic Acid 1.0 eqLimiting reagent
Phenyl Isocyanate 1.05 eqEnsures complete reaction of lactic acid
Catalyst (TEA) 0.05 eqCatalytic amount to promote reaction without causing significant side reactions
Solvent Anhydrous THF or DCMAprotic solvent to prevent side reactions with isocyanate
Temperature 0°C to Room TempMinimizes racemization and side reactions
Reaction Time 2-4 hours (monitor)Ensures reaction completion

IV. Visualizations

Reaction Mechanism:

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product lactic_acid (S)-Lactic Acid (Nucleophile) intermediate Carbamate Intermediate lactic_acid->intermediate Nucleophilic Attack (Catalyzed) phenyl_isocyanate Phenyl Isocyanate (Electrophile) phenyl_isocyanate->intermediate product This compound intermediate->product Proton Transfer

Caption: Reaction mechanism for carbamate formation.

Experimental Workflow:

Workflow prep 1. Preparation (Dry Glassware, Inert Atmosphere) reactants 2. Reactant Addition ((S)-Lactic Acid + Catalyst in Solvent, Add Phenyl Isocyanate) prep->reactants reaction 3. Reaction (0°C to RT, Monitor by TLC/HPLC) reactants->reaction workup 4. Work-up (Quench, Extraction) reaction->workup purification 5. Purification (Chromatography or Recrystallization) workup->purification analysis 6. Analysis (NMR, MS, Chiral HPLC) purification->analysis

Caption: Optimized experimental workflow.

Troubleshooting Decision Tree:

Troubleshooting start Problem Encountered low_yield Low Yield start->low_yield impurity Impurity Issues start->impurity racemization Loss of Optical Activity start->racemization check_reagents Check Reagent Quality (Anhydrous Conditions) low_yield->check_reagents optimize_time_temp Optimize Reaction Time & Temperature low_yield->optimize_time_temp check_anhydrous Ensure Strict Anhydrous Conditions impurity->check_anhydrous optimize_purification Optimize Purification (Extraction, Chromatography) impurity->optimize_purification control_temp Lower Reaction Temperature racemization->control_temp catalyst_choice Evaluate Catalyst (Type and Amount) racemization->catalyst_choice

Caption: Troubleshooting decision tree.

V. References

  • Mukaiyama, T., & Hoshino, T. (1960). The Reactions of Primary Nitroparaffins with Isocyanates. Journal of the American Chemical Society, 82(20), 5339–5342. [Link]

  • Troyansky, E. I. (2001). Phenyl Isocyanate. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]

  • Dieckmann, W., & Breest, F. (1906). Ueber die Einwirkung von Phenylisocyanat auf Säuren. Berichte der deutschen chemischen Gesellschaft, 39(3), 3052-3060. [Link]

  • Padiya, K. J., et al. (2012). A One-Pot, Aqueous, and Catalyst-Free Synthesis of Ureas, Carbamates, and Thiocarbamates from Carbonylimidazolides. Organic Letters, 14(11), 2814–2817. [Link]

Sources

Incomplete reaction with (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and application of (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during its synthesis. As your dedicated scientific resource, my goal is to provide not just solutions, but a deeper understanding of the reaction chemistry to empower your experimental success. An incomplete or low-yielding reaction is often a symptom of underlying issues with reagents, conditions, or competing chemical pathways. This guide will help you diagnose and resolve these common problems.

Troubleshooting Guide: Incomplete Reactions

This section addresses specific, common failures encountered during the synthesis of this compound from (S)-lactic acid and phenyl isocyanate.

Q1: My reaction has stalled, showing significant amounts of starting material after the expected reaction time. What are the primary culprits?

An incomplete reaction is the most common issue, and it almost always traces back to one of three areas: reagent integrity, reaction conditions, or competitive side reactions. Before making drastic changes to your protocol, it's crucial to diagnose the root cause systematically.

The following flowchart provides a logical progression for troubleshooting.

G cluster_reagents Reagent Quality Checks cluster_conditions Reaction Condition Checks Start Incomplete Reaction Observed (e.g., via TLC, LCMS) Reagent_Check Step 1: Verify Reagent Quality Start->Reagent_Check Conditions_Check Step 2: Scrutinize Reaction Conditions Reagent_Check->Conditions_Check Reagents are pure PI_Purity Phenyl Isocyanate (PI) - Check for solids (urea) - Titrate for %NCO - Use freshly opened bottle Reagent_Check->PI_Purity LA_Purity (S)-Lactic Acid (LA) - Check water content (Karl Fischer) - Ensure it's monomeric Reagent_Check->LA_Purity Solvent_Purity Solvent - Use anhydrous grade (<50 ppm H2O) - Check for peroxides if applicable Reagent_Check->Solvent_Purity Side_Reactions Step 3: Investigate Side Reactions Conditions_Check->Side_Reactions Conditions are optimal Temperature Temperature Control - Is it too high/low? - Lower temp favors carbamate stability Conditions_Check->Temperature Stoichiometry Stoichiometry - Are reagents added in correct ratio? - Is PI slightly in excess? Conditions_Check->Stoichiometry Mixing Mixing - Is stirring adequate? - Homogeneous solution? Conditions_Check->Mixing Purification Problem Solved: Proceed to Purification Side_Reactions->Purification Side reactions minimized

Caption: General troubleshooting workflow for incomplete carbamoylation.

Q2: I suspect my starting materials are compromised. How can I verify their quality?

The success of this reaction is critically dependent on the purity of your starting materials. Phenyl isocyanate, in particular, is highly reactive and susceptible to degradation.

  • (S)-Lactic Acid: The primary concern with lactic acid is its water content and its tendency to self-esterify into dimers and oligomers.

    • Water Content: Use a grade with low water content. Verify with Karl Fischer titration if possible. Water is a competing nucleophile that will react with your phenyl isocyanate.[1][2]

    • Oligomerization: Commercial lactic acid can contain significant amounts of lactide and other oligomers, reducing the molar quantity of the reactive hydroxyl group. Using a freshly opened bottle of high-purity lactic acid is recommended.

  • Phenyl Isocyanate (PI): This is the most sensitive reagent.

    • Hydrolysis: Phenyl isocyanate reacts readily with atmospheric moisture to form an unstable carbamic acid, which then decarboxylates to aniline. The aniline produced then rapidly reacts with another molecule of phenyl isocyanate to form N,N'-diphenylurea, an insoluble white solid.[2][3] If you see solid precipitates in your supposedly pure liquid phenyl isocyanate, it is contaminated.

    • Purity Check: The most reliable method to check the purity of an isocyanate is by titration (e.g., with dibutylamine) to determine the weight percent of the reactive isocyanate (-NCO) group. A significant deviation from the theoretical value indicates degradation.

  • Solvent: The reaction must be conducted under strictly anhydrous conditions.

    • Recommendation: Use a high-purity, anhydrous solvent (e.g., THF, Dioxane, Toluene, or Ethyl Acetate) with a water content below 50 ppm. Using solvent from a freshly opened bottle or one dried over molecular sieves is best practice.

Q3: What are the most common side reactions, and how can they be minimized?

Understanding and controlling side reactions is paramount. The isocyanate group is a powerful electrophile that reacts with any available nucleophile, not just the intended lactic acid.

G cluster_main Desired Reaction Pathway cluster_side Primary Side Reaction Pathway PI Phenyl Isocyanate (PI) Product (S)-(-)-2-(Phenylcarbamoyloxy) propionic acid (Desired Product) PI->Product + LA Aniline Aniline PI->Aniline + H2O - CO2 LA (S)-Lactic Acid (LA) LA->Product H2O Water (Contaminant) H2O->Aniline Urea N,N'-Diphenylurea (Insoluble Side Product) Aniline->Urea + PI

Caption: Desired reaction versus the primary water-induced side reaction.

The most significant side reaction is the reaction of phenyl isocyanate with trace amounts of water.[2][4] This forms the highly insoluble N,N'-diphenylurea, which often precipitates from the reaction mixture and can be mistaken for the product.

Minimization Strategies:

  • Rigorous Drying: Dry all glassware in an oven and cool under an inert atmosphere (Nitrogen or Argon).

  • Anhydrous Reagents: Use anhydrous solvents and verify the water content of your lactic acid as described above.

  • Inert Atmosphere: Run the reaction under a positive pressure of nitrogen or argon to prevent atmospheric moisture from entering the system.

  • Order of Addition: Add the phenyl isocyanate slowly to the solution of lactic acid. This ensures the isocyanate is more likely to encounter the lactic acid (present in high concentration) rather than trace water.

Q4: How can I effectively monitor the reaction's progress and identify products/byproducts?

Thin-Layer Chromatography (TLC) is an excellent, rapid technique for monitoring this reaction.

CompoundTypical Rf Value*Visualization
(S)-Lactic Acid~0.0 - 0.1Stains with p-anisaldehyde or permanganate
Phenyl Isocyanate~0.8 - 0.9UV active, may streak due to reactivity
Product ~0.4 - 0.5 UV active
N,N'-Diphenylurea~0.6 - 0.7UV active, often less soluble

*Note: Rf values are highly dependent on the exact eluent system and stationary phase. This table is a guideline for a typical system like 1:1 Hexanes:Ethyl Acetate.

Detailed TLC Monitoring Protocol:

  • Eluent System: A good starting point is a 1:1 mixture of Hexanes and Ethyl Acetate. A small amount of acetic acid (0.5-1%) can be added to the eluent to reduce tailing of the carboxylic acid product.

  • Sample Preparation: Withdraw a small aliquot (a few microliters) from the reaction mixture and dilute it with a small amount of your reaction solvent or ethyl acetate.

  • Spotting: Spot the reaction mixture alongside co-spots of your starting materials (lactic acid and phenyl isocyanate) on the TLC plate.

  • Development & Visualization: Develop the plate in the eluent chamber. Visualize under a UV lamp (254 nm). The product, phenyl isocyanate, and diphenylurea byproduct are all UV active. Lactic acid is not and will require staining to be seen.

  • Interpretation: The reaction is complete when the spot corresponding to the limiting reagent (typically lactic acid) has disappeared and a new, dominant spot for the product has appeared.

For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[5][6]

Frequently Asked Questions (FAQs)

Q: Do I need a catalyst for this reaction? A: While the reaction between an alcohol and an isocyanate can proceed without a catalyst, it is often slow at room temperature.[7] To achieve a reasonable reaction rate, a catalyst is highly recommended.[2][8]

  • Tertiary Amines: Catalysts like triethylamine (TEA) or 1,4-diazabicyclo[2.2.2]octane (DABCO) are common. They operate by activating the alcohol through a nucleophilic activation mechanism.[9]

  • Organotin Compounds: Dibutyltin dilaurate (DBTDL) is a very efficient catalyst but is facing increased regulatory scrutiny.[10] It functions by activating the isocyanate group.[8] For this specific synthesis, a tertiary amine catalyst (e.g., 0.1-1 mol% TEA) is usually sufficient and avoids potential metal contamination.

Q: What is the optimal temperature for this reaction? A: The reaction is exothermic.[2] Generally, starting the reaction at 0 °C and then allowing it to warm to room temperature is a good practice. Lower temperatures can favor the stability of the desired carbamate product and minimize side reactions.[11] Running the reaction at elevated temperatures can increase the rate of side reactions, including the formation of allophanates (from the reaction of excess isocyanate with the newly formed urethane linkage).[12]

Q: My product is an oil/difficult to crystallize. What purification strategies do you recommend? A: this compound is a solid with a reported melting point of around 150 °C.[13][14] If you obtain an oil, it is likely impure.

  • Acid-Base Extraction: This is a highly effective method to separate your acidic product from neutral byproducts like N,N'-diphenylurea.

    • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

    • Extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). Your acidic product will move to the aqueous layer as its carboxylate salt. The neutral diphenylurea will remain in the organic layer.

    • Separate the layers. Carefully acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~2. The product will precipitate out.

    • Collect the solid by filtration, wash with cold water, and dry thoroughly.

  • Recrystallization: Once you have the solid product, recrystallization from a suitable solvent system (e.g., toluene, ethyl acetate/hexanes) can further enhance its purity.

Standard Experimental Protocol

This protocol is a general guideline. Modifications may be necessary based on your specific lab conditions and scale.

Protocol: Synthesis of this compound

  • Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add (S)-lactic acid (1.0 eq.).

  • Solvent Addition: Add anhydrous solvent (e.g., THF, ~5-10 mL per gram of lactic acid) and the catalyst (e.g., triethylamine, 0.02 eq.).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve phenyl isocyanate (1.05 eq.) in a small amount of anhydrous solvent and add it to the dropping funnel. Add the phenyl isocyanate solution dropwise to the cooled lactic acid solution over 30-60 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the lactic acid spot is no longer visible (typically 2-4 hours).

  • Workup & Purification:

    • Quench the reaction by adding a small amount of water to consume any excess phenyl isocyanate.

    • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer with 1M HCl (to remove the amine catalyst) and then with brine.

    • Perform the acid-base extraction as described in the FAQ section to isolate the product from N,N'-diphenylurea.

    • Dry the final solid product under vacuum.

References

  • Vrbova, V., Kim, I., & Svendsen, H. F. (n.d.). Effect of temperature on carbamate stability constants for amines. SINTEF.
  • ResearchGate. (n.d.). Effect of temperature and ionic strength on the apparent carbamate formation constant Kc.
  • American Chemical Society. (2021). Introduction to Polyurethane Chemistry. ACS Publications.
  • Google Patents. (n.d.). US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol.
  • ResearchGate. (n.d.). Side Reactions in the Formation of Polyurethanes: Stability of Reaction Products of Phenyl Isocyanate.
  • Špírková, M., Kubín, M., & Dušek, K. (2008). Side Reactions in the Formation of Polyurethanes: Stability of Reaction Products of Phenyl Isocyanate. Journal of Macromolecular Science: Part A - Chemistry, 27(4).
  • American Chemical Society. (2015). Synthesis of Polyurethanes Using Organocatalysis: A Perspective. ACS Publications.
  • Turkchem. (n.d.). Catalysis of Urethane Systems.
  • CAMEO Chemicals - NOAA. (n.d.). PHENYL ISOCYANATE.
  • PubMed. (n.d.). New method to measure the carbamoylating activity of nitrosoureas by electron paramagnetic resonance spectroscopy.
  • Hegarty, A. F., Hegarty, C. N., & Scott, F. L. (1975). The reactivity of phenyl isocyanate in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, 1166-1171.
  • Lawrence Industries. (n.d.). The chemistry of polyurethanes.
  • ChemicalBook. (2023). This compound.
  • MySkinRecipes. (n.d.). This compound.
  • ResearchGate. (n.d.). Side Reactions in the Formation of Polyurethanes: Model Reactions Between Phenylisocyanate and 1-Butanol.
  • Shibamoto, T. (2006). Analytical methods for trace levels of reactive carbonyl compounds formed in lipid peroxidation systems. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Side reactions of (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid (CAS 102936-05-0). This guide is designed for researchers, chemists, and drug development professionals to navigate the potential challenges encountered during the synthesis, handling, and application of this chiral building block. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure the integrity and success of your experiments.

Quick Navigation

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with this compound, also known as (S)-PACOPA or (S)-(-)-Carbamalactic acid.[1]

Q1: My synthesis of (S)-PACOPA from (S)-lactic acid and phenyl isocyanate has low yield and shows several impurities. What are the likely side reactions?

A1: Senior Application Scientist Insight

The reaction between an alcohol ((S)-lactic acid) and an isocyanate (phenyl isocyanate) to form a carbamate is generally efficient. However, isocyanates are highly reactive electrophiles susceptible to several competing side reactions, particularly in the presence of nucleophilic contaminants or the product itself. The primary culprits for low yield and impurity formation are moisture, reaction with the carboxylic acid moiety, and self-polymerization of the isocyanate.

Common Side Reactions During Synthesis:

  • Reaction with Water (Moisture): Phenyl isocyanate reacts readily with trace amounts of water to form an unstable carbamic acid, which quickly decarboxylates to yield aniline. This aniline can then react with another molecule of phenyl isocyanate to produce N,N'-diphenylurea, a common and often poorly soluble impurity.[2]

  • Reaction with the Carboxylic Acid Group: Isocyanates can react with carboxylic acids. This reaction can proceed through a mixed anhydride intermediate, which may subsequently decompose, leading to the formation of an amide and carbon dioxide.[3][4][5] This pathway consumes the isocyanate and can act as a chain-terminating step in polymerization contexts, highlighting its potential to generate unwanted byproducts.[6]

  • Isocyanate Dimerization/Trimerization: Phenyl isocyanate can dimerize at low temperatures to form a uretidinedione or trimerize to form an isocyanurate, especially in the presence of certain catalysts or under prolonged reaction times.[3]

Visualizing Synthesis and Key Side Reactions

G cluster_main Main Synthesis Pathway cluster_side Side Reactions S_Lactic_Acid (S)-Lactic Acid Product (S)-PACOPA S_Lactic_Acid->Product + Phenyl Isocyanate Phenyl_Isocyanate Phenyl Isocyanate Phenyl_Isocyanate->Product Aniline Aniline + CO₂ Phenyl_Isocyanate->Aniline + H₂O Amide_Byproduct Amide Byproduct + CO₂ Phenyl_Isocyanate->Amide_Byproduct + R-COOH Isocyanate_Dimer Isocyanate Dimer (Impurity) Phenyl_Isocyanate->Isocyanate_Dimer Self-reaction Water H₂O (Trace Moisture) Diphenylurea N,N'-Diphenylurea (Impurity) Aniline->Diphenylurea + Phenyl Isocyanate Carboxylic_Acid Carboxylic Acid (from Product or Starting Material) G Product (S)-PACOPA Intermediate Tetrahedral Intermediate Product->Intermediate + OH⁻ (Base) Lactic_Acid (S)-Lactic Acid Salt Intermediate->Lactic_Acid Phenylcarbamic_Acid Phenylcarbamic Acid (Unstable) Intermediate->Phenylcarbamic_Acid Aniline Aniline Phenylcarbamic_Acid->Aniline CO2 CO₂ Phenylcarbamic_Acid->CO2

Caption: Base-catalyzed hydrolysis of (S)-PACOPA.

Recommendations for Stability:

  • pH Control: Avoid exposing the compound to basic conditions (pH > 8), especially during aqueous workups or chromatography. If an extraction is necessary, use a mildly acidic aqueous phase (e.g., pH 4-5) to wash and keep both the carboxylic acid and any residual aniline protonated for easier separation.

  • Storage Conditions: Store the solid compound in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere. A desiccator is highly recommended. The reported melting point is ~150 °C with decomposition, indicating thermal sensitivity. [7][8]* Solvent Choice: For storage in solution, use anhydrous, non-protic solvents. Avoid alcohols or water, which can participate in hydrolysis or transesterification over time.

  • Chelate Metal Ions: If metal contamination is suspected in your reaction, consider adding a chelating agent like EDTA during workup, as certain metal ions can also promote hydrolysis. [9]

Q3: I'm concerned about the enantiomeric purity of my material. What causes racemization and how can I maintain stereochemical integrity?

A3: Senior Application Scientist Insight

Maintaining the stereochemical integrity of the chiral center at C2 of the propionic acid backbone is paramount. Racemization involves the loss of this stereochemistry, resulting in a mixture of (S) and (R) enantiomers. [10]For this molecule, racemization occurs via the deprotonation and subsequent non-stereospecific reprotonation of the α-proton (the hydrogen on the chiral carbon).

Mechanism of Racemization:

The α-proton is acidic due to the electron-withdrawing effects of the adjacent carboxylic acid and carbamate groups. In the presence of a sufficiently strong base, this proton can be abstracted to form a planar enolate intermediate. When this planar intermediate is reprotonated, the proton can add to either face with roughly equal probability, leading to a racemic mixture. [11][12] Visualizing the Racemization Mechanism

G S_Enantiomer (S)-Enantiomer Planar_Intermediate Planar Enolate (Loss of Chirality) S_Enantiomer->Planar_Intermediate - H⁺ (Base) Planar_Intermediate->S_Enantiomer + H⁺ R_Enantiomer (R)-Enantiomer Planar_Intermediate->R_Enantiomer + H⁺

Caption: Racemization via a planar enolate intermediate.

Recommendations for Preventing Racemization:

  • Avoid Strong Bases: This is the most critical factor. Avoid using strong bases like hydroxides, alkoxides, or organometallics in any step after the chiral center is established. For deprotonating the carboxylic acid (e.g., for salt formation), use mild organic bases like triethylamine or pyridine if necessary, and keep temperatures low.

  • Temperature Management: High temperatures can provide the energy needed to overcome the activation barrier for deprotonation and can accelerate racemization, even with weaker bases. Perform all manipulations at or below room temperature whenever possible.

  • Minimize Exposure Time: Limit the time the compound spends in solution, especially under non-ideal pH or high-temperature conditions.

  • Verification: The most reliable way to ensure chiral integrity is to measure the enantiomeric excess (ee) of your material using a validated chiral analytical method, such as chiral HPLC or Capillary Electrophoresis (CE). [13][14]

Troubleshooting Guide at a Glance

Observed IssuePotential Cause(s)Recommended Action(s)
Low reaction yield; significant white precipitate in crude product. 1. Moisture contamination leading to N,N'-diphenylurea formation. [2] 2. Reaction of phenyl isocyanate with the product's carboxylic acid. [4][6]1. Use anhydrous solvents and reagents; run under an inert atmosphere. 2. Control stoichiometry and add isocyanate slowly. 3. Filter off the insoluble diphenylurea.
Product decomposes in aqueous workup. Base-catalyzed hydrolysis of the carbamate linkage. [15][16]1. Avoid basic wash steps (e.g., NaHCO₃, Na₂CO₃). 2. Use neutral (brine) or mildly acidic (dilute HCl, pH 4-5) washes. 3. Work quickly and at low temperatures.
Loss of optical rotation or >5% of the wrong enantiomer detected by chiral HPLC. Racemization of the chiral center. [12]1. Strictly avoid strong bases during workup and purification. [11] 2. Avoid excessive heat. 3. Re-purify via crystallization if possible, avoiding basic conditions.
Broad or multiple peaks during HPLC analysis. 1. On-column degradation. 2. Presence of multiple impurities (e.g., aniline, diphenylurea, unreacted lactic acid).1. Check mobile phase pH; ensure it is neutral or slightly acidic. 2. Synthesize and run standards of potential impurities for positive identification.

Protocols & Methodologies

Protocol 1: General Procedure for Chiral Purity Analysis by HPLC

This protocol provides a starting point for developing a chiral HPLC method to determine the enantiomeric excess (ee) of (S)-PACOPA. Method optimization is crucial and will depend on the specific column and equipment available. Chiral separations of similar phenoxypropionic acid structures have been well-documented. [13][17][18][19] Objective: To separate and quantify the (S) and (R) enantiomers of 2-(Phenylcarbamoyloxy)propionic acid.

Materials:

  • HPLC system with UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralcel® OD-H or Chiralpak® AD-H, or a cyclodextrin-based column)

  • HPLC-grade Hexane (or Heptane)

  • HPLC-grade Isopropanol (IPA) or Ethanol

  • Trifluoroacetic Acid (TFA) or Acetic Acid

  • Sample of (S)-PACOPA

  • Racemic standard of PACOPA (if available, for peak identification)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of the mobile phase).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions (Starting Point):

    • Column: Chiralcel® OD-H (or similar)

    • Mobile Phase: 90:10 Hexane:IPA with 0.1% TFA. The acid modifier is critical for good peak shape of the carboxylic acid analyte.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the racemic standard first to determine the retention times (t_R) and resolution of the two enantiomers.

    • Inject the sample to be tested.

    • Identify the major peak corresponding to the (S)-enantiomer and the minor peak (if any) corresponding to the (R)-enantiomer.

    • Calculate the enantiomeric excess (ee) using the peak areas:

      • ee (%) = [(Area_S - Area_R) / (Area_S + Area_R)] * 100

  • Optimization:

    • If separation is poor, adjust the ratio of Hexane to IPA. Increasing the alcohol content will generally decrease retention time.

    • The type of alcohol (IPA vs. Ethanol) can significantly affect selectivity.

    • Varying the column temperature can also impact resolution. [19]

References

  • Mechanism of base-induced hydrolysis of carbamates 2–5. - ResearchGate.
  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC - PubMed Central.
  • Elimination–addition mechanism for the hydrolysis of carbamates. Trapping of an isocyanate intermediate by an o-amino-group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Carbamate base-catalyzed hydrolysis mechanisms, including (a) E1cb... - ResearchGate.
  • Enantiomeric separation of chiral phenoxy acid herbicides by electrokinetic chromatography. Application to the determination of analyte-selector apparent binding constants for enantiomers - PubMed.
  • Hydrolysis of a carbamate triggered by coordination of metal ions - RSC Publishing.
  • Enantiomeric separation trends of phenoxypropionate herbicides and their phenoxypropionic acid metabolites - ResearchGate.
  • Chiral separation of ten arylphenoxypropionate herbicides on four chiral columns by supercritical fluid chromatography - Analytical Methods (RSC Publishing).
  • Chiral Analysis of Pesticides and Emerging Contaminants by Capillary Electrophoresis—Application to Toxicity Evaluation - PMC - NIH.
  • Chiral separation of aryloxyphenoxy-propionate herbicides in a permethyl-β-cyclodextrin based column. Influence of temperature and mobile phase composition on enantioselectivity - PubMed.
  • Phenyl isocyanate - Wikipedia.
  • 1.2.1 - Isocyanate Reactions - poliuretanos.
  • Kinetic studies of the reactions between isocyanates and carboxylic acids.
  • Kinetic studies of the reactions between isocyanates and carboxylic acids - Scite.ai.
  • Reaction of an Isocyanate and a Carboxylic Acid in Dimethyl Sulfoxide - ResearchGate.
  • Chiral resolution - Wikipedia.
  • Racemization, Enantiomerization and Diastereomerization | Dynamic Stereochemistry of Chiral Compounds: Principles and Applications | Books Gateway.
  • 5.8: Optical Activity, Racemic Mixtures, and Separation of Chiral Compounds - Chemistry LibreTexts.
  • 5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts.
  • Synthesis of Optically Active 2-(4-(2-thienylcarbonyl)-phenyl)propionic Acid Labeled With Deuterium - PubMed.
  • This compound - MySkinRecipes.

Sources

Stability issues of (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered during experimental use of this compound. As a molecule featuring a carbamate linkage and a carboxylic acid moiety, its stability is susceptible to various environmental factors. This resource provides in-depth, scientifically grounded answers and troubleshooting protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

1. Q: I'm seeing a rapid loss of my compound in a basic aqueous buffer. What is happening?

A: You are likely observing base-catalyzed hydrolysis of the carbamate bond. Carbamates are generally unstable in alkaline conditions, leading to their degradation.[1] The primary degradation pathway involves the cleavage of the carbamate ester linkage to yield aniline, L-lactic acid, and carbon dioxide.

2. Q: Can I use elevated temperatures to dissolve this compound?

A: Caution is advised when heating this compound. While modest heating may aid dissolution, prolonged exposure to high temperatures can lead to thermal decomposition. The melting point is approximately 150°C, at which point decomposition is noted.[2][3] Thermal degradation of phenylcarbamates can proceed through various pathways, including dissociation into phenyl isocyanate and lactic acid, or decarboxylation.[4][5][6]

3. Q: My experiment is sensitive to light. Does this compound have any photostability issues?

A: Yes, aromatic carbamates can be susceptible to photodegradation.[7] Exposure to UV light can initiate degradation, potentially leading to the formation of various photoproducts.[8][9][10] It is recommended to protect solutions of this compound from light, especially during long-term experiments.

4. Q: I'm planning to formulate this compound into a solid dosage form. Are there any known excipient incompatibilities?

A: While specific compatibility data for this compound is not extensively published, general knowledge of carbamate and carboxylic acid chemistry suggests potential interactions. Basic excipients (e.g., magnesium stearate, calcium carbonate) could promote degradation in the presence of moisture.[11] Reducing sugars like lactose may also pose a risk for Maillard-type reactions if other reactive moieties are present or formed. Comprehensive drug-excipient compatibility studies are strongly recommended.[12]

Troubleshooting Guides

Issue 1: Unexpected Degradation in Solution

You've prepared a stock solution or a working solution of this compound and your analytical results show a lower concentration than expected, or additional peaks are appearing in your chromatogram.

The primary suspect for degradation in solution is hydrolysis of the carbamate bond. The rate of this hydrolysis is highly dependent on the pH and temperature of the solution.

  • Base-Catalyzed Hydrolysis: In neutral to basic conditions (pH > 7), the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the carbamate. This is typically the most significant degradation pathway in aqueous solutions.

  • Acid-Catalyzed Hydrolysis: While generally more stable in acidic conditions, prolonged exposure to strong acids and elevated temperatures can also induce hydrolysis, albeit at a slower rate than in basic media.

  • Solvent Effects: The choice of solvent can influence stability. Protic solvents, especially in combination with basic or acidic conditions, can facilitate hydrolysis.

Caption: Troubleshooting workflow for degradation in solution.

  • Buffer Preparation: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., pH 2, 4, 7.4, 9, 10).

  • Sample Preparation: Prepare solutions of this compound in each buffer at a known concentration.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 25°C and an accelerated condition like 40°C).

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Analyze the samples immediately using a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound and the formation of any degradation products.

  • Data Evaluation: Plot the logarithm of the concentration of the parent compound versus time to determine the degradation rate constant at each pH.

Table 1: Expected Stability Profile of this compound in Aqueous Buffers

pH RangeExpected StabilityPrimary Degradation Pathway
2 - 5HighMinimal hydrolysis
5 - 7ModerateSlow hydrolysis
7 - 9LowBase-catalyzed hydrolysis
> 9Very LowRapid base-catalyzed hydrolysis
Issue 2: Inconsistent Results in Solid-State Experiments

You are working with the solid form of this compound, potentially in a mixture with excipients, and observe discoloration, changes in physical properties, or the appearance of degradants upon analysis.

  • Thermal Stress: As mentioned, elevated temperatures can induce thermal decomposition. This is particularly relevant during processes like milling or drying.

  • Photodegradation: Exposure to light, especially high-energy UV light, can cause degradation even in the solid state.

  • Excipient Incompatibility: Chemical interactions with excipients can lead to degradation. The acidic nature of the propionic acid moiety could react with basic excipients, and any residual moisture can accelerate hydrolysis of the carbamate.

Caption: Troubleshooting workflow for solid-state instability.

  • Selection of Excipients: Choose common excipients based on the intended dosage form (e.g., lactose, microcrystalline cellulose, magnesium stearate, croscarmellose sodium).

  • Preparation of Binary Mixtures: Prepare binary mixtures of this compound and each excipient, typically in a 1:1 or 1:5 ratio. Also include a sample of the pure active compound.

  • Moisture Addition: For a stressed condition, add a small amount of water (e.g., 5-10% w/w) to a subset of the mixtures.

  • Storage: Store the samples in vials under accelerated stability conditions (e.g., 40°C/75% RH) and at room temperature for a set period (e.g., 2 and 4 weeks).

  • Analysis: At each time point, analyze the samples by a stability-indicating HPLC method to quantify the parent compound and any degradation products. Physical observations (color change, clumping) should also be recorded.

Analytical Methodologies

A robust analytical method is crucial for accurately assessing the stability of this compound. A stability-indicating method is one that can separate the parent compound from its degradation products, allowing for an accurate quantification of stability.[13]

Recommended Stability-Indicating HPLC Method

Table 2: Starting Point for HPLC Method Development

ParameterRecommended ConditionRationale
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic pH to suppress ionization of the carboxylic acid and improve peak shape.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.
Gradient Elution Start with a higher percentage of Mobile Phase A and gradually increase Mobile Phase B.To ensure separation of the polar degradation products from the less polar parent compound.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CControlled temperature for reproducible retention times.
Detection UV at 210-230 nmExpected UV absorbance for the phenylcarbamate chromophore. A photodiode array (PDA) detector is recommended to check for peak purity.
Injection Volume 10-20 µLStandard injection volume.

To validate that the HPLC method is stability-indicating, a forced degradation study should be performed.[1][17][18][19][20]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid compound at 105°C for 48 hours.

  • Photodegradation: Solution exposed to ICH-compliant light conditions (UV and visible).

Analyze all stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.

References

  • The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Journal of the Chemical Society, Perkin Transactions 2.
  • Direct photodegradation of aromatic carbamate pesticides. Journal of Hazardous Materials.
  • Forced Degradation Studies. MedCrave online.
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. The Pharma Review.
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • Thermal Degradation of Alkyl N-Phenylcarbamates. Journal of the American Chemical Society.
  • Thermal Degradation of Carbamates of Methylenebis-(4-phenyl Isocyanate). Journal of the American Chemical Society.
  • Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Pharmaceuticals.
  • Photodegradation of the carbamate insecticide pirimicarb. Zeitschrift für Lebensmittel-Untersuchung und -Forschung.
  • Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. ACS Omega.
  • Thermal Degradation and Product Analysis of 3-iodo-2-propyl-butylcarbamate as a Wood Preservative. Molecules.
  • Photodegradation of pharmaceuticals in the aquatic environment by sunlight and UV-A, -B and -C irradiation. Journal of Pharmaceutical and Biomedical Analysis.
  • Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. CORE.
  • Stability-indicating HPLC method for the determination of impurities in meprobamate with refractive index detection. Semantic Scholar.
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia.
  • Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. Molecules.
  • Thermal Compatibility of New ACEI Derivatives with Popular Excipients Used to Produce Solid Pharmaceutical Formulations. Pharmaceuticals.

Sources

Technical Support Center: Interpreting Complex NMR Spectra of (S)-(-)-2-(Phenylcarbamoyloxy)propionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid and its derivatives. This document provides in-depth troubleshooting guides and FAQs to address specific issues encountered during the NMR analysis of these structurally complex molecules. The inherent chirality, potential for restricted bond rotation, and multiple coupling partners often lead to spectra that are challenging to interpret. This guide is designed to provide both theoretical explanations and practical, step-by-step protocols to resolve these challenges.

Section 1: Fundamental Spectral Features

Before troubleshooting, it is essential to understand the expected ¹H NMR spectrum for the core structure. The complexity arises from the interplay of several structural features.

Caption: Core structure of 2-(Phenylcarbamoyloxy)propionic acid.

Table 1: Typical ¹H NMR Chemical Shifts and Splitting Patterns

Proton LabelDescriptionTypical δ (ppm)MultiplicityCoupling Partners
Ha Methine (CH)~5.1Doublet of Quartets (dq)Hb (3H), Hc (1H)
Hb Methyl (CH₃)~1.6Doublet (d)Ha (1H)
Hc Amide (NH)7.0 - 8.5Broad Singlet (br s)Ha (1H), Exchange
Hd Phenyl (Ar-H)7.0 - 7.6Multiplet (m)Other Ar-H
-COOH Carboxylic Acid10 - 13Broad Singlet (br s)Exchange
Section 2: Frequently Asked Questions (FAQs)

Q1: Why is the methine proton (Ha) signal a complex multiplet instead of a simple quartet?

Answer: This is a classic case of complex spin-spin splitting. The methine proton Ha is coupled to two different sets of neighboring protons: the three equivalent methyl protons (Hb) and the single amide proton (Hc).

  • Coupling to Hb: The three Hb protons will split the Ha signal into a quartet (n+1 = 3+1 = 4), with a typical coupling constant of ³JHH ≈ 7 Hz.

  • Coupling to Hc: The single Hc proton will split the Ha signal into a doublet (n+1 = 1+1 = 2), with a coupling constant of ³JHH ≈ 8-9 Hz.

Because the coupling constants are different, the n+1 rule cannot be applied directly to the total number of neighbors. Instead, the splitting occurs sequentially. The Ha signal is first split into a doublet by Hc, and then each line of that doublet is further split into a quartet by Hb. The result is a doublet of quartets .[1][2][3][4] Depending on the resolution and the relative magnitude of the coupling constants, this can appear as a complex multiplet.

Q2: My amide N-H proton signal (Hc) is extremely broad, or I can't find it at all. Why?

Answer: The disappearance or broadening of an N-H signal is common and can be attributed to several factors:

  • Chemical Exchange: N-H protons are "exchangeable" or "labile." They can exchange with other labile protons in the sample, such as trace amounts of water or the carboxylic acid proton.[5][6] This exchange can occur on a timescale that is fast relative to the NMR experiment, causing the signal to broaden significantly or even disappear into the baseline.

  • Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment which can cause efficient relaxation of the attached proton, leading to signal broadening.

  • Concentration and Solvent Effects: The rate of exchange is highly dependent on the sample concentration, solvent, and temperature. In protic solvents like DMSO-d₆, hydrogen bonding slows down exchange, often resulting in a sharper N-H peak compared to spectra run in CDCl₃.

To confirm the identity of a suspected N-H peak, you can perform a D₂O shake experiment . See the protocol in the Troubleshooting section below.

Q3: I see two distinct sets of signals for my compound, even though TLC and Mass Spec show it's pure. Am I looking at an impurity?

Answer: Not necessarily. You are likely observing rotational isomers , or rotamers . The carbamate functional group has significant double-bond character in its C-N bond due to resonance.[7][8][9]

This creates a high energy barrier to rotation around that bond, which can be slow on the NMR timescale at room temperature.[10][11] As a result, you can observe two distinct species in solution: the syn and anti rotamers. Because these two conformers are not mirror images, they are diastereomeric in nature and will have slightly different chemical shifts for all nearby protons.[10] This leads to a doubling of many of the signals in your spectrum.

The solution to this problem is often a Variable Temperature (VT) NMR experiment . By heating the sample, you provide enough thermal energy to increase the rate of rotation around the C-N bond. At a high enough temperature (the coalescence temperature), the rotation becomes fast on the NMR timescale, and the two sets of signals will merge into a single, averaged set of peaks.

Section 3: Troubleshooting Guides and Experimental Protocols

This workflow provides a logical path for diagnosing common spectral issues.

Caption: Troubleshooting workflow for complex NMR spectra.

Protocol 1: Confirming an Exchangeable N-H Proton via D₂O Exchange

This protocol definitively identifies signals from labile N-H (or O-H) protons.[5]

Objective: To replace the N-H proton with deuterium, causing its signal to disappear from the ¹H NMR spectrum.

Methodology:

  • Acquire Initial Spectrum: Prepare your sample in a suitable deuterated solvent (e.g., CDCl₃ or Acetone-d₆) and acquire a standard ¹H NMR spectrum. Note the integration and chemical shift of the suspected N-H peak.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add one drop of deuterium oxide (D₂O) to the sample.

  • Mix Thoroughly: Cap the tube securely and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate the H/D exchange. You may see an emulsion form, which should settle.

  • Re-acquire Spectrum: Place the tube back in the spectrometer. It is advisable to re-lock and re-shim, as the sample composition has changed. Acquire a second ¹H NMR spectrum.

  • Analyze: Compare the "before" and "after" spectra. The signal corresponding to the N-H proton should have disappeared or be significantly reduced in intensity. A new, broad peak for HOD may appear elsewhere in the spectrum.

Protocol 2: Determining Enantiomeric Purity (%ee) with a Chiral Solvating Agent (CSA)

Because enantiomers are indistinguishable in a standard (achiral) NMR experiment, a chiral auxiliary is needed to determine enantiomeric excess (%ee).[12][13] Chiral Solvating Agents (CSAs) are often preferred over Chiral Derivatizing Agents (CDAs) because they are non-covalent and do not require a chemical reaction, making the method non-destructive.[14][15][16]

Principle: A CSA is an enantiopure compound that forms transient, non-covalent diastereomeric complexes with each enantiomer of your analyte. These diastereomeric complexes exist in different magnetic environments, leading to separate, resolvable signals in the NMR spectrum for the R and S enantiomers of your compound.[17][18]

cluster_Analyte Analyte Enantiomers cluster_Complex Transient Diastereomeric Complexes Analyte_S (S)-Analyte Hₐ Hₑ Complex_SR (S,R)-Complex Hₐ (δ₁) Hₑ (δ₂) Analyte_S->Complex_SR + Analyte_R (R)-Analyte Hₐ Hₑ Complex_RR (R,R)-Complex Hₐ (δ'₁) Hₑ (δ'₂) Analyte_R->Complex_RR + CSA { (R)-CSA | Chiral Pocket } CSA->Complex_SR CSA->Complex_RR Result {Resulting Spectrum | One analyte signal splits into two | δ₁ ≠ δ'₁ } Complex_SR->Result Different Magnetic Environments Complex_RR->Result Different Magnetic Environments

Sources

Technical Support Center: Optimizing Enantiomeric Separation with (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral resolving agent, (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the separation of enantiomers through diastereomeric salt crystallization. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the challenges of chiral resolution and improve the efficiency and success of your experiments.

Introduction: The Principle of Diastereomeric Salt Resolution

The separation of enantiomers, which are non-superimposable mirror images of each other with identical physical properties in an achiral environment, is a critical step in the development of stereochemically pure pharmaceuticals.[1][2] Diastereomeric salt formation is a classical and powerful technique for achieving this separation.[1] The process involves reacting a racemic mixture (a 50:50 mixture of two enantiomers) with an enantiomerically pure chiral resolving agent.[2][3] In this case, the acidic this compound is used to react with a racemic base (e.g., an amine), forming a pair of diastereomeric salts.

These diastereomeric salts, unlike the original enantiomers, have different physical properties, including solubility, melting point, and crystal structure.[2][3] This difference in solubility is the cornerstone of the separation, allowing for the selective crystallization of one diastereomer from a suitable solvent, a process known as fractional crystallization. Once separated, the desired enantiomer can be recovered from the diastereomeric salt by treatment with an acid or base to break the salt and remove the resolving agent.

The success of this technique hinges on several critical factors, including the choice of solvent, temperature control, and the stoichiometry of the reactants. This guide will provide a framework for optimizing these parameters to achieve efficient and high-purity enantiomeric separation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the chiral resolution process using this compound and provides systematic approaches to troubleshoot and resolve them.

Problem 1: No Precipitation of Diastereomeric Salts

Symptoms:

  • The solution remains clear even after cooling and extended stirring.

  • No solid material is formed.

Possible Causes and Solutions:

CauseExplanationRecommended Action
High Solubility of Diastereomeric Salts The diastereomeric salts may be too soluble in the chosen solvent system to precipitate.1. Change the Solvent: Experiment with a less polar solvent or a mixture of solvents to decrease the solubility of the salts. 2. Increase Concentration: Carefully increase the concentration of the reactants to promote supersaturation. 3. Lower the Temperature: Gradually decrease the temperature of the solution to induce crystallization. Be cautious of oiling out (see Problem 2).
Incorrect Stoichiometry An inappropriate ratio of the racemic mixture to the resolving agent can hinder salt formation and precipitation.1. Verify Stoichiometry: Ensure a 1:1 molar ratio of the racemic base to this compound is a good starting point. In some cases, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can lead to a purer initial crop of the less soluble diastereomer.
Inhibition of Nucleation The solution may be supersaturated, but crystal nucleation is kinetically hindered.1. Induce Crystallization: Try scratching the inside of the flask with a glass rod, adding a seed crystal of the desired diastereomeric salt (if available), or using sonication.
Problem 2: Oiling Out Instead of Crystallization

Symptoms:

  • Formation of a second liquid phase (an oil) instead of solid crystals upon cooling.

Possible Causes and Solutions:

CauseExplanationRecommended Action
High Supersaturation Rapid cooling or a very high concentration can lead to a state of high supersaturation where the solute separates as a liquid before it has time to form an ordered crystal lattice.1. Slower Cooling: Decrease the cooling rate to allow for controlled crystal growth. 2. Use a More Dilute Solution: Reduce the concentration of the reactants in the solvent. 3. Higher Crystallization Temperature: Try to find a solvent system where crystallization can occur at a higher temperature.
Presence of Impurities Impurities can interfere with the crystallization process and promote oiling out.1. Purify Starting Materials: Ensure the racemic mixture and the resolving agent are of high purity. Recrystallize or chromatograph if necessary.
Problem 3: Poor Enantiomeric Enrichment (Low Diastereomeric Excess)

Symptoms:

  • The crystallized salt shows a low diastereomeric excess (d.e.), and consequently, the recovered enantiomer has a low enantiomeric excess (e.e.).

Possible Causes and Solutions:

CauseExplanationRecommended Action
Similar Solubilities of Diastereomers The difference in solubility between the two diastereomeric salts in the chosen solvent is not significant enough for effective separation.1. Solvent Screening: This is the most critical step. Systematically screen a variety of solvents with different polarities and functionalities (e.g., alcohols, esters, ketones, hydrocarbons, and their mixtures). The goal is to maximize the solubility difference between the two diastereomers.
Co-precipitation The more soluble diastereomer is precipitating along with the less soluble one.1. Optimize Temperature Profile: A slower, more controlled cooling profile can improve selectivity. 2. Recrystallization: Recrystallize the obtained diastereomeric salt one or more times to improve its purity.
Kinetic vs. Thermodynamic Control The initially formed precipitate may be under kinetic control and not the thermodynamically most stable (and least soluble) diastereomer.1. Equilibration: Allow the solution to stir for an extended period at the crystallization temperature to allow for equilibration to the more stable diastereomer.
Problem 4: Low Yield of the Desired Diastereomeric Salt

Symptoms:

  • A high-purity diastereomeric salt is obtained, but in a very small quantity.

Possible Causes and Solutions:

CauseExplanationRecommended Action
High Solubility of the Less Soluble Diastereomer Even the less soluble diastereomer has significant solubility in the chosen solvent, leading to low recovery.1. Solvent Optimization: Find a solvent in which the desired diastereomer has lower solubility while maintaining a good solubility difference with the other diastereomer. 2. Cooling to a Lower Temperature: After the initial crystallization, further cooling of the mother liquor might yield more of the desired product, but be mindful of potentially decreasing the diastereomeric purity.
Incomplete Precipitation Not all of the less soluble diastereomer has crystallized out of the solution.1. Increase Crystallization Time: Allow more time for the crystallization process to reach completion.
Recycling of Mother Liquor The mother liquor is enriched with the more soluble diastereomer.1. Isolate and Racemize: The undesired enantiomer can be recovered from the mother liquor, racemized, and recycled to improve the overall process yield.

Frequently Asked Questions (FAQs)

Q1: How do I choose the initial solvent for my resolution?

A1: Start with a solvent in which your racemic mixture has moderate solubility at elevated temperatures and lower solubility at room temperature or below. Alcohols (e.g., methanol, ethanol, isopropanol), esters (e.g., ethyl acetate), and ketones (e.g., acetone) are common starting points. It is highly recommended to perform a small-scale screening of several solvents to identify the one that provides the best balance of solubility and selectivity for your specific diastereomeric salts.

Q2: What is the ideal temperature for crystallization?

A2: There is no universal ideal temperature. It is dependent on the solvent and the specific diastereomeric salts. The goal is to find a temperature that allows for slow, controlled crystallization. A good starting point is to dissolve the components at an elevated temperature and then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator if necessary.

Q3: How can I determine the diastereomeric and enantiomeric purity of my samples?

A3: Several analytical techniques can be used:

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful tool for determining the enantiomeric excess of the resolved compound after removing the resolving agent. Diastereomeric purity can often be determined on a standard (achiral) HPLC column.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The diastereomers can often be distinguished by NMR due to their different chemical environments. Using a chiral solvating agent can also help in determining the enantiomeric excess of the final product.

  • Capillary Electrophoresis (CE): This technique can also be used for the separation and quantification of diastereomers and enantiomers.

Q4: How do I recover the resolved enantiomer from the diastereomeric salt?

A4: The diastereomeric salt is an acid-base salt. To recover the resolved basic enantiomer, you need to break the salt. This is typically done by dissolving the salt in an aqueous solution and then adding a base (e.g., NaOH, K₂CO₃) to deprotonate the amine, making it soluble in an organic solvent. The resolving agent, this compound, will remain in the aqueous layer as its carboxylate salt. Subsequent extraction with an organic solvent will separate the desired enantiomer. The resolving agent can also be recovered by acidifying the aqueous layer and extracting it with an organic solvent.

Experimental Protocols

General Protocol for Diastereomeric Salt Resolution of a Racemic Amine

This protocol provides a general starting point. The specific solvent, temperature, and crystallization time will need to be optimized for your particular racemic amine.

Materials:

  • Racemic amine

  • This compound

  • Candidate solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone)

  • Standard laboratory glassware

  • Heating and stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolution: In a suitable flask, dissolve 1.0 equivalent of the racemic amine in a minimal amount of a chosen solvent at an elevated temperature (e.g., near the boiling point of the solvent).

  • Addition of Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 equivalent of this compound in a minimal amount of the same warm solvent.

  • Salt Formation: Slowly add the resolving agent solution to the solution of the racemic amine with stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, try further cooling in an ice bath or a refrigerator. It may be necessary to leave the solution to crystallize for several hours to overnight.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum.

  • Analysis: Determine the diastereomeric purity of the crystals using an appropriate analytical method (e.g., HPLC or NMR).

  • Recrystallization (if necessary): If the diastereomeric purity is not satisfactory, recrystallize the salt from a fresh portion of the solvent to improve its purity.

  • Liberation of the Enantiomer:

    • Suspend the diastereomerically pure salt in a mixture of water and an immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

    • Add an aqueous base (e.g., 1M NaOH) until the pH is basic (pH > 10) to deprotonate the amine.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the resolved enantiomer.

  • Recovery of Resolving Agent:

    • Acidify the aqueous layer from the previous step with a strong acid (e.g., 1M HCl) to pH < 2.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over an anhydrous drying agent, filter, and concentrate to recover the this compound.

Visualizing the Workflow and Logic

Diagram 1: General Workflow for Diastereomeric Salt Resolution

G cluster_0 Salt Formation & Crystallization cluster_1 Analysis & Purification cluster_2 Enantiomer & Resolving Agent Recovery racemic_amine Racemic Amine dissolve Dissolve in Hot Solvent racemic_amine->dissolve resolving_agent This compound resolving_agent->dissolve mix Mix Solutions dissolve->mix cool Slow Cooling & Crystallization mix->cool filter Filter & Wash Crystals cool->filter crystals Diastereomeric Salt Crystals filter->crystals analyze Analyze Diastereomeric Purity (d.e.) crystals->analyze decision d.e. > 98%? analyze->decision recrystallize Recrystallize decision->recrystallize No pure_salt Pure Diastereomeric Salt decision->pure_salt Yes recrystallize->analyze salt_break Break Salt (Acid/Base Treatment) pure_salt->salt_break extraction Liquid-Liquid Extraction salt_break->extraction resolved_enantiomer Resolved Enantiomer extraction->resolved_enantiomer recovered_agent Recovered Resolving Agent extraction->recovered_agent

Caption: A step-by-step workflow for the resolution of a racemic amine using this compound.

Diagram 2: Troubleshooting Decision Tree for Poor Resolution

G start Poor Enantiomeric Enrichment check_purity Check Purity of Starting Materials start->check_purity purity_ok Purity > 99%? check_purity->purity_ok purify Purify Starting Materials purity_ok->purify No solvent_screen Perform Solvent Screening purity_ok->solvent_screen Yes purify->check_purity temp_profile Optimize Cooling Rate solvent_screen->temp_profile recrystallize Recrystallize Diastereomeric Salt temp_profile->recrystallize check_stoichiometry Verify Stoichiometry recrystallize->check_stoichiometry adjust_stoichiometry Adjust Resolving Agent Ratio check_stoichiometry->adjust_stoichiometry

Caption: A decision tree to guide troubleshooting efforts when experiencing poor enantiomeric enrichment.

Scientific Integrity and Logic: The Chiral Recognition Mechanism

The effectiveness of this compound as a resolving agent stems from its ability to form stable, diastereomeric salts with chiral bases through a combination of intermolecular interactions. The primary interaction is the acid-base reaction between the carboxylic acid group of the resolving agent and the basic functional group (e.g., an amine) of the racemate. This forms a strong ionic bond.

Beyond this fundamental interaction, the phenylcarbamoyloxy moiety plays a crucial role in chiral recognition through:

  • Hydrogen Bonding: The carbamate group (-NHCOO-) can act as both a hydrogen bond donor (N-H) and acceptor (C=O), allowing for specific hydrogen bonding interactions with the chiral substrate.

  • π-π Stacking: The phenyl group can engage in π-π stacking interactions with aromatic rings present in the substrate molecule.

  • Steric Repulsion: The spatial arrangement of the substituents on both the resolving agent and the enantiomers of the substrate will lead to different steric hindrances in the two diastereomeric salts, influencing their crystal packing and, consequently, their stability and solubility.

The combination of these interactions creates a unique three-dimensional architecture for each diastereomeric salt, leading to the necessary differences in their physicochemical properties for successful separation.

References

  • Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2, 123.
  • MySkinRecipes. (n.d.). This compound.
  • LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
  • Smith, A. M., & Fennie, M. W. (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. The Journal of Organic Chemistry.
  • Wang, X., & Chen, Y. (2012). Crystallization-Based Separation of Enantiomers. In Chiral Separation Techniques (pp. 1663-1678). Springer.
  • Zámostný, P., & Cvacka, J. (2018). A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.
  • Kowalska, T., & Sajewicz, M. (2005). On the stereochemically peculiar two-dimensional separation of 2-arylpropionic acids by chiral TLC. Journal of Planar Chromatography – Modern TLC, 18(104), 284-288.
  • Toda, F., & Tanaka, K. (2003). Crystal structures and chiral recognition of the diastereomeric salts prepared from 2-methoxy-2-(1-naphthyl)propanoic acid. CrystEngComm, 5, 177-181.
  • University of Liverpool. (2021). Stereochemistry - Stereoelectronics.
  • Gilar, M., & Bouvier, E. S. (2001). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 26(16), 4930.
  • Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 3-23.

Sources

Technical Support Center: Troubleshooting Peak Broadening in HPLC for (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to peak broadening, ensuring the accuracy and reliability of your chromatographic results.

Introduction

This compound is a chiral carboxylic acid.[1][2][3] Its chemical structure includes a propionic acid moiety, making its chromatographic behavior susceptible to changes in mobile phase pH.[4][5] Peak broadening is a frequent challenge in HPLC that can compromise resolution, reduce sensitivity, and lead to inaccurate quantification.[6] This guide provides a structured, in-depth approach to troubleshooting, moving from common, easily resolved issues to more complex systemic problems.

Visualizing the Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing the root cause of peak broadening. Start with the most common and simplest checks before proceeding to more complex investigations.

HPLC_Troubleshooting_Peak_Broadening cluster_checks Initial Checks cluster_investigation In-Depth Investigation start Peak Broadening Observed check_method Q: Is the method appropriate for an acidic analyte? start->check_method check_sample Q: Is the sample preparation optimal? start->check_sample check_system Q: Are there obvious system issues? start->check_system mobile_phase Mobile Phase Optimization check_method->mobile_phase If pH or gradient issues suspected check_sample->mobile_phase If solvent mismatch or overload column_health Column Health Assessment check_sample->column_health If contamination suspected system_hardware System Hardware Evaluation check_system->system_hardware If leaks or dead volume suspected solution Resolution Achieved: Sharp, Symmetrical Peaks mobile_phase->solution column_health->solution system_hardware->solution

Caption: A logical workflow for troubleshooting HPLC peak broadening.

Frequently Asked Questions & Troubleshooting Guides

Section 1: Method-Related Issues
Question 1: My peaks for this compound are broad and tailing. Could the mobile phase pH be the problem?

Answer: Yes, this is a highly probable cause. This compound is a carboxylic acid.[4][5] In reversed-phase HPLC, the ionization state of an acidic analyte is critical for good peak shape.

  • The Underlying Principle (The "Why"): If the mobile phase pH is close to or above the pKa of your compound, the analyte will exist in both its protonated (neutral) and deprotonated (ionized) forms. The ionized form is more polar and will have less retention on a non-polar stationary phase (like C18) compared to the neutral form.[7] This simultaneous existence of two forms with different retention behaviors can lead to significant peak broadening and tailing.[7] To ensure a single, stable form and achieve sharp, symmetrical peaks, it's crucial to suppress the ionization of the acidic analyte.[7][8]

  • Troubleshooting Protocol:

    • Determine the pKa: The first step is to find the pKa of this compound. While a specific experimental value may not be readily available, the propionic acid moiety suggests it will be in the typical range for carboxylic acids (around 4-5).

    • Adjust Mobile Phase pH: A general rule of thumb is to adjust the mobile phase pH to be at least 1.5 to 2 pH units below the analyte's pKa.[8][9] For a carboxylic acid, this means aiming for a pH between 2.5 and 3.0.

    • Use a Buffer: It is not sufficient to simply add acid. A buffer system (e.g., phosphate or acetate buffer) should be used to maintain a consistent pH throughout the analysis.[10]

    • Implementation: Prepare your aqueous mobile phase component with a suitable buffer (e.g., 20 mM potassium phosphate) and adjust the pH to 2.7 with an acid like phosphoric acid before mixing with the organic modifier (e.g., acetonitrile or methanol).[11][12][13]

ParameterUnoptimized ConditionOptimized ConditionRationale
Mobile Phase pH Neutral (e.g., pH 6-7)pH 2.5 - 3.0Suppresses ionization of the carboxylic acid group.[7][8]
Aqueous Component WaterBuffered Solution (e.g., Phosphate Buffer)Resists pH shifts, ensuring consistent ionization state.[10]
Section 2: Sample and Injection-Related Issues
Question 2: I've noticed my peaks get broader as I increase the injection volume. Why is this happening?

Answer: This phenomenon is likely due to either volume overload or a mismatch between your sample solvent and the mobile phase.

  • The Underlying Principle (The "Why"):

    • Volume Overload: Every HPLC column has a finite capacity. Injecting too large a volume of sample can exceed this capacity, leading to a distorted, broadened peak.[14][15] As a general guideline, the injection volume should ideally be 1-5% of the column volume to avoid significant band broadening.[9]

    • Solvent Mismatch: If your sample is dissolved in a solvent that is significantly "stronger" (i.e., has a higher elution strength) than your initial mobile phase, it can cause premature band broadening.[16][17] The sample plug doesn't focus neatly at the head of the column; instead, it starts to spread out immediately upon injection.[16] For reversed-phase chromatography, a solvent with a high percentage of organic modifier (like 100% acetonitrile) is considered strong.[16]

  • Troubleshooting Protocol:

    • Check Sample Solvent: The ideal practice is to dissolve your sample in the initial mobile phase composition.[18] If this is not possible due to solubility constraints, use the weakest solvent that will fully dissolve your sample.[17]

    • Reduce Injection Volume: Systematically decrease your injection volume (e.g., from 20 µL to 10 µL, then 5 µL) and observe the effect on peak shape. If the peak sharpens, you were likely experiencing volume overload.[14][15]

    • Increase Sample Concentration: If reducing the injection volume compromises your sensitivity, consider concentrating your sample so you can inject a smaller volume while maintaining the same mass on the column.

Injection_Issues cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions broad_peak Broad Peak Observed vol_overload Volume Overload (Injection Volume > 5% of Column Volume) broad_peak->vol_overload solvent_mismatch Solvent Mismatch (Sample Solvent > Mobile Phase Strength) broad_peak->solvent_mismatch reduce_vol Reduce Injection Volume vol_overload->reduce_vol match_solvent Match Sample Solvent to Mobile Phase solvent_mismatch->match_solvent concentrate_sample Concentrate Sample reduce_vol->concentrate_sample If sensitivity is lost sharp_peak Sharp, Symmetrical Peak reduce_vol->sharp_peak match_solvent->sharp_peak concentrate_sample->sharp_peak

Caption: Decision tree for injection-related peak broadening.

Section 3: Column and System Hardware Issues
Question 3: My peaks have been gradually getting broader over several weeks of analysis. What could be causing this?

Answer: Gradual peak broadening often points to either column degradation or the accumulation of contaminants.[6][16] It can also be caused by issues within the HPLC system hardware, such as excessive extra-column volume.

  • The Underlying Principle (The "Why"):

    • Column Degradation: Over time, the stationary phase within the column can degrade, or voids can form at the column inlet.[19] This creates channels and disrupts the uniform flow path, leading to band spreading.[6]

    • Contamination: Strongly retained compounds from previous injections can accumulate at the head of the column, creating active sites that can interact with your analyte and cause peak tailing and broadening.[16] Particulate matter from unfiltered samples or mobile phases can also clog the inlet frit, leading to high backpressure and distorted peaks.[6][18]

    • Extra-Column Volume (ECV): This refers to all the volume in the flow path outside of the column itself, including injector loops, tubing, and the detector flow cell.[20] Excessive ECV allows the analyte band to spread out before and after it passes through the column, which directly contributes to broader peaks.[20][21] This is especially problematic when using smaller, high-efficiency columns.[21]

  • Troubleshooting Protocol:

    • Isolate the Column: The first step is to determine if the column is the source of the problem. If you have a new, identical column, install it. If the peak shape improves, the original column is the issue.[15]

    • Column Washing Procedure: If you suspect contamination, a rigorous washing procedure may restore performance.

      • Disconnect the column from the detector to avoid contamination.[15]

      • Flush with 20-30 column volumes of your mobile phase without the buffer (e.g., Water/Acetonitrile).

      • Flush with 20-30 column volumes of a strong, miscible solvent like 100% isopropanol.

      • Flush with 20-30 column volumes of 100% acetonitrile.[6]

      • If high backpressure is an issue, you can try back-flushing the column (reversing the flow direction), but only if the manufacturer's instructions permit this .[15]

    • Evaluate Extra-Column Volume:

      • Tubing: Use the shortest possible length of tubing with the narrowest internal diameter (e.g., 0.005" or 0.12 mm) that your system pressure allows, especially between the column and the detector.[21]

      • Fittings: Ensure all fittings are properly seated and tightened to avoid dead volumes.[21]

      • Guard Column: If you are using a guard column, it may be contaminated or expired. Try removing it to see if peak shape improves. If it does, replace the guard column.[16]

Potential CauseDiagnostic StepSolution
Column Contamination Install a new column; if peaks sharpen, old column is the issue.[15]Perform a thorough column wash.[6] Replace guard column if used.[16]
Column Degradation Washing does not restore performance.Replace the analytical column.[19]
Excessive ECV Systematically shorten/narrow tubing. Check fittings.Use shorter, narrower ID tubing.[21] Ensure fittings are correct.

References

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Phenomenex. (2025). Column Volume and Extra-Column Volume.
  • CHROMacademy. (n.d.). Troubleshooting HPLC Column Issues.
  • MicroSolv. (2025). What is the effect of extra column volume for different HPLC instruments on the same method - FAQ.
  • Lösungsfabrik. (2017, June 23). HPLC: What to do in case of peaks being too broad?
  • Shimadzu. (n.d.). Abnormal Peak Shapes.
  • Waters. (n.d.). Peak Shape Changes with Increased Injection Volume.
  • ALWSCI. (2025, February 11). What To Do When Chromatographic Peaks Are Wider in HPLC.
  • Element Lab Solutions. (n.d.). Extra-Column Volume in HPLC.
  • Unchained Labs. (n.d.). HPLC Column Troubleshooting: Restore Performance & Optimize Your Chromatography.
  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • Gu, L., & Gu, F. (2012). Effect of extra-column volume on practical chromatographic parameters of sub-2-μm particle-packed columns in ultra-high pressure liquid chromatography.
  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?
  • Quora. (2020, March 30). What causes peak broadening in HPLC?
  • Agilent. (2010). LC Troubleshooting Series: Peak Broadening.
  • Dolan, J. W. (2006). Extracolumn Effects. LCGC North America, 24(6), 574-580.
  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Labcompare.com. (2025). Troubleshooting Common HPLC Issues.
  • Snyder, L. R., & Dolan, J. W. (2019). Chromatography Fundamentals, Part VII: Influence of Peak Broadening on Detection Sensitivity, Solute Dilution, and Efficiency of Coupled Columns. LCGC North America, 37(7), 468-475.
  • Hawach Scientific. (2025). Common Faults and Troubleshooting Methods in HPLC Column.
  • ResearchGate. (2015). How can I avoid peak broadening in HPLC method analysis?
  • MySkinRecipes. (n.d.). This compound.
  • PubChem. (n.d.). 2-((Phenylcarbamoyl)oxy)propanoic acid.
  • Georgieva, M., Zlatkov, A., & Peikov, P. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 355-361.
  • ResearchGate. (2017). What are the best conditions for separating propionic acid from the bacterial broth using HPLC?
  • SIELC Technologies. (n.d.). Separation of Propionic acid on Newcrom R1 HPLC column.

Sources

Best practices for handling and storing (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid to maintain purity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal handling, storage, and utilization of this chiral molecule, thereby maintaining its purity and integrity throughout your experiments. Here, we address common questions and troubleshooting scenarios in a direct question-and-answer format, grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its purity critical?

This compound, also known as (S)-PACOPA, is a chiral organic compound with the molecular formula C₁₀H₁₁NO₄.[1] Its structure incorporates a carbamate linkage and a propionic acid moiety, making it a valuable building block in pharmaceutical synthesis. The "(S)-(-)" designation is crucial as it defines a specific three-dimensional arrangement of atoms (stereochemistry). In drug development, often only one enantiomer (the 'S' or 'R' form) provides the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Therefore, maintaining high enantiomeric and chemical purity is paramount for reproducible and clinically relevant results.

Q2: What are the primary degradation pathways for this compound that I should be aware of?

The key to maintaining the purity of this compound lies in understanding its two main points of vulnerability: the carbamate linkage and the chiral center.

  • Hydrolysis of the Carbamate Bond: The carbamate ester is susceptible to hydrolysis, especially under basic (alkaline) conditions. This reaction typically proceeds through an E1cB (Elimination Unimolecular conjugate Base) mechanism, which involves the formation of a phenyl isocyanate intermediate.[2][3] This ultimately breaks the molecule down into aniline, lactic acid, and carbon dioxide. Exposure to moisture, particularly in the presence of basic residues, can accelerate this degradation.

  • Thermal Decomposition: Carbamates can be thermally unstable. At elevated temperatures, they can decompose to form isocyanates and an alcohol.[4][5] In the case of this compound, this would yield phenyl isocyanate and (S)-lactic acid. Prolonged exposure to high heat can also lead to the formation of urea-based impurities.[6][7] The melting point is around 150°C, with decomposition.[3]

  • Racemization: While the chiral center in the propionic acid moiety is generally stable, harsh conditions such as extreme pH or high temperatures can potentially lead to racemization, where the desired (S)-enantiomer converts to its mirror image, the (R)-enantiomer. This would compromise the enantiomeric purity of the material.

Below is a diagram illustrating the primary hydrolytic degradation pathway.

Caption: Primary hydrolytic degradation pathway of the target compound.

Troubleshooting Guide

Scenario 1: I suspect my sample of this compound has degraded. How can I confirm this?

If you observe unexpected experimental results, changes in the physical appearance of the compound (e.g., discoloration, clumping), or a change in solubility, it is prudent to assess the purity of your material.

Recommended Action: Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is the recommended method for assessing the purity of this compound.

  • For Chemical Purity: A reverse-phase HPLC method with UV detection is suitable. Potential degradation products like aniline and lactic acid will have different retention times than the parent compound.

  • For Enantiomeric Purity: A chiral HPLC method is necessary to separate the (S)- and (R)-enantiomers. Polysaccharide-based chiral stationary phases are often effective for separating enantiomers of arylpropionic acid derivatives.[2]

Experimental Protocol: Chiral HPLC Analysis

  • Column Selection: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., cellulose or amylose carbamate), is a good starting point.

  • Mobile Phase: A typical mobile phase for normal-phase chiral separations would be a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as 2-propanol or ethanol. For acidic compounds, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) can improve peak shape.[8]

  • Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm) is appropriate.

  • Sample Preparation: Prepare a dilute solution of your compound in the mobile phase. Ensure complete dissolution.

  • Analysis: Inject the sample onto the HPLC system and monitor the chromatogram. The presence of a second peak with the same mass but a different retention time from your standard would indicate the presence of the (R)-enantiomer.

Scenario 2: My experiments require dissolving the compound in a buffered solution. What precautions should I take?

Given the susceptibility of the carbamate linkage to hydrolysis, especially under basic conditions, the choice of buffer and pH is critical.

Recommended Action: pH Control and Fresh Preparation

  • pH: If possible, use a buffer system with a slightly acidic to neutral pH (pH 4-7). Avoid basic buffers (pH > 8) as they will significantly accelerate hydrolysis.

  • Fresh Solutions: Always prepare your solutions fresh for each experiment. Do not store the compound in solution, especially aqueous or alcoholic solutions, for extended periods.

  • Temperature: Perform dissolutions at room temperature or below. Avoid heating to dissolve the compound, as this can promote both hydrolysis and thermal degradation.

Scenario 3: I need to store my this compound for long-term use. What are the optimal storage conditions?

Proper storage is the most effective way to maintain the purity of your compound over time.

Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°C (refrigerated) is recommended for long-term storage.Lower temperatures slow down the rates of potential degradation reactions, including hydrolysis and thermal decomposition.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).This displaces moisture and oxygen, minimizing hydrolytic and oxidative degradation.
Container Use a tightly sealed, opaque container.Prevents exposure to moisture and light, which can also contribute to degradation.
Location Store in a dry, dark place away from heat sources and incompatible materials (e.g., strong bases, oxidizing agents).[9]Minimizes environmental stressors that can compromise the compound's stability.

For short-term storage, a cool, dry, and dark location may be sufficient, but refrigeration is always the preferred option.

Experimental Workflow: Best Practices for Handling and Storage

HandlingWorkflow cluster_storage Storage Protocol cluster_handling Handling Protocol Receive Receive Compound Aliquot Aliquot into smaller, single-use vials Receive->Aliquot Inert_Atmosphere Blanket with Argon/Nitrogen Aliquot->Inert_Atmosphere Seal Tightly seal vials Inert_Atmosphere->Seal Refrigerate Store at 2-8°C Seal->Refrigerate Equilibrate Equilibrate vial to room temperature before opening Refrigerate->Equilibrate Weigh Weigh required amount quickly Equilibrate->Weigh Dissolve Dissolve in appropriate solvent Weigh->Dissolve Use_Immediately Use solution immediately Dissolve->Use_Immediately

Caption: Recommended workflow for the storage and handling of the compound.

By adhering to these best practices, you can significantly extend the shelf-life of your this compound and ensure the continued integrity and purity of this critical research material.

References

  • Daly, N. J., & Ziolkowski, F. (1971). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry, 24(12), 2541-2546.
  • Hegarty, A. F., & Frost, L. N. (1973). Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism. Journal of the Chemical Society, Perkin Transactions 2, (12), 1719-1728.
  • Perry, R. J., et al. (2009).
  • ResearchGate. (n.d.). Thermal Degradation of Aminosilicone Carbamates.
  • MDPI. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates.
  • I.B.S. (n.d.). Chiral HPLC Method Development.
  • Matarashvili, I., et al. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order.
  • Thomason, M. J., et al. (1997). Indirect enantiomeric separation of 2-arylpropionic acids and structurally related compounds by reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1765-1774.
  • Carl ROTH. (n.d.). Safety Data Sheet: Propionic acid.
  • LCGC International. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Innova Proteomics. (n.d.). Safety Data Sheet: Propionic Acid.
  • PubMed Central (PMC). (2017). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents.
  • PubMed. (2001). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection.
  • Therapeutic Goods Administration (TGA). (n.d.). INVESTIGATION OF CHIRAL ACTIVE SUBSTANCES.
  • MedCrave online. (2016). Forced Degradation Studies.
  • SpringerLink. (2015). Bio-produced Propionic Acid: A Review.
  • PubMed Central (PMC). (2018). Propionibacterium spp.—source of propionic acid, vitamin B12, and other metabolites important for the industry.

Sources

Technical Support Center: Solvent Effects on (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-(-)-2-(Phenylcarbamoyloxy)propionic acid, a chiral building block utilized in pharmaceutical and agrochemical synthesis, possesses multiple reactive sites whose behavior is critically modulated by the choice of solvent.[1] This guide serves as a technical resource for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection. It provides in-depth, experience-driven answers to common challenges encountered during its use, ensuring experimental success through a foundational understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the molecule's reactivity and the general influence of solvents.

Q1: What are the primary reactive sites on this compound?

A1: The molecule has three primary sites susceptible to reaction, the reactivity of which is highly dependent on the reaction conditions (e.g., nucleophile, electrophile, temperature) and solvent environment:

  • Carboxylic Acid Proton (Acidic): The proton on the -COOH group is the most acidic site, readily participating in acid-base reactions.

  • Carbamate Carbonyl Carbon (Electrophilic): This carbon is susceptible to nucleophilic attack, which can lead to the cleavage of the carbamate C-O or C-N bond. This pathway is central to solvolysis or hydrolysis side reactions.[2]

  • Alpha-Carbon Proton (α-Proton): The proton on the carbon adjacent to the carboxylic acid (the chiral center) is weakly acidic. Its removal under basic conditions can lead to the formation of an enolate, which poses a significant risk for racemization.[3]

Q2: How do general solvent properties influence the molecule's reactivity?

A2: Solvent properties dictate the solubility of reactants, the stabilization of transition states, and the reactivity of nucleophiles and electrophiles. The key solvent characteristics to consider are:

  • Polarity: A solvent's polarity, often measured by its dielectric constant, affects its ability to solvate charged or polar species. Polar solvents are generally required to dissolve the molecule and any ionic reagents.

  • Proticity: Solvents are classified as protic (containing acidic protons, e.g., water, methanol) or aprotic (lacking acidic protons, e.g., DMSO, DMF).

    • Polar Protic Solvents can hydrogen-bond with and stabilize anions (like nucleophiles), but this "solvent cage" can also decrease their reactivity in bimolecular reactions (e.g., SN2).[4][5] They are also reactants in solvolysis reactions.

    • Polar Aprotic Solvents are excellent for many reactions as they solvate cations well but leave anions relatively "naked" and highly reactive.[6] This often leads to dramatic rate accelerations in SN2-type reactions.[7]

Q3: What is the risk of racemization, and how does the solvent contribute?

A3: Racemization, the loss of stereochemical purity at the chiral center, is a critical risk. It occurs if the α-proton is removed to form a planar, achiral enolate intermediate.[8][9] The proton can then be added back to either face of the enolate, producing a racemic mixture.

Solvents play a crucial role:

  • Protic solvents can facilitate proton exchange, potentially increasing the rate of racemization, especially in the presence of a base.

  • The basicity of the solvent itself (e.g., pyridine) or the presence of basic impurities can promote enolate formation.

  • Any reaction conditions that involve strong bases require careful solvent selection to minimize the residence time of any enolate intermediate.

Q4: Which analytical techniques are best for monitoring reactions involving this molecule?

A4: A multi-technique approach is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress and detection of major side products.

  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-Phase HPLC: For quantitative analysis of reaction conversion and purity.

    • Chiral HPLC: Essential for determining the enantiomeric excess (%ee) and detecting any racemization.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the mass of the product and any unknown side products, which is invaluable for troubleshooting.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For unambiguous structure confirmation of the final product.

Troubleshooting Guide

This section is designed to solve specific problems you may encounter during your experiments.

Problem 1: Low Reaction Yield or Unacceptably Slow Reaction Rate

Symptom: Your desired transformation (e.g., esterification of the carboxylic acid, nucleophilic substitution) is sluggish or stalls before completion.

Possible Cause & Explanation: The solvent is likely suboptimal for the specific reaction mechanism. For a typical bimolecular reaction involving a nucleophile (Nu⁻), the solvent's role is critical.

  • In Polar Protic Solvents (e.g., Methanol, Water): The solvent molecules form strong hydrogen bonds with the nucleophile, creating a "solvent cage".[5] This stabilizes the nucleophile in its ground state, increasing the activation energy required for it to attack an electrophile, thus slowing the reaction.

  • In Non-Polar Solvents (e.g., Toluene, Hexane): The starting material or ionic reagents may have poor solubility, leading to a heterogeneous mixture and a slow reaction rate limited by mass transfer.

  • In Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents solvate the counter-ion (e.g., K⁺, Na⁺) but interact only weakly with the anionic nucleophile. This leaves the nucleophile highly reactive and significantly accelerates the rate of SN2 reactions, often by orders of magnitude compared to protic solvents.[6]

Solutions & Protocol:

  • Assess Solubility: First, ensure all reactants are soluble in the chosen solvent at the reaction temperature. If not, a new solvent is required.

  • Switch to a Polar Aprotic Solvent: If your reaction is a bimolecular nucleophilic substitution, switching from a protic to a polar aprotic solvent is the most effective way to increase the rate.

  • Conduct a Solvent Screen: Run small-scale parallel reactions in a selection of solvents from different classes to empirically determine the best performer.

SolventClassDielectric Constant (ε)Relative RateCausality
MethanolPolar Protic331Strong H-bonding solvates and deactivates the nucleophile.[4]
WaterPolar Protic80~7Highly polar but also strongly solvates nucleophiles.
EthanolPolar Protic25~0.2Less polar than methanol, weaker solvation but still protic.
AcetonePolar Aprotic21500Polar enough for solubility, but does not H-bond with nucleophile.[6]
AcetonitrilePolar Aprotic375,000Higher polarity increases rate further.
DMFPolar Aprotic3728,000Excellent at solvating cations, leaving a highly reactive nucleophile.
DMSOPolar Aprotic471,300,000Highly polar and aprotic, providing the fastest rates for many SN2 reactions.[7]
Data is illustrative for the reaction of azide with methyl iodide and serves as a general guide.
Problem 2: Formation of Unexpected Side Products

Symptom: TLC or LC-MS analysis reveals multiple products other than the desired compound.

Possible Cause & Explanation: The solvent is not inert under the reaction conditions and is participating in a side reaction.

  • Solvolysis/Hydrolysis: If using a protic solvent (water, alcohols), the solvent itself can act as a nucleophile, attacking the electrophilic carbamate carbonyl. This leads to cleavage of the carbamate, forming phenyl isocyanate or aniline and CO₂, and esterifying the propionic acid with the solvent.[2][10] This is especially prevalent at elevated temperatures or under acidic/basic catalysis.

  • Reaction with Amine-Based Solvents: Solvents like pyridine or triethylamine, if used in large quantities, can also act as nucleophiles.

  • Decomposition: In some solvents, the molecule may be unstable, leading to decomposition. For instance, in acetonitrile, related compounds like N-arylcarbamoyl chlorides can be in equilibrium with the corresponding isocyanate and HCl.[2]

Solutions & Logical Troubleshooting:

  • Analyze the Side Product: Use LC-MS to determine the mass of the major impurity.

    • If the mass corresponds to the starting material plus the solvent molecule minus a leaving group, solvolysis is the likely culprit.

    • If the mass corresponds to aniline or a related fragment, carbamate cleavage has occurred.

  • Switch to an Inert Solvent: Replace the reactive solvent with a non-reactive alternative. If you were using methanol, switch to a polar aprotic solvent like THF, acetonitrile, or acetone.

  • Control Temperature: Solvolysis and decomposition reactions are often accelerated by heat. Running the reaction at a lower temperature may suppress the side reaction.

G start Side Product Detected (via LC-MS / TLC) ms_check Determine Mass of Side Product (SP) start->ms_check path_solvolysis Mass(SP) == Mass(SM) + Mass(Solvent) - H2O or other small molecule? ms_check->path_solvolysis Yes path_cleavage Mass(SP) == Mass(Aniline) or Mass(Phenyl Isocyanate)? ms_check->path_cleavage No solvolysis_cause Diagnosis: SOLVOLYSIS Solvent is acting as a nucleophile. path_solvolysis->solvolysis_cause path_other Other Unexpected Mass path_cleavage->path_other No cleavage_cause Diagnosis: CARBAMATE CLEAVAGE Molecule is unstable under current conditions. path_cleavage->cleavage_cause Yes other_cause Diagnosis: Complex decomposition or reaction with impurities. path_other->other_cause solution_inert Solution: 1. Switch to an inert solvent (e.g., THF, MeCN, Toluene). 2. Lower reaction temperature. solvolysis_cause->solution_inert solution_conditions Solution: 1. Use milder reaction conditions. 2. Screen alternative catalysts/ reagents. cleavage_cause->solution_conditions other_cause->solution_conditions

Caption: Decision tree for diagnosing and solving side product formation.

Problem 3: Loss of Stereochemical Purity (Racemization)

Symptom: Chiral HPLC analysis shows a decrease in enantiomeric excess (%ee) from the starting material to the product.

Possible Cause & Explanation: The reaction conditions are promoting the formation of an achiral enolate at the α-carbon, as detailed in FAQ Q3. This is almost always caused by the presence of a base, which abstracts the α-proton.[11]

  • Strongly Basic Conditions: Using strong bases (e.g., hydroxides, alkoxides) greatly increases the rate of enolization and subsequent racemization.

  • Protic Solvents with Base: The combination of a protic solvent and a base can create a shuttle mechanism for proton removal and addition, facilitating racemization.[11] Even weak bases can cause racemization over long reaction times or at high temperatures.

  • High Temperatures: Increased thermal energy can overcome the activation barrier for proton abstraction, leading to racemization even with weak bases.

Solutions & Preventative Measures:

  • Avoid Strong Bases: If possible, use non-basic or weakly basic conditions. If a base is required, use a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine, DBU) in stoichiometric amounts rather than in excess.

  • Use Aprotic Solvents: When a base is necessary, conduct the reaction in a polar aprotic solvent (e.g., THF, DCM) to minimize proton shuttling. Ensure the solvent is anhydrous.

  • Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, cooling the reaction to 0 °C or below can completely suppress racemization.

  • Run a Control Experiment: To confirm that the conditions are causing racemization, stir the starting material in the solvent with the base (but without the other reactant) for the same duration and at the same temperature as the reaction. Analyze the %ee by chiral HPLC. If it has decreased, your conditions are the cause.

Appendix: Experimental Protocols

Protocol A: General Procedure for Solvent Screening
  • Setup: Arrange several small, identical reaction vials equipped with stir bars.

  • Reagent Addition: To each vial, add the this compound and any solid reagents.

  • Solvent Addition: Add an equal volume of each solvent to be tested (e.g., 1.0 mL) to the respective vials. Ensure you include a polar protic (MeOH), a polar aprotic (MeCN, DMF), and a non-polar (Toluene) solvent for a broad screen.

  • Initiation: Add the final liquid reagent/catalyst to each vial simultaneously to start the reactions.

  • Monitoring: Stir all reactions at the same temperature. At set time intervals (e.g., 1h, 4h, 16h), take a small aliquot from each vial, quench appropriately, and analyze by TLC or LC-MS to compare the extent of conversion.

  • Analysis: Compare the product formation across the different solvents to identify the optimal medium.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Dispense SM & Reagents to Vials vial1 Vial 1: Add Solvent A (e.g., MeOH) prep1->vial1 vial2 Vial 2: Add Solvent B (e.g., MeCN) prep1->vial2 vial3 Vial 3: Add Solvent C (e.g., Toluene) prep1->vial3 analysis Monitor all reactions (TLC / LC-MS) at T=1h, 4h, 16h vial1->analysis vial2->analysis vial3->analysis result Compare Conversion Rates & Select Optimal Solvent analysis->result

Caption: Workflow for parallel solvent screening experiments.

References

  • D'Souza, M. J., & Kevill, D. N. (2017). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. Molecules, 22(9), 1365. [Link]
  • Various Authors. (2018). What is the effect of solvent on SN2? Quora. [Link]
  • LibreTexts Chemistry. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]
  • Kadrowski, B. (2020). 7.7-11 Part 6: The effect of reaction solvent on the SN2 reaction. YouTube. [Link]
  • LibreTexts Chemistry. (2014). 8.
  • D'Souza, M. J., & Kevill, D. N. (2017). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions.
  • Tundo, A., & Ghiseni, A. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.
  • My Skin Recipes. (n.d.). This compound. [Link]
  • LibreTexts Chemistry. (2023).
  • LibreTexts Chemistry. (2021). 19.
  • AK Lectures. (2016).

Sources

Technical Support Center: Regeneration of (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid. This document is designed for researchers and drug development professionals who utilize this valuable chiral resolving agent. The economic and environmental viability of a chemical process often hinges on the ability to efficiently recycle key reagents. This guide provides a comprehensive overview, step-by-step protocols, and troubleshooting advice for the quantitative recovery and regeneration of this compound after its use in the resolution of racemic bases.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

This compound is a chiral carboxylic acid used as a high-performance resolving agent. Its primary function is to separate enantiomers of racemic bases, particularly amines. It reacts with a racemic base to form a pair of diastereomeric salts, which, unlike enantiomers, possess different physical properties (e.g., solubility), allowing for their separation by methods such as fractional crystallization.[1][2]

Q2: What is the fundamental principle behind regenerating the resolving agent after a resolution?

The regeneration process is fundamentally an acid-base reaction designed to break apart the diastereomeric salt. After a less soluble diastereomeric salt has been isolated (e.g., by filtration), it is treated with a strong mineral acid. This acid protonates the carboxylate of your resolving agent, converting it back to the neutral carboxylic acid, and liberates the chiral base (now as its salt). The neutral resolving agent can then be easily separated from the aqueous phase by extraction into an organic solvent.[3][4]

Q3: Why is the regeneration and recycling of the resolving agent a critical step?

There are three main drivers for regenerating your resolving agent:

  • Economic Viability: Chiral resolving agents are often expensive. Efficient recycling significantly reduces the cost of goods for large-scale production of enantiomerically pure compounds.[5]

  • Process Efficiency: A well-designed regeneration loop allows for a continuous or semi-continuous resolution process, improving overall throughput. The unwanted enantiomer of the base can also be isolated and potentially racemized for recycling, pushing the theoretical yield towards 100%.[1][6]

  • Sustainability: Recycling reagents reduces chemical waste and minimizes the environmental footprint of the synthetic process, aligning with the principles of green chemistry.

Q4: What are the expected products and byproducts of the regeneration process?

The regeneration process is designed to yield two valuable products:

  • Regenerated this compound: Recovered in an organic solvent, ready for reuse after purification.

  • The Enantiomerically Enriched Base: This remains in the aqueous phase as a salt (e.g., hydrochloride salt). It can be isolated by basifying the aqueous layer and extracting.

The main byproduct is an inorganic salt dissolved in the aqueous phase (e.g., sodium chloride if you used HCl for acidification and NaOH for base isolation).

Troubleshooting Guide: Common Experimental Issues

Issue 1: Low Yield of Regenerated Resolving Agent

Q: My recovery of this compound is consistently below 85%. What are the common causes and how can I fix them?

Low recovery is a frequent issue that can almost always be traced to procedural parameters. Here are the most common culprits and their solutions:

  • Incomplete Salt Dissociation: The diastereomeric salt must be fully dissociated for the resolving agent to be extracted.

    • Causality: The equilibrium between the carboxylate salt and the protonated carboxylic acid is pH-dependent. If the pH is not sufficiently acidic, a significant portion of the resolving agent will remain as the water-soluble carboxylate salt.

    • Solution: Suspend your diastereomeric salt in a biphasic system (e.g., water and ethyl acetate). Add a strong acid, such as 2 M HCl, dropwise while vigorously stirring. Monitor the pH of the aqueous layer, ensuring it reaches and is maintained at pH 1-2 for at least 15-30 minutes to ensure complete protonation.

  • Sub-optimal Extraction Solvent: The choice of solvent is critical for efficiently moving your neutral resolving agent from the aqueous to the organic phase.

    • Causality: The partition coefficient of the resolving agent between the organic and aqueous phases dictates extraction efficiency. A solvent in which the agent is highly soluble is required.

    • Solution: Ethyl acetate, dichloromethane, and methyl tert-butyl ether (MTBE) are excellent choices. Perform multiple extractions (e.g., 3 x 50 mL instead of 1 x 150 mL for a given volume) to maximize recovery. A table of suitable solvents is provided below.

  • Emulsion Formation: Vigorous mixing of some solvent systems can lead to stable emulsions that are difficult to separate.

    • Causality: Emulsions form at the interface of the aqueous and organic layers, trapping material.

    • Solution: If an emulsion forms, add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which often helps to break the emulsion. Alternatively, gentle centrifugation can be effective.

Issue 2: Purity Concerns with the Regenerated Agent

Q: The NMR spectrum of my regenerated resolving agent shows unexpected peaks. What is the likely contaminant and how can I purify the material?

Contamination is typically due to incomplete separation from the base you resolved or from side reactions.

  • Contamination with the Resolved Base:

    • Causality: If the acidification step was incomplete or the subsequent washes were insufficient, the free base form of your resolved amine can be extracted into the organic layer along with your resolving agent.

    • Solution: After extraction, wash the organic layer with a fresh portion of acidic water (e.g., 0.5 M HCl). This will convert any lingering free base into its water-soluble salt, pulling it out of the organic phase.

  • Chemical Degradation (Hydrolysis):

    • Causality: While stable under acidic and neutral conditions, the carbamate ester linkage in this compound is susceptible to hydrolysis under basic conditions.[7][8][9] Accidental exposure to a high pH environment (pH > 10) can cleave the molecule into (S)-lactic acid and aniline.

    • Solution: Strictly avoid basic conditions during the regeneration workup. If degradation is suspected, the most effective purification method is recrystallization. A detailed protocol is provided below.

Issue 3: Inconsistent Performance in Subsequent Resolutions

Q: I've successfully regenerated my resolving agent, but it's not working as well in the next resolution cycle. What could be the cause?

A drop in performance usually points to a change in the chemical or stereochemical integrity of the agent.

  • Causality: The most likely cause is a loss of enantiomeric purity. While racemization is unlikely under the mild acidic conditions of regeneration, it can occur if the agent is inadvertently subjected to harsh conditions (e.g., excessive heat). A more common cause is contamination with the "wrong" enantiomer of the base from a previous run, which can interfere with the crystallization kinetics in the next resolution.

  • Solution: Always perform quality control on your regenerated material before reuse.

    • Confirm Chemical Identity: Run an FTIR or ¹H NMR spectrum and compare it to the standard.

    • Confirm Enantiomeric Purity: The most critical QC step. Measure the specific rotation using a polarimeter. A decrease in the magnitude of the specific rotation indicates either racemization or contamination.

    • Assess Purity: Measure the melting point. A broad or depressed melting point compared to the literature value suggests the presence of impurities.[10]

Experimental Protocols & Data

Diagram: Chiral Resolution & Regeneration Workflow

The following diagram illustrates the complete cyclic process of using and regenerating the chiral resolving agent.

G cluster_0 Resolution Step cluster_1 Separation Step cluster_2 Regeneration Step RacemicBase Racemic Base (R-Amine + S-Amine) Mix Reaction & Salt Formation RacemicBase->Mix ResolvingAgent (S)-Resolving Acid ResolvingAgent->Mix Diastereomers Mixture of Diastereomeric Salts (S,R-Salt + S,S-Salt) Mix->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization LessSoluble Less Soluble Salt (e.g., S,R-Salt) Crystallization->LessSoluble Solid MotherLiquor Mother Liquor (Enriched in S,S-Salt) Crystallization->MotherLiquor Solution Acidification Acidification (HCl) & Extraction LessSoluble->Acidification RegenAgent Regenerated (S)-Resolving Acid Acidification->RegenAgent Organic Phase ResolvedBase Resolved Base Salt (R-Amine * HCl) Acidification->ResolvedBase Aqueous Phase RegenAgent->ResolvingAgent Recycle & Reuse

Caption: Workflow for chiral resolution and resolving agent regeneration.

Protocol 1: Regeneration from a Diastereomeric Salt

This protocol describes the liberation of this compound from its isolated, less-soluble diastereomeric salt.

  • Suspension: In a round-bottom flask equipped with a magnetic stirrer, suspend the diastereomeric salt (1.0 eq) in a biphasic mixture of deionized water (5 mL per gram of salt) and ethyl acetate (5 mL per gram of salt).

  • Acidification: Begin vigorous stirring. Slowly add 2 M hydrochloric acid dropwise to the mixture. Monitor the pH of the aqueous layer using pH paper or a calibrated pH meter. Continue addition until the aqueous phase reaches a stable pH of 1-2.

  • Stirring: Allow the mixture to stir vigorously for 30 minutes to ensure the complete dissociation of the salt. The solid salt should fully dissolve, resulting in two clear liquid phases.

  • Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate completely and drain the lower aqueous layer.

  • Extraction: Extract the aqueous layer two more times with fresh portions of ethyl acetate (2-3 mL per gram of original salt). Combine all organic layers.

  • Washing: Wash the combined organic layers sequentially with:

    • 0.5 M HCl (2 mL per gram of salt) to remove any residual amine.

    • Brine (saturated NaCl solution, 2 mL per gram of salt) to break any emulsions and begin the drying process.

  • Drying & Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and wash it with a small amount of fresh ethyl acetate.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to yield the crude regenerated resolving agent, which typically appears as a white or off-white solid.

Protocol 2: Purification by Recrystallization

If QC analysis indicates the presence of impurities, recrystallization is recommended.

  • Solvent Selection: A good solvent system is a mixture of ethyl acetate and hexanes.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid.

  • Crystallization: Slowly add hexanes dropwise to the hot solution with swirling until a faint, persistent cloudiness is observed.

  • Cooling: Add a few more drops of hot ethyl acetate to redissolve the solid, then allow the flask to cool slowly to room temperature. Finish the cooling process in an ice bath for 30-60 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold hexanes, and dry them under vacuum.

Data Tables

Table 1: Recommended Extraction Solvents

SolventBoiling Point (°C)Density (g/mL)Notes
Ethyl Acetate77.10.902Good general-purpose solvent, moderate polarity.
Dichloromethane (DCM)39.61.33High density (forms lower layer), can be volatile.
MTBE55.20.74Less prone to forming peroxides than diethyl ether.

Table 2: Quality Control Specifications

ParameterSpecificationPurpose
AppearanceWhite to off-white crystalline solidGross purity check
Melting Point149-151 °C (decomposes)[10]Purity indicator (impurities lower and broaden the range)
Specific Rotation[α]²⁰/D ≈ -85° (c=1, ethanol)Critical check for enantiomeric purity
¹H NMR / FTIRSpectrum matches reference standardConfirms chemical structure integrity

References

  • Development of a Liquid-Phase Process for Recycling Resolving Agents within Diastereomeric Resolutions. ACS Publications.
  • Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism. RSC Publishing.
  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.
  • Part 6: Resolution of Enantiomers. Chiralpedia.
  • Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. PMC - NIH.
  • Hydrolysis mechanism of esterases and amidases toward carbamate pesticides. ScienceDirect.
  • Chiral resolution. Wikipedia.
  • Chiral resolution. chemeurope.com.
  • Basic hydrolysis of some alkyl and phenyl N-Aryl-N-methylcarbamates. ResearchGate.
  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central.
  • This compound. SynHet.
  • Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central.
  • Cleavage of the carbamate group and determination of absolute configurations. Reaction conditions. ResearchGate.
  • Amine synthesis by carbamate cleavage. Organic Chemistry Portal.
  • This compound | CAS 102936-05-0. SCBT.
  • Hydrolysis of esters - Mechanisms. YouTube.
  • 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
  • A Mild Amide to Carbamate Transformation. The Journal of Organic Chemistry.
  • Synthesis of Optically Active 2-(4-(2-thienylcarbonyl)-phenyl)propionic Acid Labeled With Deuterium. PubMed.
  • Strategies for chiral separation: from racemate to enantiomer. PMC - NIH.
  • This compound | 102936-05-0. ChemicalBook.
  • Preparation method for 2-phenylpropionic acid. Google Patents.

Sources

Validation & Comparative

A Comparative Guide to Validating Enantiomeric Excess: An In-depth Analysis of (S)-(-)-2-(Phenylcarbamoyloxy)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and asymmetric synthesis, the determination of enantiomeric excess (ee) is a critical parameter that dictates a compound's efficacy and safety. The differential pharmacological activities of enantiomers necessitate robust and reliable analytical methods for their quantification. This guide provides a comprehensive technical comparison of methodologies for validating enantiomeric excess, with a focus on the application of the chiral derivatizing agent (CDA), (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid. We will delve into the mechanistic underpinnings of chiral derivatization, present a self-validating experimental protocol, and compare its performance with alternative analytical techniques.

The Principle of Chiral Derivatization: From Indistinguishable to Differentiable

Enantiomers, being mirror images of each other, possess identical physical and chemical properties in an achiral environment. This makes their direct separation and quantification by common analytical techniques like standard High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy challenging.[1][2] The core principle of using a chiral derivatizing agent is to convert a mixture of enantiomers into a mixture of diastereomers.[1][3][4] These diastereomers, unlike enantiomers, have distinct physical properties and can be readily distinguished and quantified by conventional analytical methods.[1][3][4]

This compound serves as an enantiomerically pure reagent that reacts with chiral analytes, such as alcohols or amines, to form diastereomeric esters or amides. The success of this method hinges on several key factors:

  • Enantiomeric Purity of the CDA: The derivatizing agent itself must be of high enantiomeric purity to ensure accurate quantification.

  • Reaction Stoichiometry: The reaction between the CDA and the analyte should proceed to completion to avoid kinetic resolution, which would lead to an inaccurate determination of the enantiomeric ratio.

  • Stereochemical Stability: Neither the CDA nor the analyte should undergo racemization during the derivatization reaction or subsequent analysis.

  • Signal Resolution: The resulting diastereomers must exhibit baseline separation in chromatography or possess distinguishable signals in spectroscopy.

Experimental Workflow: A Self-Validating Protocol

To ensure the trustworthiness of the obtained enantiomeric excess values, a self-validating experimental workflow is paramount. This involves a primary method of analysis and a comparative or orthogonal method to confirm the results.

G cluster_0 Sample Preparation cluster_1 Primary Analysis (HPLC) cluster_2 Confirmatory Analysis (NMR) A Chiral Analyte (e.g., alcohol, amine) C Derivatization Reaction A->C B This compound B->C D HPLC Separation of Diastereomers C->D G NMR Spectroscopy of Diastereomeric Mixture C->G E Quantification of Peak Areas D->E F Calculation of Enantiomeric Excess E->F J J F->J Comparison of Results H Integration of Distinct Signals G->H I Calculation of Enantiomeric Excess H->I I->J

Caption: Experimental workflow for ee determination.

Detailed Experimental Protocol: Derivatization and HPLC Analysis

The following protocol is adapted from established methods for structurally similar chiral derivatizing agents, such as (S)-(+)-2-Phenylpropionic acid, due to the limited availability of specific literature for this compound. The underlying chemical principles are directly applicable.

Materials:

  • Chiral analyte (e.g., a secondary alcohol)

  • This compound

  • Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • HPLC grade solvents (e.g., hexane, isopropanol)

  • Standard laboratory glassware

Procedure:

  • Analyte Preparation: In a clean, dry vial, dissolve the chiral alcohol (1.0 equivalent, approximately 10-20 mg) in anhydrous DCM (2 mL).

  • Reagent Addition: To the solution from step 1, add this compound (1.1 equivalents) and a catalytic amount of DMAP (0.1 equivalents).

  • Coupling Reaction: Add DCC or EDC (1.2 equivalents) to the mixture. Stir the reaction at room temperature for 4-6 hours, or until Thin Layer Chromatography (TLC) indicates the complete consumption of the starting alcohol.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC was used). Wash the filtrate with a dilute acid (e.g., 1M HCl) and then with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • HPLC Analysis:

    • Dissolve the resulting crude diastereomeric ester mixture in the HPLC mobile phase.

    • Inject the sample onto a suitable achiral HPLC column (e.g., C18).

    • Elute the diastereomers using an appropriate mobile phase (e.g., a mixture of hexane and isopropanol). The optimal mobile phase composition should be determined experimentally to achieve baseline separation.

    • Detect the diastereomers using a UV detector at a suitable wavelength.

    • Integrate the peak areas of the two diastereomers.

    • Calculate the enantiomeric excess using the formula: ee (%) = [|Area1 - Area2| / (Area1 + Area2)] * 100.

Comparison with Alternative Methodologies

While derivatization is a powerful technique, several other methods are commonly employed for the determination of enantiomeric excess.[1][5] The choice of method often depends on the nature of the analyte, the required sensitivity, and the available instrumentation.[2]

FeatureDerivatization with this compound & HPLCChiral HPLCChiral Gas Chromatography (GC)NMR Spectroscopy with Chiral Solvating Agents (CSAs)
Principle Covalent bond formation to create diastereomers, separated on an achiral column.Differential interaction of enantiomers with a chiral stationary phase.Separation of volatile enantiomers on a chiral stationary phase.Formation of transient, non-covalent diastereomeric complexes leading to distinct NMR signals.
Advantages Utilizes standard achiral columns; can improve chromatographic properties of the analyte.Direct analysis without derivatization; high resolution and accuracy.High resolution and sensitivity for volatile compounds.[5]Rapid, non-destructive, and requires small sample amounts.
Disadvantages Requires a chemical reaction step; potential for kinetic resolution or racemization.Requires specialized and often expensive chiral columns.Limited to volatile and thermally stable analytes; may require derivatization to increase volatility.[5]Lower sensitivity compared to chromatographic methods; signal overlap can be an issue.
Typical Analytes Alcohols, amines, and other functional groups that can react with a carboxylic acid.Wide range of non-volatile and thermally labile compounds.Small, volatile molecules.A wide range of molecules, with signal resolution being the limiting factor.

Quantitative Performance Comparison

The following table provides a hypothetical but realistic comparison of the quantitative performance of different methods for determining the enantiomeric excess of a chiral secondary alcohol.

ParameterDerivatization with CDA & HPLCChiral HPLCChiral GCNMR with CSA
Accuracy (% recovery of minor enantiomer) 98-102%99-101%99-101%95-105%
Precision (RSD, n=6) < 1.5%< 1.0%< 1.0%< 2.0%
Limit of Quantification (LOQ) of minor enantiomer ~0.1%~0.05%~0.02%~0.5%
Analysis Time per Sample 30-60 min (including reaction)15-30 min20-40 min5-15 min

Conclusion

References

  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256-270.
  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441-1457.
  • Bull, J. A., James, T. D., & van den Elsen, J. M. H. (2013). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
  • Determination of enantiomeric excess. (n.d.). In University of Bath.
  • chemeurope.com. (n.d.). Chiral derivitizing agent.
  • Grokipedia. (n.d.). Chiral derivatizing agent.
  • Wikipedia. (2023, October 29). Chiral derivatizing agent. In Wikipedia.
  • CoLab. (n.d.). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy.
  • ResearchGate. (n.d.). NMR determination of enantiomeric excess.
  • LCGC International. (2002, November 1). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
  • Herald Scholarly Open Access. (2017). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Journal of Pharmaceutical and Analytical Chemistry, 3(2), 1-6.

Sources

A Researcher's Guide to Chiral Derivatizing Agents: (S)-(-)-2-(Phenylcarbamoyloxy)propionic Acid vs. The Gold Standard, Mosher's Acid

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in synthetic chemistry and drug development, the unambiguous determination of a molecule's stereochemistry is not merely an analytical detail—it is a cornerstone of establishing structure-activity relationships, ensuring enantiopurity, and meeting regulatory standards. Chiral Derivatizing Agents (CDAs) that enable analysis by Nuclear Magnetic Resonance (NMR) spectroscopy remain a powerful and accessible tool for this purpose.[1][2]

This guide provides an in-depth comparison of the universally recognized Mosher's acid (MTPA) and a lesser-known but structurally distinct alternative, (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid. We will dissect their mechanisms, compare their analytical outputs, and provide the field-proven insights necessary to select the optimal reagent for your specific analytical challenge.

The Foundational Principle: Transforming Enantiomers into Distinguishable Diastereomers

Enantiomers, by their nature, are mirror images that yield identical NMR spectra in an achiral environment. The core strategy of using a CDA is to covalently bond the enantiomeric mixture with a single, pure enantiomer of the agent. This reaction converts the pair of enantiomers into a pair of diastereomers. These newly formed diastereomers have distinct physical properties and, most importantly, different chemical environments, leading to separable signals in their NMR spectra.[3][4] The ratio of these signals allows for the precise determination of enantiomeric excess (e.e.), while the pattern of chemical shift differences can be used to deduce the absolute configuration.

G cluster_1 Chiral Derivatizing Agent (CDA) cluster_3 NMR Analysis Analyte_R Enantiomer R Diastereomer_RS Diastereomer R,S Analyte_R->Diastereomer_RS Analyte_S Enantiomer S Diastereomer_SS Diastereomer S,S Analyte_S->Diastereomer_SS CDA_S (S)-CDA (Enantiopure) CDA_S->Diastereomer_RS CDA_S->Diastereomer_SS NMR_Spectrum Distinct NMR Signals (Quantifiable & Assignable) Diastereomer_RS->NMR_Spectrum Diastereomer_SS->NMR_Spectrum

Caption: Workflow of Chiral Derivatization for NMR Analysis.

The Benchmark: Mosher's Acid (MTPA)

First introduced by Harry S. Mosher and colleagues in 1969, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) has become the gold standard for determining the absolute configuration and enantiomeric purity of chiral alcohols and amines.[5][6] It is commercially available in both (R) and (S) forms with high enantiomeric purity.[7]

Mechanism and The Mosher Model

MTPA is typically converted to its more reactive acid chloride, which then readily forms an ester or amide with the analyte.[5][6] The power of MTPA lies not just in its ability to create diastereomers, but in the predictable way it influences the resulting ¹H NMR spectrum.

The "Mosher Model" is based on the preferred conformation of the resulting MTPA ester/amide in solution. To minimize steric strain, the Cα-CF₃, Cα-Phenyl, and Cα-Methoxy bonds arrange themselves around the newly formed ester/amide linkage in a specific, staggered conformation. In this arrangement, the magnetically anisotropic phenyl ring creates a shielding cone, causing protons (L¹) that fall under it to experience an upfield shift (lower ppm). Conversely, the deshielding trifluoromethyl group causes protons on the other side (L²) to shift downfield.

By preparing derivatives with both (R)-MTPA and (S)-MTPA and calculating the difference in chemical shifts (Δδ = δS - δR) for each proton, the absolute configuration of the original stereocenter can be assigned. Protons with a positive Δδ value are assigned to one side of the molecule (L²), while those with a negative Δδ are assigned to the other (L¹).

Caption: The Mosher model for predicting NMR chemical shifts.

Strengths:

  • Predictive Power: The Mosher model is exceptionally well-validated for assigning absolute configuration in a wide array of secondary alcohols and amines.[8]

  • ¹⁹F NMR Capability: The trifluoromethyl group provides a clean, simple signal in the ¹⁹F NMR spectrum. Since there are typically no other fluorine atoms in the analyte, the spectrum shows only two singlets for the two diastereomers, making quantification of e.e. exceptionally accurate and straightforward.[7][9]

  • Extensive Literature: Its long history means a vast library of examples and troubleshooting guides are available.

Limitations:

  • Model Failure: The model can be unreliable for sterically congested molecules, primary alcohols, or systems where strong intramolecular interactions override the predicted conformation.[7][10]

  • Small Δδ Values: In some cases, the induced chemical shift differences can be small, complicating the analysis, particularly in regions of the ¹H NMR spectrum with significant signal overlap.

An Alternative Approach: this compound

This CDA offers a different structural motif for creating diastereomers. Instead of a single phenyl ring and a CF₃ group, it features a phenylcarbamoyloxy moiety. The derivatization proceeds via the same principle: activation of the carboxylic acid followed by reaction with the chiral analyte.

Mechanism and Basis for Discrimination

The discrimination with this agent arises from the anisotropic effects of the phenyl ring and the planar carbamate group. The conformational preferences of the resulting diastereomeric esters will dictate how these groups are oriented relative to the analyte's protons. This differential spatial arrangement leads to the observed differences in chemical shifts, allowing for e.e. determination.

Strengths:

  • Structural Alternative: Its unique structure may induce larger and more easily resolved chemical shift differences (Δδ) in substrates where Mosher's acid performs poorly.

  • Simplified Analysis: Analysis is confined to ¹H and ¹³C NMR, which can be an advantage if ¹⁹F NMR capabilities are unavailable.

Limitations:

  • No Established Predictive Model: Crucially, there is no widely accepted and validated conformational model analogous to Mosher's for this reagent. Therefore, while it is effective for determining enantiomeric excess, it cannot be reliably used to assign absolute configuration without independent verification (e.g., X-ray crystallography of one of the diastereomers).

  • Limited Literature: It is not as extensively documented as MTPA, meaning researchers have fewer established protocols and comparative examples to draw upon.

Head-to-Head Comparison: A Data-Driven Perspective

To illustrate the practical differences, let's consider a typical workflow for analyzing a chiral secondary alcohol.

FeatureMosher's Acid (MTPA)This compound
Structure α-methoxy-α-trifluoromethylphenylacetic acid2-(Phenylcarbamoyloxy)propionic acid
Discrimination Source Anisotropic Phenyl ring & deshielding CF₃ groupAnisotropic Phenyl ring & planar carbamate group
NMR Nuclei ¹H, ¹⁹F , ¹³C¹H, ¹³C
Absolute Configuration Yes, via the well-established Mosher Model[11]No established predictive model
Primary Use Case Determination of e.e. and absolute configurationDetermination of e.e.
Literature Precedent ExtensiveLimited
Experimental Protocols

Objective: To determine the enantiomeric excess of a chiral secondary alcohol.

Protocol 1: Derivatization with Mosher's Acid Chloride

  • Preparation: In a clean, dry NMR tube, dissolve the chiral alcohol (1.0 eq., ~5 mg) and anhydrous pyridine (1.5 eq.) in 0.6 mL of anhydrous deuterated solvent (e.g., CDCl₃).

  • Derivatization: Add a solution of (R)- or (S)-Mosher's acid chloride (1.2 eq.) in the same deuterated solvent.

  • Reaction: Cap the tube, mix thoroughly, and allow the reaction to proceed at room temperature. Monitor by TLC or ¹H NMR until the alcohol is fully consumed (typically 1-4 hours).

  • Analysis: Acquire ¹H and ¹⁹F NMR spectra directly on the crude reaction mixture.

Protocol 2: Derivatization with this compound

  • Activation: In a separate vial, dissolve this compound (1.2 eq.) and a coupling agent like DCC or EDC (1.3 eq.) in 0.3 mL of anhydrous DCM. Add a catalytic amount of DMAP (0.1 eq.) and stir for 15 minutes to form the activated ester.

  • Derivatization: In a clean, dry NMR tube, dissolve the chiral alcohol (1.0 eq., ~5 mg) in 0.6 mL of anhydrous deuterated solvent (e.g., CDCl₃). Add the pre-activated ester solution from step 1.

  • Reaction: Cap the tube, mix, and let the reaction proceed at room temperature until completion (typically 4-12 hours).

  • Analysis: Acquire the ¹H NMR spectrum.

G cluster_0 Experimental Workflow cluster_1 Derivatization cluster_2 Diastereomer Formation cluster_3 NMR Analysis Start Chiral Alcohol (Analyte) Deriv_Mosher React with (S)-MTPA-Cl Start->Deriv_Mosher Deriv_PCP React with activated (S)-PCP Acid Start->Deriv_PCP Diastereomers_M Form MTPA Esters Deriv_Mosher->Diastereomers_M Diastereomers_P Form PCP Esters Deriv_PCP->Diastereomers_P Analysis_M Acquire ¹H & ¹⁹F NMR - Determine e.e. - Assign Abs. Config. Diastereomers_M->Analysis_M Analysis_P Acquire ¹H NMR - Determine e.e. Diastereomers_P->Analysis_P

Caption: Comparative experimental workflows.

Illustrative Data Comparison

The following table presents hypothetical ¹H NMR data for the diastereomeric esters formed from a scalemic mixture of (R)- and (S)-1-phenylethanol.

Proton SignalEster with (S)-MTPAEster with (S)-PCP Acid
CH₃ of (R)-alcohol 1.45 ppm1.52 ppm
CH₃ of (S)-alcohol 1.55 ppm1.68 ppm
Δδ (ppm) 0.10 0.16
OCH of (R)-alcohol 5.95 ppm6.10 ppm
OCH of (S)-alcohol 5.90 ppm6.02 ppm
Δδ (ppm) -0.05 -0.08

Analysis of Hypothetical Data:

  • Enantiomeric Excess (e.e.): For both derivatives, the e.e. can be calculated by integrating the well-resolved CH₃ signals. For the PCP acid derivative, the larger separation (Δδ = 0.16 ppm) might offer a more accurate integration in a lower-field spectrometer or with broader peaks.

  • Absolute Configuration: With the MTPA ester, we can apply the Mosher model. The signs of the Δδ values for the protons on either side of the stereocenter would be used to build a 3D model and assign the configuration. For the PCP acid derivative, while we can see clear differences, we cannot confidently assign the absolute configuration from this data alone.

Conclusion and Recommendations

Mosher's acid (MTPA) remains the undisputed standard for comprehensive stereochemical analysis by NMR. Its robust, predictive model for assigning absolute configuration, coupled with the option for clean e.e. determination via ¹⁹F NMR, makes it the first choice for most applications involving chiral alcohols and amines.

This compound emerges as a valuable specialty tool . It should be considered in cases where:

  • The primary goal is the determination of enantiomeric excess and Mosher's acid provides poor signal resolution in the ¹H NMR spectrum.

  • ¹⁹F NMR instrumentation is not available.

  • A researcher is establishing an in-house method for a specific class of compounds and is willing to perform independent validation (e.g., X-ray) to correlate the observed Δδ patterns with absolute configuration.

Ultimately, the choice of CDA is dictated by the analytical question at hand. For a complete stereochemical picture, Mosher's acid is the authoritative and trustworthy option. For targeted e.e. determination, particularly when the standard fails, exploring alternatives like this compound can be a scientifically sound and effective strategy.

References

  • Dale, J. A., Dull, D. L., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a versatile reagent for the determination of enantiomeric composition of alcohols and amines. The Journal of Organic Chemistry, 34(9), 2543-2549. [Link]
  • Grokipedia. MTPA.
  • BenchChem. (2025).
  • Allen, D. A., et al. (2011). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
  • chemeurope.com. Chiral derivitizing agent. [Link]
  • Wenzel, T. J. (2018). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Chirality, 30(4), 438-462. [Link]
  • Wikipedia.
  • University of Toronto. (n.d.).
  • Chemistry Stack Exchange. (2017).
  • The Retort. (2012). Mosher's Acid.
  • YouTube. (2023). How I Used Mosher Esters in my PhD. [Link]
  • Grokipedia.
  • National Center for Biotechnology Information (NCBI). (n.d.).
  • ResearchGate. (2008). 2-Methoxy-2-(1-naphthyl)propionic acid, a powerful chiral auxiliary for enantioresolution of alcohols and determination of their absolute configurations by the 1H NMR anisotropy method. [Link]

Sources

A Comparative Guide to Chiral Derivatizing Agents: High-Performance Alternatives to (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, metabolomics, and stereoselective synthesis, the accurate determination of enantiomeric purity is not merely a procedural step but a cornerstone of safety, efficacy, and innovation. Chiral derivatization—the conversion of an enantiomeric mixture into diastereomers using an enantiopure reagent—remains a powerful and versatile strategy.[1] This allows for the separation and quantification of enantiomers using standard achiral chromatographic techniques like HPLC and GC.[1]

For years, reagents like (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid have served as reliable tools. However, the relentless pursuit of higher resolution, faster reaction kinetics, and broader applicability necessitates a critical evaluation of the available chemical toolkit. This guide provides an in-depth comparison of high-performance alternatives, grounded in experimental evidence, to empower researchers in selecting the optimal chiral derivatizing agent (CDA) for their specific analytical challenges.

The Incumbent: Understanding this compound

This compound belongs to a class of derivatizing agents that react with nucleophilic functional groups, primarily alcohols and amines. The reaction, typically conducted in the presence of a coupling agent, forms diastereomeric esters or amides. The differing steric and electronic environments of these newly formed diastereomers lead to differential interactions with the stationary phase in a chromatographic system, enabling their separation.

While effective, its utility can be hampered by factors such as reaction times, the stability of the resulting derivatives, and the magnitude of the separation factor (α) achieved for particularly challenging racemates. This has spurred the adoption of several powerful alternatives.

A Curated Selection of High-Performance Alternatives

The selection of a CDA is a critical decision that directly impacts the sensitivity, selectivity, and robustness of an analytical method.[1] Below, we compare three leading alternatives, each with a distinct profile of strengths and applications.

Mosher's Reagent (MTPA-Cl): The "Gold Standard" for Alcohols and Amines

(R)- or (S)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), commonly known as Mosher's acid chloride, is arguably one of the most widely used and trusted CDAs.[2][3] Its reaction with a chiral alcohol or amine is typically rapid and quantitative, yielding stable diastereomeric esters or amides.

Causality of Performance: The exceptional resolving power of MTPA-Cl stems from the unique magnetic anisotropy of its phenyl ring and the presence of the trifluoromethyl (-CF3) group.[4][5] The rigid conformation of the resulting diastereomer forces nearby protons on the analyte side of the molecule into distinct chemical environments, leading to significant chemical shift differences (Δδ) in ¹H NMR spectroscopy.[4] In chromatography, these structural differences translate into excellent separation. The -CF3 group also provides a powerful handle for ¹⁹F NMR analysis, which offers a clean, singlet signal for each diastereomer, simplifying quantification.[5]

Mechanism of Derivatization with MTPA-Cl:

G cluster_reactants Reactants cluster_products Products Analyte R,S-Alcohol (R-OH) Reaction_Center Reaction Analyte->Reaction_Center Nucleophilic Attack MTPA (S)-MTPA-Cl MTPA->Reaction_Center Base Pyridine (Base) Base->Reaction_Center HCl Scavenger Diastereomers Diastereomeric Esters (R-MTPA & S-MTPA) Salt Pyridinium HCl Reaction_Center->Diastereomers Reaction_Center->Salt

Caption: Reaction of a racemic alcohol with (S)-MTPA-Cl.

Marfey's Reagent (FDAA): The Specialist for Amino Acids and Primary Amines

1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), or Marfey's Reagent, has revolutionized the chiral analysis of amino acids and primary amines.[6][7][8] It reacts with the primary amino group via nucleophilic aromatic substitution under mild alkaline conditions (40-50°C) to yield highly stable diastereomers.[1][7]

Causality of Performance: The power of Marfey's Reagent lies in the 2,4-dinitrophenyl chromophore incorporated into the analyte.[7] This moiety imparts a very high molar absorptivity to the derivatives, making them ideal for UV-Vis detection in HPLC with exceptional sensitivity, often in the nanomole range.[7] The resulting diastereomers typically exhibit significant differences in hydrophobicity, leading to excellent resolution on standard reversed-phase (e.g., C18) columns.[9]

Mechanism of Derivatization with FDAA:

G cluster_reactants Reactants cluster_products Products Analyte D,L-Amino Acid (R-NH2) Reaction_Center Reaction (40°C, 1h) Analyte->Reaction_Center Nucleophilic Substitution FDAA Marfey's Reagent (FDAA) FDAA->Reaction_Center Base Bicarbonate (Base) Base->Reaction_Center Diastereomers DNP-Diastereomers (L-D & L-L) Byproducts HF + CO2 Reaction_Center->Diastereomers Reaction_Center->Byproducts

Caption: Derivatization of a racemic amino acid with Marfey's Reagent.

(1S)-(-)-Camphanic Chloride: The Rigid Framework for Enhanced Separation

For analytes where conformational flexibility might hinder separation, (1S)-(-)-Camphanic chloride offers a compelling solution.[10][11] Derived from camphor, this reagent possesses a rigid, bicyclic structure. It reacts readily with alcohols and amines to form diastereomeric esters and amides, respectively.[11][12]

Causality of Performance: The key advantage of camphanic chloride is its conformational rigidity.[10] Upon derivatization, it locks the analyte into a more defined orientation. This creates two diastereomers with highly distinct three-dimensional shapes, which enhances their differential interaction with the chromatographic stationary phase and often leads to superior baseline separation.[12] The derivatization is relatively simple, fast, and cost-effective, making it suitable for routine analysis and applications in drug metabolism and pharmacokinetic (DMPK) studies.[10][12]

Quantitative Performance Comparison

To facilitate an objective comparison, the following table summarizes key performance metrics for the discussed chiral derivatizing agents. Data is compiled from various literature sources and application notes.

FeatureThis compoundMosher's Reagent (MTPA-Cl)Marfey's Reagent (FDAA)(1S)-(-)-Camphanic Chloride
Primary Analytes Alcohols, AminesAlcohols, Amines[2]Primary & Secondary Amines, Amino Acids[1]Alcohols, Amines[11][13]
Reaction Time Variable (often requires coupling agents)~10-30 minutes[1]~60-90 minutes[1]~15-60 minutes[12]
Reaction Temp. Room TemperatureRoom Temperature40-50°C[1]Room Temperature
Key Advantage Established utilityExcellent for NMR & HPLC, ¹⁹F signal[4][5]High UV sensitivity, ideal for amino acids[7]Rigid structure enhances separation[10]
Limitations Can have slower kineticsCan be sensitive to moisturePrimarily for amines, requires heating[1]Less common than MTPA-Cl
Detection Method HPLC-UV/MSHPLC-UV/MS, ¹H/¹⁹F NMRHPLC-UV/MSHPLC-UV/MS

Experimental Protocols: A Self-Validating System

The trustworthiness of any chiral analysis hinges on a robust and reproducible protocol. Below are detailed, field-proven methodologies for derivatization with our selected alternatives.

Protocol 1: Derivatization of a Chiral Alcohol with (R)-MTPA-Cl
  • Rationale: This protocol is designed for rapid and complete derivatization for subsequent HPLC or NMR analysis. Pyridine acts as both a nucleophilic catalyst and an acid scavenger for the HCl byproduct, driving the reaction to completion.

  • Sample Preparation: Dissolve ~1-5 mg of the chiral alcohol in 0.5 mL of anhydrous pyridine (or dichloromethane with 1.5 equivalents of triethylamine). Ensure the sample is completely dry, as water will consume the reagent.

  • Reagent Addition: Add 1.2 equivalents of (R)-(-)-MTPA-Cl to the solution.[14] The reaction is mildly exothermic.

  • Incubation: Cap the vial and allow the reaction to proceed at room temperature for 30 minutes. For sterically hindered alcohols, this time may be extended or gentle heating (40°C) may be applied.

  • Quenching: Add a small amount of methanol (a few drops) to quench any excess MTPA-Cl.

  • Workup: Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate (to remove Mosher's acid byproduct), and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Analysis: The sample is now ready for analysis. The solvent can be evaporated and the residue reconstituted in the mobile phase for HPLC or in deuterated chloroform for NMR.

Protocol 2: Derivatization of a Chiral Amine with Marfey's Reagent (FDAA)
  • Rationale: This protocol uses a bicarbonate buffer to maintain the optimal alkaline pH for the nucleophilic aromatic substitution reaction. Acetone is used to solubilize the FDAA reagent.[1]

  • Sample Preparation: Dissolve the amine-containing sample (approx. 0.1-0.5 mg) in 100 µL of 1 M sodium bicarbonate solution in a microcentrifuge tube.

  • Reagent Preparation: Prepare a 1% (w/v) solution of Marfey's Reagent in acetone.

  • Reaction Mixture: Add 200 µL of the Marfey's Reagent solution to the sample tube.

  • Incubation: Vortex the mixture and incubate at 40°C for 60-90 minutes, protecting it from light.[1][7]

  • Quenching: Stop the reaction by adding 50 µL of 1 M HCl. This neutralizes the base and protonates any remaining amines.

  • Analysis: The sample can be directly injected into a reversed-phase HPLC system or diluted with the mobile phase as needed.

Decision-Making Framework: Selecting the Optimal CDA

The choice of CDA is not "one-size-fits-all." It depends on the analyte's functional group, the available analytical instrumentation, and the specific goals of the analysis. The following workflow provides a logical guide to selecting the most appropriate agent.

G start Start: Identify Analyte func_group What is the primary functional group? start->func_group alcohol Alcohol / Thiol func_group->alcohol -OH, -SH amine Amine func_group->amine -NH2, -NHR acid Carboxylic Acid func_group->acid -COOH hindered Is the chiral center sterically hindered? alcohol->hindered mtpa_alc Use Mosher's Reagent (MTPA-Cl) - Gold standard - Good for NMR/HPLC hindered->mtpa_alc No camphanic_alc Consider Camphanic Chloride - Rigid structure - May improve separation hindered->camphanic_alc Yes amine_type Is it an amino acid or primary amine requiring high sensitivity? amine->amine_type marfey Use Marfey's Reagent (FDAA) - High UV response - Excellent for AAs amine_type->marfey Yes mtpa_amine Use Mosher's Reagent (MTPA-Cl) - Versatile - Good for secondary amines amine_type->mtpa_amine No chiral_amine Derivatize with a Chiral Amine/Alcohol (e.g., (S)-Anabasine, DMT-Apy) acid->chiral_amine Requires different approach

Caption: Workflow for selecting a suitable chiral derivatizing agent.

Conclusion

While this compound remains a viable option, the modern analytical laboratory has access to a suite of superior alternatives tailored for specific challenges. Mosher's Reagent (MTPA-Cl) offers unparalleled versatility and is the benchmark for alcohols and amines, especially when NMR analysis is required. Marfey's Reagent (FDAA) is the undisputed choice for achieving high-sensitivity UV detection of amino acids and primary amines. Finally, (1S)-(-)-Camphanic Chloride provides a powerful tool for resolving sterically challenging molecules where conformational rigidity is key to separation.

By understanding the causality behind the performance of each reagent and employing robust, validated protocols, researchers can significantly enhance the accuracy, speed, and reliability of their chiral analyses, ultimately accelerating the pace of discovery and development.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis. Amino Acids, 27(3-4), 231-247.
  • Zhou, Y., & Sun, Z. P. (1991). [A new chiral derivatizing reagent for the resolution of amine and alcohol drug enantiomers by HPLC]. Yao Xue Xue Bao, 26(9), 701-704.
  • Mastering Amino Acid Analysis with FDAA: A Comprehensive Guide. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Fujii, K., et al. (2017). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. Organic Letters, 19(14), 3719–3722.
  • Bhushan, R., & Brückner, H. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems.
  • Chiral derivatizing agent. (2023, September 26). In Wikipedia.
  • Mosher's acid. (2023, November 29). In Wikipedia.
  • Licea-Perez, H., et al. (2015).
  • Licea-Perez, H., et al. (2015). Camphanic Acid Chloride: A Powerful Derivatization Reagent for Stereoisomeric Separation and Its DMPK Applications. PubMed.
  • Licea-Perez, H., et al. (2015). Camphanic Acid Chloride: A Powerful Derivatization Reagent for Stereoisomeric Separation and its DMPK Applications. Future Science.
  • Nelson, E., Formen, J. S. S. K., & Wolf, C. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science, 12(22), 7769-7775.
  • Ilisz, I., Aranyi, A., & Péter, A. (2014). Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review. Journal of Pharmaceutical and Biomedical Analysis, 96, 321-342.
  • Domínguez-Vega, E., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Metabolites, 12(7), 621.
  • Chiral HPLC Separations. (n.d.). Phenomenex.
  • Licea-Perez, H., et al. (2015).
  • Balzano, F., & Uccello-Barretta, G. (2020). Chiral mono- and dicarbamates derived from ethyl (S)-lactate: convenient chiral solvating agents for the direct and efficient enantiodiscrimination of amino acid derivatives by 1H NMR spectroscopy. RSC Advances, 10(9), 4869-4875.
  • Pescitelli, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Omega, 7(37), 33383–33394.
  • Chiral Resolution with and without Resolving Agents. (2015, February 2). Pharmaceutical Technology.
  • Hamase, K., et al. (2019). Biaryl axially chiral derivatizing agent for simultaneous separation and sensitive detection of proteinogenic amino acid enantiomers using liquid chromatography-tandem mass spectrometry.
  • This compound. (n.d.). MySkinRecipes.
  • Higashi, T., et al. (2012). Derivatization of chiral carboxylic acids with (S)-anabasine for increasing detectability and enantiomeric separation in LC/ESI-MS/MS. Journal of Mass Spectrometry, 47(8), 1045-1052.
  • Takayama, T., et al. (2015). Profiling of chiral and achiral carboxylic acid metabolomics: synthesis and evaluation of triazine-type chiral derivatization reagents for carboxylic acids by LC-ESI-MS/MS and the application to saliva of healthy volunteers and diabetic patients. Analytical and Bioanalytical Chemistry, 407(3), 1003-1014.
  • Higashi, T., et al. (2012). Derivatization of chiral carboxylic acids with (S)-anabasine for increasing detectability and enantiomeric separation in LC/ESI-MS/MS. ResearchGate.
  • Plazas-Mayorca, M. D., & Zee, B. M. (2009). Chemical derivatization of histones for facilitated analysis by mass spectrometry.
  • Wang, J., et al. (2022). Chemical Derivatization and Paper Spray Ionization Mass Spectrometry for Fast Screening of Retinoic Acid in Cosmetics. Molecules, 27(18), 6019.
  • Jaochico, A., Sangaraju, D., & Shahidi-Latham, S. K. (2019). A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine. Bioanalysis, 11(8), 741-753.

Sources

A Senior Application Scientist's Guide to Enantiomeric Purity Analysis: A Performance Comparison of NMR Methods Using (S)-(-)-2-(Phenylcarbamoyloxy)propionic Acid and Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Chiral Analysis in Pharmaceutical Development

In the landscape of drug development, chirality is a paramount consideration. The stereochemical orientation of a molecule can dictate its pharmacological activity, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or, in some cases, induce harmful side effects. Therefore, the precise quantification of enantiomeric excess (ee) is a non-negotiable aspect of synthesis, quality control, and regulatory submission.[1]

This guide provides an in-depth, objective comparison of nuclear magnetic resonance (NMR) spectroscopy utilizing the chiral derivatizing agent (CDA) (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid, hereafter referred to as (S)-PCPA, against other prevalent analytical techniques. We will delve into the mechanistic underpinnings, provide actionable experimental protocols, and present a critical evaluation of their performance to empower you, the research professional, to select the optimal method for your specific analytical challenge.

The Mechanism of Chiral Derivatizing Agents (CDAs) in NMR

Enantiomers, by their nature, are spectroscopically identical in an achiral environment.[2] NMR spectroscopy, a powerful tool for structural elucidation, cannot inherently distinguish between them. The core principle of using a CDA is to convert a mixture of enantiomers into a mixture of diastereomers by covalently bonding them to an enantiomerically pure reagent.[2][3][4] These resulting diastereomers have distinct physical properties and, crucially, different NMR spectra, allowing for their differentiation and quantification.[5]

(S)-PCPA serves this exact purpose for chiral alcohols and amines. The reaction, typically an esterification or amidation, creates two new diastereomeric species. The phenyl and carbamate moieties within the (S)-PCPA structure create a distinct anisotropic environment, leading to differential shielding/deshielding effects on the protons of the original analyte. This results in separate, quantifiable signals in the ¹H NMR spectrum, with the integral ratio directly corresponding to the enantiomeric ratio of the starting material.

Featured Method: Enantiomeric Excess Determination using (S)-PCPA

(S)-PCPA has emerged as a reliable and effective CDA. Its rigid structure often leads to significant chemical shift differences (Δδ) between the resulting diastereomers, facilitating accurate integration.

Expert Insights: Causality Behind the Protocol

The success of this method hinges on a clean, complete, and racemization-free derivatization. The choice of coupling agents (like DCC or EDC) and bases (like DMAP) is critical. DMAP, for instance, acts as a nucleophilic catalyst to accelerate the reaction, which is particularly important for sterically hindered substrates. It is imperative to use a slight excess of the CDA to drive the reaction to completion and avoid kinetic resolution, a phenomenon where one enantiomer reacts faster than the other, which would lead to an inaccurate measurement of the original enantiomeric composition.[2]

Experimental Protocol: Derivatization of a Chiral Alcohol with (S)-PCPA

Materials:

  • Chiral alcohol sample (~5-10 mg)

  • This compound (1.1 equivalents)

  • Dicyclohexylcarbodiimide (DCC) (1.2 equivalents)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)

  • Anhydrous Dichloromethane (CH₂Cl₂) or Chloroform-d (CDCl₃) (~0.7 mL)

  • Standard 5 mm NMR tube

Procedure:

  • Preparation: In a clean, dry vial, dissolve the chiral alcohol and (S)-PCPA in the chosen anhydrous solvent.

  • Catalyst Addition: Add DMAP to the solution.

  • Coupling: Add the coupling agent (DCC) to initiate the esterification.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. The formation of a white precipitate (dicyclohexylurea, DCU) is expected if using DCC.

  • Workup: Filter the solution to remove the DCU precipitate directly into a 5 mm NMR tube. If not using a deuterated solvent for the reaction, the solvent must be evaporated and the residue redissolved in a suitable deuterated solvent (e.g., CDCl₃).

  • NMR Acquisition: Acquire a standard ¹H NMR spectrum. A higher field spectrometer (≥400 MHz) is recommended to achieve better signal dispersion.

  • Data Analysis: Identify a well-resolved proton signal that is duplicated for the two diastereomers. Integrate the areas of these two signals. Calculate the enantiomeric excess using the formula: %ee = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] * 100

Workflow Visualization

cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis A 1. Dissolve Chiral Analyte & (S)-PCPA in Solvent B 2. Add DMAP (Catalyst) & DCC (Coupling Agent) A->B Initiate Reaction C 3. Stir at RT (1-2h) Formation of Diastereomers B->C D 4. Filter into NMR Tube C->D E 5. Acquire ¹H NMR Spectrum D->E F 6. Integrate Diastereomeric Signals & Calculate %ee E->F

Caption: Workflow for %ee determination using (S)-PCPA.

Comparative Analysis: Alternative Methodologies

A robust validation of enantiomeric purity often involves comparing results from orthogonal methods. Here, we evaluate two primary alternatives: the classic Mosher's acid (MTPA) NMR method and the industry-standard Chiral High-Performance Liquid Chromatography (HPLC).

Alternative 1: Mosher's Acid (MTPA) Analysis

α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA), or Mosher's acid, is arguably the most well-known CDA.[5][6] The protocol is similar to that for (S)-PCPA, involving the formation of diastereomeric esters or amides.[5] A key advantage of the Mosher method, particularly when both (R)- and (S)-MTPA derivatives are prepared, is its utility in determining the absolute configuration of the chiral center.[5][7] The trifluoromethyl (-CF₃) group also allows for ¹⁹F NMR analysis, which offers a clean spectrum with no background signals and often larger chemical shift differences.[4][5]

Expert Insights: While powerful, the Mosher method can be susceptible to errors if the conformation of the diastereomer deviates from the established model, which can happen with sterically hindered molecules.[8] Furthermore, the MTPA acid chloride used for derivatization is highly moisture-sensitive.

Workflow Visualization: Mosher's Acid Method

cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis A 1. Dissolve Chiral Analyte in Anhydrous Solvent B 2. Add (R)- or (S)-MTPA-Cl & Pyridine/DMAP A->B Initiate Reaction C 3. React to form Diastereomeric Esters B->C D 4. Transfer to NMR Tube C->D E 5. Acquire ¹H or ¹⁹F NMR D->E F 6. Analyze Δδ(S-R) to find %ee & Abs. Config. E->F

Caption: Workflow for Mosher's Acid (MTPA) analysis.

Alternative 2: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for enantiomeric purity determination in the pharmaceutical industry due to its high accuracy, sensitivity, and resolution.[1][9] This technique achieves separation based on the differential interaction of enantiomers with a chiral stationary phase (CSP) packed within the column.[1] One enantiomer interacts more strongly with the CSP and is retained longer, resulting in different elution times.[1] The %ee is calculated from the relative area of the two peaks in the chromatogram.

Expert Insights: The primary drawback of chiral HPLC is the need for method development. Finding the right combination of CSP and mobile phase can be time-consuming and expensive.[10] However, once a method is established, it is highly reproducible and ideal for routine quality control.[1] Unlike NMR methods with CDAs, chiral HPLC does not require derivatization, which eliminates potential side reactions and simplifies sample preparation.

Workflow Visualization: Chiral HPLC Method

cluster_prep Sample Preparation cluster_analysis Analysis A 1. Dissolve Analyte in Mobile Phase B 2. Inject onto Chiral Column A->B C 3. Elute with Mobile Phase B->C D 4. Detect Separated Enantiomers (UV) C->D E 5. Integrate Peak Areas & Calculate %ee D->E

Sources

A Comparative Guide to the Cross-Validation of HPLC and NMR Data for Enantiomeric Excess Determination

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of stereoselective synthesis and pharmaceutical quality control. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and reliable analytical methods to ensure the safety and efficacy of chiral drugs.[1] High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy stand as two of the most powerful and widely adopted techniques for this purpose.

This guide provides an in-depth, objective comparison of chiral HPLC and NMR for the determination of enantiomeric excess. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, establish a framework for self-validating systems through cross-validation, and ground our discussion in authoritative references.

The Imperative of Cross-Validation

Cross-validation is the critical process of comparing data generated from two or more distinct analytical methods to ensure concordance and verify the accuracy of the results.[2][3][4] In the context of enantiomeric excess determination, relying on a single technique, however robust, carries an inherent risk of method-specific artifacts or unforeseen interferences. By employing orthogonal methods like HPLC and NMR, which rely on fundamentally different principles of chiral discrimination, we can achieve a higher degree of confidence in our analytical data. This is not merely good practice; it is a foundational element of scientific integrity and a key expectation in regulatory submissions.[4]

Chiral HPLC: The Gold Standard of Enantioseparation

Chiral HPLC is a cornerstone technique for determining enantiomeric excess due to its high resolution and sensitivity.[5] The direct separation of enantiomers is most commonly achieved using a chiral stationary phase (CSP).[6][7][8]

The Principle of Chiral Recognition on a CSP

Enantiomers, being identical in their physical and chemical properties in an achiral environment, require a chiral environment to be distinguished. A CSP provides this environment by creating transient diastereomeric complexes with the enantiomers of the analyte.[8][9] Based on the "three-point interaction model," for effective chiral recognition to occur, one enantiomer must engage in at least three simultaneous interactions with the chiral selector on the stationary phase.[9] The difference in the stability of these diastereomeric complexes leads to differential retention times, allowing for their separation and subsequent quantification.[9]

Experimental Protocol: Chiral HPLC for Enantiomeric Excess of (S)-Spinol

This protocol outlines a typical method for determining the enantiomeric excess of (S)-Spinol, a key chiral ligand in asymmetric synthesis.[10]

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Chiral Stationary Phase: Polysaccharide-based columns, such as those derived from amylose or cellulose, are highly effective for a broad range of chiral compounds.[10] A Chiralpak® AD-H column is a common choice for this type of separation.[10]

Chromatographic Conditions:

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) (e.g., 90:10 v/v). The optimal ratio should be determined during method development.[10]

  • Flow Rate: 1.0 mL/min[10][11]

  • Column Temperature: 25°C[2]

  • Detection: UV at 254 nm[2][10]

  • Injection Volume: 10 µL[2][10]

Procedure:

  • Standard and Sample Preparation:

    • Prepare a solution of racemic Spinol (approximately 1 mg/mL) in the mobile phase to serve as a standard for determining retention times and system suitability.[10]

    • Prepare the (S)-Spinol sample to be analyzed at a similar concentration in the mobile phase.[10]

  • System Equilibration and Suitability:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.[10]

    • Inject the racemic standard to confirm the separation of the two enantiomers and ensure the resolution is greater than 1.5 for accurate quantification.[10]

  • Sample Analysis:

    • Inject the prepared (S)-Spinol sample.

    • Record the chromatogram and integrate the peak areas for both enantiomers.

  • Calculation of Enantiomeric Excess:

    • The enantiomeric excess is calculated from the integrated peak areas of the major and minor enantiomers using the following formula:[10][12] % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

NMR Spectroscopy: A Rapid and Versatile Approach

NMR spectroscopy offers a distinct and often faster alternative to HPLC for determining enantiomeric excess.[6][13] The key principle is to convert the enantiomers into diastereomers in situ, which will then exhibit distinct signals in the NMR spectrum.[14] This is typically achieved through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).[15][16][17]

The Role of Chiral Solvating Agents (CSAs)

CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[15][18] This interaction induces a subtle change in the chemical environment of the nuclei in the analyte, leading to separate, distinguishable signals for each enantiomer in the NMR spectrum.[18] The relative integration of these signals directly corresponds to the enantiomeric ratio. A significant advantage of using CSAs is the simplicity of sample preparation, as it often involves merely adding the CSA to the analyte solution.[16][17]

Experimental Protocol: NMR with a Chiral Solvating Agent

This protocol details the use of a CSA for the determination of the enantiomeric excess of a generic chiral amine.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., CDCl3).

  • Chiral Solvating Agent: The choice of CSA is crucial and depends on the functional groups present in the analyte. For amines, 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate is a noteworthy CSA.[18] Quinine has also been shown to be an effective and inexpensive chiral shift reagent for amino acid derivatives.[13]

Procedure:

  • Sample Preparation:

    • Dissolve a known quantity of the chiral amine analyte in a suitable deuterated solvent in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the analyte alone.

    • Add a specific molar equivalent of the chosen CSA to the NMR tube. The optimal analyte-to-CSA ratio may require some experimentation.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the analyte-CSA mixture.

    • Identify a proton signal in the analyte that shows clear separation (non-equivalence) for the two enantiomers in the presence of the CSA.

  • Data Analysis and ee Calculation:

    • Integrate the distinct signals corresponding to each enantiomer.

    • Calculate the enantiomeric excess using the integrated areas: % ee = [ (Integral of major enantiomer - Integral of minor enantiomer) / (Integral of major enantiomer + Integral of minor enantiomer) ] x 100

Workflow for Cross-Validation

A systematic approach to cross-validation ensures the integrity and comparability of the data obtained from both HPLC and NMR.

Caption: Workflow for the cross-validation of HPLC and NMR data for enantiomeric excess determination.

Comparative Analysis: HPLC vs. NMR

The choice between HPLC and NMR for determining enantiomeric excess is often dictated by the specific requirements of the analysis, including the nature of the analyte, desired accuracy, and available instrumentation.[6]

FeatureChiral High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) with CSA
Principle Physical separation of enantiomers based on differential interactions with a chiral stationary phase.[6]In-situ formation of transient diastereomeric complexes leading to distinct NMR signals.[18]
Sensitivity High, often capable of detecting trace-level impurities.Generally lower than HPLC.
Accuracy & Precision High, especially with well-resolved peaks.High, based on the accuracy of signal integration.
Sample Throughput Lower, due to chromatographic run times.Higher, as analysis time per sample is typically shorter.[6]
Method Development Can be time-consuming, requiring screening of columns and mobile phases.[19]Can be faster, involving screening of different CSAs.
Sample Consumption Generally low.Can be higher, depending on the required concentration for NMR.
Solvent Consumption Higher.Lower, aligning with green chemistry principles.[6]
Universality Broad applicability to a wide range of compounds.[11]Dependent on the availability of a suitable CSA for the analyte.
Regulatory Acceptance Well-established and widely accepted for quality control and release testing.[5]Often used as a complementary or orthogonal technique for validation.

Conclusion: A Synergistic Approach to Ensuring Enantiomeric Purity

Both chiral HPLC and NMR spectroscopy are indispensable tools for the determination of enantiomeric excess.[6] While HPLC is often considered the gold standard for its high sensitivity and resolution, particularly for routine quality control, NMR provides a rapid and powerful method for high-throughput screening and reaction monitoring.[6]

Ultimately, for a comprehensive and robust validation of enantiomeric excess, the synergistic use of both techniques is highly recommended. A rapid screen by NMR can be followed by a more rigorous, quantitative analysis by chiral HPLC, providing an unparalleled level of confidence in the results. This cross-validation approach embodies the principles of scientific rigor and is a critical component in the development and quality control of chiral pharmaceuticals.

References

  • Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. ScienceDirect.
  • Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Publications.
  • Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. Request PDF.
  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Quality Guidelines. ICH.
  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open.
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library.
  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry.
  • Chiral HPLC separation: strategy and approaches. Chiralpedia.
  • Q2(R2) Validation of Analytical Procedures March 2024. FDA.
  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager Magazine.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. UNIPI.
  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma.
  • Direct chiral HPLC separation on CSPs. Chiralpedia.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
  • HOT article: Rapid determination of enantiomeric excess. Analytical Methods Blog.
  • Enantiomeric analysis of pharmaceutical compounds by ion/molecule reactions. NIH.
  • 1 H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. Korea Science.
  • FDA issues revised guidance for analytical method validation. ResearchGate.
  • (PDF) Chiral Separations by High‐Performance Liquid Chromatography. ResearchGate.
  • NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. PubMed.
  • Enantiomeric separation in pharmaceutical analysis: A chromatographic approach. JOCPR.
  • Chiral Purity (enantiomer excess) for HPLC. Physics Forums.
  • NMR determination of enantiomeric excess. ResearchGate.
  • 8.28 Spectroscopic Analysis: NMR and Shift Reagents. ResearchGate.
  • Chiral liquid chromatography-circular dichroism-NMR for estimating separation conditions of chiral HPLC without authentic samples. PubMed.
  • Cross-validation (analytical chemistry). Wikipedia.
  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru.
  • Which method of separation is more preferable, HPLC, NMR or GC for the determination of diatereoselectivity in polar or non-polar aldol products?. ResearchGate.
  • 14 Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. La démarche ISO 17025.
  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. NIH.

Sources

A Senior Application Scientist's Guide to Chiral Resolution: A Comparative Framework Featuring (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid and Industry-Standard Resolving Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the isolation of single enantiomers is not merely a matter of purity, but a fundamental requirement for safety, efficacy, and specificity. While asymmetric synthesis provides elegant routes to enantiopure compounds, classical resolution via diastereomeric salt formation remains a robust, scalable, and indispensable technique. The success of this method hinges on the judicious selection of a chiral resolving agent.

This guide provides a comprehensive framework for comparing and selecting chiral resolving agents. While it addresses the specific query on (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid , an extensive review of scientific literature and patent databases reveals a scarcity of public, comparative data for this particular agent. This suggests it may be a niche, proprietary, or less commonly utilized reagent.

Therefore, this document will first establish the principles and methodologies for evaluating any resolving agent. We will then provide a data-driven comparison of well-established, industrially relevant agents—L-Tartaric Acid, (S)-Mandelic Acid, and (1S)-(+)-10-Camphorsulfonic Acid—to create a performance benchmark. Finally, we will use this framework to conduct a structural analysis of this compound, offering a hypothesis on its potential performance characteristics and outlining the experimental validation required.

The Cornerstone of Classical Resolution: Diastereomeric Salt Formation

The fundamental principle of this technique is the conversion of an inseparable pair of enantiomers into a separable pair of diastereomers.[1][2][3] Enantiomers, being mirror images, possess identical physical properties, including solubility, making their direct separation by methods like crystallization exceedingly difficult.[2][3] However, by reacting a racemic mixture (e.g., a racemic amine) with an enantiomerically pure chiral resolving agent (e.g., a chiral acid), two diastereomeric salts are formed.[1][2]

These diastereomers are not mirror images and thus exhibit different physicochemical properties, most critically, different solubilities in a given solvent system.[1] This solubility difference allows for the selective crystallization of one diastereomer, a process known as fractional crystallization. The crystallized salt can then be isolated, and the chiral resolving agent can be cleaved (e.g., by treatment with a base) to liberate the desired, enantiomerically enriched amine.[4]

cluster_0 Step 1: Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Isolation & Liberation racemic_amine Racemic Amine (R-Amine + S-Amine) diastereomeric_salts Mixture of Diastereomeric Salts (R-Amine•S-Acid + S-Amine•S-Acid) racemic_amine->diastereomeric_salts Reaction in Solvent resolving_agent Chiral Resolving Agent (S-Acid) resolving_agent->diastereomeric_salts less_soluble Less Soluble Salt Crystallizes (e.g., R-Amine•S-Acid) diastereomeric_salts->less_soluble more_soluble More Soluble Salt Remains in Solution (S-Amine•S-Acid) diastereomeric_salts->more_soluble filtration Filtration less_soluble->filtration isolated_salt Isolated Diastereomeric Salt (R-Amine•S-Acid) filtration->isolated_salt liberation Base Treatment (e.g., NaOH) isolated_salt->liberation enantioenriched_amine Enantioenriched Amine (R-Amine) liberation->enantioenriched_amine

Caption: Workflow of Chiral Resolution via Diastereomeric Salt Formation.

Comparative Analysis of Standard Chiral Resolving Agents

The choice of resolving agent is critical and often requires empirical screening, as subtle interactions between the agent and the target molecule dictate the efficiency of the separation.[5] An ideal agent should be readily available, inexpensive, and form highly crystalline salts with a significant solubility difference between the two diastereomers.

Below is a comparison of three widely used acidic resolving agents for the resolution of racemic amines.

Table 1: Properties of Common Chiral Resolving Agents for Amines

Resolving AgentStructureKey Structural Features & pKaCommon Applications & AdvantagesDisadvantages
L-(+)-Tartaric Acid Dicarboxylic acid with two hydroxyl groups. Capable of extensive hydrogen bonding. pKa₁ ≈ 2.98, pKa₂ ≈ 4.34Widely used, inexpensive, readily available from natural sources.[2] Effective for a broad range of amines.The presence of two acidic protons can sometimes lead to complex salt mixtures or neutral salt formation.
(S)-(-)-Mandelic Acid α-hydroxy carboxylic acid with a phenyl group. Allows for π-π stacking and hydrogen bonding. pKa ≈ 3.41Often forms highly crystalline salts, leading to high enantiomeric excess (ee) in a single crystallization.[1] Effective for resolving aryl-alkyl amines.Can be more expensive than tartaric acid.
(1S)-(+)-10-Camphorsulfonic Acid Strong sulfonic acid with a rigid, bulky camphor backbone. pKa ≈ -2.5Strong acidity is advantageous for forming stable salts with weakly basic amines.[1] The rigid structure provides excellent steric discrimination.High cost. Its strong acidity may not be suitable for substrates with acid-sensitive functional groups.
This compound Carboxylic acid with a phenylcarbamoyl group. Offers sites for H-bonding (N-H, C=O) and π-π stacking (phenyl ring). pKa (estimated) ≈ 3.5-4.5(Hypothetical) The combination of steric bulk and multiple interaction sites could provide excellent discrimination for specific amine structures, potentially leading to highly ordered and easily separable crystalline salts.Not widely commercially available; likely expensive. Lack of published data makes performance unpredictable without empirical testing.

Performance Data: A Model Resolution of (±)-1-Phenylethylamine

To illustrate a quantitative comparison, the following table summarizes typical, literature-reported results for the resolution of racemic 1-phenylethylamine, a standard benchmark compound.

Table 2: Representative Performance Data for the Resolution of (±)-1-Phenylethylamine

Resolving AgentSolventIsolated DiastereomerYield of Diastereomer (%)¹Enantiomeric Excess (ee%) of Liberated Amine
L-(+)-Tartaric Acid Methanol(R)-Amine • L-Tartrate~85%>95%
(S)-(-)-Mandelic Acid Ethanol(R)-Amine • S-Mandelate~70%>98%
This compound To Be DeterminedTo Be DeterminedTo Be DeterminedTo Be Determined

¹ Yield is based on a theoretical maximum of 100% for the formation of one diastereomer from the racemic mixture.

Structural Analysis and Hypothetical Performance of this compound

While experimental data is lacking, we can infer potential characteristics from the molecule's structure.

  • Multiple Interaction Points: The structure contains a carboxylic acid for salt formation, a phenyl ring for potential π-π stacking interactions with aromatic substrates, and a carbamate linker with N-H and C=O groups that can act as hydrogen bond donors and acceptors.

  • Chiral Recognition: This combination of interaction sites provides a complex and rigid chiral environment. The successful formation of a diastereomeric salt relies on a "three-point interaction" model. This agent's rich functionality could lead to highly specific and stable crystal lattice packing with certain amines, resulting in excellent discrimination and high enantiomeric excess.

  • Potential Applications: It may be particularly effective for resolving amines that also contain aromatic rings or hydrogen-bonding moieties, where the multiple interaction points can be fully leveraged.

However, its larger size and complexity may also lead to "oiling out" instead of crystallization with some substrates, and its synthesis is likely more complex and costly than standard agents. Ultimately, its efficacy can only be proven through experimental screening.

Experimental Protocols

General Protocol for Chiral Resolution Screening

This protocol provides a robust starting point for evaluating a resolving agent like this compound against a racemic amine.

  • Salt Formation:

    • In a flask, dissolve 1.0 equivalent of the racemic amine in a suitable solvent (e.g., methanol, ethanol, or isopropanol). Common starting concentrations are 0.1-0.5 M.

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent in the same solvent, warming gently if necessary. Note: Starting with 0.5 equivalents of the resolving agent is often preferred to maximize the recovery of one enantiomer in high purity.

    • Slowly add the resolving agent solution to the amine solution with stirring at room temperature.

    • Observe for spontaneous precipitation. If no solid forms, allow the solution to stir for 1-2 hours.

  • Crystallization:

    • If no crystals form, attempt to induce crystallization by:

      • Cooling the solution in an ice bath.

      • Scratching the inside of the flask with a glass rod.

      • Adding a seed crystal, if available.

      • Slowly adding a less polar co-solvent (e.g., heptane) until turbidity is observed.

    • Once crystals form, age the slurry by stirring at a reduced temperature (e.g., 0-5 °C) for several hours to overnight to maximize yield and diastereomeric purity.

  • Isolation of Diastereomeric Salt:

    • Collect the crystalline solid by vacuum filtration.

    • Wash the filter cake with a small amount of the cold crystallization solvent.

    • Dry the solid. A sample should be retained for characterization (e.g., melting point).

  • Liberation of the Free Amine:

    • Suspend the dried diastereomeric salt in a mixture of water and an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

    • Add an aqueous base (e.g., 1 M NaOH) dropwise with vigorous stirring until the pH of the aqueous layer is >10.

    • Separate the organic layer. Extract the aqueous layer 1-2 more times with the organic solvent.

    • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantioenriched amine.

  • Analysis:

    • Determine the enantiomeric excess (ee%) of the recovered amine using an appropriate method such as chiral HPLC, chiral GC, or NMR spectroscopy with a chiral shift reagent.

Caption: Experimental Workflow for Chiral Resolution and Analysis.

Conclusion

The selection of a chiral resolving agent is a critical, multi-faceted decision that balances cost, availability, and performance.[1] While established agents like L-Tartaric acid, (S)-Mandelic acid, and (1S)-(+)-10-Camphorsulfonic acid offer reliable and well-documented options for a wide range of applications, the exploration of novel agents is key to solving challenging resolution problems.

This compound presents an intriguing structure with high potential for specific molecular recognition. However, due to the lack of publicly available performance data, it remains a speculative choice. Researchers interested in this agent must undertake a systematic experimental evaluation, as outlined in this guide, to determine its efficacy for their specific target molecule. By applying this rigorous, data-driven framework, scientists can confidently select the optimal resolving agent to achieve their desired separation, ensuring the production of enantiomerically pure compounds essential for modern chemistry and medicine.

References

  • University of St. Thomas. Determination of enantiomeric excess.
  • Study.com. Enantiomeric Excess | Formula, Calculation & Example.
  • PharmaGuru. How To Calculate Enantiomeric Excess: Learn Quickly.
  • American Institute of Chemical Engineers. 394e Chiral Resolution Via Diastereomeric Salt Crystallization.
  • Chemistry LibreTexts. 6.8: Resolution (Separation) of Enantiomers.
  • Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers.
  • National Center for Biotechnology Information. Strategies for chiral separation: from racemate to enantiomer.
  • YouTube. Resolution by diastereomeric salts.
  • Chiralpedia. Part 6: Resolution of Enantiomers.
  • chemeurope.com. Chiral resolution.
  • Wikipedia. Chiral resolution.
  • University of York. Stereochemistry - Stereoelectronics.
  • College of Saint Benedict & Saint John's University. Two enantiomers are normally so similar to each other physically that we can't separate them.
  • Reddit. Why is using a racemic resolving agent a bad idea when trying to isolate enantiomers?
  • National Center for Biotechnology Information. Synthesis, Characterization and Application of Novel Chiral Ionic Liquids and their Polymers in Micellar Electrokinetic Chromatography.
  • PubMed. Optical resolution by preferential crystallization of (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid and its use in synthesizing optically active 2-amino-2-methyl-3-phenylpropanoic acid.
  • Google Patents. US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens.

Sources

A Guide to Chiral Analysis: Evaluating the Potential of (S)-(-)-2-(Phenylcarbamoyloxy)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric purity is a cornerstone of modern chemistry. The biological activity of chiral molecules can differ dramatically between enantiomers, making robust analytical methods for their separation and quantification indispensable. The primary strategy for chiral analysis often involves the use of chiral derivatizing agents (CDAs), which convert a mixture of enantiomers into diastereomers, enabling their separation by standard chromatographic techniques like HPLC.[1][2]

This guide provides an in-depth technical overview of the potential advantages of using (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid as a chiral derivatizing agent. While its primary role is often cited as a chiral building block in pharmaceutical synthesis, its structural attributes suggest significant potential for analytical applications. We will explore these hypothesized advantages, compare it with commonly used alternatives, and provide detailed experimental protocols for its application in chiral analysis.

The Rationale for Chiral Derivatization

Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, making their direct separation on standard, achiral chromatography columns impossible.[3] The core principle of chiral derivatization is to covalently react the enantiomeric mixture with a single, pure enantiomer of a chiral derivatizing agent.[4] This reaction creates a pair of diastereomers. Diastereomers, unlike enantiomers, have distinct physical properties, including different boiling points, melting points, solubilities, and, most importantly for analytical purposes, different interactions with chromatographic stationary phases.[4] This allows for their separation and quantification using conventional achiral HPLC or GC methods.[2]

A Structural Look at this compound

To understand the potential of this compound as a CDA, a close examination of its structure is necessary. It possesses three key features:

  • A Carboxylic Acid Group: This functional group serves as the reactive handle for forming covalent bonds (amides or esters) with chiral amines and alcohols, respectively.

  • A Phenylcarbamoyl Moiety: The presence of the phenyl ring introduces a bulky, aromatic group. In NMR spectroscopy, this can induce significant anisotropic effects, leading to greater chemical shift differences (Δδ) between the diastereomeric derivatives, which is crucial for accurate quantification.[4] In HPLC, the phenyl group can participate in π-π interactions with the stationary phase, potentially enhancing chromatographic resolution.

  • A Defined Stereocenter: The (S)-configuration at the chiral center is the basis for the formation of distinct diastereomers upon reaction with a racemic analyte.

Potential Advantages in Chiral Analysis

While direct experimental comparisons are not extensively documented in the literature, we can infer several potential advantages of this compound over other commonly used CDAs based on its structure.

  • Enhanced Chromatographic Resolution: The rigid structure and the presence of the phenylcarbamoyl group could lead to more defined three-dimensional structures of the resulting diastereomers. This can amplify the subtle differences in their interaction with the stationary phase, potentially leading to better separation (higher α values) in HPLC.

  • Improved NMR Discrimination: The aromatic ring is known to cause significant diamagnetic anisotropy, which can lead to larger chemical shift non-equivalence for protons near the newly formed chiral center in the diastereomers. This would be a significant advantage in ¹H NMR-based determination of enantiomeric excess, as it would allow for more accurate integration of the signals.[4]

  • Versatility: The carboxylic acid functionality allows for derivatization of a broad range of chiral compounds containing primary and secondary amines, as well as alcohols.

  • Stable Derivatives: The resulting amide or ester linkages are generally stable under typical chromatographic conditions, preventing on-column degradation or racemization that could compromise the analysis.

Comparison with Alternative Chiral Derivatizing Agents

To contextualize the potential of this compound, it is useful to compare it with established CDAs.

FeatureThis compound (Hypothesized)Mosher's Acid (MTPA)Marfey's Reagent (FDAA)
Reactive Group Carboxylic AcidAcid ChlorideFluoroaromatic
Target Analytes Amines, AlcoholsAmines, AlcoholsPrimary & Secondary Amines, Amino Acids
Key Structural Feature for Discrimination Phenylcarbamoyl groupTrifluoromethyl and Phenyl groupsDinitrophenyl and Chiral Amino Acid moiety
Potential Advantages Good steric bulk for HPLC separation; potential for strong NMR anisotropy effects.Well-established for NMR due to ¹⁹F signal and phenyl group anisotropy.Forms highly UV-active derivatives, beneficial for detection.
Potential Disadvantages Requires activation (e.g., to acid chloride) for efficient reaction; limited literature for analytical use.Can be sensitive to moisture; may undergo kinetic resolution with sterically hindered analytes.Longer reaction times and elevated temperatures may be required.

Experimental Protocols

The following are detailed, step-by-step methodologies for the derivatization of chiral amines and alcohols with this compound for subsequent HPLC or NMR analysis.

Protocol 1: Derivatization of a Chiral Primary Amine

This protocol describes the formation of a diastereomeric amide for analysis.

1. Activation of the Carboxylic Acid:

  • In a dry, inert atmosphere (e.g., under nitrogen), dissolve 1.1 equivalents of this compound in anhydrous dichloromethane (DCM).
  • Add 1.2 equivalents of a peptide coupling reagent (e.g., HATU) and 2.0 equivalents of a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA).
  • Stir the mixture at room temperature for 15-20 minutes to form the activated ester.

2. Derivatization Reaction:

  • Dissolve 1.0 equivalent of the racemic amine in a minimal amount of anhydrous DCM.
  • Slowly add the amine solution to the activated acid solution from the previous step.
  • Allow the reaction to proceed at room temperature for 1-2 hours, monitoring by TLC for the consumption of the starting amine.

3. Work-up and Sample Preparation:

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
  • The crude diastereomeric amide mixture can be directly dissolved in the mobile phase for HPLC analysis or in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis.
Protocol 2: Derivatization of a Chiral Alcohol

This protocol details the formation of a diastereomeric ester.

1. Formation of the Acid Chloride:

  • In a flame-dried flask under an inert atmosphere, suspend this compound (1.2 equivalents) in anhydrous DCM.
  • Add oxalyl chloride (1.5 equivalents) dropwise, followed by a catalytic amount of anhydrous DMF.
  • Stir the mixture at room temperature for 1 hour. The reaction is complete when gas evolution ceases.
  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.

2. Esterification:

  • Dissolve the racemic alcohol (1.0 equivalent) and a non-nucleophilic base such as pyridine (2.0 equivalents) in anhydrous DCM.
  • Cool the solution to 0 °C in an ice bath.
  • Dissolve the acid chloride from the previous step in anhydrous DCM and add it dropwise to the alcohol solution.
  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

3. Work-up and Sample Preparation:

  • Perform an aqueous work-up as described in Protocol 1 (step 3).
  • The resulting crude diastereomeric ester mixture is then prepared for either HPLC or NMR analysis.

Visualization of the Workflow

derivatization_workflow cluster_activation Step 1: Activation cluster_derivatization Step 2: Derivatization cluster_analysis Step 3: Analysis CDA This compound Activated_CDA Activated CDA CDA->Activated_CDA Reaction Reagent Coupling Reagent (e.g., HATU) / Base Reagent->Activated_CDA Diastereomers Diastereomeric Mixture Activated_CDA->Diastereomers Reaction Racemic_Analyte Racemic Analyte (Amine/Alcohol) Racemic_Analyte->Diastereomers HPLC HPLC Analysis Diastereomers->HPLC NMR NMR Analysis Diastereomers->NMR

Caption: General workflow for chiral analysis using a CDA.

Chemical Derivatization Reaction

chemical_reaction cluster_reactants cluster_products CDA (S)-CDA Diastereomer1 Diastereomer (S,R) CDA->Diastereomer1 Diastereomer2 Diastereomer (S,S) CDA->Diastereomer2 plus1 + Analyte Racemic Analyte (R/S) Analyte->Diastereomer1 Analyte->Diastereomer2 plus2 +

Caption: Formation of diastereomers from a CDA and a racemic analyte.

Conclusion

While this compound is not yet a widely recognized chiral derivatizing agent for routine analytical applications, its chemical structure holds considerable promise. The combination of a reactive carboxylic acid, a defined stereocenter, and a phenylcarbamoyl group that can enhance both chromatographic and spectroscopic separation makes it a compelling candidate for further investigation. The protocols and comparative analysis provided in this guide offer a solid foundation for researchers to explore its utility in their own chiral analysis challenges. As the demand for more efficient and robust methods for enantiomeric excess determination continues to grow, the exploration of novel CDAs like this compound will be crucial for advancing the field.

References

  • Buckingham, A. D. (2015). Chiral discrimination in NMR spectroscopy. Q Rev Biophys, 48(4), 421-3. [Link]
  • Wadhwa, S., Buyens, D., & Korvink, J. G. (2024). Direct Chiral Discrimination with NMR.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]
  • Nabeya, Y., et al. (2019).
  • A new chiral derivatizing reagent for the resolution of amine and alcohol drug enantiomers by HPLC. (1993). Yao Xue Xue Bao, 28(12), 928-32. [Link]
  • Buckingham, A. D., & Fischer, P. (2005). Direct chiral discrimination in NMR spectroscopy. Chemical Physics, 324(1), 113-118. [Link]
  • Liu, Y., & Wang, C. (1994). Chiral derivatizing reagents for drug enantiomers bearing hydroxyl groups.
  • Stereochemistry - Stereoelectronics. (2021).

Sources

A Comparative Guide to Chiral Derivatizing Agents: Unveiling the Limitations of (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chiral analysis, the quest for efficient, reliable, and versatile chiral derivatizing agents (CDAs) is perpetual. These reagents are instrumental in converting enantiomeric mixtures into diastereomers, which can then be distinguished and quantified using standard chromatographic and spectroscopic techniques. While established reagents like Mosher's acid (MTPA) and Marfey's reagent have long been mainstays in the analytical chemist's toolbox, the exploration of novel CDAs continues. This guide offers an in-depth technical evaluation of a lesser-known CDA, (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid , objectively comparing its theoretical potential and practical limitations against well-established alternatives.

This analysis is grounded in fundamental chemical principles and draws upon extensive experience in chiral separations. Due to the limited specific literature on this compound as a CDA, its performance characteristics are largely inferred from the known chemistry of its functional groups—a carboxylic acid for analyte coupling, a carbamate linker, and a phenyl group for potential π-π interactions. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions when selecting a CDA for their analytical challenges.

The Rationale for Chiral Derivatization

Direct methods for enantiomer separation, such as chiral High-Performance Liquid Chromatography (HPLC), have become increasingly popular.[1] However, indirect methods, which involve the use of CDAs to form diastereomers, remain a valuable and often necessary strategy.[1] The conversion of enantiomers into diastereomers alters their physical properties, allowing for separation on standard achiral stationary phases.[1] This approach can be particularly advantageous when dealing with compounds that lack a strong chromophore for UV detection or when seeking to enhance the resolution between enantiomeric peaks.[2]

Introducing this compound: A Structural Overview

This compound is a chiral molecule featuring a carboxylic acid functional group, which serves as the reaction site for coupling with chiral alcohols and amines. The molecule's chirality stems from the stereocenter at the second carbon of the propionic acid backbone. The phenylcarbamoyloxy moiety introduces a rigid, planar phenyl group that can influence the conformational preferences of the resulting diastereomers, a key factor in achieving chromatographic separation.

Potential Limitations of this compound as a Derivatizing Agent

Based on its structure and general chemical principles, several potential limitations of this compound as a CDA can be identified.

1. Reaction Kinetics and Steric Hindrance:

The derivatization reaction involves the formation of an ester or amide bond between the carboxylic acid of the CDA and the hydroxyl or amino group of the analyte. The reactivity of the carboxylic acid can be a limiting factor. Unlike Mosher's acid, which is typically converted to a more reactive acid chloride prior to use, the direct use of the carboxylic acid requires a coupling agent, such as a carbodiimide (e.g., DCC or EDC), to facilitate the reaction.[3][4] This adds a step to the experimental protocol and introduces potential side reactions and purification challenges.

Furthermore, the steric bulk of the phenylcarbamoyloxy group may hinder the approach of sterically demanding analytes, leading to slow reaction rates or incomplete derivatization. This is a critical consideration, as incomplete reactions can lead to inaccurate quantification of enantiomeric excess due to kinetic resolution.[5]

2. Stability of the Diastereomeric Derivatives:

The resulting diastereomers contain either an ester or a carbamate linkage. While generally stable, these bonds are susceptible to hydrolysis under strongly acidic or basic conditions.[6] This could be a concern if the HPLC mobile phase conditions are not carefully controlled, potentially leading to the degradation of the derivatives on-column and affecting the accuracy and reproducibility of the analysis. The stability of the carbamate group within the CDA itself could also be a factor under prolonged storage or harsh reaction conditions.

3. Chromatographic Resolution:

The degree of separation between the diastereomers on an achiral column depends on the differences in their three-dimensional structures. The phenyl group in this compound can participate in π-π stacking interactions with the stationary phase, which can contribute to separation.[7] However, the flexibility of the propionic acid backbone and the carbamate linkage might allow for multiple conformations in solution, potentially reducing the average difference between the diastereomers and leading to poor resolution. In contrast, more rigid CDAs often provide better separation.

4. Lack of a Strong Chromophore:

For HPLC analysis with UV detection, the CDA should ideally possess a strong chromophore to enhance the sensitivity of detection, especially for analytes that lack one. While the phenyl group provides some UV absorbance, it is not as strong a chromophore as the dinitrophenyl group in Marfey's reagent, for example.[1][8] This could limit the applicability of this compound for trace-level analysis.

Comparison with Alternative Chiral Derivatizing Agents

To provide a clear perspective on the potential standing of this compound, a comparison with two widely used CDAs is presented below.

FeatureThis compound (Inferred)Mosher's Acid (MTPA)Marfey's Reagent (FDAA)
Reactive Group Carboxylic acidAcid chloride (typically)Fluoroaromatic
Reaction with Analyte Alcohols, AminesAlcohols, AminesPrimary & Secondary Amines, Thiols
Reaction Conditions Requires coupling agent (e.g., EDC, DCC)Generally rapid, often with a baseMildly basic, aqueous/organic mixtures
Derivative Stability Moderate (Ester/Amide & Carbamate linkages)High (Ester/Amide linkages)Very High (Thioether/Amine linkages)
Chromatographic Resolution Potentially moderate due to conformational flexibilityGood, rigid structure aids separation[9]Excellent, strong chromophore and rigid structure[1]
Detection Moderate UV absorbance from phenyl group¹H and ¹⁹F NMR, weak UVStrong UV absorbance from dinitrophenyl group[1]
Key Advantage Potentially novel diastereomeric interactionsWell-established NMR correlation for absolute configuration determination[10]High sensitivity for HPLC-UV, broad applicability to amino acids[1][11]
Key Disadvantage Slower reaction kinetics, potential for side products from coupling agents, lack of strong chromophorePotential for racemization of hindered substrates, less ideal for HPLC-UV[10]Primarily for amino-containing compounds

Experimental Protocols

Synthesis of this compound

This proposed synthesis is based on the reaction of (S)-lactic acid with phenyl isocyanate.

Materials:

  • (S)-Lactic acid

  • Phenyl isocyanate

  • Anhydrous pyridine

  • Anhydrous diethyl ether

  • Hydrochloric acid (1 M)

  • Sodium sulfate (anhydrous)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (S)-lactic acid (1.0 eq) in anhydrous pyridine (5-10 mL per gram of lactic acid).

  • Cool the solution to 0 °C in an ice bath.

  • Add phenyl isocyanate (1.1 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours under a nitrogen atmosphere.

  • Quench the reaction by slowly adding cold 1 M hydrochloric acid until the pH is approximately 2-3.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.

Diagram of the Proposed Synthesis Workflow

G cluster_synthesis Synthesis of this compound start (S)-Lactic Acid + Phenyl Isocyanate reaction Reaction in Anhydrous Pyridine (0°C to RT) start->reaction quench Acidic Quench (1M HCl) reaction->quench extraction Liquid-Liquid Extraction (Diethyl Ether) quench->extraction purification Purification (Recrystallization) extraction->purification end_product Pure this compound purification->end_product G cluster_derivatization Derivatization and Analysis Workflow analyte Chiral Analyte (Alcohol or Amine) coupling Derivatization Reaction (EDC/DMAP in DCM) analyte->coupling cda This compound cda->coupling diastereomers Diastereomeric Mixture coupling->diastereomers analysis HPLC Analysis (Achiral Column) diastereomers->analysis quantification Quantification of Enantiomeric Excess analysis->quantification

Sources

A Researcher's Guide to Reproducible Chiral Resolution: Evaluating (S)-(-)-2-(Phenylcarbamoyloxy)propionic Acid Against Established Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and stereoselective synthesis, the ability to reliably separate enantiomers is paramount. The biological activity of a chiral molecule often resides in a single enantiomer, with its counterpart being inactive or, in some cases, eliciting undesirable side effects. This guide provides a comprehensive overview of experimental reproducibility in chiral resolution, with a focus on the lesser-documented resolving agent, (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid (also known as (S)-(-)-Carbamalactic acid or (S)-PACOPA)[1].

While this compound is commercially available and noted for its potential in resolving chiral compounds, a conspicuous lack of detailed, publicly available experimental protocols and performance data presents a challenge for researchers. This guide aims to bridge this gap by contextualizing this compound within the broader framework of established, reproducible methods for chiral resolution. We will delve into the fundamental principles of diastereomeric salt formation and chiral derivatization, providing detailed, field-proven protocols for widely-used resolving agents. This comparative approach will empower researchers to make informed decisions when selecting a resolving agent and to understand the critical parameters that govern experimental success and reproducibility.

The Principle of Chiral Resolution: Transforming Enantiomers into Separable Diastereomers

Enantiomers, being mirror images, possess identical physical properties in an achiral environment, making their direct separation challenging. The cornerstone of classical chiral resolution lies in the transient conversion of an enantiomeric pair into a pair of diastereomers. Diastereomers, unlike enantiomers, have distinct physical properties, such as solubility, melting point, and chromatographic retention times, which can be exploited for their separation[2][3][4]. This is typically achieved through two primary strategies:

  • Diastereomeric Salt Formation: This technique is particularly effective for the resolution of racemic acids and bases. A racemic acid, for instance, is reacted with an enantiomerically pure chiral base to form two diastereomeric salts. Due to their different solubilities, one diastereomer can often be selectively crystallized from the solution. The purified diastereomeric salt is then treated with an acid or base to liberate the desired pure enantiomer.

  • Chiral Derivatization: In this approach, the enantiomers are covalently reacted with an enantiomerically pure chiral derivatizing agent (CDA) to form stable diastereomers. These diastereomeric derivatives can then be separated and quantified using standard achiral chromatographic techniques like HPLC or analyzed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy[5].

This compound: A Profile

This compound (CAS: 102936-05-0, Molecular Formula: C₁₀H₁₁NO₄) is a chiral carboxylic acid. Its structure suggests its primary application as a resolving agent for racemic amines and alcohols through the formation of diastereomeric salts or esters, respectively. However, the scientific literature lacks detailed experimental protocols and data on its efficacy, leaving researchers with unanswered questions regarding optimal reaction conditions, solvent selection, and the reproducibility of resolutions.

Established Alternatives with Validated Protocols

To provide a practical framework for researchers, we present detailed protocols for three widely-used and well-documented chiral resolving and derivatizing agents. These protocols are designed to be self-validating, with clear steps and explanations for the experimental choices.

Tartaric Acid: The Classic Resolving Agent for Amines via Diastereomeric Salt Formation

(R,R)-(+)-Tartaric acid is a readily available and cost-effective chiral resolving agent for a wide range of racemic amines. The following protocol outlines a general procedure for diastereomeric salt resolution.

Experimental Protocol: Resolution of a Racemic Amine with (+)-Tartaric Acid

  • Salt Formation:

    • Dissolve 1.0 equivalent of the racemic amine in a suitable solvent (e.g., methanol, ethanol, or a mixture with water). The choice of solvent is critical and often determined empirically to maximize the solubility difference between the diastereomeric salts.

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of (+)-tartaric acid in the minimum amount of the same hot solvent.

    • Slowly add the hot tartaric acid solution to the amine solution with stirring.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to induce crystallization. The less soluble diastereomeric salt will precipitate out of the solution.

    • The rate of cooling can significantly impact crystal size and purity, and therefore, reproducibility. Slow cooling is generally preferred.

  • Isolation and Purification:

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • The enantiomeric purity of the resolved amine in the crystalline salt should be determined at this stage (e.g., by chiral HPLC or NMR after liberation from the salt).

    • If the desired purity is not achieved, the diastereomeric salt can be recrystallized from a suitable solvent.

  • Liberation of the Free Amine:

    • Suspend the purified diastereomeric salt in water and add a strong base (e.g., 2M NaOH) until the pH is basic (pH > 10) to deprotonate the amine.

    • Extract the liberated free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

Diagram of Diastereomeric Salt Resolution Workflow

G racemic_amine Racemic Amine (R/S) solvent Solvent Selection & Dissolution racemic_amine->solvent chiral_acid Chiral Resolving Agent ((+)-Tartaric Acid) chiral_acid->solvent salt_formation Diastereomeric Salt Formation ((R)-Amine-(+)-Acid & (S)-Amine-(+)-Acid) solvent->salt_formation crystallization Fractional Crystallization (Based on Solubility Difference) salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt filtration->less_soluble more_soluble More Soluble Diastereomeric Salt (in filtrate) filtration->more_soluble liberation Liberation of Amine (Base Treatment) less_soluble->liberation pure_enantiomer Enantiomerically Pure Amine liberation->pure_enantiomer

Caption: Workflow for chiral resolution via diastereomeric salt formation.

(S)-(-)-α-Methylbenzylamine: Derivatization of Carboxylic Acids for HPLC Analysis

For the determination of enantiomeric excess of chiral carboxylic acids, derivatization with a chiral amine followed by reversed-phase HPLC is a robust and reproducible method[6]. (S)-(-)-α-Methylbenzylamine is a common and effective derivatizing agent.

Experimental Protocol: Derivatization of a Chiral Carboxylic Acid with (S)-(-)-α-Methylbenzylamine

  • Activation of the Carboxylic Acid:

    • Dissolve 1.0 equivalent of the racemic carboxylic acid in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

    • Add 1.1 equivalents of a coupling agent, such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl), and 1.1 equivalents of an activator, such as 1-Hydroxybenzotriazole (HOBt).

    • Stir the mixture at room temperature for 30 minutes to form the active ester.

  • Amide Formation:

    • Add 1.2 equivalents of (S)-(-)-α-methylbenzylamine to the reaction mixture.

    • Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification:

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The resulting diastereomeric amides can be purified by flash chromatography on silica gel if necessary, but for analytical purposes, the crude mixture is often directly analyzed by HPLC.

  • HPLC Analysis:

    • Dissolve the diastereomeric amide mixture in the mobile phase.

    • Analyze by reversed-phase HPLC on a standard achiral column (e.g., C18). The two diastereomers should exhibit different retention times, allowing for their quantification.

    • The enantiomeric excess is calculated from the peak areas of the two diastereomers.

Mosher's Acid (MTPA): Derivatization for NMR Analysis

α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), or Mosher's acid, is a widely used chiral derivatizing agent for determining the enantiomeric purity and absolute configuration of chiral alcohols and amines by ¹H NMR spectroscopy. The trifluoromethyl group provides a strong signal in ¹⁹F NMR, and the phenyl group induces significant anisotropic effects in the ¹H NMR spectrum of the resulting diastereomeric esters or amides, leading to well-resolved signals for the different enantiomers.

Experimental Protocol: Derivatization of a Chiral Alcohol with (R)-(-)-MTPA Chloride

  • Ester Formation:

    • Dissolve 1.0 equivalent of the enantiomerically enriched or racemic alcohol in anhydrous pyridine or dichloromethane containing a non-nucleophilic base like triethylamine (1.5 equivalents).

    • Add 1.1 equivalents of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC for the disappearance of the starting alcohol.

  • Work-up:

    • Quench the reaction with a small amount of water.

    • Dilute with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • NMR Analysis:

    • Acquire a high-resolution ¹H NMR spectrum of the purified diastereomeric MTPA ester.

    • Identify protons in the vicinity of the newly formed stereocenter. The chemical shifts of these protons will differ for the two diastereomers.

    • The enantiomeric excess can be determined by integrating the well-resolved signals corresponding to each diastereomer.

Diagram of Chiral Derivatization Workflow for Analysis

G racemic_analyte Racemic Analyte (e.g., Carboxylic Acid or Alcohol) reaction Derivatization Reaction (Covalent Bond Formation) racemic_analyte->reaction cda Chiral Derivatizing Agent (CDA) (e.g., Chiral Amine or Mosher's Acid) cda->reaction diastereomers Diastereomeric Mixture reaction->diastereomers analysis Analysis diastereomers->analysis hplc Achiral HPLC Separation analysis->hplc nmr NMR Spectroscopy analysis->nmr quantification Quantification of Enantiomeric Excess (Peak Integration) hplc->quantification nmr->quantification

Caption: General workflow for determining enantiomeric excess via chiral derivatization.

Comparative Analysis of Chiral Resolving and Derivatizing Agents

The selection of an appropriate agent is crucial and depends on the nature of the analyte, the scale of the experiment, and the available analytical instrumentation.

FeatureThis compound(+)-Tartaric Acid(S)-(-)-α-MethylbenzylamineMosher's Acid (MTPA)
Analyte Racemic amines, alcoholsRacemic amines and other basesRacemic carboxylic acidsRacemic alcohols, amines
Mechanism Diastereomeric salt/ester formationDiastereomeric salt formationCovalent derivatization (amide)Covalent derivatization (ester/amide)
Separation/Analysis Crystallization, potentially HPLC/NMRFractional crystallizationAchiral HPLC¹H and ¹⁹F NMR spectroscopy
Advantages Potentially a novel resolving agentReadily available, inexpensive, well-establishedForms stable derivatives, good for HPLCProvides excellent signal resolution in NMR, can be used to determine absolute configuration
Disadvantages Lack of published protocols and performance dataCan be sensitive to solvent and temperature, may require multiple recrystallizationsRequires a separate derivatization stepExpensive, derivatization reaction must go to completion to avoid kinetic resolution
Reproducibility Not documented Generally good with optimized and controlled conditionsHigh with standardized protocolsHigh, but sensitive to reaction completeness and purity of the agent

Conclusion: A Call for Data-Driven Decisions

While this compound presents an intriguing option as a chiral resolving agent, the current lack of accessible, detailed experimental data on its performance and reproducibility makes it a higher-risk choice for researchers. The reproducibility of any chiral resolution experiment is contingent on meticulous control of experimental parameters, from solvent choice and temperature to the purity of the resolving agent itself.

This guide has provided a robust framework for approaching chiral resolution by presenting detailed, validated protocols for established and reliable alternatives. For researchers considering the use of this compound, we recommend a systematic screening approach to determine optimal conditions, with careful validation of the results. The principles and protocols outlined for the established agents herein can serve as a valuable starting point for the development of a reproducible method for this and other novel resolving agents. Ultimately, the sharing of detailed experimental data within the scientific community is crucial for advancing the field of stereoselective synthesis and ensuring the reproducibility of these critical experimental outcomes.

References

  • NMR determination of enantiomeric excess. (2025). ResearchGate.
  • Synthesis and resolution of propionic acid derivatives. (1998). Google Patents.
  • Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs.
  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (2008). Nature Protocols.
  • Chiral resolution. Wikipedia.
  • New methods for the enantiomeric excess determination using NMR. University of Groningen Research Portal.
  • NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. (2018). The Journal of Physical Chemistry B.
  • NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules | Request PDF. ResearchGate.
  • How can I improve my chiral column resolution? (2014). ResearchGate.
  • Phenyl propionic acids. (1968). Google Patents.
  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.
  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. RSC Publishing.
  • Mechanism of Optical Resolutions via Diastereoisomeric Salt Formation. Part 7 Role of the solvents in the optical resolution of α-phenylethylamine by 2R,3R-tartaric acid. ResearchGate.
  • 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
  • 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
  • Indirect enantiomeric separation of 2-arylpropionic acids and structurally related compounds by reversed phase HPLC. (1997). Journal of Pharmaceutical and Biomedical Analysis.
  • Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. ResearchGate.
  • Preparation of Olefinic Compounds and Carboxylic Derivatives Thereof. Unified Patents Portal.
  • Strategies for chiral separation: from racemate to enantiomer. National Institutes of Health.
  • Chiral resolution. chemeurope.com.
  • Problem With CHIRAL PAK AD-H Column - Can anyone help? ResearchGate.
  • Processes for producing phenoxy propionic acid derivatives. Google Patents.
  • Comparison of currently existing chiral resolution methods. ResearchGate.
  • Evaluation of Dalbavancin as chiral selector for HPLC and comparison with Teicoplanin based chiral stationary phases. National Institutes of Health.
  • Polymorphs and solid forms of (s)-2-((2-((s)-4-(difluoromethyl)-2-oxooxazolidin-3-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][5][7]oxazepin-9-yl)amino)propanamide, and methods of production. Google Patents.
  • A Short Review on Chiral Alcohols Verses Bio-Catalysis. Longdom Publishing.
  • Preparation and evaluation of Bacopa–phospholipid complex for antiamnesic activity in rodents | Request PDF. ResearchGate.
  • Green Synthesis of Bacopa monnieri-Mediated Magnesium Oxide Nanoparticles and Analysis of Their Antimicrobial, Antioxidant, and Cytotoxic Properties. (2024). PubMed.
  • Bacopa monnieri Phytochemicals Mediated Synthesis of Platinum Nanoparticles and Its Neurorescue Effect on 1-Methyl 4-Phenyl 1,2,3,6 Tetrahydropyridine-Induced Experimental Parkinsonism in Zebrafish. National Institutes of Health.
  • (a) Optical microscopic image of the Bacopa extract after crystallization and (b) same crystals after adding Ag solution. ResearchGate.
  • Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. MDPI.

Sources

A Senior Scientist's Guide to the Certificate of Analysis of (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid: Interpretation, Application, and Comparison with Alternative Chiral Resolution Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. In the precise world of chiral chemistry, the purity and characterization of your reagents are not just procedural details—they are foundational to the success of your stereoselective syntheses and analyses. This guide is designed to provide an in-depth understanding of the Certificate of Analysis (CoA) for a crucial chiral derivatizing agent: (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid.

Also known as (S)-PACOPA, this reagent is instrumental for the indirect enantiomeric resolution of alcohols and amines.[1] By reacting with a racemic mixture, it forms diastereomers that, unlike their parent enantiomers, possess distinct physical properties and can be separated using standard achiral chromatography.[2][3] We will not only dissect a typical CoA for this product but also place this information into a practical context by comparing the derivatization strategy against direct chiral separation methods. Our objective is to arm you with the expertise to interpret quality control data, design robust analytical methods, and make informed decisions for your projects.

Section 1: Deconstructing the Certificate of Analysis

A Certificate of Analysis is the definitive document attesting to a product's quality and conformity to specifications. For a chiral derivatizing agent, every parameter is critical, as impurities can lead to analytical artifacts, inaccurate quantification of enantiomeric excess (e.e.), or failed reactions. Below is a representative CoA for this compound, followed by an expert interpretation of each parameter.

Table 1: Representative Certificate of Analysis for this compound

ParameterSpecificationResultMethod
Appearance Gray-white solidConformsVisual
Identity (IR) Conforms to structureConformsInfrared Spectroscopy
Melting Point 149 - 152 °C150 °CCapillary Method
Purity (HPLC) ≥ 98.5%99.2%HPLC (UV, 254 nm)
Enantiomeric Excess (Chiral HPLC) ≥ 99.0% e.e.99.5% e.e.Chiral HPLC
Specific Optical Rotation [α]D²⁰: -55° to -60° (c=1, EtOH)-58.2°Polarimetry
Expert Interpretation of CoA Parameters:
  • Appearance: A simple yet crucial first check. Any deviation from the expected gray-white solid could indicate contamination, degradation, or improper synthesis.

  • Identity (IR): Infrared spectroscopy provides a molecular fingerprint. The "Conforms to structure" result verifies that the key functional groups (carboxylic acid, carbamate, aromatic ring) are present, confirming the compound's identity.[4]

  • Melting Point: A sharp melting point within a narrow range, such as the 150 °C observed, is a strong indicator of high purity.[5] Impurities typically depress and broaden the melting range.

  • Purity (HPLC): This value represents the chemical purity, indicating the percentage of the desired compound versus any achiral impurities. A result of 99.2% is excellent for most applications. However, for ultra-sensitive quantitative analyses, it's vital to know if the 0.8% impurity could co-elute with one of the diastereomeric peaks post-derivatization.

  • Enantiomeric Excess (e.e.): This is arguably the most critical parameter for a chiral derivatizing agent. A high e.e. (99.5%) is essential for the accurate determination of the enantiomeric ratio of your target analyte.[2] If the derivatizing agent is not enantiomerically pure, it will react with both enantiomers of the analyte, leading to a systematic error in the calculated e.e. of your sample.

  • Specific Optical Rotation: This is a macroscopic property that reflects the bulk enantiomeric composition of the material. The value should be consistent and fall within the specified range. It serves as a classic, rapid quality check that complements the more definitive chiral HPLC analysis.

Section 2: Experimental Protocol & Workflow

To illustrate the practical application of (S)-PACOPA, we will outline a standard protocol for the derivatization of a model racemic alcohol, (R,S)-1-phenylethanol, and its subsequent analysis on a conventional achiral HPLC system.

Workflow for Indirect Chiral Separation

The following diagram illustrates the logical flow from receiving a racemic analyte to quantifying its enantiomeric composition using a chiral derivatizing agent.

G cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Chromatographic Analysis Racemic Racemic Analyte ((R,S)-1-phenylethanol) Mix Combine Analyte, CDA, & Reagents Racemic->Mix CDA This compound (From verified CoA) CDA->Mix Reagents Coupling Agents (e.g., EDC, HOBt) + Anhydrous Solvent Reagents->Mix React Reaction at RT (Formation of Diastereomers) Mix->React Incubate Inject Inject Reaction Mixture React->Inject Diastereomeric Mixture HPLC Separate on Achiral C18 HPLC Column Inject->HPLC Detect UV Detection HPLC->Detect Quant Quantify Peak Areas (Calculate e.e.) Detect->Quant caption Experimental workflow for chiral analysis via derivatization.

Caption: Experimental workflow for chiral analysis via derivatization.

Detailed Protocol: Derivatization of (R,S)-1-phenylethanol

Causality: This protocol utilizes N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents. EDC activates the carboxylic acid of (S)-PACOPA, making it susceptible to nucleophilic attack by the alcohol. HOBt is added to suppress side reactions and minimize the risk of racemization.[6] Anhydrous conditions are critical to prevent hydrolysis of the activated ester.

  • Preparation: In a clean, dry 2 mL vial, dissolve 1.0 mg of (R,S)-1-phenylethanol in 0.5 mL of anhydrous dichloromethane.

  • Reagent Addition: To this solution, add 1.1 equivalents of this compound (approx. 1.9 mg), 1.2 equivalents of EDC (approx. 1.8 mg), and 0.5 equivalents of HOBt (approx. 0.7 mg).

  • Reaction: Cap the vial and stir or gently agitate the mixture at room temperature for 2 hours.

  • Quenching (Optional but Recommended): Add 0.5 mL of 5% aqueous sodium bicarbonate to stop the reaction. Vortex and allow the layers to separate.

  • Sample Extraction: Carefully transfer the organic (bottom) layer to a new vial for analysis.

  • Analysis: Inject an appropriate volume (e.g., 10 µL) onto a standard C18 reversed-phase HPLC column.

Self-Validation: The success of the derivatization can be validated by observing the complete consumption of the limiting reagent (1-phenylethanol) and the appearance of two new, well-resolved peaks corresponding to the (S,R) and (S,S) diastereomers.

Section 3: Comparative Analysis - Alternative Methodologies

The use of a chiral derivatizing agent is known as an indirect method for enantiomeric separation. Its primary advantage is the ability to use robust, inexpensive, and widely available achiral HPLC columns.[2] However, it is not the only approach. The main alternative is the direct method, which uses a Chiral Stationary Phase (CSP).[7][8]

Decision Logic: Direct vs. Indirect Chiral Separation

Choosing the right method depends on several factors, including the nature of the analyte, available resources, and the goals of the analysis.

G cluster_direct Direct Method cluster_indirect Indirect Method Start Goal: Separate Enantiomers CSP_Check Have a suitable Chiral Stationary Phase (CSP)? Start->CSP_Check Direct_Path Use Direct Chiral HPLC CSP_Check->Direct_Path Yes Indirect_Path Use Indirect Method (Derivatization with (S)-PACOPA) CSP_Check->Indirect_Path No / Analyte is unsuitable for available CSPs Direct_Pros Pros: - Faster method development - No sample derivatization needed - Analyte is not consumed Direct_Path->Direct_Pros Direct_Cons Cons: - CSP columns are expensive - Limited column lifetime - May require specific mobile phases Direct_Path->Direct_Cons Indirect_Pros Pros: - Uses standard, robust C18 columns - Can enhance detection (UV/Fluorescence) - Can improve chromatographic resolution Indirect_Path->Indirect_Pros Indirect_Cons Cons: - Requires extra sample prep step - CDA must be enantiomerically pure - Risk of racemization or side reactions Indirect_Path->Indirect_Cons caption Decision-making framework for chiral separation strategies.

Caption: Decision-making framework for chiral separation strategies.

Performance Comparison: Chiral Derivatizing Agents

Even within the indirect method, (S)-PACOPA is one of many available reagents. A common alternative for derivatizing alcohols is Mosher's acid, or α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).

Table 2: Comparison of (S)-PACOPA and Mosher's Acid (MTPA)

FeatureThis compoundMosher's Acid (MTPA)Rationale & Field Insights
Analyte Reactivity Alcohols, AminesAlcohols, AminesBoth are effective, but reaction kinetics can vary. (S)-PACOPA often requires coupling agents like EDC for alcohols.
Derivative Stability Generally stable urethane/amide linkageStable ester/amide linkageBoth form covalent bonds suitable for chromatography. MTPA esters can sometimes be prone to hydrolysis.
Chromatographic Behavior Derivatives are often crystalline and chromatograph well.The CF₃ group can sometimes cause peak tailing on certain columns but is useful for ¹⁹F NMR.The phenylcarbamoyloxy group provides a good UV chromophore, enhancing detection sensitivity.
NMR Analysis Diastereomers can be distinguished by ¹H NMR.Widely used for NMR determination of enantiomeric excess and absolute configuration.[3]MTPA is considered the gold standard for NMR-based chiral analysis due to the strong anisotropic effect of its phenyl group.
Potential Issues Requires high purity coupling agents; risk of side reactions if conditions are not anhydrous.Commercially available MTPA-Cl can contain impurities; risk of racemization during derivatization.Expert Tip: Always run a blank derivatization reaction (without your analyte) to identify any potential interfering peaks from the reagents themselves.

Conclusion

The Certificate of Analysis for this compound is more than a quality checklist; it is the foundation upon which reliable and reproducible chiral analyses are built. A thorough understanding of each parameter, especially the chemical and enantiomeric purity, is non-negotiable for the serious researcher.

The choice between an indirect derivatization method using reagents like (S)-PACOPA and a direct separation on a chiral stationary phase is a strategic one, dictated by available instrumentation, sample characteristics, and analytical throughput requirements. While derivatization adds a preparation step, it offers the flexibility of using conventional HPLC systems and can significantly enhance the sensitivity and separation of challenging analytes.[9] By mastering the interpretation of the CoA and understanding the comparative strengths of different analytical strategies, you are well-equipped to tackle the complexities of chiral separation with confidence and scientific rigor.

References

  • BenchChem. (n.d.). A Comparative Guide to Chiral Derivatizing Agents for the Analysis of Chiral Amines.
  • BenchChem. (n.d.). A Comparative Guide: Indirect Chiral Derivatization vs. Chiral Stationary Phase HPLC.
  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches.
  • Péter, A., et al. (n.d.). Comparison of isothiocyanate chiral derivatizing reagents for high-performance liquid chromatography. Journal of Chromatography A.
  • Gao, Y., et al. (2023). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. PubMed Central.
  • Wikipedia. (n.d.). Chiral derivatizing agent.
  • Ilisz, I., et al. (n.d.). Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review. Journal of Pharmaceutical and Biomedical Analysis.
  • MySkinRecipes. (n.d.). This compound.
  • Hussain, S., & Siddiqui, H. L. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules.
  • Bartulewicz, D., et al. (2020). Direct and indirect high-performance liquid chromatography enantioseparation of trans-4-hydroxy-2-nonenoic acid. Journal of Chromatography A.
  • PubChem. (n.d.). 2-((Phenylcarbamoyl)oxy)propanoic acid.
  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION.
  • SynHet. (n.d.). This compound.
  • Jaochico, A., et al. (2019). A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine. Bioanalysis.
  • protocols.io. (2023). Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis.

Sources

A Comparative Guide to Chiral Derivatizing Agents for Spectroscopic Analysis: Featuring (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of stereochemical analysis, the accurate determination of enantiomeric purity and absolute configuration is paramount. Chiral derivatizing agents (CDAs) are indispensable tools that convert enantiomers into diastereomers, which can then be distinguished using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and chromatography. This guide provides an in-depth comparison of (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid with other commonly employed CDAs, offering insights into their applications, performance, and the spectroscopic principles that underpin their utility.

Introduction to Chiral Derivatization

Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment, rendering them indistinguishable by conventional spectroscopic methods like NMR. Chiral derivatizing agents are enantiomerically pure compounds that react with a chiral analyte to form a mixture of diastereomers.[1] These diastereomers have distinct physical properties and, crucially, different spectroscopic signatures, allowing for their differentiation and quantification.[1]

The selection of an appropriate CDA is critical and depends on the functional group of the analyte (e.g., alcohol, amine, carboxylic acid), the desired analytical technique, and the required sensitivity. An ideal CDA should react quantitatively without racemization and should introduce a reporter group that provides well-resolved signals in the chosen analytical platform.

This compound: A Versatile Chiral Derivatizing Agent

This compound is a valuable CDA for the analysis of chiral alcohols and amines. Its utility stems from the formation of diastereomeric esters or amides, respectively. The phenylcarbamoyl group introduces a significant anisotropic effect, which can induce notable chemical shift differences (Δδ) in the NMR spectra of the resulting diastereomers.

Principle of Chiral Discrimination

The derivatization of a racemic analyte, for instance, a chiral alcohol (R/S-OH), with this compound proceeds as follows:

  • (S)-CDA + (R)-OH → (S,R)-diastereomeric ester

  • (S)-CDA + (S)-OH → (S,S)-diastereomeric ester

In the resulting diastereomers, the spatial relationship between the phenyl ring of the CDA and the substituents of the chiral center of the analyte is different. This leads to differential shielding of the protons in the analyte moiety, resulting in separate signals in the ¹H NMR spectrum. The relative integration of these signals directly correlates to the enantiomeric ratio of the original alcohol.

Comparative Analysis with Alternative Chiral Derivatizing Agents

To provide a comprehensive perspective, we compare the spectroscopic and performance characteristics of this compound with two widely used CDAs: Mosher's acid and Marfey's reagent.

Mosher's Acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid)

Mosher's acid is a classic and highly effective CDA for determining the absolute configuration and enantiomeric excess of alcohols and amines.[1] Its trifluoromethyl group provides a strong and clean signal in ¹⁹F NMR spectroscopy, while the phenyl group induces significant chemical shift differences in the ¹H NMR spectra of the diastereomeric esters or amides.

Spectroscopic FeatureThis compound Derivative (Hypothetical)Mosher's Acid Derivative
¹H NMR Protons α to the ester oxygen or amide nitrogen are expected to show distinct chemical shifts for the two diastereomers. The phenyl group's anisotropy is the primary source of signal separation.Protons in the analyte experience shielding or deshielding effects from the phenyl ring, leading to predictable Δδ (δS - δR) values that can be used to assign absolute configuration.
¹³C NMR Carbon signals near the chiral center will exhibit separate resonances for each diastereomer.Similar to ¹H NMR, ¹³C signals of the analyte moiety will be resolved for the two diastereomers.
Other Nuclei Not applicable.The ¹⁹F NMR signal of the -CF₃ group provides a singlet for each diastereomer, offering a clear and often baseline-separated method for quantification.
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)

Marfey's reagent is predominantly used for the chiral analysis of amino acids.[2][3] It reacts with the primary amine of amino acids to form stable diastereomers that can be readily separated by reverse-phase high-performance liquid chromatography (RP-HPLC) and detected by UV absorbance or mass spectrometry.[4][5][6]

FeatureThis compoundMarfey's Reagent
Primary Application Chiral alcohols and aminesChiral amino acids
Analytical Technique NMR SpectroscopyHPLC-UV, LC-MS
Principle of Detection Anisotropic effects in NMRChromatographic separation of diastereomers with strong UV chromophore

Experimental Protocols

General Protocol for Derivatization with this compound

The following is a general procedure for the derivatization of a chiral alcohol. A similar protocol can be adapted for chiral amines by forming an amide bond.

experimental_workflow

Data Presentation: Spectroscopic Comparison

The following table summarizes the key spectroscopic data for Mosher's acid. While experimental data for this compound is not publicly available, we provide expected characteristics based on its structure and the behavior of similar compounds.

ParameterMosher's AcidThis compound
¹H NMR (CDCl₃, 400 MHz) δ 3.57 (s, 3H, OCH₃), 7.42-7.46 (m, 3H, Ar-H), 7.57-7.61 (m, 2H, Ar-H), 9.8 (br s, 1H, COOH)[2][6]Expected signals for the propionic acid backbone, phenyl ring, and carbamate proton.
¹³C NMR (CDCl₃, 100.6 MHz) δ 55.56 (OCH₃), 84.38 (q, J=28 Hz, C-CF₃), 125.94 (q, J=292 Hz, CF₃), 127.39, 128.68, 130.01 (Ar-CH), 131.08 (Ar-C), 170.90 (COOH)[2][6]Expected signals for the carbonyl carbons, aromatic carbons, and aliphatic carbons.
Mass Spectrum Molecular Ion (M+) expected at m/z 234.05Molecular Ion (M+) expected at m/z 209.07

Logical Framework for CDA Selection

The choice of a chiral derivatizing agent is a critical decision in stereochemical analysis. The following diagram illustrates a logical approach to selecting the most appropriate CDA based on the analyte and the analytical requirements.

cda_selection

Conclusion

This compound represents a valuable addition to the toolkit of chiral derivatizing agents, particularly for the NMR-based analysis of chiral alcohols and amines. Its performance is conceptually similar to that of other phenyl-containing CDAs like Mosher's acid, relying on the generation of diastereomers with distinct NMR spectra. The choice between these reagents will often depend on the specific analyte, the desired level of resolution, and the availability of complementary analytical techniques such as ¹⁹F NMR. For the analysis of amino acids, Marfey's reagent, coupled with LC-MS, remains the gold standard due to its high sensitivity and broad applicability. A thorough understanding of the principles of chiral derivatization and the specific characteristics of each CDA is essential for obtaining accurate and reliable stereochemical information in research and drug development.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis.
  • Armstrong, D. W., Gasper, M. P., & Lee, S. H. (1991). Marfey's reagent for LC-MS/MS-based separation and quantification of proteinogenic amino acid dl-stereoisomers. Journal of the American Society for Mass Spectrometry, 2(5), 443-449.
  • Goodlett, D. R., Abuaf, P. A., Savage, P. A., Kowalski, K. A., Mukherjee, T. K., Tolan, J. W., ... & Costello, C. E. (1995). Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent and analysis using high-performance liquid chromatography-electrospray ionization-mass spectrometry.
  • Almac Group. (n.d.). Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry.
  • Jones, A. (2024, May 9). Using LC–MS/MS to Analyze D-Amino Acids.
  • Bhushan, R., & Kumar, V. (2009). Synthesis and application of new chiral variants of Marfey's reagent for liquid chromatographic separation of the enantiomers of α-amino acids.
  • Kamel, A. M., Angelis, A. D., & Gauthier, D. (2022). Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022). Marine Drugs, 20(11), 693.
  • Pal, I., Chaudhari, S. R., & Suryaprakash, N. R. (2015). Chiral discrimination of secondary alcohols and carboxylic acids by NMR spectroscopy. Magnetic Resonance in Chemistry, 53(2), 142-146.
  • Rullo, A., et al. (2022). Expanding the utility of Marfey's analysis by using HPLC-SPE-NMR to determine the Cβ configuration of threonine and isoleucine residues in natural peptides. RSC Chemical Biology, 3(11), 1335-1341.
  • Kusari, S., et al. (2016). Figure S27. Marfey's reagent FDAA-derived amino acid standards.
  • Asymmetric Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry.
  • Wada, K., Goto, M., & Bando, K. (2017). Novel chiral derivatizing agents for 1H NMR determination of enantiomeric purities of carboxylic acids. Heterocycles, 94(5), 964-972.
  • Wikipedia. (n.d.). Chiral derivatizing agent.
  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). Discrimination of chiral compounds using NMR spectroscopy. Chemical Reviews, 104(1), 17-118.
  • Bhushan, R., & Brückner, H. (2011). Marfey's reagent for chiral amino acid analysis: a review.
  • Hossain, M. A., & Lightner, D. A. (2012). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Magnetic Resonance in Chemistry, 50(4), 261-265.
  • Buckingham, A. D. (2024). Direct Chiral Discrimination with NMR.
  • Uccello-Barretta, G., et al. (2013). The Phenomenon of Self-Induced Diastereomeric Anisochrony and Its Implications in NMR Spectroscopy. Molecules, 18(7), 8436-8459.
  • ResearchGate. (n.d.). Chiral derivatizing agents used in NMR for chiral analysis.
  • Pal, I., Chaudhari, S. R., & Suryaprakash, N. R. (2015). Chiral discrimination of secondary alcohols and carboxylic acids by NMR spectroscopy.
  • Tianxing, S. (2023). Prediction of the Absolute Configuration of Chiral Drugs by NMR Spectroscopy. Highlights in Science, Engineering and Technology, 54, 539-545.
  • Pasternak, A., et al. (2018). New 5-Substituted SN38 Derivatives: A Stability Study and Interaction with Model Nicked DNA by NMR and Molecular Modeling Methods. Molecules, 23(10), 2533.
  • Christen, P., & Crivelli, F. (1998). Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-l-Alanine Amide (Marfey's Reagent). In The Protein Protocols Handbook (pp. 615-620). Humana Press.

Sources

Comparing the efficiency of different chiral derivatizing agents for specific compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Selecting Chiral Derivatizing Agents

For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric composition is a critical step in ensuring the safety, efficacy, and quality of chiral molecules. While direct separation on chiral stationary phases (CSPs) is a powerful technique, indirect analysis through the use of chiral derivatizing agents (CDAs) offers a robust, versatile, and often more accessible alternative. This guide provides an in-depth comparison of common CDAs for the analysis of amines, alcohols, and carboxylic acids, grounded in experimental data and practical insights to empower you in making informed decisions for your analytical challenges.

The fundamental principle of chiral derivatization lies in the conversion of a pair of enantiomers, which are otherwise indistinguishable by common analytical techniques like HPLC or GC on achiral columns, into a pair of diastereomers.[1][2] These diastereomers possess distinct physicochemical properties, allowing for their separation and quantification.[2] The choice of CDA is paramount and directly impacts the resolution, sensitivity, and reliability of the analysis.[3]

Visualizing the Path to Enantiomeric Resolution

The journey from a racemic mixture to quantifiable, separated diastereomers follows a well-defined workflow. Understanding this process is key to troubleshooting and optimizing your analytical method.

Caption: General workflow for chiral analysis via derivatization.

I. Chiral Derivatizing Agents for Amines and Amino Acids

The enantioselective analysis of chiral amines and amino acids is crucial in pharmaceutical and biological research.[3][4] A variety of CDAs have been developed to react with the primary or secondary amine functionality, converting them into diastereomers that can be resolved chromatographically.[3][4]

Leading CDAs for Amines: A Comparative Overview

Several reagents have emerged as the frontrunners for the derivatization of chiral amines, each with its own set of advantages and ideal applications.

FeatureMarfey's Reagent (FDAA)GITC(S)-NIFEOPA / Chiral Thiol
Target Analytes Primary & Secondary AminesPrimary & Secondary AminesPrimary & Secondary AminesPrimarily Primary Amines
Reaction Time ~60-90 minutes~10-35 minutes~20-30 minutes~20 minutes
Reaction Temp. 40-50°CRoom TemperatureRoom TemperatureRoom Temperature
Derivative Stability Stable for at least 48 hours[3]StableStableLess Stable, often requires immediate analysis
Detection UVUV/MSUV/MSFluorescence
Key Advantages Gold standard, widely applicable, good resolution.[3]Rapid reaction, high sensitivity.High sensitivity, good enantioselectivity, mild conditions.[5]High sensitivity with fluorescence detection.[3]
Key Disadvantages Longer reaction time, elevated temperature required.Can be less effective for sterically hindered amines.Reagent stability can be a concern.Limited to primary amines.

Data compiled from multiple sources.[3][5]

In Focus: Marfey's Reagent vs. GITC

Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is arguably the most well-known CDA for amino acids.[6][7] Its reaction with the amino group of an amino acid produces highly stable diastereomers with strong UV absorbance, facilitating sensitive detection.[2][8]

2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) , on the other hand, offers a faster reaction at room temperature. The resulting thiourea derivatives are also suitable for LC-MS analysis.[5][9]

The choice between these two often comes down to a trade-off between the well-established robustness of Marfey's method and the speed and milder conditions offered by GITC. For complex matrices or when analyzing unusual amino acids, a combination of different CDAs may provide the most reliable stereochemical assignment.[5][9]

Experimental Protocol: Derivatization of a Chiral Amine with Marfey's Reagent

This protocol provides a generalized procedure for the derivatization of a chiral amine using Marfey's reagent, a method widely recognized for its reliability.[10]

  • Sample Preparation: Dissolve the amine-containing sample in water to a concentration of approximately 0.5 mM.

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine:

    • 100 µL of the 0.5 mM amine sample.

    • 200 µL of a 20 mM Marfey's reagent solution in acetone.

    • 50 µL of 0.5 M triethylamine (TEA) in water.

  • Incubation: Vortex the mixture and incubate at 37-40°C for 60-90 minutes in the dark.

  • Quenching: Stop the reaction by adding 50 µL of 1 M HCl.

  • Analysis: The sample is now ready for dilution and injection into the LC-MS system.

Rationale: The use of a mild base like triethylamine facilitates the nucleophilic attack of the amine on the electron-deficient aromatic ring of Marfey's reagent. The subsequent incubation at a slightly elevated temperature ensures the reaction proceeds to completion. Quenching with acid neutralizes the base and stabilizes the derivatives.

II. Chiral Derivatizing Agents for Alcohols

The determination of the enantiomeric purity of chiral alcohols is a common task in asymmetric synthesis and the development of pharmaceutical intermediates. CDAs for alcohols typically target the hydroxyl group, forming diastereomeric esters or carbamates.

Key CDAs for Alcohols: A Head-to-Head Comparison
FeatureMosher's Acid (MTPA)(1S)-(-)-Camphanic ChlorideO-Acetyl-L-mandelic acid
Reaction Product EsterEsterEster
Analytical Method NMR, HPLC, GCHPLC, GCHPLC, GC
Key Advantages Excellent for NMR analysis (1H and 19F), allows for determination of absolute configuration.[2][11]Forms crystalline derivatives, good for GC analysis.Good chromatographic resolution, readily available.
Key Disadvantages Can be expensive, potential for kinetic resolution.Can be sensitive to moisture.May require a coupling agent.
In the Spotlight: Mosher's Acid (MTPA)

α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), commonly known as Mosher's acid, is a cornerstone in the stereochemical analysis of chiral alcohols and amines.[11][12] It reacts with these functional groups to form diastereomeric esters or amides, respectively.[2] The presence of the trifluoromethyl group provides a distinct signal in 19F NMR spectroscopy, which is often less crowded than 1H NMR spectra, allowing for more straightforward integration and determination of enantiomeric excess.[2][11]

Experimental Protocol: Derivatization of a Chiral Alcohol with Mosher's Acid Chloride

This protocol outlines the derivatization of a chiral alcohol using Mosher's acid chloride for subsequent analysis.

  • Sample Preparation: Dissolve the chiral alcohol in an anhydrous aprotic solvent (e.g., pyridine or dichloromethane) in an NMR tube or a small vial.

  • Reagent Addition: Add a slight excess (1.1-1.2 equivalents) of enantiomerically pure (R)- or (S)-Mosher's acid chloride to the solution.

  • Reaction: Allow the reaction to proceed at room temperature. The reaction progress can be monitored by TLC or NMR.

  • Analysis: Once the reaction is complete, the sample can be directly analyzed by NMR spectroscopy or worked up for chromatographic analysis.

Causality: The use of the acid chloride derivative of Mosher's acid enhances its reactivity towards the alcohol. Pyridine often serves as both the solvent and a base to neutralize the HCl generated during the reaction.

III. Chiral Derivatizing Agents for Carboxylic Acids

Chiral carboxylic acids are prevalent in natural products and as intermediates in the synthesis of pharmaceuticals. Their derivatization typically involves the formation of diastereomeric amides or esters.

Prominent CDAs for Carboxylic Acids: A Comparative Look
Feature(S)-(-)-α-Methylbenzylamine(R)-(-)-2-Phenylglycinol(1R,2R)-(-)-Pseudoephedrine
Reaction Product AmideAmide/EsterAmide
Analytical Method HPLC, GCHPLC, GCHPLC, NMR
Key Advantages Readily available, forms stable amides.[2]Can form both amide and ester derivatives, versatile.Can provide good separation in both HPLC and NMR.
Key Disadvantages Requires a coupling agent (e.g., DCC, EDC).May require protection of the hydroxyl group.May require a coupling agent.
A Deeper Dive: The Role of Coupling Agents

The formation of amides from carboxylic acids and chiral amines often requires the use of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[13] These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Caption: Mechanism of amide formation using a coupling agent.

Experimental Protocol: Derivatization of a Chiral Carboxylic Acid with (S)-(-)-α-Methylbenzylamine

The following is a representative protocol for the derivatization of a chiral carboxylic acid.

  • Sample Preparation: Dissolve the chiral carboxylic acid in an anhydrous aprotic solvent (e.g., dichloromethane).

  • Reagent Addition: Add 1.1 equivalents of (S)-(-)-α-methylbenzylamine and 1.1 equivalents of a coupling agent like EDC.

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC or HPLC.

  • Work-up: The reaction mixture may require an aqueous work-up to remove the coupling agent byproducts.

  • Analysis: The resulting diastereomeric amides can then be analyzed by HPLC or GC.

Rationale: The coupling agent activates the carboxyl group, facilitating the formation of a stable amide bond with the chiral amine. The choice of solvent is critical to ensure all reactants are soluble and the reaction proceeds efficiently.

Conclusion

The selection of an appropriate chiral derivatizing agent is a multi-faceted decision that requires consideration of the analyte's functional groups, the desired analytical technique, and the required sensitivity and robustness of the method. This guide provides a framework for making these decisions, grounded in the principles of chemical reactivity and chromatographic separation. By understanding the strengths and weaknesses of each CDA and following validated protocols, researchers can confidently and accurately determine the enantiomeric composition of their chiral compounds.

References

  • Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. PubMed.
  • Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: a review. PubMed.
  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education.
  • NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B - ACS Publications.
  • Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. CoLab.
  • Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC - NIH.
  • Chiral derivatizing agent. Wikipedia.
  • Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. NIH.
  • NMR determination of enantiomeric excess. ResearchGate.
  • Chirality determination of unusual amino acids using precolumn derivatization and liquid chromatography-electrospray ionization mass spectrometry. ResearchGate.
  • Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: a review. Semantic Scholar.
  • Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review. ResearchGate.
  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. NIH.
  • Synthesis and evaluation of a novel chiral derivatization reagent for resolution of carboxylic acid enantiomers by RP-HPLC. ResearchGate.
  • Acids: Derivatization for GC Analysis.
  • Relative quantification of enantiomers of chiral amines by high-throughput LC-ESI-MS/MS using isotopic variants of light and heavy L-pyroglutamic acids as the derivatization reagents. ResearchGate.
  • Back Cover: Enantiomeric separation of chiral amines in biological samples by liquid chromatography with chiral fluorous derivatization. ResearchGate.
  • Derivatization. Chemistry LibreTexts.
  • C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. ACS Publications.
  • Mosher's acid. Wikipedia.
  • Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimet. Semantic Scholar.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
  • Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography.
  • Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems. ResearchGate.
  • Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC. MDPI.
  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC - NIH.
  • Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers.
  • Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. NIH.
  • Bhushan, R. & Brückner, H. Marfey's reagent for chiral amino acid analysis: A review. Amino Acids 27, 231-247. ResearchGate.
  • Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems. PubMed.

Sources

A Researcher's Guide to Chiral Resolution: A Cost-Benefit Analysis of (S)-(-)-2-(Phenylcarbamoyloxy)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical research, the efficient separation of enantiomers remains a critical hurdle. The biological activity of a chiral molecule often resides in a single enantiomer, while the other may be inactive or even elicit undesirable side effects. Consequently, the selection of an appropriate chiral resolving agent is a pivotal decision, directly impacting yield, purity, and the overall economic viability of a synthetic route. This guide provides an in-depth technical analysis of (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid, a specialized chiral resolving agent, and offers an objective comparison with commonly employed alternatives.

The Principle of Chiral Resolution via Diastereomeric Salt Formation

The most prevalent method for the large-scale separation of enantiomers is the formation of diastereomeric salts. This technique leverages the reaction of a racemic mixture (a 1:1 mixture of two enantiomers) with an enantiomerically pure resolving agent. The resulting diastereomers, unlike the original enantiomers, possess different physical properties, such as solubility. This disparity allows for their separation through fractional crystallization. Subsequently, the desired enantiomer is recovered by breaking the salt, typically through an acid-base workup.

The effectiveness of a chiral resolving agent is determined by its ability to form stable, crystalline salts with one enantiomer of the racemate, leading to a significant difference in the solubility of the resulting diastereomers. This guide focuses on the use of acidic resolving agents for the separation of racemic bases, a common scenario in drug development.

Featured Resolving Agent: this compound

This compound, also known as (S)-(-)-Carbamalactic acid, is a chiral carboxylic acid derived from natural (S)-lactic acid. Its structure incorporates a phenylcarbamoyl group, which can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, potentially enhancing its chiral recognition capabilities.

This resolving agent has been successfully employed for the resolution of racemic bases, including α-methylbenzylamine, ephedrine, and α-(1-naphthyl)ethylamine. The presence of the rigid phenylcarbamoyl moiety can lead to the formation of well-defined crystalline diastereomeric salts, facilitating efficient separation.

Comparative Analysis with Common Chiral Resolving Agents

The selection of a chiral resolving agent is a balance between performance and cost. Below is a comparative analysis of this compound against three widely used alternatives: mandelic acid, tartaric acid, and camphorsulfonic acid.

Resolving AgentKey CharacteristicsCost Considerations
This compound Derivative of natural (S)-lactic acid. The phenylcarbamoyl group may offer unique chiral recognition through π-π stacking and hydrogen bonding.Not widely commercially available, requiring in-house synthesis from (S)-lactic acid and phenyl isocyanate. The cost of these starting materials suggests a higher price point compared to tartaric acid.
(R)-(-)-Mandelic Acid A versatile resolving agent for a wide range of amines. Often forms highly crystalline salts, leading to high enantiomeric excess.[1]Moderately priced, with prices around

40 for 100g.[1]
L-(+)-Tartaric Acid A naturally occurring, inexpensive, and widely used resolving agent. The presence of two acidic protons and two hydroxyl groups allows for multiple points of interaction.Very cost-effective, with prices for 500g often under $100.[2]
(1S)-(+)-10-Camphorsulfonic Acid A strong organic acid, which can be advantageous for forming stable salts with weakly basic amines.[3]More expensive than mandelic and tartaric acid, with prices for 100g typically exceeding $90.[4]

Experimental Protocol: Chiral Resolution of (±)-α-Methylbenzylamine using this compound

The following protocol is based on the initial findings for the use of this compound as a resolving agent. Researchers should optimize solvent and stoichiometry for their specific racemic amine.

Materials:

  • (±)-α-Methylbenzylamine

  • This compound

  • Ethanol (or other suitable solvent)

  • Diethyl ether

  • Hydrochloric acid (HCl), 1M solution

  • Sodium hydroxide (NaOH), 1M solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Filtration apparatus

  • Polarimeter

Procedure:

  • Diastereomeric Salt Formation:

    • In a flask, dissolve 1.0 equivalent of (±)-α-methylbenzylamine in a minimal amount of warm ethanol.

    • In a separate flask, dissolve 0.5 to 1.0 equivalent of this compound in warm ethanol.

    • Slowly add the resolving agent solution to the amine solution with stirring.

    • Allow the mixture to cool slowly to room temperature, and then place it in an ice bath to promote crystallization.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold ethanol.

    • The filtrate contains the more soluble diastereomer.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the collected crystals in water and add 1M NaOH solution until the solid dissolves and the solution is basic.

    • Extract the liberated amine with diethyl ether (3 x 20 mL).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched α-methylbenzylamine.

  • Determination of Enantiomeric Excess:

    • Determine the optical rotation of the resolved amine using a polarimeter.

    • Calculate the enantiomeric excess (ee) by comparing the observed specific rotation to the known specific rotation of the pure enantiomer.

Visualizing the Workflow

Chiral_Resolution_Workflow cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation of Enantiomer racemic_amine Racemic Amine (R/S Mixture) mixing Mixing in Suitable Solvent racemic_amine->mixing resolving_agent Chiral Resolving Agent (this compound) resolving_agent->mixing diastereomeric_salts Mixture of Diastereomeric Salts (R-S' and S-S') mixing->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Diastereomer (e.g., R-S') crystallization->less_soluble Precipitates more_soluble More Soluble Diastereomer (e.g., S-S' in solution) crystallization->more_soluble Remains in filtrate acid_base Acid-Base Workup less_soluble->acid_base pure_enantiomer Pure Enantiomer (e.g., R-Amine) acid_base->pure_enantiomer recovered_agent Recovered Resolving Agent acid_base->recovered_agent

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Cost-Benefit Analysis and Conclusion

Cost:

  • This compound: The primary drawback of this resolving agent is its limited commercial availability, necessitating its synthesis. The starting materials, (S)-lactic acid (approximately ngcontent-ng-c4006390337="" _nghost-ng-c2871243347="" class="inline ng-star-inserted">

    
    160 per kg) and phenyl isocyanate (approximately 
    
    
    
    260 per 500g), indicate a significantly higher cost compared to readily available alternatives.[4][5]
  • Alternatives: L-Tartaric acid is the most economical choice, followed by mandelic acid.[1][2] Camphorsulfonic acid is generally the most expensive among the common alternatives.[4]

Benefit:

  • Potential for High Efficiency: The unique structure of this compound, with its potential for multiple points of chiral recognition, may offer superior resolution for specific racemic bases where common resolving agents are less effective. This could translate to higher yields and enantiomeric excess in a single crystallization step, potentially reducing the need for multiple recrystallizations and saving time and resources.

  • Novelty: As a less common resolving agent, it represents a valuable tool for challenging resolution problems where standard screening fails.

This compound presents a classic trade-off between cost and potential performance. For routine chiral resolutions of common amines, the cost-effectiveness of tartaric acid and the proven versatility of mandelic acid make them the preferred first-line choices. However, for researchers and drug development professionals facing challenging separations where these standard agents provide poor results, the in-house synthesis and application of this compound could be a highly beneficial, albeit more expensive, strategy. Its unique structural features may provide the key to unlocking an efficient resolution that would otherwise be unattainable. A thorough screening of resolving agents, including this more specialized option, is therefore a prudent approach in the development of robust and efficient processes for the production of enantiomerically pure compounds.

References

  • Didier, E., Rool, B., & Loubinoux, B. (1991). A new chiral acid for the resolution of racemic bases: (S)-(−)-(2-phenylcarbamoyloxy)propionic acid (carbamalactic acid). Tetrahedron Letters, 32(37), 4319-4320.
  • (1R)-(-)-10-Camphorsulfonic acid | 35963-20-3 | Wuhan Fortuna Chemical Co., Ltd. (n.d.).
  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.).
  • Azov, V. A. (n.d.). Resolution of racemic amine mixtures is an important preparation method for enantio.
  • Tartaric Acid | Lab Alley. (n.d.).
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.).

Sources

Safety Operating Guide

Navigating the Safe Handling of (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to ensuring both personnel safety and experimental integrity. This guide provides a detailed protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid. As a Senior Application Scientist, this document is structured to impart not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and excellence in your laboratory.

Hazard Identification and Risk Assessment

This compound is a crystalline powder.[1] A thorough understanding of its hazard profile is the foundation of safe handling. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation.[2]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2]

The propionic acid moiety suggests potential corrosive properties, as propionic acid itself is known to cause severe skin burns and eye damage.[3][4][5] Carbamates, as a class, can also present neurological hazards, though specific data for this compound is unavailable.[6]

Hazard Summary Table
Hazard ClassificationGHS CategorySignal WordHazard Statement
Skin Irritation2WarningH315: Causes skin irritation[2]
Serious Eye Irritation2WarningH319: Causes serious eye irritation[2]
Specific Target Organ Toxicity3WarningH335: May cause respiratory irritation[2]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE.

Required Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn when there is a risk of splashing.Protects against airborne powder and potential splashes that can cause serious eye irritation.[7][8]
Hand Protection Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber. Inspect gloves before each use.Prevents skin contact, which is a primary route of exposure and can cause irritation.[2][7]
Body Protection A standard laboratory coat. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit should be worn.Minimizes skin exposure from spills or splashes.[7]
Respiratory Protection A NIOSH-approved respirator with an appropriate particulate filter (e.g., N95, P100) is required when handling the powder outside of a certified chemical fume hood or if dust is generated.Prevents inhalation of the powder, which can cause respiratory tract irritation.[2]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict operational workflow is critical for minimizing exposure and preventing contamination.

Safe Handling Protocol
  • Preparation: Before handling, ensure you have read and understood this safety guide and the compound's Safety Data Sheet (SDS).[2] Work in a well-ventilated area, preferably within a certified chemical fume hood.[9] Ensure that an eyewash station and safety shower are readily accessible.

  • Donning PPE: Follow the correct sequence for donning PPE to ensure complete protection.

    PPE_Donning Start Start LabCoat Don Lab Coat Start->LabCoat Respirator Don Respirator LabCoat->Respirator Goggles Don Safety Goggles Respirator->Goggles Gloves Don Gloves Goggles->Gloves End Ready for Handling Gloves->End

    Caption: Workflow for Donning Personal Protective Equipment.

  • Handling the Compound:

    • Avoid contact with skin, eyes, and clothing.

    • Minimize dust generation and accumulation. Use non-sparking tools for transfers.

    • Do not inhale the substance.

    • Ground/bond the container and receiving equipment to prevent static discharge.

  • After Handling:

    • Thoroughly wash hands and face after handling.

    • Remove contaminated clothing and wash it before reuse.[7]

    • Do not eat, drink, or smoke in work areas.

    • Follow the correct doffing procedure to prevent cross-contamination.

Spill and Emergency Procedures

Immediate and appropriate response to a spill is crucial to prevent exposure and further contamination.

  • Small Spills (Powder):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully scoop the material into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable decontaminating solution, followed by soap and water.

  • Large Spills:

    • Evacuate the area and restrict access.

    • Alert your institution's emergency response team.

    • If safe to do so, increase ventilation in the area.

    Spill_Response Spill Spill Occurs Alert Alert Personnel Spill->Alert Assess Assess Spill Size Alert->Assess SmallSpill Small Spill Assess->SmallSpill Minor LargeSpill Large Spill Assess->LargeSpill Major PPE Don Appropriate PPE SmallSpill->PPE Evacuate Evacuate Area LargeSpill->Evacuate Cover Gently Cover with Damp Towel PPE->Cover Collect Collect Material into Hazardous Waste Container Cover->Collect Clean Decontaminate Spill Area Collect->Clean End Spill Contained Clean->End Emergency Contact Emergency Response Evacuate->Emergency Secure Secure the Area Emergency->Secure

    Caption: Decision workflow for spill response.

First Aid Measures
  • Eye Contact: Immediately rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.

  • Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2]

  • Ingestion: Rinse mouth. Do NOT induce vomiting.[4] Seek immediate medical attention.

Waste Disposal

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Waste Collection:

    • Collect all waste material in a designated, sealed, and properly labeled hazardous waste container.[2][9]

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Method:

    • Disposal should be carried out by a licensed chemical waste management company.[9] Incineration is a potential disposal method for carbamate waste.

    • For small quantities, chemical neutralization via alkaline hydrolysis may be an option to render the compound less hazardous before collection.[10] This should only be performed by trained personnel.

  • Container Disposal:

    • Empty containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected and treated as hazardous waste.[11]

Conclusion: Fostering a Culture of Safety

The safe handling of this compound is not merely a matter of following procedures but of understanding the principles behind them. By integrating these guidelines into your laboratory's standard operating procedures, you contribute to a safer and more effective research environment. Your commitment to safety is a commitment to the integrity of your work and the well-being of your colleagues.

References

  • BenchChem. (n.d.). Personal protective equipment for handling Methyl carbamate-d3.
  • BenchChem. (n.d.). Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate.
  • Safety First: Handling Propionic Acid (CAS 79-09-4) in Industrial and Laboratory Settings. (n.d.).
  • ChemicalBook. (2025). This compound Safety Data Sheet.
  • ChemicalBook. (2025). This compound.
  • BenchChem. (n.d.). Personal protective equipment for handling 2-Butenyl N-phenylcarbamate.
  • Loba Chemie. (2022). PROPIONIC ACID FOR SYNTHESIS Safety Data Sheet.
  • Penta chemicals. (2025). Propionic acid Safety Data Sheet.
  • Environmental Protection Agency. (2011). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes.
  • BenchChem. (n.d.). Proper Disposal of Obtucarbamate A: A Comprehensive Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Navigating the Safe Disposal of Carbamic Acid: A Procedural Guide.
  • Propionic Acid Safety Data Sheet. (2015).
  • Sigma-Aldrich. (2024). Propionic acid Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Propionic acid.
  • ChemicalBook. (2025). This compound.
  • Thermo Fisher Scientific Chemicals, Inc. (2025). (+/-)-2-Phenylpropionic acid Safety Data Sheet.
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • DC Fine Chemicals. (2024). Safety Data Sheet: Propionic acid.
  • International Labour Organization & World Health Organization. (2021). ICSC 0806 - PROPIONIC ACID.
  • CP Lab Safety. (n.d.). Carbamates Waste Compatibility.
  • Lehigh University. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • PubChem. (n.d.). 2-((Phenylcarbamoyl)oxy)propanoic acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: Propionic acid.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Wastech Controls & Engineering. (n.d.). Laboratory Neutralization.
  • Cornell EHS. (n.d.). 7.1.1 General Neutralization Procedures.
  • Loba Chemie. (2022). PROPIONIC ACID FOR SYNTHESIS Safety Data Sheet.
  • Propionic Acid Safety Data Sheet. (2015).
  • Environmental Protection Agency. (2016). Method 625.1: Base/Neutrals and Acids by GC/MS.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-(-)-2-(Phenylcarbamoyloxy)propionic acid
Reactant of Route 2
Reactant of Route 2
(S)-(-)-2-(Phenylcarbamoyloxy)propionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.